molecular formula C6H12O5S B017256 Thioglucose CAS No. 20408-97-3

Thioglucose

Cat. No.: B017256
CAS No.: 20408-97-3
M. Wt: 196.22 g/mol
InChI Key: IJJLRUSZMLMXCN-SLPGGIOYSA-N
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Description

RN given refers to 5-thio-D-glucose

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R,4S,5R)-2,3,4,6-tetrahydroxy-5-sulfanylhexanal
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InChI

InChI=1S/C6H12O5S/c7-1-3(9)5(10)6(11)4(12)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1
Source PubChem
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InChI Key

IJJLRUSZMLMXCN-SLPGGIOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)S)O
Source PubChem
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Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)S)O
Source PubChem
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Molecular Formula

C6H12O5S
Source PubChem
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DSSTOX Substance ID

DTXSID701031304
Record name 5-Thio-D-glucose
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Molecular Weight

196.22 g/mol
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Physical Description

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS]
Record name 5-Thio-D-glucose
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CAS No.

20408-97-3
Record name Thioglucose
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Thioglucose from Glycosyl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of thioglucose derivatives from glycosyl halides, with a focus on the preparation of 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranose. This key intermediate is valuable in the development of various therapeutic agents and biochemical probes. This document details the necessary experimental protocols, quantitative data, and reaction pathways to facilitate its synthesis in a laboratory setting.

Introduction

Thioglycosides are sulfur analogues of glycosides where the anomeric oxygen atom is replaced by a sulfur atom. This modification imparts increased stability against enzymatic hydrolysis, making them attractive for the development of enzyme inhibitors and carbohydrate-based drugs. The synthesis of thioglycosides from glycosyl halides is a well-established and efficient method, typically proceeding through a stereospecific S(_N)2 reaction. This guide will focus on the synthesis of a protected this compound, 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranose, from the readily accessible starting material, α-acetobromoglucose.

Overall Synthetic Pathway

The synthesis of 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranose from D-glucose involves a three-step process. First, D-glucose is fully acetylated to form β-D-glucose pentaacetate. This intermediate is then converted to the glycosyl halide, 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (α-acetobromoglucose). Finally, the α-acetobromoglucose undergoes an S(_N)2 reaction with a sulfur nucleophile, such as potassium thioacetate (B1230152), to yield the desired β-thioglucose derivative.

Synthesis_Pathway D_Glucose D-Glucose Pentaacetate β-D-Glucose Pentaacetate D_Glucose->Pentaacetate Acetic Anhydride, Sodium Acetate Acetobromoglucose α-Acetobromoglucose Pentaacetate->Acetobromoglucose HBr in Acetic Acid This compound 2,3,4,6-Tetra-O-acetyl- 1-thio-β-D-glucopyranose Acetobromoglucose->this compound Potassium Thioacetate

Figure 1: Overall synthetic pathway from D-glucose to the target this compound derivative.

Experimental Protocols

This section provides detailed experimental procedures for each step of the synthesis.

Synthesis of β-D-Glucose Pentaacetate

This procedure outlines the acetylation of D-glucose to yield β-D-glucose pentaacetate.

Materials:

  • Anhydrous D-Glucose

  • Acetic Anhydride

  • Anhydrous Sodium Acetate

  • Ice water

Procedure:

  • In a 200 mL three-necked flask, add 80 mL (0.84 mol) of anhydrous acetic anhydride.[1]

  • While cooling in an ice-water bath, slowly add 20 g (0.112 mol) of anhydrous D-glucose in batches with stirring.[1]

  • After the addition of glucose is complete, continue stirring for 20 minutes.

  • Allow the reaction to proceed at room temperature for 2.5 hours.[1]

  • Pour the reaction mixture into ice water with vigorous stirring to decompose any unreacted acetic anhydride.

  • The oily product will gradually solidify into a white solid.

  • Collect the solid by filtration and wash with cold water.

  • Dry the product under vacuum at 30°C for 8 hours to obtain white, solid β-D-glucose pentaacetate.[1]

Synthesis of 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl Bromide (α-Acetobromoglucose)

This protocol describes the conversion of β-D-glucose pentaacetate to α-acetobromoglucose.

Materials:

  • β-D-Glucose Pentaacetate

  • Hydrogen Bromide in Glacial Acetic Acid (33% w/v)

  • Red Phosphorus

  • Bromine

  • Glacial Acetic Acid

  • Dry Isopropyl Ether

Procedure:

  • Prepare the brominating reagent by suspending 7.2 g of red phosphorus in 80 mL of glacial acetic acid in an ice bath. Slowly add 14.4 mL of bromine, keeping the temperature below 20°C. Stir at room temperature for 2 hours, then filter to remove excess red phosphorus.[1]

  • Alternatively, use a commercially available solution of hydrogen bromide in glacial acetic acid.

  • Dissolve β-D-glucose pentaacetate in the hydrogen bromide/acetic acid solution.

  • Allow the reaction to proceed at room temperature for 2 hours.

  • Remove the solvent under reduced pressure.

  • Add 250-300 mL of dry isopropyl ether to the residue and warm gently to dissolve the product.[2]

  • Cool the solution rapidly to 45°C, then allow it to cool slowly to room temperature, and finally place it in a refrigerator at 5°C for at least 2 hours.[2]

  • Collect the crystalline α-acetobromoglucose by filtration, wash with cold, dry isopropyl ether, and dry under vacuum.

Synthesis of 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-glucopyranose

This section details the final step, the synthesis of the target this compound derivative.

Materials:

  • 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl Bromide (α-Acetobromoglucose)

  • Potassium Thioacetate (KSAc)

  • Dimethylformamide (DMF) or Acetone (B3395972)

  • Brine solution

  • Hexanes

  • Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate

Procedure:

  • In a round-bottom flask, dissolve potassium thioacetate (1.5 equivalents) in DMF or acetone (10 volumes).[3]

  • To this solution, add α-acetobromoglucose (1.0 equivalent).[3]

  • Stir the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[3]

  • Upon completion, quench the reaction by adding brine solution.[3]

  • Extract the aqueous layer with hexanes (3 x 10 mL).[3]

  • Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.[3]

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Experimental_Workflow cluster_acetylation Acetylation cluster_bromination Bromination cluster_thiolation Thiolation a1 Mix D-Glucose and Acetic Anhydride a2 React at Room Temperature a1->a2 a3 Precipitate in Ice Water a2->a3 a4 Filter and Dry a3->a4 b1 Dissolve Pentaacetate in HBr/AcOH a4->b1 β-D-Glucose Pentaacetate b2 React at Room Temperature b1->b2 b3 Remove Solvent b2->b3 b4 Crystallize from Isopropyl Ether b3->b4 c1 Dissolve KSAc and Acetobromoglucose in DMF b4->c1 α-Acetobromoglucose c2 React at Room Temperature c1->c2 c3 Workup (Brine, Extraction) c2->c3 c4 Dry and Concentrate c3->c4 c5 Purify by Chromatography c4->c5 SN2_Mechanism Reactants α-Acetobromoglucose + KSAc TransitionState Transition State Reactants->TransitionState Backside Attack Products β-Thioglucose + KBr TransitionState->Products Inversion of Stereochemistry

References

The Core Mechanism of Action of Gold Thioglucose: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gold thioglucose, a gold-containing derivative of the sugar glucose, has historically been a cornerstone in the therapeutic arsenal (B13267) against rheumatoid arthritis. Although its use has waned with the advent of newer disease-modifying antirheumatic drugs (DMARDS), a comprehensive understanding of its mechanism of action remains critical for the development of novel immunomodulatory and anti-inflammatory agents. This technical guide provides a detailed exploration of the molecular and cellular mechanisms through which gold this compound exerts its effects, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways.

The therapeutic efficacy of gold this compound is not attributed to a single mode of action but rather to a complex interplay of interactions with various components of the immune system. Primarily, it targets macrophages and lymphocytes, key players in the inflammatory cascade characteristic of rheumatoid arthritis, leading to a reduction in the production of pro-inflammatory mediators and suppression of immune cell function.[1][2]

Core Mechanisms of Action

The multifaceted mechanism of gold this compound can be broadly categorized into several key areas:

  • Enzyme Inhibition: Gold this compound is a potent inhibitor of several key enzymes involved in cellular signaling and oxidative stress responses.

  • Modulation of Immune Cell Function: It directly impacts the activity of crucial immune cells, including macrophages and T-cells.

  • Interference with Signaling Pathways: Gold this compound disrupts critical intracellular signaling cascades that regulate inflammation.

Enzyme Inhibition

A primary mechanism of gold this compound is the inhibition of thioredoxin reductase 1 (TrxR1), a key enzyme in the thioredoxin system that plays a vital role in regulating cellular redox balance.

Target EnzymeInhibitorIC50Cell Line/SystemReference
Thioredoxin Reductase 1 (TrxR1)Aurothis compound (B1665330)65 nMHeLa cell cytosol[3][4]

Experimental Protocol: Thioredoxin Reductase 1 (TrxR1) Inhibition Assay

This protocol outlines a method to determine the inhibitory effect of gold this compound on TrxR1 activity.

Materials:

  • HeLa cell lysate (as a source of TrxR1)

  • Aurothis compound (gold this compound)

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))

  • NADPH

  • Thioredoxin

  • Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4, containing 2 mM EDTA)

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of aurothis compound in a suitable solvent (e.g., water).

    • Prepare working solutions of aurothis compound at various concentrations.

    • Prepare a reaction mixture containing NADPH, thioredoxin, and DTNB in the assay buffer.

  • Assay Performance:

    • Add the HeLa cell lysate to the wells of a microplate.

    • Add the different concentrations of aurothis compound to the respective wells.

    • Initiate the reaction by adding the reaction mixture to all wells.

    • Immediately measure the increase in absorbance at 412 nm over time using a microplate reader. The rate of increase in absorbance is proportional to the TrxR1 activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of aurothis compound compared to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the aurothis compound concentration.

    • Determine the IC50 value from the resulting dose-response curve, which represents the concentration of aurothis compound required to inhibit TrxR1 activity by 50%.[5][6]

Gold this compound also inhibits adenylyl cyclase, an enzyme responsible for the synthesis of the second messenger cyclic AMP (cAMP).[7][8] This inhibition has been observed in human lymphocyte membranes and is dependent on the presence of both the gold (aurous) cation and the sulfhydryl ligand.[8]

Experimental Protocol: Adenylyl Cyclase Activity Assay

This protocol describes a method to measure the inhibition of adenylyl cyclase by gold this compound in lymphocyte membranes.

Materials:

  • Isolated human lymphocyte membranes

  • Aurothis compound

  • Forskolin (B1673556) (an activator of adenylyl cyclase)

  • ATP (substrate)

  • [α-³²P]ATP (radiolabeled substrate)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂, 1 mM EDTA)

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Isolate lymphocytes from human blood using density gradient centrifugation.

    • Lyse the cells and isolate the membrane fraction by differential centrifugation.

  • Assay Performance:

    • Incubate the lymphocyte membranes with various concentrations of aurothis compound in the assay buffer.

    • Add forskolin to stimulate adenylyl cyclase activity.

    • Initiate the reaction by adding a mixture of ATP and [α-³²P]ATP.

    • Incubate at 37°C for a defined period (e.g., 15 minutes).

    • Stop the reaction by adding a stop solution (e.g., containing EDTA and unlabeled cAMP).

  • cAMP Measurement:

    • Separate the radiolabeled cAMP produced from the unreacted [α-³²P]ATP using column chromatography (e.g., Dowex and alumina (B75360) columns).

    • Quantify the amount of [³²P]cAMP using a scintillation counter.

  • Data Analysis:

    • Calculate the adenylyl cyclase activity at each concentration of aurothis compound.

    • Determine the extent of inhibition compared to the control (forskolin stimulation without aurothis compound).

Modulation of Immune Cell Function

Gold this compound significantly impacts the function of macrophages and T-lymphocytes. It has been shown to inhibit the proliferation of T-cells, a crucial aspect of the autoimmune response in rheumatoid arthritis.[1]

Experimental Protocol: T-Cell Proliferation Assay

This protocol provides a method to assess the effect of gold this compound on T-cell proliferation.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) or isolated T-cells

  • Aurothis compound

  • Mitogen (e.g., phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies) to stimulate T-cell proliferation

  • Cell proliferation dye (e.g., CFSE) or [³H]-thymidine

  • Cell culture medium and supplements

  • Flow cytometer or scintillation counter

Procedure:

  • Cell Preparation and Staining (CFSE method):

    • Isolate PBMCs or T-cells from whole blood.

    • Label the cells with CFSE dye according to the manufacturer's instructions.

  • Cell Culture and Treatment:

    • Plate the CFSE-labeled cells in a 96-well plate.

    • Add various concentrations of aurothis compound to the wells.

    • Add the mitogen to stimulate T-cell proliferation.

    • Incubate the cells for 3-5 days at 37°C in a CO₂ incubator.

  • Analysis:

    • CFSE Method: Harvest the cells and analyze the CFSE fluorescence by flow cytometry. As cells divide, the CFSE dye is distributed equally between daughter cells, resulting in a halving of fluorescence intensity with each division.

    • [³H]-Thymidine Method: In the final hours of culture, add [³H]-thymidine to the wells. Harvest the cells and measure the incorporation of [³H]-thymidine into the DNA using a scintillation counter.

  • Data Analysis:

    • Quantify the extent of T-cell proliferation in the presence of different concentrations of aurothis compound compared to the stimulated control.

Furthermore, gold this compound inhibits the activity of lysosomal enzymes within macrophages.[1] These enzymes, when unchecked, contribute to the breakdown of cellular components and tissue damage in inflammatory conditions.

Experimental Protocol: Lysosomal Enzyme Activity Assay

This protocol outlines a general method for measuring the activity of lysosomal enzymes in the presence of gold this compound.

Materials:

  • Macrophage cell line (e.g., RAW 264.7) or primary macrophages

  • Aurothis compound

  • A specific fluorogenic substrate for the lysosomal enzyme of interest (e.g., a substrate for cathepsin B or β-glucuronidase)

  • Lysis buffer

  • Fluorometer

Procedure:

  • Cell Culture and Treatment:

    • Culture the macrophages and treat them with various concentrations of aurothis compound for a defined period.

  • Cell Lysis:

    • Lyse the cells to release the lysosomal enzymes.

  • Enzyme Assay:

    • Add the cell lysate to a microplate.

    • Add the fluorogenic substrate to each well.

    • Incubate at the optimal temperature and pH for the enzyme.

    • Measure the fluorescence generated over time using a fluorometer. The rate of fluorescence increase is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the enzyme activity at each concentration of aurothis compound and compare it to the untreated control.

Interference with Signaling Pathways

Gold this compound has been shown to inhibit the DNA binding of the transcription factor NF-κB.[3][4] NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6.

Experimental Protocol: Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding

This protocol describes how to assess the effect of gold this compound on the DNA binding activity of NF-κB.

Materials:

  • Nuclear extracts from cells treated with an NF-κB activator (e.g., TNF-α) and co-treated with gold this compound.

  • A radiolabeled or fluorescently labeled DNA probe containing the NF-κB consensus binding sequence.

  • Polyacrylamide gel electrophoresis (PAGE) equipment.

  • Binding buffer.

Procedure:

  • Nuclear Extract Preparation:

    • Treat cells with an NF-κB activator in the presence or absence of gold this compound.

    • Isolate the nuclear proteins.

  • Binding Reaction:

    • Incubate the nuclear extracts with the labeled NF-κB DNA probe in the binding buffer.

  • Electrophoresis:

    • Separate the protein-DNA complexes from the free probe by native PAGE.

  • Detection:

    • Visualize the bands by autoradiography (for radiolabeled probes) or fluorescence imaging. A "shifted" band represents the NF-κB-DNA complex.

  • Data Analysis:

    • Compare the intensity of the shifted band in samples treated with gold this compound to the control to determine the extent of inhibition of NF-κB DNA binding.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by gold this compound and a typical experimental workflow for its analysis.

Gold_Thioglucose_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Pro-inflammatory Receptor IKK IKK Complex Receptor->IKK Activates AC Adenylyl Cyclase IκB IκB IKK->IκB Phosphorylates NFκB NF-κB IκB->NFκB Releases NFκB_n NF-κB NFκB->NFκB_n Translocates TrxR1 Thioredoxin Reductase 1 ROS Reactive Oxygen Species TrxR1->ROS Reduces Lysosome Lysosome DNA DNA NFκB_n->DNA Binds Genes Pro-inflammatory Genes DNA->Genes Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Genes->Cytokines Translation ATG Gold this compound ATG->AC Inhibits ATG->TrxR1 Inhibits ATG->Lysosome Inhibits Enzymes ATG->NFκB_n Inhibits DNA Binding

Caption: Signaling pathways modulated by gold this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_assays Assay Types cluster_data Data Analysis & Interpretation A Immune Cell Culture (Macrophages, T-Cells) B Treatment with Gold this compound A->B C Stimulation with Pro-inflammatory Agent B->C D Cellular & Molecular Assays C->D E Enzyme Inhibition Assays (TrxR1, Adenylyl Cyclase) D->E F Cytokine Production Assays (ELISA, Luminex) D->F G T-Cell Proliferation Assay (CFSE, [3H]-Thymidine) D->G H NF-κB Activation Assay (EMSA, Reporter Assay) D->H I Lysosomal Enzyme Activity Assay D->I J Quantitative Data Generation (IC50, % Inhibition) E->J F->J G->J H->J I->J K Statistical Analysis J->K L Mechanism of Action Elucidation K->L

Caption: Experimental workflow for investigating gold this compound's mechanism.

Conclusion

The mechanism of action of gold this compound is a complex and multifaceted process that involves the modulation of key enzymes, immune cells, and intracellular signaling pathways. Its ability to inhibit thioredoxin reductase 1, adenylyl cyclase, and NF-κB, coupled with its suppressive effects on macrophage and T-cell function, culminates in a potent anti-inflammatory response. While its clinical application has been superseded by more modern therapeutics, the intricate biochemical interactions of gold this compound continue to provide valuable insights for the rational design and development of next-generation immunomodulatory drugs. The detailed experimental protocols and pathway diagrams presented in this guide offer a robust framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of targeting these pathways.

References

An In-depth Technical Guide to the Biological Role of 1-thio-β-D-glucose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-thio-β-D-glucose is a sulfur-containing analog of β-D-glucose where the anomeric hydroxyl group is replaced by a thiol group. This modification imparts unique chemical and biological properties, making it a valuable tool in glycobiology, drug discovery, and diagnostics. Its increased stability against enzymatic hydrolysis compared to its O-glycoside counterpart allows it to serve as a probe and inhibitor of various glucose-metabolizing enzymes and transporters. This technical guide provides a comprehensive overview of the biological role of 1-thio-β-D-glucose, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and experimental workflows.

Introduction

1-thio-β-D-glucose and its derivatives are versatile molecules in biochemical research. Their structural similarity to D-glucose allows them to interact with glucose-binding proteins, while the presence of the sulfur atom alters their reactivity and metabolic fate.[1] This guide explores the multifaceted biological roles of 1-thio-β-D-glucose, including its function as an enzyme inhibitor, a substrate for certain enzymes, and a probe for studying glucose metabolism and transport.

Physicochemical Properties and Synthesis

The sodium salt of 1-thio-β-D-glucose is a white to off-white powder, while its tetraacetate derivative is a solid.[2][3] Key properties are summarized in the table below.

Property1-thio-β-D-glucose sodium salt1-thio-β-D-glucose tetraacetate
Molecular Formula C₆H₁₁NaO₅SC₁₄H₂₀O₉S
Molecular Weight 218.2 g/mol 364.4 g/mol
CAS Number 10593-29-019879-84-6
Purity ≥95% - ≥98%≥95%
Solubility DMSO: 10 mg/mL, PBS (pH 7.2): 10 mg/mLDMF: 10 mg/mL, DMSO: 10 mg/mL, DMSO:PBS (pH 7.2) (1:4): 0.2 mg/mL, Ethanol: 0.5 mg/mL
Storage -20°C-20°C

Biological Activities

Enzyme Inhibition

1-thio-β-D-glucosides have been investigated as inhibitors of glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds.[4] The sulfur linkage provides resistance to enzymatic cleavage, allowing these compounds to act as competitive inhibitors.[4]

A study by Samoshin et al. (2014) evaluated a series of 1-thio-β-D-glucopyranosides as inhibitors of β-glucosidases from Aspergillus oryzae and Penicillium canescens. The inhibition was found to be competitive.[4] The inhibition constants (Kᵢ) are presented in the table below.

Inhibitor (Aglycone)β-D-Glucosidase from Aspergillus oryzae Kᵢ (μM)β-D-Glucosidase from Penicillium canescens Kᵢ (μM)
Phenyl7600234
p-Nitrophenyl3900111
p-Tolyl7600218
2-Naphthyl5500159
Benzyl2180109
n-Hexyl150080.7
5-Phenanthrolinyl320091.7
Cyclohexane-1,2-dicarboxylic acid diester4000223
Cyclohexane-1,2-dicarboxylic acid>100001500

Data sourced from Samoshin et al., 2014.[4]

Interaction with Glucose Transporters

Studies using 99mTc-labeled 1-thio-β-D-glucose have demonstrated its uptake in tumor cells is dependent on glucose and insulin (B600854) concentrations and can be inhibited by cytochalasin B, a known inhibitor of facilitative glucose transporters (GLUTs).[6] This suggests that 1-thio-β-D-glucose can be recognized and transported by GLUTs.

Substrate for Enzymes

1-thio-β-D-glucose can act as a substrate for certain enzymes. For example, it can be used by glucose oxidase to produce 1-thio-β-D-gluconic acid.[7]

Use in Cancer Research and Imaging

Due to the increased glucose metabolism in many cancer cells (the Warburg effect), radiolabeled glucose analogs are used for tumor imaging. 99mTc-labeled 1-thio-β-D-glucose has been investigated as a potential tumor-seeking agent for single-photon emission computed tomography (SPECT) imaging.[6] Studies have shown its uptake in various tumor cell lines, including human colorectal carcinoma (HCT-116) and human lung adenocarcinoma (A549) cells.[6] Biodistribution studies in mice bearing these tumors revealed moderate uptake in the tumors.[6]

Signaling Pathways

Direct evidence for the effect of 1-thio-β-D-glucose on key glucose metabolism signaling pathways, such as the insulin and AMPK pathways, is currently lacking in the scientific literature. However, its interaction with glucose transporters and metabolizing enzymes suggests it has the potential to modulate these pathways indirectly. Further research is required to elucidate its specific roles in cellular signaling.

Experimental Protocols

General Synthesis of 1-thio-β-D-glucopyranoside Tetraacetates

This protocol is adapted from Samoshin et al. (2014).[4]

  • Dissolve α-D-glucose pentaacetate in dichloromethane (B109758) (CH₂Cl₂).

  • Add the desired thiol (1.5 molar equivalents) to the solution.

  • Stir the reaction mixture for 10 minutes in an ice bath.

  • Slowly add boron trifluoride etherate (BF₃·Et₂O) (3 molar equivalents).

  • Allow the mixture to warm to room temperature and stir overnight.

  • Remove the solvent by evaporation.

  • Isolate the product by column chromatography on silica (B1680970) gel.

Synthesis_Workflow A α-D-Glucose pentaacetate in CH₂Cl₂ B Add Thiol (1.5 eq) A->B C Stir at 0°C (10 min) B->C D Add BF₃·Et₂O (3 eq) C->D E Stir at RT (Overnight) D->E F Evaporation E->F G Column Chromatography F->G H 1-thio-β-D-glucopyranoside Tetraacetate G->H

Caption: General workflow for the synthesis of 1-thio-β-D-glucopyranoside tetraacetates.

β-Glucosidase Inhibition Assay

This protocol describes a general method for measuring β-glucosidase inhibition, as can be adapted from the work of Samoshin et al. (2014).[4]

  • Prepare a buffer solution (e.g., sodium acetate (B1210297) buffer, pH 4.2).

  • Prepare a solution of the β-glucosidase enzyme in the buffer.

  • Prepare solutions of the substrate (e.g., p-nitrophenyl-β-D-glucopyranoside) and the inhibitor (1-thio-β-D-glucoside derivative) at various concentrations.

  • In a microplate well, mix the enzyme solution with the inhibitor solution (or buffer for control).

  • Pre-incubate the enzyme-inhibitor mixture at a controlled temperature (e.g., 30°C).

  • Initiate the reaction by adding the substrate solution.

  • Monitor the release of the product (e.g., p-nitrophenol) spectrophotometrically at 400 nm over time.

  • Calculate the initial reaction rates and determine the inhibition constant (Kᵢ) using Lineweaver-Burk plots.

Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Enzyme Solution Mix Mix Enzyme + Inhibitor Enzyme->Mix Substrate Substrate Solution AddSub Add Substrate Substrate->AddSub Inhibitor Inhibitor Solution Inhibitor->Mix Preinc Pre-incubate Mix->Preinc Preinc->AddSub Measure Spectrophotometric Measurement (400 nm) AddSub->Measure Rates Calculate Initial Rates Measure->Rates Plot Lineweaver-Burk Plot Rates->Plot Ki Determine Kᵢ Plot->Ki

Caption: Workflow for β-glucosidase inhibition assay.

Radiolabeled Cell Uptake Assay

This protocol is a general guide for a radiolabeled glucose analog uptake assay, based on the methodologies used in studies with 99mTc-1-thio-β-D-glucose.[6]

  • Culture cells (e.g., HCT-116 or A549) to the desired confluency in appropriate culture plates.

  • Wash the cells with a glucose-free buffer.

  • Incubate the cells with the radiolabeled 1-thio-β-D-glucose (e.g., 99mTc-1-thio-β-D-glucose) in the presence or absence of inhibitors (e.g., unlabeled glucose, insulin, cytochalasin B) for various time points.

  • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Lyse the cells.

  • Measure the radioactivity in the cell lysate using a gamma counter.

  • Normalize the radioactivity to the protein content of the cell lysate.

Cell_Uptake_Assay Start Culture Cells Wash1 Wash (Glucose-free buffer) Start->Wash1 Incubate Incubate with Radiolabeled 1-thio-β-D-glucose +/- Inhibitors Wash1->Incubate Wash2 Wash (Ice-cold buffer) Incubate->Wash2 Lyse Cell Lysis Wash2->Lyse Measure Measure Radioactivity (Gamma Counter) Lyse->Measure Normalize Normalize to Protein Content Measure->Normalize End Uptake Data Normalize->End

Caption: Workflow for radiolabeled 1-thio-β-D-glucose cell uptake assay.

Visualization of Biological Interactions

Competitive Inhibition of β-Glucosidase

1-thio-β-D-glucosides act as competitive inhibitors of β-glucosidase, binding to the active site and preventing the substrate from binding.

Competitive_Inhibition cluster_enzyme β-Glucosidase Enzyme Active Site Product Product (p-nitrophenol) Enzyme->Product Catalyzes NoProduct No Reaction Enzyme->NoProduct Substrate Substrate (p-nitrophenyl-β-D-glucopyranoside) Substrate->Enzyme Binds Inhibitor Inhibitor (1-thio-β-D-glucoside) Inhibitor->Enzyme Binds & Blocks

Caption: Competitive inhibition of β-glucosidase by 1-thio-β-D-glucoside.

Proposed Interaction with Glucose Transporters

Based on evidence from radiolabeled uptake studies, 1-thio-β-D-glucose is likely transported into the cell via facilitative glucose transporters (GLUTs).

GLUT_Transport cluster_membrane Cell Membrane Extracellular Extracellular Space Glucose 1-thio-β-D-glucose Intracellular Intracellular Space GLUT GLUT Glucose_in 1-thio-β-D-glucose GLUT->Glucose_in Transports Glucose->GLUT Binds

Caption: Proposed transport of 1-thio-β-D-glucose via GLUT.

Conclusion and Future Directions

1-thio-β-D-glucose is a valuable molecular tool with established roles as a glycosidase inhibitor and a probe for glucose transport and metabolism, particularly in the context of cancer research. The quantitative data on its inhibition of β-glucosidases provides a solid foundation for its use in studying carbohydrate-enzyme interactions.

However, significant gaps in our understanding remain. There is a pressing need for quantitative studies on the inhibitory effects of 1-thio-β-D-glucose on SGLT1 and SGLT2 to fully assess its potential as a therapeutic agent for diabetes. Furthermore, dedicated research is required to elucidate its direct and indirect effects on key metabolic signaling pathways, including the insulin and AMPK pathways. Such studies will undoubtedly expand the utility of this versatile glucose analog in both basic research and drug development.

References

Synthesis of Aurothioglucose for Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of aurothioglucose (B1665330), a gold-containing compound with significant applications in biomedical research, particularly in the study of inflammatory diseases. This document details the experimental protocol for its synthesis, methods for its characterization, and an exploration of its mechanism of action, with a focus on its role as an inhibitor of the NF-κB signaling pathway.

Introduction

Aurothis compound, also known as gold this compound, is a derivative of glucose in which the anomeric hydroxyl group is replaced by a thiol group that is coordinated to a gold(I) ion.[1] Historically used in the treatment of rheumatoid arthritis, its anti-inflammatory properties are now a subject of research for understanding and targeting inflammatory pathways.[2][3] This guide offers a detailed protocol for the synthesis of aurothis compound, enabling researchers to produce this compound for investigational purposes.

Synthesis of Aurothis compound

The synthesis of aurothis compound is primarily achieved through the reaction of a gold(I) salt with 1-thio-β-D-glucose. A common method involves the use of gold bromide and a solution of this compound saturated with sulfur dioxide, which acts as a reducing agent to maintain the gold in its +1 oxidation state.[1][2]

Experimental Protocol

Materials:

  • Gold(III) chloride (AuCl₃)

  • Sodium bromide (NaBr)

  • 1-thio-β-D-glucose

  • Sulfur dioxide (gas or saturated aqueous solution)

  • Deionized water

  • Methanol (B129727)

  • Ethanol

Procedure:

  • Preparation of Gold(I) Bromide Solution: A solution of gold(I) bromide is prepared in situ. Gold(III) chloride is treated with a bromide source, such as sodium bromide, in an aqueous solution. The mixture is then treated with a reducing agent, like sulfur dioxide, to reduce Au(III) to Au(I).

  • Reaction with this compound: A solution of 1-thio-β-D-glucose in deionized water, saturated with sulfur dioxide, is prepared.[1] To this solution, the freshly prepared gold(I) bromide solution is added dropwise with constant stirring. The reaction is typically carried out at room temperature.

  • Precipitation: Upon completion of the reaction, aurothis compound is precipitated from the reaction mixture by the addition of methanol or ethanol.[4] The mixture is cooled to facilitate complete precipitation.

  • Purification by Recrystallization: The crude aurothis compound precipitate is collected by filtration and purified by recrystallization. The solid is dissolved in a minimum amount of hot deionized water and then reprecipitated by the slow addition of methanol or ethanol.[1] This process is repeated until a product of desired purity is obtained. The purified crystals are then dried under vacuum.

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification gold_bromide Gold(I) Bromide Solution reaction_mixture Reaction Mixture gold_bromide->reaction_mixture This compound 1-thio-β-D-glucose in SO₂-saturated water This compound->reaction_mixture precipitation Precipitation with Methanol/Ethanol reaction_mixture->precipitation recrystallization Recrystallization from Water/Methanol precipitation->recrystallization final_product Purified Aurothis compound recrystallization->final_product

Caption: Workflow for the synthesis of aurothis compound.

Characterization Data

Accurate characterization of the synthesized aurothis compound is crucial for ensuring its purity and structural integrity. The following tables summarize key physicochemical properties and provide a template for the expected analytical data.

Physicochemical Properties
PropertyValueReference
Molecular Formula C₆H₁₁AuO₅S[1]
Molecular Weight 392.18 g/mol [2]
Appearance Yellow crystals[2]
Solubility Soluble in water, insoluble in most organic solvents[2]
Gold Content Approximately 50% by weight
Spectroscopic Data (Expected)

¹H NMR (D₂O, 400 MHz):

Chemical Shift (δ) ppm Multiplicity Assignment (Tentative)
4.5 - 5.5 d Anomeric H-1

| 3.2 - 4.0 | m | Glucosyl ring protons (H-2 to H-6) |

¹³C NMR (D₂O, 100 MHz):

Chemical Shift (δ) ppm Assignment (Tentative)
85 - 95 Anomeric C-1

| 60 - 80 | Glucosyl ring carbons (C-2 to C-6) |

FTIR (KBr, cm⁻¹):

Wavenumber (cm⁻¹) Assignment (Tentative)
3200 - 3500 O-H stretching (hydroxyl groups)
2800 - 3000 C-H stretching (alkyl groups)
~1640 O-H bending (adsorbed water)
1000 - 1200 C-O stretching (ether and alcohol)

| 600 - 700 | C-S stretching |

Mass Spectrometry:

m/z Fragmentation (Tentative)
392.0 [M+H]⁺ or [M]⁺•
197.0 [Au]⁺

| 195.0 | [C₆H₁₁O₅S]⁺ |

Mechanism of Action: Inhibition of NF-κB Signaling

Aurothis compound exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

Under normal conditions, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by pro-inflammatory signals (e.g., cytokines), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus and activate the transcription of target genes, including those for cytokines, chemokines, and adhesion molecules.

Aurothis compound has been shown to inhibit the activity of the IKK complex.[5] By preventing the phosphorylation of IκB, aurothis compound blocks the degradation of this inhibitory protein, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes.

Signaling Pathway Diagram

NFkB_Pathway cluster_nucleus Nucleus cytokine Pro-inflammatory Cytokines (e.g., TNF-α) receptor Cytokine Receptor cytokine->receptor Binds IKK IKK Complex receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits proteasome Proteasome IkB->proteasome Ubiquitination & Degradation nucleus Nucleus NFkB->nucleus Translocates NFkB_n NF-κB gene Pro-inflammatory Gene Expression aurothis compound Aurothis compound aurothis compound->IKK Inhibits DNA DNA NFkB_n->DNA Binds DNA->gene Transcription

Caption: Inhibition of the NF-κB signaling pathway by aurothis compound.

Conclusion

This technical guide provides a foundational resource for the synthesis and study of aurothis compound in a research setting. The detailed experimental outline, though generalized, offers a solid starting point for its preparation. The provided characterization data tables serve as a benchmark for verifying the identity and purity of the synthesized compound. Furthermore, the elucidation of its mechanism of action as an NF-κB inhibitor, complete with a visual signaling pathway, offers valuable insight for researchers investigating inflammatory processes and potential therapeutic interventions. Further optimization of the synthetic protocol and detailed spectroscopic analysis will be crucial for advancing the use of aurothis compound in research and drug development.

References

Thioglucose as a Precursor for S-Glycosides: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract:

This technical guide provides a comprehensive overview of the use of thioglucose as a versatile precursor for the synthesis of S-glycosides. S-glycosides are sulfur analogs of O-glycosides where the anomeric oxygen is replaced by a sulfur atom. This modification imparts increased stability against enzymatic hydrolysis, a crucial property for applications in drug development and glycobiology research.[1][2][3] This document details various synthetic methodologies, presents quantitative data for key reactions, provides experimental protocols, and illustrates reaction pathways and workflows for researchers, scientists, and professionals in drug development.

Introduction to S-Glycosides

S-glycosides, or thioglycosides, are valuable glycomimetic compounds that have garnered significant attention due to their enhanced stability compared to their O-glycoside counterparts.[1][2] This stability stems from the thioether linkage at the anomeric position, which is resistant to cleavage by glycosidases.[1][2] Consequently, S-glycosides serve as excellent tools for studying biological processes involving carbohydrates and as potential therapeutic agents.[4][5][6][7] Their applications range from inhibitors of carbohydrate-processing enzymes to components of anticancer and antidiabetic drugs.[3][4] The synthesis of these important molecules often relies on the use of 1-thiosugars, such as this compound, as key building blocks.[8][9]

Synthetic Methodologies for S-Glycoside Formation from this compound

Several synthetic strategies have been developed to construct the S-glycosidic bond using this compound and its derivatives. These methods offer varying degrees of stereocontrol, functional group tolerance, and reaction efficiency.

Metal-Catalyzed Cross-Coupling Reactions

Copper-catalyzed cross-coupling reactions represent a robust method for the formation of S-aryl glycosides. These reactions typically involve the coupling of a 1-thiosugar with an aryl partner.

  • Copper(I)-Mediated S-Arylation: A notable method involves the reaction of protected or unprotected 1-thiosugars with aryldiazonium salts in the presence of copper(I) chloride and DBU. This approach is characterized by its mild reaction conditions and rapid execution, often yielding the desired S-aryl thioglycosides in good to excellent yields within minutes.[8]

Transition-Metal-Free Synthesis

To avoid potential metal contamination in the final products, transition-metal-free methods have been developed.

  • Aryne-Mediated S-Glycosylation: This protocol utilizes in situ generated arynes that react with glycosyl thiols. The reaction is typically facilitated by a fluoride (B91410) source, such as TBAF(tBuOH)4, and proceeds at room temperature to afford aryl 1-thioglycosides in high yields.[8]

  • S-Arylation with ortho-(trimethylsilyl)aryl triflates: Another metal-free approach involves the S-arylation of 1-thiosugars using ortho-(trimethylsilyl)aryl triflates in acetonitrile (B52724) at room temperature, leading to the stereoselective formation of 1,2-trans-thioglycosides.[8]

Radical Thiol-Ene Reactions

Photocatalytic thiol-ene reactions provide a mild and chemoselective pathway to S-glycosides.

  • Visible Light-Driven Thiol-Ene Reaction: This method employs a ruthenium-based photocatalyst and visible light to generate a thiyl radical from 1-thioglucose, which then reacts with an olefin. The addition of triphenylphosphine (B44618) has been shown to accelerate the reaction, enabling the synthesis of a diverse range of substituted glycosyl thioethers in high yields, even in aqueous media.[10]

Acid-Mediated Glycosylation

Brønsted and Lewis acids can promote the formation of thioglycosides from appropriately activated sugar precursors.

  • Triflic Acid-Mediated Synthesis: Per-acetylated sugars can be efficiently converted to thioglycosides in the presence of triflic acid (TfOH). This method is notable for its high reaction rates and yields, sometimes requiring only sub-stoichiometric amounts of the acid promoter.[11]

Quantitative Data on S-Glycoside Synthesis

The efficiency of S-glycoside synthesis is highly dependent on the chosen methodology, substrates, and reaction conditions. The following tables summarize quantitative data from various reported procedures.

Methodology Glycosyl Donor Acceptor/Coupling Partner Catalyst/Promoter Solvent Temp (°C) Time Yield (%) Reference
Copper(I)-Mediated S-Arylation1-ThiosugarsAryldiazonium saltsCuCl, DBUNot specifiedRT5 min55-88[8]
Aryne-Mediated S-GlycosylationGlycosyl thiolsIn situ generated arynesTBAF(tBuOH)4Not specifiedRTNot specifiedGood to excellent[8]
Metal-Free S-Arylation1-Thiosugarsortho-(trimethylsilyl)aryl triflatesNoneAcetonitrileRTNot specifiedGood to excellent[8]
Photocatalytic Thiol-Ene1-Thiol derivative of glucoseAllyl alcoholRu(bpy)3, PPh3WaterRT12 h90[10]
Triflic Acid-MediatedGlucose pentaacetateEthanethiolTfOH (0.8 equiv)Dichloromethane0 to RT1 h94[11]
Triflic Acid-MediatedGlucose pentaacetateThiophenolTfOH (0.8 equiv)Dichloromethane01.5 h77[11]
Triflic Acid-MediatedGalactose per-acetateThiophenolTfOH (0.8 equiv)Dichloromethane030 min88[11]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the synthesis of S-glycosides from this compound precursors.

General Protocol for NIS/TfOH-Promoted Glycosylation

This protocol is a widely used method for the activation of thioglycoside donors.[12]

  • Add the glycosyl acceptor (1.0 equivalent) and thioglycoside donor (1.0–3.0 equivalents) to a pear-shaped flask.

  • Remove residual water by azeotropic distillation with dry toluene.

  • Place the flask under high vacuum for 3 hours and then purge with argon gas.

  • Dissolve the mixture in a dry solvent (e.g., dichloromethane) and add activated molecular sieves.

  • Cool the mixture to the desired temperature (e.g., -80°C to 0°C) and stir for 1 hour.

  • Add N-Iodosuccinimide (NIS) (1.2–4.0 equivalents) to the suspension.

  • Add triflic acid (TfOH) (0.1–0.5 equivalents) to the mixture and monitor the reaction by TLC until the thioglycoside donor is consumed.

  • Quench the reaction with saturated aqueous NaHCO3.

  • Filter the mixture through a pad of Celite® and wash the pad with an organic solvent.

  • Wash the organic layer with saturated aqueous Na2S2O3 and brine.

  • Dry the organic layer over Na2SO4, filter, and concentrate.

  • Purify the residue by silica (B1680970) gel column chromatography.

Protocol for Visible Light-Driven Thiol-Ene Reaction

This protocol describes a green and efficient method for S-glycoside synthesis.[10]

  • In a reaction vessel, combine the 1-thiosugar (1 equivalent), olefin (e.g., allyl alcohol), Ru(bpy)3 photocatalyst (e.g., 10 mol%), and triphenylphosphine (PPh3).

  • Add the solvent (water is reported to give high yields). The optimal concentration of the 1-thiosugar is reported to be around 0.25 M.

  • Irradiate the reaction mixture with a blue light emitting diode (LED) light source at room temperature.

  • Monitor the reaction progress by TLC or other suitable analytical techniques.

  • Upon completion, perform a standard aqueous workup and purify the product by column chromatography.

Visualization of Pathways and Workflows

Diagrams created using the DOT language provide clear visualizations of the synthetic pathways and experimental workflows.

Synthesis of S-Aryl Glycosides via Copper-Catalyzed Cross-Coupling

G This compound 1-Thioglucose Reaction + This compound->Reaction ArylDiazonium Aryldiazonium Salt ArylDiazonium->Reaction SArylGlycoside S-Aryl Glycoside Reaction->SArylGlycoside CuCl, DBU RT, 5 min

Caption: Copper-catalyzed synthesis of S-aryl glycosides.

Photocatalytic Thiol-Ene Reaction Workflow

G cluster_reactants Reactants This compound 1-Thioglucose ReactionVessel Reaction in Water This compound->ReactionVessel Olefin Olefin Olefin->ReactionVessel Catalyst Ru(bpy)3 Catalyst->ReactionVessel Phosphine (B1218219) PPh3 Phosphine->ReactionVessel Light Blue LED Irradiation ReactionVessel->Light Workup Aqueous Workup & Purification Light->Workup Product S-Glycoside Workup->Product

Caption: Workflow for photocatalytic S-glycoside synthesis.

Acid-Mediated Synthesis of Thioglycosides

G PeracetylatedSugar Per-O-acetylated Glucose Reaction + PeracetylatedSugar->Reaction Thiol Thiol (R-SH) Thiol->Reaction Thioglycoside S-Glycoside Promoter TfOH Promoter->Reaction catalytic or stoichiometric Reaction->Thioglycoside

Caption: Triflic acid-mediated S-glycosylation.

Biological Significance and Applications in Drug Development

The enhanced stability of S-glycosides makes them valuable probes in glycobiology and promising candidates for drug development. They can function as metabolic decoys, disrupting cellular glycosylation pathways.[1] For example, S-glycoside analogues of bacterial sugars have been shown to inhibit glycoprotein (B1211001) biosynthesis in pathogenic bacteria like H. pylori.[2]

In drug discovery, glycosylation is a strategy to modify the pharmacokinetic and pharmacodynamic properties of a drug.[4][7] S-glycosides are being explored as stable glycomimetics in the development of vaccines, anti-inflammatory agents, and anticancer therapies.[5][13] The ability to withstand enzymatic degradation allows for potentially improved bioavailability and prolonged therapeutic effect.

Conclusion

This compound is a cornerstone precursor for the synthesis of a wide array of S-glycosides. The diverse synthetic methodologies available, from metal-catalyzed couplings to modern photocatalytic reactions, provide chemists with a versatile toolkit to access these stable glycomimetics. The quantitative data and experimental protocols summarized in this guide offer a practical resource for researchers. The continued development of novel and efficient synthetic routes to S-glycosides will undoubtedly fuel further advancements in glycobiology and the design of new carbohydrate-based therapeutics.

References

Foundational Research on Thioglucose Chemistry: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thioglucose, a carbohydrate analog where a sulfur atom replaces one of the oxygen atoms in a glucose molecule, represents a cornerstone of modern medicinal chemistry and glycobiology. This substitution imparts significant changes to the molecule's physicochemical properties, most notably increasing its resistance to enzymatic hydrolysis by glycosidases.[1] This enhanced stability makes this compound and its derivatives (thioglycosides) valuable as therapeutic agents, biological probes, and synthetic intermediates for complex carbohydrates.[2][3] This technical guide provides an in-depth exploration of the foundational chemistry of this compound, including its synthesis, key reactions, and diverse applications in drug development, with a focus on providing actionable data and experimental protocols for researchers in the field.

Core Concepts in this compound Chemistry

The strategic replacement of an oxygen atom with sulfur in the glucose scaffold can occur at various positions, leading to different isomers with distinct properties. The two most common and significant forms are:

  • 1-Thioglucose: The anomeric hydroxyl group at the C1 position is replaced by a thiol group (-SH). This modification is crucial for its use as a glycosyl donor in the synthesis of thioglycosides.[4]

  • 5-Thioglucose: The oxygen atom within the pyranose ring (the endocyclic oxygen) is replaced by a sulfur atom. This change significantly alters the ring conformation and its recognition by enzymes and transporters.[5]

The C-S bond is longer and the bond angle is different compared to the C-O bond, which induces notable conformational and physico-chemical alterations in the sugar mimic.[1] Thioglycosides, where the glycosidic oxygen is replaced by sulfur, are resistant to enzymatic hydrolysis, making them excellent mimics of O-glycosides for studying biological processes and for development as enzyme inhibitors.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of 1-thioglucose is presented below.

PropertyValueSource
Molecular Formula C6H12O5S[6]
Molecular Weight 196.22 g/mol [6]
XLogP3 -2.3[6]
Monoisotopic Mass 196.04054465 Da[6]
Polar Surface Area 133 Ų[6]

Synthesis of this compound and Derivatives

The synthesis of this compound and its derivatives is a critical aspect of their application. Various methods have been developed, ranging from classical chemical synthesis to modern enzymatic approaches.

Chemical Synthesis of 1-Thioglucose Derivatives

Chemical synthesis often starts from readily available protected glucose derivatives, such as glycosyl halides or acetates.

  • From Glycosyl Halides: A common method involves the Sɴ2 reaction of a glycosyl halide (e.g., acetobromo-α-D-glucose) with a sulfur nucleophile like potassium thioacetate (B1230152) or thiourea (B124793).[4][7] Using thiourea followed by hydrolysis can prevent the formation of sulfide (B99878) byproducts.[7]

  • From Glycosyl Acetates: An alternative to the odorous thioacetic acid is the use of potassium thioacetate with a Lewis acid catalyst like boron trifluoride diethyl etherate (BF₃·OEt₂) in ethyl acetate (B1210297).[8][9] This method is efficient for preparing fully acetylated 1-thioglucose.[8] Zirconium chloride (ZrCl₄) and aluminum chloride (AlCl₃) have also been used as catalysts.[4]

Start Penta-O-acetyl-β-D-glucose Reagents Potassium Thioacetate (KSAc) BF₃·OEt₂ in Ethyl Acetate Start->Reagents Reacts with Product Tetra-O-acetyl-1-thio-β-D-glucose Reagents->Product Yields Drug Auranofin / Gliflozin Analogs Product->Drug Precursor for

Caption: General workflow for synthesizing 1-thioglucose derivatives for drug development.

Enzymatic Synthesis of Thioglycosides

Engineered enzymes, known as thioglycoligases, offer a highly efficient and stereoselective method for synthesizing thioglycosides. A notable example is a mutant GH20 hexosaminidase from Streptomyces plicatus (SpHex E314A), where the catalytic glutamate (B1630785) is replaced by alanine.[2] This enzyme couples GlcNAc or GalNAc donors to a wide array of thiol acceptors, including other sugars, peptides, and proteins, with nearly quantitative yields.[2]

Synthesis of this compound-Derived Polysulfides

Recently, carbohydrate-based polysulfides have been developed as novel H₂S donors. This compound tetrasulfide (TGS4) can be prepared in a single step by treating 1-thio-β-D-glucose sodium salt with sulfur monochloride (S₂Cl₂) at low temperatures.[10]

Key Reactions and Applications in Drug Development

The unique properties of this compound derivatives have led to their use in a variety of therapeutic areas.

Anti-arthritic Drugs: Auranofin

Auranofin is a gold-containing drug used to treat rheumatoid arthritis. Its synthesis involves the use of peracetyl-protected glucose 1-thiol.[8] The this compound moiety enhances the bioavailability and targets the compound to specific cellular compartments.

Antidiabetic Agents: SGLT2 Inhibitors

Sodium-glucose cotransporter 2 (SGLT2) inhibitors are a major class of drugs for type 2 diabetes. They work by blocking glucose reabsorption in the kidneys. Thioglycosides have been developed as potent and selective SGLT2 inhibitors because their S-glycosidic bond is resistant to hydrolysis by intestinal β-glucosidases, a problem that limits the clinical application of O-glycoside inhibitors like phlorizin.[11] Kinetic studies show that these thioglycosides act as competitive inhibitors of SGLT1 and SGLT2.[11][12] For example, phenyl-1'-thio-beta-D-glucopyranoside inhibits hSGLT2 more strongly than hSGLT1.[12]

SGLT2_Inhibition cluster_kidney Kidney Proximal Tubule SGLT2 SGLT2 Transporter Glucose_Blood Glucose in Bloodstream SGLT2->Glucose_Blood Glucose_Filtrate Glucose in Filtrate Glucose_Filtrate->SGLT2 Reabsorption Urine Glucose Excreted in Urine Glucose_Filtrate->Urine Increased Excretion Thioglycoside Thioglycoside (e.g., Dapagliflozin analog) Thioglycoside->SGLT2 Competitive Inhibition

Caption: Mechanism of SGLT2 inhibition by thioglycoside-based drugs in the kidney.

H₂S Donors and Redox Biology

This compound and its derivatives are emerging as important tools in redox biology. This compound itself can serve as a hydrogen sulfide (H₂S) donor when catalyzed by glucose oxidase.[10] The novel compound this compound tetrasulfide (TGS4) releases H₂S upon reaction with biological thiols like glutathione (B108866) (GSH) or bovine serum albumin (BSA), and can induce the formation of cellular persulfides, which are key signaling molecules.[10][13]

H2S_Donation_Pathway TGS4 This compound Tetrasulfide (TGS4) Reaction1 Reaction TGS4->Reaction1 Thiol Biological Thiols (e.g., GSH, Protein-SH) Thiol->Reaction1 GlcSH This compound (GlcSH) + Persulfides (RSSH) Reaction1->GlcSH Forms H2S_1 H₂S Reaction1->H2S_1 Releases Reaction2 Catalysis GlcSH->Reaction2 GOx Glucose Oxidase (GOx) GOx->Reaction2 H2S_2 H₂S Reaction2->H2S_2 Releases

Caption: H₂S donation pathways involving this compound-derived compounds.

Other Applications
  • Enzyme Probes: Due to their hydrolytic stability, thioglycosides are used as probes to study the function of carbohydrate-processing enzymes.[2]

  • Nanotechnology: 1-thio-β-D-glucose can act as both a reducing and stabilizing agent in the synthesis of gold nanoparticles (TGlu-AuNPs), which can be used for colorimetric bioassays.[14]

Quantitative Data Summary

This section summarizes key quantitative data from foundational research on this compound chemistry.

Table 1: Synthesis Yields of this compound Derivatives
ProductStarting Material(s)MethodYieldReference
S-linked disaccharidesGlcNAc/GalNAc donors + thiosugar acceptorsEnzymatic (SpHex E314A)Nearly quantitative[2]
Peracetyl-protected 1-thioglucosePeracetylated sugar + potassium thioacetateChemical (BF₃·OEt₂ catalyst)High[8]
This compound Tetrasulfide (TGS4)1-thio-β-D-glucose sodium salt + S₂Cl₂Chemical50%[10]
OAc-Thioglucose Tetrasulfide (OAc-TGS4)1-thio-β-D-glucose tetraacetate + S₂Cl₂Chemical86%[10]
β-D-psicofuranosyl 5-thio-α-D-glucopyranoside (13)Donor 12 + Acceptor 6Chemical (TMSOTf catalyst)76%[5]
S-aryl thioglycosides1-thiosugars + aryl iodidesChemical (CuCl catalyst)83-98%[4]
Table 2: Biological Activity of this compound Derivatives
CompoundTargetActivity TypeValueReference
Thioglycoside I (phenyl-1'-thio-β-D-glucopyranoside)hSGLT2InhibitionStronger than hSGLT1 and phlorizin[11][12]
Thioglycoside VII (2-hydroxymethyl-phenyl-1'-thio-β-D-galactopyranoside)hSGLT1InhibitionPronounced effect[11][12]
Ortho-substituted thiosugar derivatives (32)Human intestinal maltaseInhibition (IC₅₀)0.11–0.58 µM[1]
Mannose-functionalized AuNPs (Man-AuNPs)Concanavalin A (Con A)Binding Affinity (Kd)11.3 pM (high-affinity)[14]
Mannose-functionalized AuNPs (Man-AuNPs)Concanavalin A (Con A)Binding Affinity (Kd)66.5 pM (low-affinity)[14]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. This section provides protocols for key experiments cited in the literature.

Protocol: Synthesis of O-acetylated this compound Tetrasulfide (OAc-TGS4)

This protocol is adapted from the synthesis described for novel carbohydrate-based polysulfides.[10]

Materials:

  • 1-thio-β-D-glucose tetraacetate

  • Dichloromethane (CH₂Cl₂)

  • Pyridine (B92270)

  • Sulfur monochloride (S₂Cl₂)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Water (H₂O)

  • Brine

  • Argon atmosphere setup

  • Reaction vessel with stirring capability

  • Cooling bath (-78 °C, e.g., dry ice/acetone)

Procedure:

  • Dissolve 1-thio-β-D-glucose tetraacetate (1.0 equiv., e.g., 500 mg, 1.37 mmol) in CH₂Cl₂ (10 mL) in a reaction vessel under an argon atmosphere.

  • Add pyridine (1.0 equiv., e.g., 0.11 mL) to the stirring solution.

  • Cool the reaction mixture to -78 °C using a cooling bath and stir for 1 hour.

  • Add S₂Cl₂ (0.6 equiv., e.g., 0.065 mL) dropwise to the cold reaction mixture.

  • Continue stirring at -78 °C for 2 hours, monitoring reaction completion by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench by adding saturated NaHCO₃ solution (2 mL).

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Wash the organic phase sequentially with H₂O (2 x 10 mL) and brine (2 x 10 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography to obtain OAc-TGS4.

Protocol: One-Step Synthesis of Peracetyl-Protected 1-Thioglucose

This protocol is based on an improved method for synthesizing 1-thioglucose precursors.[8]

Materials:

  • Penta-O-acetyl-β-D-glucose

  • Potassium thioacetate (KSAc)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Ethyl acetate (EtOAc)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve penta-O-acetyl-β-D-glucose in ethyl acetate in a round-bottom flask.

  • Add potassium thioacetate to the solution.

  • Under stirring, add boron trifluoride diethyl etherate as a catalyst. The original patent suggests using more catalyst and heating than traditional methods for higher efficiency.[8]

  • Heat the reaction mixture as required and monitor its progress using TLC.

  • Upon completion, perform an aqueous workup to remove inorganic salts and the catalyst.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers, concentrate, and purify the resulting peracetyl-protected 1-thioglucose by recrystallization or column chromatography.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A1 1. Dissolve 1-thio-β-D-glucose tetraacetate in CH₂Cl₂ A2 2. Add Pyridine A1->A2 A3 3. Cool to -78°C and stir for 1h A2->A3 B1 4. Add S₂Cl₂ dropwise A3->B1 B2 5. Stir at -78°C for 2h (Monitor by TLC) B1->B2 C1 6. Quench with NaHCO₃ B2->C1 C2 7. Wash with H₂O and Brine C1->C2 C3 8. Dry and Concentrate C2->C3 C4 9. Purify by Chromatography C3->C4

Caption: Experimental workflow for the synthesis of OAc-TGS4.

Conclusion

This compound chemistry provides a versatile and powerful platform for drug discovery and chemical biology. The stability of the thioglycosidic bond has been expertly leveraged to create robust therapeutics, from anti-arthritic agents to modern antidiabetics. Furthermore, the novel roles of this compound derivatives as H₂S donors are opening new avenues for research into redox signaling and antioxidant therapies. The synthetic protocols and quantitative data presented in this guide offer a foundational resource for researchers aiming to innovate in this dynamic and impactful field.

References

The Advent and Evolution of Thioglucose Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and evolving applications of thioglucose compounds. From their initial synthesis in the early 20th century to their pivotal role as therapeutic agents and research tools, this document details the key milestones in the field. It covers the foundational synthetic methodologies, the physicochemical properties of significant this compound derivatives, and their mechanisms of action in biological systems. This guide is intended to serve as a detailed resource, incorporating experimental protocols and pathway visualizations to facilitate further research and development in this domain.

A Historical Chronicle of this compound Compounds

The journey of this compound compounds began in the foundational era of carbohydrate chemistry. The pioneering work of German chemist Emil Fischer, who was awarded the Nobel Prize in 1902 for his work on sugar and purine (B94841) syntheses, laid the essential groundwork for the structural elucidation and synthesis of carbohydrates.[1][2] While Fischer's major contributions to sugar chemistry occurred between 1884 and 1894, the invention of thioglycosides, carbohydrates containing a sulfur atom at the anomeric carbon, is credited to him in 1909.[3] This innovation opened a new chapter in medicinal and organic chemistry, leading to the development of a novel class of compounds with unique properties.

One of the most historically significant this compound derivatives is aurothis compound (B1665330) , also known as gold this compound. The therapeutic application of gold compounds for rheumatoid arthritis (RA) began in 1935, aiming to reduce inflammation and slow disease progression.[4] For decades, aurothis compound was a cornerstone in the treatment of RA, administered as a disease-modifying antirheumatic drug (DMARD).[4] However, its use has significantly declined since the 1980s due to a notable side-effect profile, limited efficacy in some patients, a slow onset of action, and the advent of more effective therapies like methotrexate.[4]

Beyond its therapeutic applications, aurothis compound became a critical tool in metabolic research. Scientists discovered that parenteral administration of gold this compound to mice induces obesity by causing targeted necrosis in the ventromedial hypothalamus, a region of the brain involved in appetite regulation. This "gold this compound obesity" syndrome established a key animal model for studying obesity and diabetes.[4]

Today, this compound derivatives, such as 1-thio-β-D-glucose tetraacetate, are widely used as versatile building blocks in organic synthesis for creating complex glycoconjugates, developing glycosylated drugs, and studying carbohydrate-enzyme interactions.[5]

Physicochemical Properties of Key this compound Compounds

The substitution of an oxygen atom with sulfur imparts distinct physicochemical properties to this compound compounds compared to their native glucose counterparts. The following table summarizes key quantitative data for prominent this compound derivatives.

CompoundFormulaMolar Mass ( g/mol )Physical FormMelting Point (°C)Solubility
Aurothis compound C₆H₁₁AuO₅S392.18Yellow crystals[4][6]>107 (decomposes)[7]Highly soluble in water; insoluble in ethanol.[7]
1-Thio-β-D-glucose tetraacetate C₁₄H₂₀O₉S364.37White powder[5]115 - 118[5]Soluble in DMF (10 mg/ml), DMSO (10 mg/ml), Ethanol (0.5 mg/ml).[8]
1-Thioglucose C₆H₁₂O₅S196.22---
5-Thio-D-glucose C₆H₁₂O₅S196.22---

Synthetic Methodologies: Experimental Protocols

The synthesis of this compound compounds has evolved, with several established methods for creating the crucial C-S bond at the anomeric center.

Protocol 1: Synthesis of 1-Thio-β-D-glucopyranoside Tetraacetates

This method involves the Lewis acid-catalyzed reaction of a per-acetylated glucose with a thiol.

Materials:

  • α-D-Glucose pentaacetate

  • Thiol of choice (e.g., thiophenol)

  • Dichloromethane (CH₂Cl₂)

  • Boron trifluoride etherate (BF₃·Et₂O)

  • Silica (B1680970) gel for column chromatography

  • Hexane/Ethyl Acetate (B1210297) solvent system

Procedure:

  • Dissolve α-D-glucose pentaacetate (1.0 equivalent) in dichloromethane.

  • Add the desired thiol (1.5 equivalents) to the solution.

  • Cool the reaction mixture in an ice bath and stir for 10 minutes.

  • Slowly add boron trifluoride etherate (3.0 equivalents) to the mixture.

  • Allow the reaction to warm to room temperature and stir overnight, with gentle reflux.

  • Remove the solvent by evaporation under reduced pressure.

  • Purify the product by column chromatography on silica gel, using a hexane/ethyl acetate (5:1) mobile phase to isolate the 1-thio-β-D-glucopyranoside tetraacetate.

Protocol 2: Synthesis of Aurothis compound

This protocol describes the preparation of the gold(I) this compound complex.

Materials:

  • This compound

  • Gold bromide

  • Sulfur dioxide (SO₂)

  • Ethanol

  • Methanol

  • Water

Procedure:

  • Prepare an aqueous solution of this compound and saturate it with sulfur dioxide.

  • To this solution, add a solution of gold bromide.

  • Heat the reaction mixture.

  • Precipitate the aurothis compound product by adding ethanol.[9]

  • Isolate the precipitate.

  • The crude product can be further purified by recrystallization from water and methanol.[9]

Biological Mechanisms and Signaling Pathways

This compound compounds exert their biological effects through diverse mechanisms, from immunomodulation to targeted neurotoxicity.

Aurothis compound in Rheumatoid Arthritis

The anti-arthritic effect of aurothis compound, while not fully elucidated, is understood to involve the modulation of immune responses. Gold(I) ions accumulate in macrophages and lymphocytes, inhibiting pro-inflammatory processes. A key mechanism is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a transcription factor that controls the expression of genes for inflammatory cytokines and cell adhesion molecules. By inhibiting NF-κB, aurothis compound reduces the production of these inflammatory mediators, thereby alleviating the autoimmune attack on joint tissues.[4]

Aurothioglucose_Mechanism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ATG Aurothis compound Macrophage Macrophage / Lymphocyte ATG->Macrophage Enters Cell IKK IKK Complex ATG->IKK Inhibits IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB_complex NF-κB Complex IkB->NFkB_complex Inhibits (sequesters in cytoplasm) NFkB_p50 p50 NFkB_p65 p65 Nucleus Nucleus NFkB_complex->Nucleus Translocates DNA DNA NFkB_complex->DNA Binds to promoter regions Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1, etc.) DNA->Cytokines Gene Transcription Inflammation Joint Inflammation Cytokines->Inflammation Promotes

Aurothis compound inhibits the NF-κB inflammatory pathway.
Gold this compound (GTG) Induced Obesity

The GTG-induced obesity model is a classic experimental workflow. The glucose moiety of the compound is crucial, as it is believed to facilitate uptake into specialized "glucoreceptor" neurons in the ventromedial hypothalamus (VMH). The accumulation of gold within these cells leads to oxidative stress and targeted cell death (necrosis). The destruction of this satiety center in the brain eliminates the normal signals of fullness, leading to hyperphagia (excessive eating) and subsequent rapid weight gain and obesity.

GTG_Obesity_Workflow start Start injection Parenteral Injection of Gold this compound (GTG) into Mouse start->injection transport GTG transported to Ventromedial Hypothalamus (VMH) injection->transport uptake Uptake by 'Glucoreceptor' Neurons transport->uptake necrosis Gold Accumulation Causes Neuronal Necrosis uptake->necrosis satiety_loss Destruction of Satiety Center necrosis->satiety_loss hyperphagia Hyperphagia (Uncontrolled Eating) satiety_loss->hyperphagia obesity Rapid Weight Gain & Severe Obesity hyperphagia->obesity end Obese Mouse Model for Research obesity->end

Experimental workflow for inducing obesity with Gold this compound.

Conclusion and Future Directions

From the initial structural explorations by Emil Fischer to the development of gold-based antirheumatic drugs and indispensable research tools, this compound compounds have a rich and impactful history. While the therapeutic use of aurothis compound has been largely superseded, the fundamental chemistry and biological activity of thioglucosides continue to be of high interest. Current research focuses on leveraging their unique properties for the synthesis of novel glycomimetics, enzyme inhibitors, and targeted drug delivery systems. The historical journey of these compounds serves as a powerful example of how fundamental chemical discoveries can translate into significant, albeit evolving, applications in medicine and biological science.

References

The Structure-Activity Relationship of Thioglucose Derivatives: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thioglucose, a glucose analog where a sulfur atom replaces one of the oxygen atoms, and its derivatives represent a versatile class of compounds with significant therapeutic potential across various disease areas. The substitution of sulfur for oxygen imparts unique physicochemical properties, including increased stability against enzymatic degradation and altered electronic characteristics, which translate into diverse biological activities. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of this compound derivatives, focusing on their interactions with key biological targets. We will delve into their applications as inhibitors of glucose transporters (GLUTs and SGLTs) for diabetes and cancer therapy, and as modulators of inflammatory pathways in conditions like rheumatoid arthritis. This document aims to be a comprehensive resource, offering detailed experimental protocols, quantitative SAR data, and visual representations of relevant biological pathways and experimental workflows to aid researchers in the design and development of novel this compound-based therapeutics.

Core Concepts in this compound SAR

The biological activity of this compound derivatives is intricately linked to several structural features:

  • Position of the Sulfur Atom: The location of the sulfur atom within the glucose scaffold is a primary determinant of target specificity and potency. 1-thioglucose derivatives, where the sulfur is at the anomeric position, are common in SGLT inhibitors. In contrast, 5-thioglucose, with sulfur in the pyranose ring, has been explored for its effects on glucose metabolism and transport.

  • The Aglycone Moiety: In the case of thioglycosides, the nature of the aglycone portion (the non-sugar component) is crucial for target binding. Aromatic and heterocyclic aglycones are frequently employed to establish specific interactions, such as π-stacking and hydrogen bonding, within the binding pockets of target proteins.

  • Substituents on the Glucose Ring: Modifications to the hydroxyl groups of the this compound core can influence solubility, membrane permeability, and binding affinity. Acetylation or benzoylation are common strategies in synthetic chemistry to protect these groups, and their removal is often necessary for biological activity.

  • Stereochemistry: The stereochemical configuration of the glycosidic bond (α or β) and the overall stereochemistry of the glucose ring are critical for molecular recognition by target proteins.

This compound Derivatives as SGLT2 Inhibitors for Diabetes

Sodium-glucose cotransporter 2 (SGLT2) inhibitors are a class of antidiabetic drugs that lower blood glucose by promoting its excretion in the urine. Many of these inhibitors are C- or S-glycosides, with the this compound moiety playing a key role in their mechanism of action.

Quantitative Structure-Activity Relationship Data

The following table summarizes the SAR data for a series of thioglucoside analogues of gliflozins, highlighting the impact of substitutions on their inhibitory activity against SGLT2.[1]

CompoundStructure (Aglycone Moiety)SGLT2 IC50 (nM)
TAG D 2-chloro-5-(4-ethylphenyl)phenyl5.9
TAG E 2-chloro-5-(4-methoxy-3-(piperidin-1-ylmethyl)phenyl)phenyl2.0
TAG F 2-chloro-5-(4-ethoxy-3-(morpholinomethyl)phenyl)phenyl3.1
TAG G 2-chloro-5-(4-isopropoxy-3-(isoxazol-5-yl)phenyl)phenyl4.5

Data extracted from a study on thioglucoside analogues of gliflozins.[1]

Signaling Pathway and Mechanism of Action

SGLT2 inhibitors act on the proximal tubules of the kidneys to block glucose reabsorption. This leads to increased urinary glucose excretion and a subsequent lowering of blood glucose levels.

SGLT2_Inhibition cluster_blood Bloodstream cluster_kidney Kidney Proximal Tubule cluster_urine Urine Blood_Glucose High Blood Glucose SGLT2 SGLT2 Transporter Blood_Glucose->SGLT2 Filtered Glucose_Reabsorption Glucose Reabsorption SGLT2->Glucose_Reabsorption Mediates Urine_Glucose Increased Urinary Glucose Excretion SGLT2->Urine_Glucose Leads to Glucose_Reabsorption->Blood_Glucose Returns Glucose to Blood SGLT2_Inhibitor This compound-based SGLT2 Inhibitor SGLT2_Inhibitor->SGLT2 Blocks

Mechanism of SGLT2 Inhibition
Experimental Protocols

SGLT2 Inhibition Assay (Cell-based)

This protocol describes a method for assessing the inhibitory activity of this compound derivatives on SGLT2 expressed in a stable cell line.

  • Cell Culture:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing human SGLT2 (hSGLT2) in appropriate growth medium.

    • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Assay Procedure:

    • Wash the cells with a sodium-containing buffer.

    • Pre-incubate the cells with various concentrations of the test thioglucoside compound or a known SGLT2 inhibitor (e.g., phlorizin) for 15-30 minutes at 37°C.

    • Initiate glucose uptake by adding a solution containing a radiolabeled or fluorescent glucose analog (e.g., α-methyl-D-[14C]glucopyranoside or 2-NBDG) and sodium.

    • Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

    • Stop the uptake by rapidly washing the cells with ice-cold sodium-free buffer.

  • Detection and Data Analysis:

    • Lyse the cells and measure the intracellular concentration of the glucose analog using a scintillation counter (for radiolabeled analogs) or a fluorescence plate reader (for fluorescent analogs).

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Synthetic Protocols

General Synthesis of a Thioglucoside SGLT2 Inhibitor Analog

This protocol outlines a general method for synthesizing thioglucoside analogues of gliflozin-type SGLT2 inhibitors.

  • Preparation of the Thiol Aglycone:

    • Synthesize the desired aromatic or heterocyclic thiol aglycone through appropriate organic chemistry methods. This often involves multiple steps to build the desired substitution pattern.

  • Glycosylation:

    • React the thiol aglycone with a protected glucosyl donor, such as acetobromo-α-D-glucose, in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone (B3395972) or DMF).

    • This reaction typically proceeds via an SN2 mechanism, leading to the formation of the β-thioglycoside.

  • Deprotection:

    • Remove the protecting groups (e.g., acetyl groups) from the glucose moiety. This is commonly achieved by transesterification using a catalytic amount of sodium methoxide (B1231860) in methanol (B129727).

  • Purification:

    • Purify the final thioglucoside product using column chromatography on silica (B1680970) gel.

Aurothis compound (B1665330) and its Role in Rheumatoid Arthritis

Aurothis compound is a gold(I) thiolate that has been used in the treatment of rheumatoid arthritis. Its therapeutic effects are attributed to its immunomodulatory and anti-inflammatory properties.

Quantitative Structure-Activity Relationship Data
CompoundTargetIC50
Aurothis compound Thioredoxin Reductase 1 (TrxR1)65 nM[2][3]
Aurothis compound NF-κB DNA BindingStrong Inhibition[4]
Signaling Pathway and Mechanism of Action

Aurothis compound exerts its anti-inflammatory effects through multiple mechanisms, including the inhibition of the thioredoxin reductase system and the NF-κB signaling pathway. Inhibition of TrxR1 leads to an increase in oxidative stress in proliferating cells, while inhibition of NF-κB reduces the expression of pro-inflammatory genes.

Aurothioglucose_MoA cluster_TrxR Thioredoxin System cluster_NFkB NF-κB Pathway Aurothis compound Aurothis compound TrxR1 Thioredoxin Reductase 1 Aurothis compound->TrxR1 Inhibits NFkB NF-κB Aurothis compound->NFkB Inhibits DNA Binding Oxidative_Stress Increased Oxidative Stress TrxR1->Oxidative_Stress Leads to Proinflammatory_Genes Pro-inflammatory Gene Expression NFkB->Proinflammatory_Genes Induces Inflammation Inflammation Proinflammatory_Genes->Inflammation Promotes

Aurothis compound Mechanism of Action
Experimental Protocols

Thioredoxin Reductase 1 (TrxR1) Activity Assay

This is a colorimetric assay to measure the activity of TrxR1 and its inhibition by compounds like aurothis compound.

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., potassium phosphate (B84403) buffer with EDTA).

    • Prepare solutions of NADPH, insulin (B600854) (as a substrate), and DTNB (Ellman's reagent).

    • Prepare a solution of purified TrxR1 enzyme.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, NADPH, and insulin.

    • Add various concentrations of aurothis compound or a vehicle control.

    • Initiate the reaction by adding the TrxR1 enzyme.

    • Incubate at room temperature.

    • Add DTNB to the wells. The reduction of DTNB by free thiols (generated from the reduction of insulin by TrxR1) produces a yellow-colored product, 2-nitro-5-thiobenzoate (TNB).

  • Detection and Data Analysis:

    • Measure the absorbance at 412 nm using a microplate reader.

    • The rate of increase in absorbance is proportional to the TrxR1 activity.

    • Calculate the percentage of inhibition for each concentration of aurothis compound.

    • Determine the IC50 value from the dose-response curve.

NF-κB Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the binding of proteins, such as NF-κB, to specific DNA sequences.

  • Nuclear Extract Preparation:

    • Culture appropriate cells (e.g., macrophages or lymphocytes) and stimulate them with an NF-κB activator (e.g., TNF-α or LPS) in the presence or absence of aurothis compound.

    • Isolate the nuclear proteins from the cells.

  • Probe Labeling:

    • Synthesize a double-stranded DNA oligonucleotide containing the NF-κB consensus binding site.

    • Label the probe with a radioactive isotope (e.g., 32P) or a non-radioactive tag (e.g., biotin (B1667282) or a fluorescent dye).

  • Binding Reaction:

    • Incubate the labeled probe with the nuclear extracts in a binding buffer.

    • For competition assays, add an excess of unlabeled probe. For supershift assays, add an antibody specific to an NF-κB subunit.

  • Electrophoresis and Detection:

    • Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis.

    • Detect the labeled probe by autoradiography (for radioactive probes) or by appropriate imaging techniques for non-radioactive probes. A "shift" in the migration of the probe indicates protein binding.

Synthetic Protocols

Synthesis of Aurothis compound

Aurothis compound can be synthesized from gold(I) bromide and this compound.[1][4]

  • Reaction Setup:

    • Dissolve this compound in water and saturate the solution with sulfur dioxide.

    • Prepare a solution of gold(I) bromide.

  • Reaction:

    • Add the gold bromide solution to the this compound solution.

    • Heat the reaction mixture.

  • Precipitation and Purification:

    • Precipitate the aurothis compound product by adding ethanol.

    • Collect the precipitate and recrystallize it from a mixture of water and methanol to obtain pure aurothis compound.

This compound Derivatives as GLUT Inhibitors for Cancer Therapy

Cancer cells often exhibit increased glucose uptake to fuel their rapid proliferation, a phenomenon known as the Warburg effect. This makes glucose transporters, particularly GLUT1, attractive targets for anticancer drug development. While direct SAR data for this compound derivatives as GLUT inhibitors is limited in the public domain, related structures provide valuable insights.

Logical SAR Workflow for GLUT Inhibitor Development

The development of novel GLUT inhibitors based on a this compound scaffold can follow a logical progression of synthesis and testing.

GLUT_Inhibitor_Workflow Start Design this compound Scaffold Synthesis Synthesize Library of This compound Derivatives (Varying Aglycone) Start->Synthesis Screening Primary Screening: Cell-based Glucose Uptake Assay (e.g., 2-NBDG) Synthesis->Screening Hit_ID Identify 'Hits' (Compounds with >50% Inhibition) Screening->Hit_ID Hit_ID->Synthesis No Dose_Response Dose-Response Studies (Determine IC50 values) Hit_ID->Dose_Response Yes Selectivity Selectivity Profiling (Test against other GLUT isoforms) Dose_Response->Selectivity Lead_Opt Lead Optimization (Synthesize Analogs of Potent Hits) Selectivity->Lead_Opt Lead_Opt->Synthesis In_Vivo In Vivo Efficacy Studies (Xenograft models) Lead_Opt->In_Vivo

Workflow for GLUT Inhibitor Discovery

Conclusion

The this compound scaffold has proven to be a valuable starting point for the development of potent and selective modulators of key biological targets. The structure-activity relationships discussed in this guide highlight the importance of systematic modifications to the this compound core and the aglycone moiety in achieving desired therapeutic effects. The detailed experimental and synthetic protocols provided herein serve as a practical resource for researchers aiming to explore this promising class of compounds further. As our understanding of the roles of glucose transporters and inflammatory pathways in disease continues to grow, so too will the opportunities for developing novel this compound-based drugs to address unmet medical needs.

References

An In-depth Technical Guide to the Properties of Thioglucose Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thioglucose analogs, a class of glycomimetics where a sulfur atom replaces an oxygen atom in the glucose molecule, have garnered significant attention in medicinal chemistry and drug development.[1] This isosteric substitution confers increased stability against enzymatic degradation by glycosidases, a common limitation of O-glycoside drugs.[2][3] These analogs serve as valuable probes for studying carbohydrate-mediated biological processes and as scaffolds for developing therapeutic agents. Their applications span various fields, including the development of antidiabetic agents, anticancer and antibacterial drugs, and novel biological tools.[3][4][5] This guide provides a comprehensive overview of the synthesis, biological properties, and mechanisms of action of this compound analogs, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Synthesis of this compound Analogs

The synthesis of this compound analogs is a cornerstone of their investigation, with numerous protocols developed to achieve specific substitutions and stereoselectivity. Common strategies involve the reaction of activated glycosyl donors with sulfur nucleophiles.

Key Synthetic Strategies
  • From Glycosyl Halides: A prevalent method involves the reaction of glycosyl halides (e.g., glycosyl bromides) with thio-nucleophiles like potassium thioacetate (B1230152). This reaction often proceeds with the inversion of stereochemistry at the anomeric center.[6]

  • From Glycals: An efficient method for synthesizing 2-hydroxy thioglycosides starts from per-protected glycals. The glycal is first oxidized to a 1,2-anhydro sugar intermediate, which then reacts with a thiol source, such as an aryl disulfide in the presence of a reducing agent like NaBH4, to yield the desired thioglycoside.[7]

  • One-Pot Reactions: To improve efficiency, one-pot procedures have been developed. For instance, per-O-acetylated glycoses can react directly with potassium thioacetate in the presence of a Lewis acid like BF3·Et2O to produce 1-glycosyl thioacetates under mild conditions.[2]

  • Photocatalytic Thiol-Ene Reactions: A modern, green chemistry approach utilizes visible light-driven, phosphine-accelerated radical thiol-ene reactions between thiosugars and olefins. This method allows for the synthesis of diverse thioglycoside analogs in aqueous conditions.[8]

  • Synthesis of Polysulfides: Novel carbohydrate-based polysulfides, such as this compound tetrasulfide (TGS4), can be synthesized in a single step. This involves treating 1-thio-β-D-glucose with sulfur monochloride (S2Cl2) at low temperatures, yielding the tetrasulfide which has applications as an H2S donor.[9]

A generalized workflow for the synthesis and initial evaluation of a novel this compound analog is depicted below.

G start Design & Select Target Analog synthesis Chemical Synthesis (e.g., from Glycal) start->synthesis purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification in_vitro In Vitro Assays (Enzyme Inhibition, Cell Viability) purification->in_vitro data_analysis Data Analysis & SAR Studies in_vitro->data_analysis in_vivo In Vivo Studies (Animal Models) end Candidate Drug in_vivo->end data_analysis->in_vivo Promising Results lead_opt Lead Optimization data_analysis->lead_opt Identify SAR lead_opt->synthesis

Fig. 1: General workflow for this compound analog drug discovery.

Biological Properties and Therapeutic Applications

This compound analogs exhibit a wide range of biological activities, primarily stemming from their ability to mimic natural glucose and interact with biological targets while resisting enzymatic cleavage.

Antidiabetic Activity: SGLT Inhibition

A major therapeutic application of this compound analogs is in the management of diabetes mellitus. They can act as potent inhibitors of the sodium-glucose cotransporters (SGLT1 and SGLT2).[5] SGLT2, located in the proximal renal tubules, is responsible for the reabsorption of the majority of filtered glucose from the urine back into the bloodstream.

Mechanism of Action: Thioglycosides act as competitive inhibitors of SGLT2.[3][5] By binding to the transporter, they prevent glucose reabsorption, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels.[10] This mechanism is independent of insulin (B600854) secretion or action.[10] Unlike O-glycoside inhibitors like phlorizin (B1677692), which are hydrolyzed by intestinal β-glucosidases, thioglycosides are stable and can be administered orally.[3][10]

G cluster_cell lumen Renal Tubule Lumen (Urine) cell Proximal Tubule Cell blood Bloodstream sglt2 SGLT2 Transporter glucose_cell Glucose na_cell Na+ glut2 GLUT2 Transporter glucose_blood Glucose glut2->glucose_blood glucose_lumen Glucose glucose_lumen->sglt2 Transport na_lumen Na+ na_lumen->sglt2 Co-transport analog This compound Analog analog->sglt2 Competitive Inhibition glucose_cell->glut2 Facilitated Diffusion

Fig. 2: Mechanism of SGLT2 inhibition by this compound analogs.
Anticancer and Antibacterial Activity

Certain this compound analogs have demonstrated cytotoxic effects against cancer cell lines and inhibitory activity against various bacteria.

  • Anticancer: Thio-linked glycomimetics have been screened for cytotoxicity against human ovarian carcinoma cell lines (A2780).[4] For instance, novel purine (B94841) thioglycoside analogs have been evaluated against human liver (Huh-7) and breast (Mcf-7) cancer models.[11] The proposed mechanism often involves leveraging glucose transporters (GLUTs), which are overexpressed in many cancer cells, to achieve selective uptake of the cytotoxic analog.[12]

  • Antibacterial: Thio-glycomimetics have shown inhibitory activity against bacteria such as Mycobacterium tuberculosis and Staphylococcus aureus.[4] The lipophilicity of the analogs appears to play a crucial role in their antibacterial efficacy.[4]

Other Biological Activities
  • α-Glucosidase Inhibition: Analogs such as 5-thiosucrose, where sulfur replaces the pyranose ring oxygen of the glucose moiety, have been synthesized and investigated as potential inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.[13]

  • Antioxidant Properties: this compound-derived tetrasulfides can act as H2S and persulfide donors.[9][14] These reactive sulfur species play a role in redox signaling and have demonstrated antioxidant properties, suggesting potential applications in conditions associated with oxidative stress.[9]

Quantitative Biological Data

The following table summarizes key quantitative data for various this compound analogs from cited literature.

Analog Class/CompoundTargetAssay TypeResultReference
Phenyl-1'-thio-β-D-glucopyranosidehSGLT2α-methyl-glucoside uptakeStronger inhibition than phlorizin[5]
2-hydroxymethyl-phenyl-1'-thio-β-D-galactopyranosidehSGLT1α-methyl-glucoside uptakePronounced inhibition[5]
Thiohydantoin derivative (FP4)α-glucosidaseIn vitro enzyme inhibitionIC₅₀ = 129.40 µg/mL[15]
Thiohydantoin derivative (FP4)α-amylaseIn vitro enzyme inhibitionIC₅₀ = 128.90 µg/mL[15]
Thio-adamantane derivative (13)Ovarian carcinoma cells (A2780)Cell viabilityCytotoxic at µM concentrations[4]
6-[(1,4-Naphthoquinone-2-yl)methyl]thio-Glucose (PeS-9)Prostate cancer cells (22Rv1)CytotoxicityIC₅₀ = 2.1 ± 0.22 µmol/L[12]

Cellular Uptake and Signaling Pathways

The efficacy of this compound analogs is critically dependent on their ability to enter cells and interact with intracellular targets.

Cellular Transport Mechanisms
  • Glucose Transporters (GLUTs): Many this compound analogs are recognized and transported by the GLUT family of proteins. This is a key mechanism for their entry into cells, particularly cancer cells that overexpress GLUTs.[9][12]

  • Thiol-Mediated Uptake: Analogs modified with thiol-reactive groups (e.g., maleimide) can exploit thiols naturally present on the cell surface to enhance cellular association and internalization.[16][17] This interaction can trigger endocytosis or energy-independent transport, providing an alternative pathway for cellular entry.[16][18]

G cluster_membrane extracellular Extracellular Space membrane Plasma Membrane cytosol Cytosol glut GLUT Transporter analog_inside_glut Analog glut->analog_inside_glut thiol_receptor Cell Surface Thiol (-SH) analog_inside_thiol Analog thiol_receptor->analog_inside_thiol Endocytosis or Membrane Translocation analog_glut This compound Analog analog_glut->glut Facilitated Diffusion analog_thiol Thiol-Reactive Analog analog_thiol->thiol_receptor Thiol-Maleimide Interaction

Fig. 3: Cellular uptake mechanisms for this compound analogs.
Impact on Signaling Pathways

Beyond direct enzyme inhibition, some analogs can modulate intracellular signaling cascades. For example, compounds that affect glucose metabolism can indirectly influence pathways sensitive to cellular energy status, such as the insulin signaling pathway. Thioctic acid (alpha-lipoic acid), a related thiol-containing compound, has been shown to stimulate glucose uptake by activating elements of the insulin signaling pathway, including phosphatidylinositol 3-kinase (PI3K) and promoting the translocation of GLUT1 and GLUT4 transporters.[19][20] This suggests that certain this compound analogs could potentially modulate similar pathways.

Key Experimental Protocols

This section provides detailed methodologies for key experiments used in the investigation of this compound analogs.

Protocol: Synthesis of a this compound Tetrasulfide (TGS4)

(Adapted from Xian et al., 2024)[9]

  • Preparation: Suspend 1-thio-β-D-glucose sodium salt (1.0 equiv.) in freshly distilled ethanol (B145695) in a flask under an argon atmosphere.

  • Cooling: Chill the suspension to -78 °C using a dry ice/acetone bath and stir for 10 minutes.

  • Reaction: Add sulfur monochloride (S2Cl2, 0.6 equiv.) dropwise to the cold suspension.

  • Monitoring: Allow the reaction to stir at -78 °C until completion is observed by Thin Layer Chromatography (TLC), typically around 2 hours.

  • Quenching: Quench the reaction by adding a saturated solution of sodium bicarbonate (NaHCO3).

  • Extraction: Transfer the mixture to a separatory funnel and wash the organic phase sequentially with water and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (B86663) (MgSO4), filter, and remove the solvent under reduced pressure (in vacuo).

  • Purification: Purify the crude residue by silica (B1680970) gel column chromatography to obtain the final TGS4 product.

Protocol: In Vitro SGLT Inhibition Assay

(Generalized from Castañeda et al., 2007)[5]

  • Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably transfected to express human SGLT1 (hSGLT1) or hSGLT2 (hSGLT2) in appropriate media. Seed cells in 24-well plates and grow to confluence.

  • Preparation: On the day of the experiment, wash the cells twice with a pre-warmed, sodium-containing uptake buffer (e.g., 140 mM NaCl, 2 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 10 mM HEPES/Tris, pH 7.4).

  • Inhibition: Add the uptake buffer containing various concentrations of the test this compound analog (or phlorizin as a positive control) to the cells.

  • Uptake Initiation: To initiate glucose transport, add uptake buffer containing a fixed concentration of α-methyl-D-[U-14C]glucopyranoside ([14C]AMG), a non-metabolizable glucose analog, along with the corresponding concentration of the inhibitor.

  • Incubation: Incubate the plates at 37 °C for a defined period (e.g., 60 minutes).

  • Uptake Termination: Stop the transport by rapidly aspirating the uptake solution and washing the cells three times with ice-cold, sodium-free buffer.

  • Lysis and Measurement: Lyse the cells with a suitable lysis buffer (e.g., 0.1 N NaOH). Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the amount of [14C]AMG taken up by the cells using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each analog concentration relative to the control (no inhibitor) and determine the IC₅₀ value.

Protocol: In Vivo Antidiabetic Efficacy in a Rodent Model

(Generalized from Al-Ishaq et al., 2021 and Streptozotocin (B1681764) protocols)[15][21]

  • Animal Model: Induce Type 1 diabetes in male Wistar rats or C57BL/6 mice by a single intraperitoneal injection of streptozotocin (STZ) dissolved in citrate (B86180) buffer. Confirm diabetes by measuring fasting blood glucose levels; animals with glucose >250 mg/dL are typically considered diabetic.

  • Acclimatization and Grouping: Allow animals to acclimatize and then divide them into groups (e.g., n=6-8 per group):

    • Group 1: Normal Control (non-diabetic, vehicle treatment)

    • Group 2: Diabetic Control (diabetic, vehicle treatment)

    • Group 3: Positive Control (diabetic, treated with a standard drug like metformin)

    • Group 4+: Test Groups (diabetic, treated with different doses of the this compound analog)

  • Treatment: Administer the test analog, standard drug, or vehicle orally (by gavage) or via injection daily for a specified period (e.g., 4-6 weeks).

  • Monitoring: Monitor body weight and fasting blood glucose levels weekly. Blood can be collected from the tail vein.

  • Terminal Procedures: At the end of the study, perform an oral glucose tolerance test (OGTT). Following the OGTT, collect terminal blood samples via cardiac puncture for analysis of biochemical parameters (e.g., HbA1c, insulin, lipid profile).

  • Tissue Collection: Euthanize the animals and collect organs such as the pancreas, liver, and kidneys for histological analysis.

  • Data Analysis: Analyze the data using appropriate statistical tests (e.g., ANOVA) to compare the effects of the treatment groups against the diabetic control.

Conclusion and Future Directions

This compound analogs represent a versatile and promising class of compounds with significant therapeutic potential. Their enhanced stability and ability to mimic glucose make them ideal candidates for targeting glucose-dependent biological processes. The success of SGLT2 inhibitors in treating diabetes exemplifies the potential of this class. Future research will likely focus on expanding their therapeutic applications, particularly in oncology, by designing analogs with improved selectivity for cancer-specific transporters. Furthermore, the development of novel synthetic methodologies will continue to broaden the accessible chemical space, enabling the generation of analogs with fine-tuned properties for use as both therapeutic agents and sophisticated biological probes. The exploration of their impact on cellular signaling and the mechanisms of thiol-mediated uptake will open new avenues for targeted drug delivery.

References

The Role of Thioglucose in Glycobiology: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Thioglucose and its derivatives, known as thioglycosides, are pivotal tools in the field of glycobiology. Characterized by the substitution of a glycosidic oxygen with a sulfur atom, these glycomimetics exhibit enhanced stability against enzymatic and chemical hydrolysis compared to their O-glycoside counterparts. This stability makes them invaluable for a range of applications, from potent enzyme inhibitors to metabolic probes for elucidating complex biological pathways. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and diverse applications of this compound in research and therapeutic development. It details their role as inhibitors of glucose transporters and glycosidases, their function as metabolic decoys in glycan biosynthesis, and their utility in modulating cellular signaling pathways. This document consolidates quantitative data, outlines key experimental protocols, and provides visual diagrams of core concepts to serve as a comprehensive resource for professionals in the field.

Introduction to this compound in Glycobiology

Glycobiology investigates the structure, function, and biology of carbohydrates, also known as glycans.[1] A significant challenge in this field is the inherent instability of the O-glycosidic bond, which is susceptible to hydrolysis. This compound, a monosaccharide where the anomeric hydroxyl group is replaced by a thiol group (-SH), serves as a precursor to thioglycosides.[2] In thioglycosides, the glycosidic oxygen is replaced by a sulfur atom, forming a C-S bond that is significantly more resistant to both acidic and enzymatic hydrolysis.[3][4] This fundamental property makes thioglycosides excellent mimics of natural O-glycosides, allowing them to function as stable probes and inhibitors in biological systems.[2][3] Their applications are extensive, ranging from antibacterial and antitumor agents to crucial building blocks in the chemical synthesis of complex oligosaccharides.[5][6]

Synthesis of Thioglycosides

The synthesis of thioglycosides is a cornerstone of carbohydrate chemistry, with numerous protocols developed to achieve high yields and stereoselectivity.[2][7] A common and effective pathway involves the use of per-acetylated sugars as starting materials. These protected sugars can be converted into thioglycosides through various methods, often mediated by Lewis acids.[8] An efficient modern approach utilizes triflic acid (TfOH) to promote the reaction between per-acetylated sugars and thiols, offering high reaction rates and excellent yields.[8]

A generalized workflow for this synthesis is depicted below. The process typically begins with a fully protected sugar, such as per-O-acetylated glucose. This precursor reacts with a thiol in the presence of a promoter or catalyst, leading to the formation of the corresponding thioglycoside. Subsequent deprotection steps yield the final, biologically active compound.

G cluster_workflow General Synthesis of Thioglycosides start Protected Sugar (e.g., Per-O-acetylated Glucose) reaction Thioglycosidation Reaction (e.g., TfOH or Lewis Acid promoted) start->reaction thiol Thiol Compound (R-SH) thiol->reaction intermediate Protected Thioglycoside reaction->intermediate Formation of C-S bond end Final Thioglycoside Product (After Deprotection) intermediate->end Removal of protecting groups

Caption: Generalized workflow for the chemical synthesis of thioglycosides.

Core Mechanisms and Applications

The stability and structural mimicry of thioglycosides underpin their broad utility in glycobiology and drug development.

Inhibition of Sodium-Glucose Cotransporters (SGLTs)

A prominent therapeutic application of thioglycosides is the inhibition of sodium-glucose cotransporters (SGLTs).[9] SGLTs are responsible for glucose reabsorption from the glomerular filtrate back into the bloodstream in the kidneys.[10] SGLT2, in particular, handles the majority of this reabsorption. By competitively inhibiting SGLT2, thioglycoside-based drugs block glucose reabsorption, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels.[9][11] This mechanism is a highly effective strategy for managing hyperglycemia in type 2 diabetes.[12]

Unlike the natural SGLT inhibitor phlorizin, which is an O-glycoside susceptible to intestinal hydrolysis by β-glucosidases, thioglycosides are stable enough for oral administration.[9][11] Specific derivatives have been designed to be potent and selective inhibitors of SGLT2 over SGLT1, minimizing off-target effects.[9][12] For instance, phenyl-1'-thio-β-D-glucopyranoside was found to inhibit human SGLT2 (hSGLT2) more strongly than hSGLT1.[9][12]

G cluster_cell Renal Proximal Tubule Cell cluster_normal Normal Glucose Reabsorption cluster_inhibition Thioglycoside Inhibition Lumen Tubular Lumen (Urine Side) SGLT2 SGLT2 Transporter Blood Bloodstream SGLT2->Blood Glucose & Na+ Transport Glucose Glucose Glucose->SGLT2 Na Na+ Na->SGLT2 This compound Thioglycoside Inhibitor This compound->SGLT2 Competitive Inhibition

Caption: Mechanism of SGLT2 inhibition by thioglycosides in the kidney.
Glycosidase Inhibition

Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds.[13] Inhibitors of these enzymes have numerous therapeutic applications, including antiviral, anticancer, and antidiabetic agents.[13] Thioglycosides, due to their structural similarity to natural substrates and their hydrolytic stability, can act as potent inhibitors of various glycosidases. For example, thiosulfinates derived from garlic have been shown to be effective noncompetitive inhibitors of intestinal α-glucosidase, an enzyme that breaks down complex carbohydrates into absorbable glucose.[14] By inhibiting this enzyme, these compounds can reduce postprandial blood glucose levels, offering another avenue for diabetes management.[14]

Metabolic Decoy in Glycan Biosynthesis

The biosynthesis of complex cell-surface glycans (such as N- and O-linked glycans) occurs through the sequential action of enzymes called glycosyltransferases.[15] These enzymes transfer monosaccharides from donor molecules to growing carbohydrate chains. Thioglycoside analogs of natural biosynthetic acceptors can act as "metabolic decoys."[15] When introduced to cells, these decoys can enter biosynthetic pathways and be recognized by glycosyltransferases. However, after their incorporation, the resulting S-linked glycan can act as a poor substrate for subsequent enzymes, effectively truncating the glycan chain.[15] This strategy has been used to robustly truncate cell-surface N- and O-linked glycan biosynthesis at micromolar concentrations, reducing structures like sLeX that are critical for selectin-dependent leukocyte adhesion in inflammatory processes.[15]

G cluster_workflow Thioglycoside as a Metabolic Decoy start Thioglycoside Analog (e.g., SNAP) entry Cellular Uptake start->entry enzyme Glycosyltransferase (GT) entry->enzyme Acts as artificial substrate termination Chain Termination enzyme->termination Incorporation of thioglycoside protein Glycoprotein (Growing glycan chain) protein->enzyme result Truncated Glycan (Altered cell function) termination->result

Caption: Workflow of a thioglycoside acting as a metabolic decoy to truncate glycan chains.
Role in Cellular Signaling and Research

This compound derivatives are valuable tools for probing and modulating cellular signaling. One key pathway where glucose metabolism is central is the insulin (B600854) signaling pathway. Thioctic acid (alpha-lipoic acid), a related sulfur-containing compound, has been shown to stimulate glucose transport via the insulin signaling pathway, dependent on phosphatidylinositol 3-kinase (PI3K) activity.[16] This suggests that thiolated compounds can interact with and influence critical metabolic signaling cascades.

Furthermore, gold this compound (GTG) has been used for decades in research to induce obesity in animal models.[17] GTG is taken up by glucose-responsive neurons in the hypothalamus, leading to their destruction and disrupting the body's long-term regulation of energy balance.[17] While a destructive tool, it has been instrumental in demonstrating the importance of these specific neurons in controlling body weight.[17]

More recently, this compound has been used to create stabilized gold nanoparticles (TGlu-AuNPs).[18] These nanoparticles serve as a platform for colorimetric bioassays, for example, in detecting lectin-carbohydrate interactions with high sensitivity, showcasing the utility of this compound in developing novel diagnostic and analytical tools.[18]

G cluster_pathway Insulin Signaling & GLUT4 Translocation Insulin Insulin Receptor Insulin Receptor Insulin->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt/PKB PI3K->Akt Activates Vesicle GLUT4 Vesicle Akt->Vesicle Promotes Translocation Probe Thio-compounds (e.g., Thioctic Acid) can modulate this pathway Akt->Probe Membrane Cell Membrane Vesicle->Membrane GLUT4 GLUT4 Uptake Glucose Uptake GLUT4->Uptake Glucose Glucose Glucose->GLUT4

Caption: Thiocompounds can modulate the insulin signaling pathway for glucose uptake.

Quantitative Data Summary

The efficacy of thioglycosides as inhibitors is quantified by parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). Lower values indicate higher potency.

Table 1: Inhibition of Human SGLTs by Thioglycosides

Compound Target Inhibition Type Ki (μM) Reference
Phenyl-1'-thio-β-D-glucopyranoside hSGLT2 Competitive 16 ± 2 [9]
Phenyl-1'-thio-β-D-glucopyranoside hSGLT1 Competitive 100 ± 10 [9]
2-hydroxymethyl-phenyl-1'-thio-β-D-galactopyranoside hSGLT1 Competitive 20 ± 4 [9][12]

| Phlorizin (O-glycoside for comparison) | hSGLT2 | Competitive | 30 ± 3 |[9] |

Table 2: Inhibition of Other Glycosidases and Enzymes

Inhibitor Type Target Enzyme Inhibition Type Ki / IC50 Reference
Thiosulfinate (from Garlic) Intestinal α-glucosidase Noncompetitive Ki = 28.5 μg/mL [14]
Topiroxostat (Tight-binding inhibitor) Xanthine (B1682287) Oxidase Tight-binding Ki,app = 0.2 ± 0.06 nM [19]

| Febuxostat (Tight-binding inhibitor) | Xanthine Oxidase | Tight-binding | Ki,app = 0.45 ± 0.2 nM |[19] |

Key Experimental Protocols

SGLT Inhibition Assay using Stably Transfected CHO Cells

This protocol assesses the inhibitory effect of thioglycosides on human SGLT1 and SGLT2 transporters.[9][12]

  • Cell Culture: Chinese hamster ovary (CHO) cells stably transfected to express either hSGLT1 or hSGLT2 are cultured to confluence in appropriate media (e.g., Ham's F-12 medium with 10% fetal bovine serum).

  • Preparation: Cells are washed with a sodium-containing uptake buffer (e.g., 140 mM NaCl, 2 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES/Tris, pH 7.4).

  • Inhibition: Cells are pre-incubated for 15-30 minutes with the uptake buffer containing various concentrations of the test thioglycoside compound. A control group with no inhibitor is included.

  • Uptake Measurement: The transport assay is initiated by adding the uptake buffer containing the test compound plus a radiolabeled substrate, typically α-methyl-D-[¹⁴C]glucopyranoside (AMG), which is a non-metabolizable SGLT substrate.

  • Incubation: Cells are incubated for a defined period (e.g., 60 minutes) at 37°C to allow for substrate uptake.

  • Termination: The uptake is stopped by rapidly washing the cells three times with ice-cold sodium-free buffer to remove extracellular substrate.

  • Quantification: Cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.

  • Data Analysis: The rate of AMG uptake is calculated and plotted against the inhibitor concentration. The data are fitted to an appropriate inhibition model (e.g., competitive inhibition) to determine the Ki value.[9]

α-Glucosidase Inhibition Assay

This protocol measures the ability of a compound to inhibit α-glucosidase activity, which is relevant for controlling glucose absorption.[14]

  • Enzyme and Substrate Preparation: A solution of α-glucosidase from a relevant source (e.g., rat intestine or Saccharomyces cerevisiae) is prepared in a buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 6.9). The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is also dissolved in the same buffer.

  • Reaction Mixture: In a 96-well plate, add the enzyme solution to wells containing various concentrations of the thioglycoside inhibitor. A control well contains the enzyme and buffer only.

  • Pre-incubation: The plate is pre-incubated at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation: The reaction is started by adding the pNPG substrate to all wells.

  • Incubation: The plate is incubated for a set time (e.g., 20 minutes) at 37°C. The enzyme will hydrolyze pNPG to p-nitrophenol, which is yellow.

  • Termination: The reaction is stopped by adding a stop solution, typically a basic solution like 0.2 M sodium carbonate (Na₂CO₃).

  • Measurement: The absorbance of the yellow p-nitrophenol product is measured using a microplate reader at 405 nm.

  • Data Analysis: The percentage of inhibition is calculated relative to the control. The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration. Ki can be determined using Lineweaver-Burk plots with varying substrate concentrations.[14]

Conclusion and Future Perspectives

This compound and its derivatives have firmly established their role as indispensable molecules in glycobiology and medicinal chemistry. Their enhanced stability grants them a significant advantage over natural O-glycosides, enabling their use as potent and orally available inhibitors of key targets like SGLT2 for diabetes therapy. Their applications as metabolic decoys and specific enzyme inhibitors provide powerful methods for dissecting and manipulating glycan-dependent biological processes, from inflammation to cellular signaling.

Future research is poised to expand the therapeutic and diagnostic utility of thioglycosides. The development of novel synthetic methodologies will allow for the creation of more complex and targeted thioglycans. These next-generation compounds could be used to probe intricate biological recognition events, develop new anti-cancer or anti-viral therapies by disrupting pathogen-host glycan interactions, and design advanced biomaterials and diagnostic tools. The continued exploration of the "thioglyco-code" promises to unlock new insights into biology and yield innovative solutions for human health.

References

Synthesis of Thioglycosides from Unprotected Sugars: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of thioglycosides, crucial intermediates in glycochemistry and vital components of various biologically active molecules, has traditionally been a multi-step process involving tedious protection and deprotection sequences. However, the development of direct methods for the synthesis of thioglycosides from unprotected sugars has revolutionized this field, offering more efficient and atom-economical routes. This guide provides a comprehensive overview of the core methodologies for synthesizing thioglycosides directly from unprotected sugars, presenting quantitative data, detailed experimental protocols, and logical workflows to aid researchers in this domain.

Core Methodologies and Data

Several key strategies have emerged for the direct conversion of unprotected sugars to thioglycosides. These include one-pot per-O-acetylation and thioglycosylation, methods utilizing dehydrating agents, and direct thionation approaches. The choice of method often depends on the desired scale, the specific sugar substrate, and the required anomeric selectivity.

One-Pot Per-O-Acetylation and Thioglycosylation

A prevalent and efficient method involves the in situ acetylation of the unprotected sugar followed by the introduction of the thiol. This approach streamlines the synthesis by avoiding the isolation of the intermediate per-O-acetylated sugar.

Table 1: One-Pot Synthesis of Per-O-acetylated Thioglycosides

EntrySugarThiolCatalyst (equiv.)SolventTime (h)Yield (%)Ref.
1D-GlucoseThiophenolBF₃·OEt₂ (2.0)Ac₂O3.592
2D-GalactoseThiophenolBF₃·OEt₂ (2.0)Ac₂O3.094
3D-MannoseThiophenolBF₃·OEt₂ (2.0)Ac₂O4.585
4D-XyloseThiophenolBF₃·OEt₂ (2.0)Ac₂O3.090
5L-FucoseThiophenolBF₃·OEt₂ (2.0)Ac₂O3.588
6LactoseThiophenolBF₃·OEt₂ (2.5)Ac₂O5.082
7MaltoseThiophenolBF₃·OEt₂ (2.5)Ac₂O5.080
8D-Glucosamine HClThiophenolBF₃·OEt₂ (3.0)Ac₂O5.575
9D-Glucosep-ThiocresolBF₃·OEt₂ (2.0)Ac₂O3.590
10D-GlucoseEthanethiolBF₃·OEt₂ (2.0)Ac₂O4.085
11D-Glucosep-TolylthiolSnCl₄ (cat.)Ac₂O (solvent-free)-90[1]
12Lactosep-TolylthiolSnCl₄ (cat.)Ac₂O (solvent-free)-85[1]
13Maltosep-TolylthiolSnCl₄ (cat.)Ac₂O (solvent-free)-82[1]
14Sialic Acidp-TolylthiolSnCl₄ (cat.)Ac₂O (solvent-free)-71[1]

Note: The yields reported are for the isolated per-O-acetylated thioglycosides.

Direct Thionation using Lawesson's Reagent

Lawesson's reagent (LR) has been effectively employed for the direct conversion of unprotected reducing sugars into glycosyl thiols.[2][3] This method is particularly noteworthy for its compatibility with a wide range of sugars and its application in one-pot protein glycoconjugation.[2][3]

Table 2: Direct Thionation of Unprotected Sugars with Lawesson's Reagent

EntrySugarSolventTime (h)Conversion (%)Ref.
1D-GlucoseDioxane48>95[2]
2D-GalactoseDioxane48>95[2]
3D-MannoseDioxane48>95[2]
4LactoseDioxane48>95[2]
5MaltopentaoseDioxane48>95[2]

Note: Conversions were determined by ESI-MS. The crude glycosyl thiols were used directly for protein conjugation.

Microwave-Assisted Synthesis

Microwave irradiation has been utilized to accelerate the synthesis of thioglycosides from per-O-acetylated sugars, often in the presence of a reusable catalyst like phosphotungstic acid (PTA).[4][5] This method offers the advantages of shorter reaction times and improved efficiency.[4]

Table 3: Microwave-Assisted Synthesis of Thioglycosides

EntrySugar DerivativeThiolCatalystPower (W)Time (min)Yield (%)Ref.
1Per-O-acetyl-D-glucoseThiophenolPTA (20 mol%)3003095[4]
2Per-O-acetyl-D-galactoseThiophenolPTA (20 mol%)3003092[4]
3Per-O-acetyl-D-xyloseThiophenolPTA (20 mol%)3004088[4]
4Per-O-acetyl-L-fucoseThiophenolPTA (20 mol%)3006085[4]

Note: The starting materials for this method are the per-O-acetylated sugars, which can be prepared in a preceding step.

Experimental Protocols

General Procedure for One-Pot Per-O-Acetylation and Thioglycosidation using BF₃·OEt₂

To a well-stirred solution of the unprotected sugar (1 mmol) in acetic anhydride (B1165640) (5-10 mL), boron trifluoride etherate (BF₃·OEt₂) (2.0-3.0 mmol) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion of the acetylation, the corresponding thiol (1.5 mmol) is added, and the mixture is stirred for the appropriate time as indicated in Table 1. After completion, the reaction mixture is poured into ice-water and extracted with an appropriate organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by silica (B1680970) gel column chromatography to afford the desired per-O-acetylated thioglycoside.

General Procedure for Direct Thionation with Lawesson's Reagent

Anhydrous dioxane is added to the unprotected sugar (1 equiv) and Lawesson's reagent (1.2 equiv). The mixture is stirred at 110 °C for 48 hours under an argon atmosphere. The resulting crude glycosyl thiol can be used directly in subsequent reactions, such as protein conjugation.[2] For isolation, the reaction mixture can be concentrated and purified by chromatography.[2]

General Procedure for Microwave-Assisted Synthesis of Thioglycosides

To a solution of the per-O-acetylated saccharide (1 equiv) in dichloromethane (5–10 mL), the thiol (2.5 equiv) and phosphotungstic acid (20 mol %) are added at room temperature. The reaction mixture is then subjected to microwave irradiation at 300 W and 40 °C for the time specified in Table 3. After completion of the reaction, it is neutralized with triethylamine, and the mixture is extracted with dichloromethane. The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is then purified by column chromatography.[4]

Visualizing the Workflow

The synthesis of thioglycosides from unprotected sugars can be represented as a series of logical steps. The following diagrams, generated using the DOT language, illustrate the general workflows for the key methodologies described.

G cluster_0 One-Pot Per-O-Acetylation and Thioglycosylation A Unprotected Sugar C In situ Per-O-acetylation A->C Reacts with B Acetic Anhydride, Lewis Acid (e.g., BF₃·OEt₂) B->C Catalyzes E Thioglycosylation C->E Reacts with D Thiol D->E F Per-O-acetylated Thioglycoside E->F

Caption: Workflow for one-pot synthesis.

G cluster_1 Direct Thionation with Lawesson's Reagent G Unprotected Sugar I Direct Thionation G->I Reacts with H Lawesson's Reagent H->I J Glycosyl Thiol I->J

Caption: Workflow for direct thionation.

G cluster_2 Microwave-Assisted Synthesis K Per-O-acetylated Sugar M Microwave Irradiation K->M Reacts with L Thiol, Catalyst (e.g., PTA) L->M N Thioglycoside M->N

Caption: Workflow for microwave synthesis.

Conclusion

The direct synthesis of thioglycosides from unprotected sugars represents a significant advancement in carbohydrate chemistry, offering more sustainable and efficient alternatives to traditional methods. The methodologies outlined in this guide, supported by quantitative data and detailed protocols, provide a valuable resource for researchers in academia and industry. The choice of the optimal method will be dictated by the specific substrate, desired product, and available resources. As research in this area continues, further innovations are anticipated to expand the scope and utility of these powerful synthetic strategies.

References

Thioglucose: A Versatile Sulfur-Containing Building Block in Modern Carbohydrate Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of carbohydrate chemistry, the quest for novel structures with enhanced stability and unique biological activities is perpetual. Thioglucose, a sulfur analog of glucose where the anomeric hydroxyl group is replaced by a thiol, has emerged as a cornerstone building block for the synthesis of complex glycans and glycoconjugates. Its inherent resistance to enzymatic and chemical hydrolysis, compared to its O-glycosidic counterparts, makes it an invaluable tool in the development of therapeutic agents, enzyme inhibitors, and molecular probes for glycobiology. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, with a focus on quantitative data, detailed experimental protocols, and visual representations of key chemical pathways.

Synthesis of this compound and its Derivatives

The preparation of thioglycosides from this compound or its precursors can be achieved through various chemical and enzymatic strategies. The choice of method often depends on the desired anomeric configuration, the nature of the aglycone, and the protecting groups on the sugar backbone.

Chemical Synthesis of Thioglycosides

A prevalent method for synthesizing thioglycosides involves the reaction of a protected glucose derivative with a thiol promoter. One efficient protocol utilizes triflic acid (TfOH) to mediate the reaction between per-acetylated glucose and a thiol.[1]

Table 1: Triflic Acid-Mediated Synthesis of Various Thioglucosides from Per-O-acetylated Glucose [1]

EntryThiolTfOH (equiv)TimeYield (%)Anomeric Ratio (α/β)
1Ethanethiol0.81 h94Not specified
2Thiophenol0.81.5 h77Not specified
3p-Thiocresol0.8Not specified70Not specified
4Thiazoline-2-thiol3.56 h76Not specified

Note: Reactions were typically performed in CH₂Cl₂ at 0 °C to room temperature.

Another robust method for creating 2-hydroxy-thioglycosides proceeds from readily available glycals via a 1,2-anhydro sugar intermediate.[2] This approach is particularly useful for synthesizing glycosyl donors that possess both an "armed" electronic character for high reactivity and a neighboring group participation effect for stereocontrol.[2]

Table 2: Synthesis of 2-OH Phenylthioglucoside from Tri-O-benzyl-D-glucal [2]

StepReagentsSolventTimeYield (%)
1. OxidationOxoneAcetone (B3395972)/WaterNot specifiedNot specified
2. ThiolationNaBH₄, (PhS)₂Acetonitrile36 h43 (overall)
Enzymatic Synthesis

Enzymatic synthesis offers a green alternative for the preparation of thioglycosides, often with high stereoselectivity. Almond β-glucosidase, for example, can catalyze the formation of thioglucosides in a reversed hydrolysis reaction.[3][4] This method is advantageous as it typically proceeds under mild conditions and without the need for extensive protecting group manipulations.

Reactivity and Glycosylation Strategies

Thioglycosides are highly versatile glycosyl donors in oligosaccharide synthesis due to their stability and the numerous methods available for their activation.[2][5] The reactivity of a thioglycoside donor is significantly influenced by the protecting groups on the sugar ring, leading to the concept of "armed" and "disarmed" donors.[6] Donors with electron-donating protecting groups (e.g., benzyl (B1604629) ethers) are "armed" and more reactive, while those with electron-withdrawing groups (e.g., acyl esters) are "disarmed" and less reactive.[6]

The general mechanism for thioglycoside activation involves three main steps:

  • Activation: An electrophilic promoter activates the anomeric sulfur atom.[6]

  • Formation of Reactive Intermediate: This leads to the formation of a reactive species such as a glycosyl sulfonium (B1226848) ion, which can then form other intermediates like a glycosyl triflate.[6]

  • Nucleophilic Attack: The glycosyl acceptor attacks the reactive intermediate to form the glycosidic bond.[6]

A variety of promoters can be used to activate thioglycoside donors, including N-iodosuccinimide (NIS) in combination with a catalytic amount of an acid like triflic acid, or hypervalent iodine reagents.[5][7][8]

Applications in Drug Development and Chemical Biology

The enhanced stability of the S-glycosidic linkage makes this compound derivatives attractive candidates for drug development and as tools for studying biological processes.

Glycomimetic Drugs

Thioglycosides are excellent mimics of O-glycosides and can act as inhibitors of carbohydrate-processing enzymes.[9][10] Their resistance to hydrolysis allows them to have longer half-lives in vivo. This property has been exploited in the design of analogues of successful drugs. For instance, thioglucoside versions of SGLT2 inhibitors like canagliflozin (B192856) and dapagliflozin (B1669812) have been synthesized.[11][12] Auranofin, a gold-containing this compound derivative, has been used for the treatment of rheumatoid arthritis.[12]

Probes for Glycobiology

S-linked glycosides are invaluable tools for studying protein-carbohydrate interactions.[13] They can serve as stable ligands for structural and functional studies of carbohydrate-binding proteins (lectins) and glycosidases.[9] Furthermore, this compound has been used to create novel polysulfides that act as hydrogen sulfide (B99878) (H₂S) donors, which have potential applications in redox biology research.[14]

Experimental Protocols

General Procedure for Triflic Acid-Mediated Thioglycosidation[1]

To a solution of the per-acetylated sugar (1.0 equiv) and the corresponding thiol (2.0 equiv) in anhydrous dichloromethane (B109758) (10 mL per gram of per-acetate) under an argon atmosphere at 0 °C, are added freshly activated 3 Å molecular sieves. Triflic acid (0.8–3.5 equiv) is then added dropwise. The resulting mixture is stirred at 0 °C and allowed to warm to room temperature for the specified time (see Table 1). Upon completion, the reaction mixture is diluted with dichloromethane and quenched by the addition of saturated aqueous sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica (B1680970) gel column chromatography to afford the desired thioglycoside.

Synthesis of 2-Hydroxy Phenylthioglucoside from Tri-O-benzyl-D-glucal[2]

Step 1: Oxidation of Glycal Tri-O-benzyl-D-glucal is oxidized with oxone in a mixture of acetone and water to yield the corresponding 1,2-anhydro sugar. The crude 1,2-anhydro sugar is often crystalline and can be used in the next step without further purification.

Step 2: Ring-opening with Thiophenol Precursor To a solution of the crude 1,2-anhydro sugar in acetonitrile, sodium borohydride (B1222165) (1.5 equiv) and diphenyl disulfide (0.7 equiv) are added. The reaction is stirred at room temperature for approximately 36 hours. After completion, the reaction is quenched, and the product is extracted and purified by column chromatography to yield phenyl-3,4,6-tri-O-benzyl-1-thio-β-D-glucopyranoside.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Thioglycoside_Glycosylation_Mechanism General Mechanism of Thioglycoside Glycosylation cluster_activation Step A: Activation cluster_intermediate Step B: Intermediate Formation cluster_attack Step C: Nucleophilic Attack Donor Thioglycoside Donor (R-S-Glc) Intermediate1 Glycosyl Sulfonium Ion Donor->Intermediate1 + Promoter (E+) Promoter Electrophilic Promoter (E+) Intermediate2 Reactive Intermediate (e.g., Glycosyl Triflate) Intermediate1->Intermediate2 Product Glycoside Product Intermediate2->Product + Acceptor (Nu-H) Acceptor Glycosyl Acceptor (Nu-H)

Caption: General three-step mechanism of thioglycoside glycosylation.

Synthesis_of_2_OH_Thioglycoside Workflow for Synthesis of 2-OH Thioaryl Glycosides Start Per-protected Glycal Step1 Oxidation (e.g., with Oxone) Start->Step1 Intermediate 1,2-Anhydro Sugar (crude crystalline) Step1->Intermediate Step2 Ring Opening (NaBH4, Aryl Disulfide) Intermediate->Step2 Product 2-OH Thioaryl Glycoside Step2->Product

Caption: Synthetic workflow for 2-OH thioaryl glycosides from glycals.

Drug_Analogue_Synthesis Synthetic Approach to Thioglycoside Drug Analogues Thiol Per-O-acetylated Glucosyl 1-thiol Coupling Palladium-catalyzed Coupling Reaction Thiol->Coupling ArylIodide Aryl-Iodide (Drug Scaffold) ArylIodide->Coupling ProtectedAnalogue Protected Thioglycoside Analogue Coupling->ProtectedAnalogue Deprotection Deprotection ProtectedAnalogue->Deprotection FinalDrug Thioglycoside Drug Analogue (e.g., Gliflozin) Deprotection->FinalDrug

References

An In-Depth Technical Guide to the Chemical Properties of 1-thio-β-D-glucopyranose

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: 1-thio-β-D-glucopyranose is a pivotal sulfur-containing analog of β-D-glucose, where the anomeric hydroxyl group is substituted with a sulfanyl (B85325) group. This structural modification imparts unique chemical stability and reactivity, making it an invaluable tool in synthetic carbohydrate chemistry and a molecule of significant interest in drug development. Its derivatives serve as versatile glycosyl donors for the stereoselective synthesis of complex oligosaccharides and as potent inhibitors of key biological targets, such as sodium-glucose cotransporters (SGLTs). This guide provides a comprehensive overview of its physicochemical properties, reactivity, synthesis, and biological applications, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Physicochemical Properties

1-thio-β-D-glucopyranose and its per-acetylated derivative are the most commonly utilized forms in research and development. Their distinct physical properties are crucial for designing experimental conditions.

Table 1: Physicochemical Data for 1-thio-β-D-glucopyranose
PropertyValueReference(s)
IUPAC Name (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-sulfanyloxane-3,4,5-triol[1]
Synonyms 1-Thio-beta-D-glucose, β-D-Glcp-SH[1]
CAS Number 7534-35-2[1]
Molecular Formula C₆H₁₂O₅S[1][2]
Molecular Weight 196.22 g/mol [1][2]
Appearance White to off-white crystalline solid (as sodium salt)[3]
Solubility (Na salt) DMSO: 10 mg/mL; PBS (pH 7.2): 10 mg/mL[3]
Table 2: Physicochemical Data for 1-thio-β-D-glucopyranose 2,3,4,6-tetraacetate
PropertyValueReference(s)
IUPAC Name [(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-sulfanyloxan-2-yl]methyl acetate (B1210297)[4]
Synonyms 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-glucopyranose[4][5]
CAS Number 19879-84-6[4][5][6][7][8][9]
Molecular Formula C₁₄H₂₀O₉S[4][5][6][8]
Molecular Weight 364.37 g/mol [4][5][8][9]
Appearance White crystalline powder/solid[5][10]
Melting Point 115-118 °C[5][10]
Optical Rotation [α]20/D = +5.8° to +6° (c = 2.2 in Chloroform)[5][9]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMF (10 mg/mL), DMSO (10 mg/mL)[6][8][10]

Chemical Reactivity and Synthetic Utility

The thio-glycosidic bond grants 1-thio-β-D-glucopyranose derivatives enhanced stability towards acid-catalyzed hydrolysis compared to their O-glycoside counterparts. However, this bond can be selectively activated by thiophilic promoters, making these compounds highly effective glycosyl donors in oligosaccharide synthesis.[11][12]

Glycosylation Reactions

Thioglycosides are stable intermediates that can be activated under specific conditions to form glycosidic linkages. The outcome of the glycosylation is highly dependent on the promoter system, solvent, and the nature of the protecting groups on the sugar backbone.

  • Activation: The anomeric sulfur is activated by soft electrophiles or "thiophilic" promoters. Common systems include a combination of N-Iodosuccinimide (NIS) with a catalytic amount of a strong acid like trifluoromethanesulfonic acid (TfOH) or its silyl (B83357) ester (TMSOTf).[13][14][15] This activation generates a highly reactive intermediate, such as a glycosyl triflate or an oxocarbenium ion, which then reacts with a glycosyl acceptor.[16]

  • Stereoselectivity: The stereochemical outcome (α or β linkage) is often controlled by neighboring group participation.

    • Acyl Protecting Groups (e.g., Acetyl, Benzoyl): A participating group at the C-2 position (like an acetyl group) will form a transient bicyclic acyloxonium ion, which shields the α-face of the sugar. This forces the incoming glycosyl acceptor to attack from the β-face, resulting exclusively in the formation of a 1,2-trans glycosidic bond.

    • Ether Protecting Groups (e.g., Benzyl): Non-participating groups at C-2 do not provide this stereodirecting effect. In such cases, the stereoselectivity is influenced by other factors, including the anomeric effect, solvent, and the specific promoter system used.

experimental_workflow cluster_reactants Reactants donor Thioglycoside Donor (e.g., 1-thio-β-D-glucopyranose deriv.) intermediate Activated Intermediate (Oxocarbenium Ion / Glycosyl Triflate) p1 donor->p1 acceptor Glycosyl Acceptor (with free -OH) p2 acceptor->p2 promoter Promoter (e.g., NIS / TfOH) promoter->intermediate Activation product Glycosylation Product (Disaccharide) intermediate->product Nucleophilic Attack by Acceptor p1->intermediate p2->intermediate

A generalized workflow for the activation and use of thioglycosides in glycosylation reactions.
Thiol-Specific Reactions

The free thiol group of unprotected 1-thio-β-D-glucopyranose allows for a range of sulfur-specific chemical modifications, including the thiol-Michael addition reaction, which is a powerful tool in materials chemistry and bioconjugation.[3]

Experimental Protocols

Detailed and reproducible protocols are essential for the successful application of 1-thio-β-D-glucopyranose in synthesis.

Protocol: Synthesis of Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside

This protocol describes a common method for preparing a thioglycoside donor from a per-acetylated sugar.[11]

Materials:

  • β-D-Glucopyranose pentaacetate (1.0 equiv.)

  • Thiophenol (1.5 equiv.)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (3.0 equiv.)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine, Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Dissolve β-D-glucopyranose pentaacetate (1.0 equiv.) in anhydrous CH₂Cl₂ (approx. 5 mL per mmol of acetate) in an oven-dried flask under an argon atmosphere.

  • Add thiophenol (1.5 equiv.) to the solution at room temperature.

  • Cool the flask to 0°C using an ice bath.

  • Slowly add BF₃·OEt₂ (3.0 equiv.) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

  • Quench the reaction by diluting with CH₂Cl₂ and carefully washing the organic layer with saturated aqueous NaHCO₃, water, and finally brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude residue by silica (B1680970) gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure phenyl thioglycoside.[11]

Protocol: NIS/TfOH-Promoted Glycosylation

This protocol outlines a general procedure for the activation of a thioglycoside donor to glycosylate an alcohol acceptor.[13]

Materials:

  • Thioglycoside donor (1.2 equiv.)

  • Glycosyl acceptor (1.0 equiv.)

  • Activated 4 Å molecular sieves

  • N-Iodosuccinimide (NIS) (1.5 equiv.)

  • Trifluoromethanesulfonic acid (TfOH) (0.2 equiv.)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) and sodium thiosulfate (B1220275) (Na₂S₂O₃)

Procedure:

  • Add the glycosyl acceptor (1.0 equiv.), thioglycoside donor (1.2 equiv.), and freshly activated 4 Å molecular sieves to an oven-dried, two-necked flask under an argon atmosphere.

  • Add anhydrous CH₂Cl₂ and stir the suspension at room temperature for 30-60 minutes.

  • Cool the mixture to the desired temperature (typically between -40°C and 0°C).

  • Add NIS (1.5 equiv.) to the suspension.

  • After stirring for 5-10 minutes, add TfOH (0.2 equiv.) dropwise. The reaction mixture typically turns a dark color.

  • Monitor the reaction by TLC. Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.

  • Allow the mixture to warm to room temperature, then filter through a pad of Celite® to remove molecular sieves.

  • Transfer the filtrate to a separatory funnel and wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ (to remove excess iodine) and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product via silica gel column chromatography.[13]

Biological Activity and Applications in Drug Development

The structural similarity of 1-thio-β-D-glucopyranose to glucose allows it to interact with various biological systems, often acting as a substrate mimic or a competitive inhibitor.

Inhibition of Sodium-Glucose Cotransporters (SGLT)

One of the most significant therapeutic applications of thioglycoside derivatives is the inhibition of SGLT1 and SGLT2. These transporters are responsible for glucose reabsorption in the intestine and kidneys, respectively.

  • Mechanism of Action: Phenyl-1'-thio-β-D-glucopyranoside and related structures act as competitive inhibitors of SGLT1 and SGLT2.[17] They bind to the glucose-binding site on the transporter but are not translocated across the membrane. By blocking SGLT2 in the proximal tubules of the kidney, these inhibitors prevent glucose reabsorption, leading to the excretion of excess glucose in the urine (glucosuria).[18][19] This mechanism effectively lowers blood glucose levels in patients with type 2 diabetes, independent of insulin (B600854) action.[20] Phenyl-1'-thio-β-D-glucopyranoside has been shown to inhibit hSGLT2 more strongly than hSGLT1.[17]

signaling_pathway cluster_cell Proximal Tubule Cell glucose Glucose sglt2 SGLT2 Transporter glucose->sglt2 Co-transport na Na+ na->sglt2 inhibitor Thioglycoside Inhibitor inhibitor->sglt2 Competitive Inhibition glucose_out Glucose (to blood via GLUT2) sglt2->glucose_out Reabsorption

Mechanism of SGLT2 inhibition by a 1-thio-β-D-glucopyranose derivative in the kidney.
Other Biological Applications

  • Enzyme Substrate: 1-thio-β-D-glucose can act as a substrate for glucose oxidase, leading to the formation of 1-thio-β-D-gluconic acid.[3] This property is useful in developing biosensors and enzymatic assays. Glucose oxidase specifically catalyzes the oxidation of β-D-glucose.[21][22]

  • Synthetic Building Block: The tetraacetate form is a stable and versatile building block used in the synthesis of more complex bioactive molecules, including aromatic glucosinolates with anti-inflammatory properties and functionalized polymers for coating nanoparticles.[6][10][23]

  • Diagnostic Imaging: The thiol group allows for labeling with radioisotopes like technetium-99m, creating imaging agents for diagnostic procedures.[3]

References

Methodological & Application

Application Notes and Protocols for Inducing Obesity in Mouse Models Using Gold Thioglucose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using gold thioglucose (GTG) to induce obesity in mouse models, a valuable tool for studying metabolic diseases. This chemically-induced model of obesity allows for the investigation of hyperphagia, insulin (B600854) resistance, and the progression to type 2 diabetes.

Introduction

Gold this compound (GTG) is a gold-tagged glucose analog that, when administered to mice, selectively destroys glucose-sensing neurons in the ventromedial hypothalamus (VMH).[1][2][3] This region of the brain is crucial for satiety signaling. The destruction of these neurons leads to an inability to sense satiety, resulting in hyperphagia (excessive eating) and subsequent obesity.[1][3] This model is particularly useful for studying the central mechanisms of appetite regulation and the downstream metabolic consequences of obesity. Different mouse strains can exhibit varying susceptibility to developing diabetes in response to GTG-induced obesity, making it a versatile model for investigating the genetic factors influencing β-cell function and insulin resistance.[4]

Mechanism of Action

GTG is taken up by glucose-sensing neurons in the VMH. The gold component of the molecule is toxic to these cells, leading to targeted necrosis.[3] The loss of these neurons disrupts the brain's ability to respond to rising blood glucose levels, leading to a persistent state of hunger. This central defect in appetite control is the primary driver of the obese phenotype in this model. The resulting hyperphagia leads to significant weight gain, increased adipose tissue mass, and a cascade of metabolic dysfunctions, including insulin resistance and, in susceptible strains, β-cell failure and diabetes.[4][5]

Signaling Pathway of Gold this compound Action

GTG_Mechanism cluster_blood Bloodstream cluster_brain Brain (Ventromedial Hypothalamus) cluster_phenotype Phenotypic Outcomes GTG Gold this compound (GTG) Neuron Glucose-Sensing Neuron GTG->Neuron Uptake Necrosis Neuronal Necrosis Neuron->Necrosis Gold-induced toxicity Hyperphagia Hyperphagia Necrosis->Hyperphagia Loss of satiety signaling Obesity Obesity Hyperphagia->Obesity InsulinResistance Insulin Resistance Obesity->InsulinResistance Diabetes Type 2 Diabetes (in susceptible strains) InsulinResistance->Diabetes

Caption: Mechanism of gold this compound-induced obesity.

Experimental Protocols

Induction of Obesity with Gold this compound

This protocol describes the administration of GTG to induce obesity in mice.

Materials:

  • Gold this compound (GTG)

  • Sterile saline (0.9% NaCl)

  • Mouse scale

  • Syringes (1 ml) with 27-gauge needles

  • 70% ethanol

  • Standard rodent chow

  • Animal housing with ad libitum access to food and water

Procedure:

  • Animal Selection: Use adult male mice (e.g., C57BL/6, DBA/2, C57BLKs, BDF1 strains).[4] House animals individually to monitor food intake accurately. Allow for a one-week acclimatization period before the experiment.

  • Preparation of GTG Solution: Prepare a fresh solution of GTG in sterile saline. The concentration will depend on the desired dosage. For a dosage of 0.5 mg/g body weight, a 10 mg/ml solution is often practical.[1] Ensure the GTG is fully dissolved.

  • Dosing:

    • Weigh each mouse accurately on the day of injection.

    • Calculate the required volume of GTG solution for each mouse based on its body weight and the desired dosage (e.g., 0.5 mg/g).[1]

    • Administer the GTG solution via a single intraperitoneal (IP) injection.

  • Post-Injection Monitoring:

    • Critical Safety Note: Do not restrict food for the first 24 hours post-injection. Restricted feeding after GTG administration can lead to severe hyperphagia, ingestion of bedding material, and fatal gastric overload.[1]

    • Monitor the animals daily for the first week for any adverse reactions.

    • Measure body weight and food intake at least three times per week.

    • Obesity typically develops over 8-12 weeks.[4]

Experimental Workflow for GTG-Induced Obesity Model

GTG_Workflow Start Start: Animal Acclimatization GTG_Injection GTG or Saline (Control) Injection Start->GTG_Injection Monitoring Monitor Body Weight & Food Intake GTG_Injection->Monitoring Metabolic_Tests Metabolic Phenotyping (GTT, ITT) Monitoring->Metabolic_Tests After 8-12 weeks Tissue_Collection Tissue Collection & Analysis Metabolic_Tests->Tissue_Collection Data_Analysis Data Analysis & Interpretation Tissue_Collection->Data_Analysis

Caption: Experimental workflow for the GTG-induced obesity model.

Glucose Tolerance Test (GTT)

This test assesses the ability of the mice to clear a glucose load from the blood.[6][7]

Materials:

  • Glucometer and test strips

  • Sterile 20% glucose solution

  • Syringes (1 ml) with 27-gauge needles

  • Restraining device

  • Lancets for tail bleeding

Procedure:

  • Fasting: Fast the mice for 6 hours with free access to water.

  • Baseline Glucose: Obtain a baseline blood glucose reading (t=0) from a small drop of blood from the tail tip.

  • Glucose Administration: Inject the sterile 20% glucose solution intraperitoneally at a dose of 2 g/kg body weight.[8]

  • Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 60, and 120 minutes post-injection.[8]

  • Data Analysis: Plot the blood glucose concentration over time. Calculate the area under the curve (AUC) to quantify glucose intolerance.[9]

Insulin Tolerance Test (ITT)

This test evaluates the peripheral tissue sensitivity to insulin.[6][7]

Materials:

  • Glucometer and test strips

  • Human insulin solution (e.g., 0.05 IU/ml in sterile saline)

  • Syringes (1 ml) with 27-gauge needles

  • Restraining device

  • Lancets for tail bleeding

Procedure:

  • Fasting: Fast the mice for 4-6 hours with free access to water.

  • Baseline Glucose: Obtain a baseline blood glucose reading (t=0).

  • Insulin Administration: Inject human insulin intraperitoneally at a dose of 0.5-1.0 IU/kg body weight. The optimal dose may vary by strain and degree of insulin resistance.

  • Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 45, and 60 minutes post-injection.

  • Data Analysis: Plot the blood glucose concentration over time. A slower rate of glucose clearance indicates insulin resistance.

Histological Analysis of Adipose Tissue

This protocol is for the microscopic examination of adipose tissue to assess adipocyte size and morphology.[10][11]

Materials:

Procedure:

  • Tissue Collection: At the end of the study, euthanize the mice and carefully dissect epididymal or other white adipose tissue depots.

  • Fixation: Fix the adipose tissue in 10% neutral buffered formalin for 24 hours.

  • Processing:

    • Wash the tissue in PBS.

    • Dehydrate the tissue through a graded series of ethanol.

    • Clear the tissue with xylene.

    • Embed the tissue in paraffin wax.

  • Sectioning: Cut 5 µm sections using a microtome and mount them on microscope slides.

  • Staining: Stain the sections with hematoxylin and eosin (H&E).

  • Imaging and Analysis:

    • Image the stained sections using a light microscope.

    • Use image analysis software to quantify adipocyte size and number. Increased adipocyte size (hypertrophy) is a hallmark of obesity.

Data Presentation

Table 1: Expected Body Weight and Metabolic Parameters in GTG-Treated Mice
ParameterControl MiceGTG-Treated MiceTime Post-GTGReference
Body Weight (g)25-3045-55+8-12 weeks[4]
Daily Food Intake (g)3-56-102-12 weeks[1]
Fasting Blood Glucose (mg/dL)80-120150-250+8-12 weeks[4]
Fasting Plasma Insulin (ng/mL)0.5-1.52.0-5.0+8-12 weeks[4]
GTT (AUC)NormalSignificantly Increased8-12 weeks[4]
ITT (% glucose reduction)50-70%20-40%8-12 weeks[5]

Values are approximate and can vary based on mouse strain, age, and specific experimental conditions.

Concluding Remarks

The gold this compound-induced obesity model is a robust and reproducible method for studying the central mechanisms of appetite control and the pathophysiology of obesity and its comorbidities. Careful adherence to the described protocols and safety precautions is essential for the successful implementation of this model in preclinical research.

References

Application Notes: Thioglucose-Coated Gold Nanoparticles in Biomedical Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Thioglucose-coated gold nanoparticles (AuNPs) are a versatile class of nanomaterials with significant potential in various biomedical applications, including drug delivery, bio-sensing, and as therapeutic agents. The glucose coating enhances biocompatibility and can facilitate targeted uptake by cells with high glucose transporter (GLUT) expression, such as many cancer cells. The thiol linkage provides a stable covalent bond to the gold surface, ensuring the integrity of the nanoparticle conjugate in biological environments.

Key Applications

  • Targeted Drug Delivery: The glucose shell can act as a targeting moiety for cancer cells, which often exhibit upregulated glucose metabolism (the Warburg effect). This allows for the preferential accumulation of drug-loaded nanoparticles in tumor tissues, potentially increasing therapeutic efficacy while reducing off-target side effects.

  • Radiosensitization: this compound-coated AuNPs have been shown to enhance the cytotoxic effects of radiation therapy.[1] When internalized by cancer cells, the high atomic number of gold leads to increased absorption of ionizing radiation, resulting in localized dose enhancement and greater DNA damage to the cancer cells.[1]

  • Biosensing: These nanoparticles can be utilized in colorimetric bioassays.[2] For instance, the aggregation of functionalized this compound-AuNPs in the presence of a specific analyte can lead to a color change, enabling visual detection.[2]

  • Theranostics: The combination of therapeutic and diagnostic capabilities in a single agent is a promising area of research. This compound-AuNPs can be designed to not only deliver a therapeutic payload but also to be detectable by imaging modalities, allowing for simultaneous treatment and monitoring.

Mechanism of Cellular Uptake

The primary mechanism for the cellular uptake of this compound-coated AuNPs is thought to be endocytosis. The glucose coating can interact with glucose transporters on the cell surface, facilitating receptor-mediated endocytosis. This active uptake process is temperature-dependent. The size and surface charge of the nanoparticles also play a crucial role in the efficiency of cellular internalization.

Experimental Protocols

Two primary methods for the synthesis of this compound-coated gold nanoparticles are detailed below: a direct synthesis approach and a ligand exchange method using pre-synthesized citrate-capped gold nanoparticles.

Protocol 1: Direct Synthesis of this compound-Coated Gold Nanoparticles

This protocol describes a one-step synthesis where 1-thio-β-D-glucose acts as both the reducing and capping agent for the gold precursor.[2]

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • 1-thio-β-D-glucose

  • Sodium Hydroxide (NaOH)

  • Ultrapure water

Equipment:

  • Glassware (cleaned with aqua regia)

  • Magnetic stirrer and stir bar

  • pH meter

  • Spectrophotometer (for UV-Vis analysis)

  • Dynamic Light Scattering (DLS) instrument

  • Transmission Electron Microscope (TEM)

Procedure:

  • Preparation of Reagents:

    • Prepare a 0.05 M aqueous solution of HAuCl₄·3H₂O.

    • Prepare a 0.04 M aqueous solution of 1-thio-β-D-glucose.

    • Prepare a 0.5 M aqueous solution of NaOH.

  • Nanoparticle Synthesis:

    • In a clean glass flask, add the 0.04 M 1-thio-β-D-glucose solution.

    • While stirring vigorously, add the 0.05 M HAuCl₄·3H₂O solution.

    • Continue stirring the mixture for 30 minutes at room temperature.[3]

    • Add the 0.5 M NaOH solution dropwise to complete the reduction of the gold salt. A color change to red indicates the formation of gold nanoparticles.[3]

  • Purification:

    • The resulting nanoparticle solution can be purified by centrifugation to remove excess reagents. Resuspend the nanoparticle pellet in ultrapure water.

  • Characterization:

    • UV-Vis Spectroscopy: Measure the absorbance spectrum of the nanoparticle solution. A characteristic surface plasmon resonance (SPR) peak around 520 nm confirms the formation of spherical gold nanoparticles.

    • Dynamic Light Scattering (DLS): Determine the hydrodynamic diameter and size distribution of the nanoparticles.

    • Transmission Electron Microscopy (TEM): Visualize the morphology, size, and dispersity of the synthesized nanoparticles.

Protocol 2: Synthesis via Ligand Exchange

This two-step protocol involves the initial synthesis of citrate-stabilized gold nanoparticles, followed by the functionalization with 1-thio-β-D-glucose.[4]

Part A: Synthesis of Citrate-Capped Gold Nanoparticles (Modified Turkevich Method) [4]

Materials:

Procedure:

  • Preparation of Gold Salt Solution:

    • Prepare a 0.01 M aqueous solution of HAuCl₄·3H₂O. .

  • Synthesis:

    • In a flask with a condenser, bring the HAuCl₄ solution to a rolling boil while stirring.

    • Rapidly add a 0.1 M solution of trisodium citrate to the boiling gold salt solution.[4]

    • The solution will undergo a series of color changes, ultimately resulting in a ruby-red solution.

    • Continue boiling and stirring for an additional 15-20 minutes.[4]

    • Allow the solution to cool to room temperature.

Part B: Functionalization with 1-thio-β-D-glucose [4]

Materials:

  • Citrate-capped gold nanoparticle solution (from Part A)

  • 1-thio-β-D-glucose

  • Water/ethanol (1:1) mixture

Procedure:

  • Ligand Exchange Reaction:

    • Prepare a 0.5 mM solution of 1-thio-β-D-glucose in a 1:1 water/ethanol mixture.[4]

    • Mix the citrate-capped gold nanoparticle solution with the 1-thio-β-D-glucose solution.

    • Allow the mixture to react overnight with gentle stirring.[4] During this time, the this compound will displace the citrate on the nanoparticle surface.

  • Purification and Characterization:

    • Purify the this compound-coated nanoparticles by centrifugation and resuspension in ultrapure water.

    • Characterize the final product using UV-Vis spectroscopy, DLS, and TEM as described in Protocol 1.

Quantitative Data Summary

The following table summarizes typical experimental parameters and resulting nanoparticle characteristics from published literature.

ParameterProtocol 1 (Direct Synthesis)Protocol 2 (Ligand Exchange)Reference
Gold Precursor Conc. 0.05 M HAuCl₄0.01 M HAuCl₄[3],[4]
Reducing Agent 1-thio-β-D-glucoseTrisodium citrate[3],[4]
Capping Agent 1-thio-β-D-glucose1-thio-β-D-glucose[3],[4]
This compound Conc. 0.04 M0.5 mM[3],[4]
Reaction Temperature Room TemperatureBoiling (citrate reduction), Room Temp (exchange)[3],[4]
Reaction Time ~30 minutes~20 min (citrate reduction), Overnight (exchange)[3],[4]
Resulting NP Diameter ~15 nm~15 nm[5],[4]
SPR Peak ~520 nm~525 nmGeneral Knowledge

Visualizations

experimental_workflow_direct_synthesis cluster_synthesis Direct Synthesis cluster_characterization Characterization reagents Reagents: - HAuCl4 Solution (0.05 M) - this compound Solution (0.04 M) - NaOH Solution (0.5 M) mixing Mix HAuCl4 and this compound reagents->mixing stirring Stir for 30 min at Room Temp mixing->stirring reduction Add NaOH for Reduction stirring->reduction formation Formation of This compound-AuNPs reduction->formation uv_vis UV-Vis Spectroscopy (SPR Peak ~520 nm) formation->uv_vis dls DLS (Size Distribution) formation->dls tem TEM (Morphology & Size) formation->tem

Caption: Workflow for the direct synthesis of this compound-coated gold nanoparticles.

experimental_workflow_ligand_exchange cluster_part_a Part A: Citrate-Capped AuNP Synthesis cluster_part_b Part B: Ligand Exchange cluster_characterization Characterization ha_ucl4 HAuCl4 Solution (0.01 M) boiling Heat to Boiling ha_ucl4->boiling citrate_add Add Trisodium Citrate boiling->citrate_add citrate_aunps Citrate-Capped AuNPs citrate_add->citrate_aunps mixing Mix Citrate-AuNPs and this compound citrate_aunps->mixing thioglucose_sol This compound Solution (0.5 mM) thioglucose_sol->mixing reaction Stir Overnight mixing->reaction tg_aunps This compound-Coated AuNPs reaction->tg_aunps uv_vis UV-Vis Spectroscopy tg_aunps->uv_vis dls DLS tg_aunps->dls tem TEM tg_aunps->tem

Caption: Workflow for the synthesis of this compound-coated AuNPs via ligand exchange.

References

Application Notes and Protocols: Thioglucose as a Competitive Inhibitor of Glucose Transporters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucose is a fundamental energy source for most cells, and its transport across the plasma membrane is mediated by two main families of glucose transporters: the facilitative glucose transporters (GLUTs) and the sodium-dependent glucose cotransporters (SGLTs).[1][2] The GLUT family (e.g., GLUT1-4) facilitates the diffusion of glucose down its concentration gradient, while the SGLT family (e.g., SGLT1 and SGLT2) actively transports glucose against its concentration gradient by coupling it to the sodium gradient.[1][2] Dysregulation of glucose transport is implicated in various diseases, including cancer and diabetes, making glucose transporters attractive therapeutic targets.

Thioglucose, a glucose analog where the hydroxyl group at the C1 position is replaced by a thiol group, acts as a competitive inhibitor of glucose transporters. Its structural similarity to glucose allows it to bind to the substrate-binding site of these transporters, thereby blocking the entry of glucose into the cell.[3][4] This property makes this compound and its derivatives valuable tools for studying glucose metabolism and for the development of novel therapeutics.

These application notes provide a comprehensive overview of this compound as a competitive inhibitor, including its effects on various glucose transporters, detailed experimental protocols to assess its inhibitory activity, and a summary of the key signaling pathways affected by its action.

Data Presentation: Inhibitory Activity of this compound and Its Derivatives

The inhibitory potency of this compound and its analogs is typically quantified by the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). The following tables summarize the available quantitative data for the inhibition of various glucose transporters by this compound derivatives and analogs.

Table 1: Inhibitory Concentration (IC₅₀) of Thioglycosides against Human SGLT1 and SGLT2 [1]

CompoundTarget TransporterIC₅₀ (µM)Experimental Model
Thioglycoside I (phenyl-1'-thio-β-D-glucopyranoside)hSGLT130CHO cells expressing hSGLT1
Thioglycoside I (phenyl-1'-thio-β-D-glucopyranoside)hSGLT210CHO cells expressing hSGLT2
Thioglycoside VII (2-hydroxymethyl-phenyl-1'-thio-β-D-galactopyranoside)hSGLT115CHO cells expressing hSGLT1
Thioglycoside VII (2-hydroxymethyl-phenyl-1'-thio-β-D-galactopyranoside)hSGLT288CHO cells expressing hSGLT2

Table 2: Competitive Inhibition Constant (Kᵢ) of 5-Thio-D-glucose against Glucose Transport [5]

InhibitorSubstrateTarget TissueKᵢ (mM)
5-Thio-D-glucoseD-GalactoseRabbit kidney cortex4.8
5-Thio-D-glucosemethyl α-D-glucopyranosideRabbit kidney cortex9.7

Experimental Protocols

Protocol 1: In Vitro Competitive Glucose Uptake Assay Using 2-Deoxy-D-[³H]glucose

This protocol details a common method to assess the competitive inhibition of glucose uptake by this compound in cultured cells. The assay measures the uptake of a radiolabeled glucose analog, 2-deoxy-D-[³H]glucose, which is transported into the cell and phosphorylated, trapping it intracellularly.[6][7][8]

Materials:

  • Cultured cells expressing the glucose transporter of interest (e.g., cancer cell lines for GLUT1, or engineered cells expressing a specific transporter)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Krebs-Ringer-HEPES (KRH) buffer (or other suitable uptake buffer)

  • 2-deoxy-D-[³H]glucose (radiolabeled)

  • Unlabeled 2-deoxy-D-glucose (cold)

  • This compound (or its derivatives)

  • Cell lysis buffer (e.g., 0.1 M NaOH)

  • Scintillation cocktail

  • Scintillation counter

  • Multi-well cell culture plates (e.g., 24-well)

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment. Culture the cells in their appropriate growth medium at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Treatment (Optional): If investigating the effect of specific treatments (e.g., insulin (B600854) stimulation for GLUT4), treat the cells accordingly prior to the uptake assay.

  • Preparation for Uptake:

    • Wash the cells twice with warm PBS.

    • Incubate the cells in serum-free medium for 2-4 hours to reduce basal glucose uptake.

  • Inhibitor Incubation:

    • Prepare a range of concentrations of this compound in KRH buffer.

    • Aspirate the serum-free medium and add the this compound solutions to the respective wells.

    • Include a control group with KRH buffer only (no inhibitor).

    • Incubate for 15-30 minutes at 37°C.

  • Glucose Uptake:

    • Prepare the uptake solution containing 2-deoxy-D-[³H]glucose (e.g., 0.5-1.0 µCi/mL) and a low concentration of unlabeled 2-deoxy-D-glucose (e.g., 10 µM) in KRH buffer.

    • To initiate the uptake, add the uptake solution to each well (in the presence of the inhibitor).

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C. The optimal time should be determined empirically to ensure linear uptake.

  • Termination of Uptake:

    • To stop the uptake, aspirate the uptake solution and immediately wash the cells three times with ice-cold PBS.

  • Cell Lysis:

    • Lyse the cells by adding cell lysis buffer (e.g., 200 µL of 0.1 M NaOH) to each well and incubating for 30 minutes at room temperature.

  • Scintillation Counting:

    • Transfer the cell lysate from each well to a scintillation vial.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Normalize the CPM values to the protein concentration in each well (determined by a separate protein assay like BCA or Bradford).

    • Plot the glucose uptake (as a percentage of the control) against the concentration of this compound.

    • Calculate the IC₅₀ value, which is the concentration of this compound that inhibits glucose uptake by 50%.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow Diagrams

Competitive_Inhibition cluster_membrane Cell Membrane GT Glucose Transporter (GLUT/SGLT) Intracellular Intracellular Space GT->Intracellular Glucose Transport Glucose Glucose Glucose->GT Binds This compound This compound (Inhibitor) This compound->GT Competitively Binds Experimental_Workflow A 1. Cell Seeding (24-well plate) B 2. Cell Culture & Optional Treatment A->B C 3. Serum Starvation B->C D 4. This compound Incubation (Varying Concentrations) C->D E 5. Add 2-Deoxy-D-[3H]glucose (Initiate Uptake) D->E F 6. Stop Uptake (Ice-cold PBS wash) E->F G 7. Cell Lysis F->G H 8. Scintillation Counting G->H I 9. Data Analysis (Calculate IC50) H->I Signaling_Pathway This compound This compound GLUT1 GLUT1 This compound->GLUT1 Inhibits AKT AKT Signaling This compound->AKT Indirectly Inhibits GlucoseUptake Glucose Uptake GLUT1->GlucoseUptake Mediates Glycolysis Glycolysis GlucoseUptake->Glycolysis GlucoseUptake->AKT Maintains ATP ATP Production Glycolysis->ATP AMP_ATP_Ratio ↑ AMP/ATP Ratio ATP->AMP_ATP_Ratio Decreased AMPK AMPK Activation AMP_ATP_Ratio->AMPK mTORC1 mTORC1 Inhibition AMPK->mTORC1 Inhibits CellGrowth ↓ Cell Growth & Proliferation AMPK->CellGrowth Inhibits ProteinSynthesis ↓ Protein Synthesis mTORC1->ProteinSynthesis ProteinSynthesis->CellGrowth CellSurvival ↓ Cell Survival AKT->CellSurvival

References

Application Notes and Protocols for the Synthesis of Thioglycoside Analogues of Gliflozins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of thioglycoside analogues of gliflozins, a promising class of sodium-glucose cotransporter 2 (SGLT2) inhibitors for the treatment of type 2 diabetes. These analogues, where the anomeric oxygen of the glycosidic bond is replaced by a sulfur atom, exhibit enhanced stability against enzymatic hydrolysis by β-glucosidase compared to their O-glycoside counterparts.[1][2] The synthetic methods outlined herein are efficient, cost-effective, and utilize mild reaction conditions, making them suitable for both academic research and industrial drug development.[1][3]

Introduction to Thioglycoside Gliflozin Analogues

Gliflozins are a class of drugs that inhibit SGLT2, a protein responsible for the reabsorption of glucose in the kidneys.[4][5] By blocking this transporter, gliflozins increase urinary glucose excretion, thereby lowering blood glucose levels.[4] While clinically successful gliflozins are C-glycosides, which are resistant to enzymatic cleavage, the synthesis of thioglycoside analogues offers a simpler and more efficient alternative.[1][3] Research has demonstrated that these thioglycoside analogues (TAGs) exhibit potent SGLT2 inhibitory activity, with IC50 values in the low nanomolar range, comparable to existing gliflozin drugs.[1][3] Furthermore, they have shown good stability against β-glucosidase and no acute toxicity in cell cultures.[1][3]

Synthetic Strategies

The primary synthetic route to thioglycoside analogues of gliflozins involves the coupling of a protected glucosyl thiol with a suitable aryl halide. A key intermediate in this process is the per-O-acetylated glucosyl 1-thiol. An improved, efficient synthesis of this intermediate has been developed, avoiding the use of odorous and toxic reagents and unstable intermediates.[3][6]

The general synthetic workflow can be summarized as follows:

SynthesisWorkflow Start Per-O-acetylated Glucose Thioacetate (B1230152) 1-Glycosyl Thioacetate Start->Thioacetate KSAc, BF3·Et2O Thiol Per-O-acetylated Glucosyl 1-thiol Thioacetate->Thiol Deacetylation Coupling Metal-catalyzed Cross-Coupling Thiol->Coupling ArylIodide Aryl Iodide ArylIodide->Coupling ProtectedTAG Protected Thioglycoside Analogue Coupling->ProtectedTAG Deprotection Deprotection ProtectedTAG->Deprotection FinalProduct Thioglycoside Gliflozin Analogue Deprotection->FinalProduct

Caption: General workflow for the synthesis of thioglycoside gliflozin analogues.

Data Presentation: Comparison of Synthetic Methods and Biological Activity

The following table summarizes key quantitative data from the synthesis of various thioglycoside analogues of gliflozins, allowing for a direct comparison of different synthetic approaches and the resulting biological activities.

AnalogueStarting MaterialsKey Reagents & ConditionsYield (%)SGLT2 IC50 (nM)Reference
Canagliflozin Analogue (A) Per-O-acetylated glucosyl 1-thiol, Specific Aryl IodidePd catalyst, mild conditionsHigh-[3]
Dapagliflozin Analogue (B) Per-O-acetylated glucosyl 1-thiol, Specific Aryl IodidePd catalyst, mild conditionsHigh-[3]
Empagliflozin Analogue (C) Per-O-acetylated glucosyl 1-thiol, Commercially available Aryl IodideMetal-catalyzed cross-couplingHigh-[3]
TAG D Per-O-acetylated glucosyl 1-thiol, Aryl Iodide 3Metal-catalyzed cross-couplingHigh5.9[1][3]
TAG E Per-O-acetylated glucosyl 1-thiol, Aryl Iodide 4Metal-catalyzed cross-couplingHigh2.0[1][3]
TAG F Per-O-acetylated glucosyl 1-thiol, Aryl Iodide 5Metal-catalyzed cross-couplingHigh2.5[1][3]
TAG G Per-O-acetylated glucosyl 1-thiol, Aryl Iodide 6Metal-catalyzed cross-couplingHigh2.9[1][3]

Experimental Protocols

Protocol 1: Improved Synthesis of Per-O-acetylated Glucosyl 1-thiol

This protocol describes an efficient, two-step synthesis of the key intermediate, per-O-acetylated glucosyl 1-thiol, from per-O-acetylated glucose without the need to isolate the intermediate 1-glycosyl thioacetate.[3]

Materials:

  • Per-O-acetylated glucose

  • Potassium thioacetate (KSAc)

  • Boron trifluoride diethyl etherate (BF3·Et2O)

  • Ethyl acetate (B1210297) (EtOAc)

  • Methanol (MeOH)

  • Sodium hydroxide (B78521) (NaOH)

  • Cation exchange resin

Procedure:

  • Synthesis of 1-Glycosyl Thioacetate:

    • To a solution of per-O-acetylated glucose in ethyl acetate, add potassium thioacetate.

    • Cool the mixture in an ice bath and add boron trifluoride diethyl etherate dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with water and extract the organic layer.

    • Wash the organic layer with saturated sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude 1-glycosyl thioacetate. This can be used in the next step without further purification.

  • Synthesis of Per-O-acetylated Glucosyl 1-thiol:

    • Dissolve the crude 1-glycosyl thioacetate in methanol.

    • Add a catalytic amount of sodium hydroxide.

    • Stir the reaction at room temperature for 8 hours.

    • Neutralize the reaction mixture with a cation exchange resin.

    • Filter the resin and concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography to yield the per-O-acetylated glucosyl 1-thiol.

Protocol1 cluster_step1 Step 1: Synthesis of 1-Glycosyl Thioacetate cluster_step2 Step 2: Synthesis of Glucosyl 1-thiol A1 Dissolve per-O-acetylated glucose and KSAc in EtOAc A2 Add BF3·Et2O at 0°C A1->A2 A3 Stir at room temperature A2->A3 A4 Quench, extract, and wash A3->A4 A5 Concentrate to obtain crude product A4->A5 B1 Dissolve crude thioacetate in MeOH A5->B1 B2 Add catalytic NaOH B1->B2 B3 Stir for 8 hours B2->B3 B4 Neutralize with cation exchange resin B3->B4 B5 Filter, concentrate, and purify B4->B5

Caption: Workflow for the synthesis of per-O-acetylated glucosyl 1-thiol.

Protocol 2: Synthesis of Thioglycoside Gliflozin Analogues via Metal-Catalyzed Cross-Coupling

This protocol details the coupling of per-O-acetylated glucosyl 1-thiol with an appropriate aryl iodide to form the protected thioglycoside analogue, followed by deprotection to yield the final product.[3]

Materials:

  • Per-O-acetylated glucosyl 1-thiol

  • Aryl iodide (e.g., commercially available precursor for empagliflozin)

  • Palladium catalyst (e.g., Xantphos Pd-G3)[2]

  • Base (e.g., cesium carbonate)

  • Solvent (e.g., dioxane)

  • Methanol (MeOH)

  • Sodium hydroxide (NaOH)

  • Cation exchange resin

Procedure:

  • Cross-Coupling Reaction:

    • In a reaction vessel, combine per-O-acetylated glucosyl 1-thiol, the aryl iodide, palladium catalyst, and base in the solvent.

    • Heat the reaction mixture under an inert atmosphere until the starting materials are consumed (monitored by TLC or LC-MS).

    • Cool the reaction to room temperature and filter through a pad of celite.

    • Concentrate the filtrate and purify the residue by column chromatography to obtain the acetyl-protected gliflozin thioglycoside analogue.

  • Deprotection:

    • Dissolve the protected thioglycoside analogue in methanol.

    • Add a catalytic amount of sodium hydroxide.

    • Stir the reaction at room temperature for 8 hours.

    • Neutralize the reaction mixture with a cation exchange resin.

    • Filter the resin and concentrate the filtrate.

    • Purify the residue by column chromatography to obtain the final thioglycoside gliflozin analogue.

Protocol2 cluster_coupling Step 1: Cross-Coupling cluster_deprotection Step 2: Deprotection C1 Combine glucosyl thiol, aryl iodide, Pd catalyst, and base in solvent C2 Heat under inert atmosphere C1->C2 C3 Cool, filter, and concentrate C2->C3 C4 Purify to obtain protected analogue C3->C4 D1 Dissolve protected analogue in MeOH C4->D1 D2 Add catalytic NaOH D1->D2 D3 Stir for 8 hours D2->D3 D4 Neutralize with cation exchange resin D3->D4 D5 Filter, concentrate, and purify D4->D5

Caption: Workflow for the synthesis and deprotection of thioglycoside gliflozin analogues.

Conclusion

The methods described provide a robust and efficient platform for the synthesis of novel thioglycoside analogues of gliflozins. These compounds hold significant potential as next-generation SGLT2 inhibitors for the management of type 2 diabetes. The detailed protocols and comparative data presented herein are intended to facilitate further research and development in this important therapeutic area.

References

Application Notes and Protocols: Synthesis of S-Aryl Glycosides Using Thioglucose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of modern synthetic methods for the preparation of S-aryl glycosides from thioglucose derivatives. S-aryl glycosides are of significant interest in medicinal chemistry and drug development due to their enhanced stability against enzymatic hydrolysis compared to their O-glycoside counterparts, making them valuable as therapeutic agents and biological probes. This document details various synthetic strategies, including metal-catalyzed, photocatalytic, and metal-free approaches, complete with experimental protocols and quantitative data to guide your research.

Introduction to S-Aryl Glycosides

S-aryl glycosides are a class of glycomimetics where the anomeric oxygen of a carbohydrate is replaced by a sulfur atom, which is in turn bonded to an aryl group. This C-S linkage confers increased stability towards glycosidases, which is a desirable property for drug candidates that need to persist in a biological environment.[1] Several S-aryl glycosides have shown potent inhibitory activity against important biological targets such as sodium-glucose cotransporter 1 (SGLT1), galectin-3, and heat shock protein 90 (Hsp90), implicating them in the treatment of diseases like diabetes, fibrosis, and cancer.[2][3]

The synthesis of S-aryl glycosides typically involves the coupling of a protected this compound derivative with an aryl partner. A variety of methods have been developed to achieve this transformation, each with its own advantages in terms of substrate scope, reaction conditions, and functional group tolerance.

Synthetic Strategies and Quantitative Data

The choice of synthetic method for the preparation of S-aryl glycosides depends on several factors, including the nature of the protecting groups on the this compound, the electronic properties of the aryl group, and the desired scale of the reaction. Below is a summary of key methods with quantitative data on their substrate scope.

Copper-Mediated S-Arylation

Copper-catalyzed cross-coupling reactions are a robust and widely used method for the synthesis of S-aryl glycosides. These reactions typically employ a copper(I) salt as a catalyst and a base to facilitate the coupling of a this compound derivative with an aryl halide or a related arylating agent.

Table 1: Copper(I)-Mediated Photoredox-Catalyzed S-Arylation of 1-Thiosugars with Aryl Thianthrenium Salts [4]

This compound DerivativeAryl Thianthrenium SaltProductYield (%)
2,3,4,6-Tetra-O-acetyl-1-thio-β-D-glucopyranose4-Methoxyphenylthianthrenium salt4-Methoxyphenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside78
2,3,4,6-Tetra-O-acetyl-1-thio-β-D-glucopyranose4-Chlorophenylthianthrenium salt4-Chlorophenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside65
2,3,4,6-Tetra-O-acetyl-1-thio-β-D-glucopyranose4-Trifluoromethylphenylthianthrenium salt4-Trifluoromethylphenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside52
2,3,4,6-Tetra-O-benzyl-1-thio-β-D-glucopyranose4-Methoxyphenylthianthrenium salt4-Methoxyphenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranoside72
Visible-Light-Mediated Metal-Free S-Arylation

Photocatalytic methods offer a mild and green alternative for the synthesis of S-aryl glycosides, often proceeding at room temperature and without the need for transition metal catalysts. One such approach involves the formation of an electron donor-acceptor (EDA) complex between a thiolate and an arylating agent, which upon irradiation with visible light, generates the desired product.[2]

Table 2: Visible-Light-Mediated S-Arylation of this compound with Aryl Thianthrenium Salts [3]

This compound DerivativeAryl Thianthrenium SaltProductYield (%)
2,3,4,6-Tetra-O-acetyl-1-thio-β-D-glucopyranose4-Methoxyphenylthianthrenium salt4-Methoxyphenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside73
2,3,4,6-Tetra-O-acetyl-1-thio-β-D-glucopyranose4-(Trifluoromethyl)phenylthianthrenium salt4-(Trifluoromethyl)phenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside39
2,3,4,6-Tetra-O-acetyl-1-thio-β-D-glucopyranose3,4-(Methylenedioxy)phenylthianthrenium salt3,4-(Methylenedioxy)phenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside77
2,3,4,6-Tetra-O-acetyl-1-thio-β-D-galactopyranose4-Methoxyphenylthianthrenium salt4-Methoxyphenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside70
2,3,4,6-Tetra-O-acetyl-1-thio-β-D-mannopyranose4-Methoxyphenylthianthrenium salt4-Methoxyphenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-mannopyranoside65
Metal-Free S-Arylation via Arynes

A transition-metal-free approach for the synthesis of S-aryl glycosides involves the in situ generation of highly reactive arynes from ortho-(trimethylsilyl)aryl triflates. These arynes are then trapped by the this compound derivative to furnish the S-aryl glycoside. This method is notable for its mild conditions and high stereoselectivity.[5]

Table 3: Metal-Free S-Arylation of this compound Derivatives with Aryne Precursors [5]

This compound DerivativeAryne PrecursorProductYield (%)
2,3,4,6-Tetra-O-acetyl-1-thio-β-D-glucopyranose2-(Trimethylsilyl)phenyl trifluoromethanesulfonatePhenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside85
2,3,4,6-Tetra-O-acetyl-1-thio-β-D-glucopyranose2-(Trimethylsilyl)-4-methylphenyl trifluoromethanesulfonate4-Methylphenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside82
2,3,4,6-Tetra-O-acetyl-1-thio-β-D-glucopyranose4-Fluoro-2-(trimethylsilyl)phenyl trifluoromethanesulfonate4-Fluorophenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside78
2,3,4,6-Tetra-O-benzyl-1-thio-β-D-glucopyranose2-(Trimethylsilyl)phenyl trifluoromethanesulfonatePhenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranoside92

Experimental Protocols

This section provides detailed experimental procedures for the synthetic methods described above.

Protocol 1: Copper(I)-Mediated Photoredox-Catalyzed S-Arylation of 1-Thiosugars [4]

Materials:

  • 1-Thiosugar (e.g., 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-glucopyranose) (1.0 equiv)

  • Aryl thianthrenium salt (1.2 equiv)

  • Copper(I) bromide (CuBr) (10 mol%)

  • Iridium photocatalyst (e.g., Ir[dF(CF3)ppy]2(dtbbpy)PF6) (1 mol%)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv)

  • Anhydrous acetonitrile (B52724) (MeCN)

  • 34 W blue LED light source

  • Schlenk tube or similar reaction vessel

  • Standard laboratory glassware for workup and purification

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add the 1-thiosugar (0.2 mmol, 1.0 equiv), aryl thianthrenium salt (0.24 mmol, 1.2 equiv), CuBr (0.02 mmol, 10 mol%), and the iridium photocatalyst (0.002 mmol, 1 mol%).

  • Add anhydrous acetonitrile (2.0 mL) to the reaction vessel.

  • Add DBU (0.3 mmol, 1.5 equiv) to the reaction mixture.

  • Place the reaction vessel approximately 5 cm from the 34 W blue LED light source and stir at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure S-aryl glycoside.

Protocol 2: Visible-Light-Mediated Metal-Free S-Arylation [3]

Materials:

  • 1-Thiosugar (e.g., 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-glucopyranose) (0.1 mmol, 1.0 equiv)

  • Aryl thianthrenium salt (0.3 mmol, 3.0 equiv)

  • Sodium carbonate (Na2CO3) (0.3 mmol, 3.0 equiv)

  • Acetonitrile (CH3CN) and Methanol (CH3OH) (1:1 mixture, 1 mL)

  • 395 nm blue LED light source

  • 10 mL Schlenk tube

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • To a 10 mL Schlenk tube, add the 1-thiosugar (36.4 mg, 0.1 mmol), aryl thianthrenium salt (e.g., 4-methoxyphenylthianthrenium salt, 141.6 mg, 0.3 mmol), and Na2CO3 (31.8 mg, 0.3 mmol).

  • Add a 1:1 mixture of CH3CN and CH3OH (1 mL).

  • Seal the tube and place it under a nitrogen atmosphere.

  • Irradiate the reaction mixture with a 395 nm blue LED light source at room temperature with stirring for 12 hours.

  • After the reaction is complete (monitored by TLC), concentrate the mixture under reduced pressure.

  • Purify the residue directly by silica gel column chromatography to obtain the desired S-aryl glycoside.

Protocol 3: Metal-Free S-Arylation via In Situ Generated Arynes [5]

Materials:

  • Glycosyl thiol (e.g., 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-glucopyranose) (0.14 mmol, 1.0 equiv)

  • Aryne precursor (e.g., 2-(trimethylsilyl)phenyl trifluoromethanesulfonate) (0.15 mmol, 1.1 equiv)

  • Tetrabutylammonium fluoride (B91410) tetrahydrate (TBAF·(tBuOH)4) (0.274 mmol, 2.0 equiv)

  • Anhydrous acetonitrile (MeCN) (1.5 mL)

  • Schlenk tube

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a clean and dry Schlenk tube, add the glycosyl thiol (50 mg, 0.14 mmol), the aryne precursor (45 mg, 0.15 mmol), and TBAF·(tBuOH)4.

  • Evacuate the tube and backfill with nitrogen (repeat this cycle three times).

  • Under a nitrogen atmosphere, add anhydrous MeCN (1.5 mL) to the mixture.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Upon completion, dilute the reaction with a saturated NaCl solution and extract with ethyl acetate (3 x 2 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the pure S-aryl glycoside.

Biological Applications and Signaling Pathways

S-aryl glycosides are being actively investigated for their potential to modulate various biological pathways implicated in disease. The following diagrams illustrate the general mechanisms of action for some key targets of S-aryl glycosides.

SGLT1 Inhibition

Sodium-glucose cotransporter 1 (SGLT1) is primarily responsible for the absorption of glucose and galactose from the intestine. Its inhibition is a therapeutic strategy for managing type 2 diabetes.

SGLT1_Inhibition cluster_lumen Intestinal Lumen cluster_cell Epithelial Cell cluster_blood Bloodstream Glucose Glucose SGLT1 SGLT1 Transporter Glucose->SGLT1 Co-transport Na+ Na+ Na+->SGLT1 Co-transport Glucose_cell Glucose SGLT1->Glucose_cell Na+_cell Na+ SGLT1->Na+_cell GLUT2 GLUT2 Glucose_blood Glucose GLUT2->Glucose_blood Facilitated Diffusion Na+/K+ pump Na+/K+ ATPase K+_cell K+ Na+/K+ pump->K+_cell Na+_blood Na+ Na+/K+ pump->Na+_blood Glucose_cell->GLUT2 Na+_cell->Na+/K+ pump K+_blood K+ K+_blood->Na+/K+ pump S-Aryl Glycoside S-Aryl Glycoside Inhibitor S-Aryl Glycoside->SGLT1 Inhibits

Caption: Inhibition of SGLT1 by an S-aryl glycoside.

Galectin-3 Signaling Inhibition

Galectin-3 is a β-galactoside-binding lectin involved in inflammation, fibrosis, and cancer progression. Inhibiting galectin-3 can disrupt these pathological processes.

Galectin3_Signaling Extracellular Galectin-3 Extracellular Galectin-3 Cell Surface Glycoproteins Cell Surface Glycoproteins Extracellular Galectin-3->Cell Surface Glycoproteins Binds to Signaling Cascade Signaling Cascade Cell Surface Glycoproteins->Signaling Cascade Activates Pro-fibrotic & Pro-inflammatory Gene Expression Pro-fibrotic & Pro-inflammatory Gene Expression Signaling Cascade->Pro-fibrotic & Pro-inflammatory Gene Expression Leads to S-Aryl Glycoside Inhibitor S-Aryl Glycoside Inhibitor S-Aryl Glycoside Inhibitor->Extracellular Galectin-3 Inhibits Binding

Caption: Inhibition of Galectin-3 signaling.

Hsp90 Chaperone Cycle Inhibition

Heat shock protein 90 (Hsp90) is a molecular chaperone crucial for the stability and function of many oncogenic proteins. Its inhibition leads to the degradation of these client proteins, making it an attractive target in cancer therapy.

Hsp90_Inhibition cluster_cycle Hsp90 Chaperone Cycle Hsp90 (ATP-bound) Hsp90 (ATP-bound) Client Protein Folding & Activation Client Protein Folding & Activation Hsp90 (ATP-bound)->Client Protein Folding & Activation Promotes Proteasomal Degradation Proteasomal Degradation Hsp90 (ATP-bound)->Proteasomal Degradation Leads to client degradation Hsp90 (ADP-bound) Hsp90 (ADP-bound) Hsp90 (ADP-bound)->Hsp90 (ATP-bound) Nucleotide Exchange Client Protein Folding & Activation->Hsp90 (ADP-bound) ATP Hydrolysis Oncogenic Client Protein Oncogenic Client Protein Oncogenic Client Protein->Hsp90 (ATP-bound) Binds to S-Aryl Glycoside Inhibitor S-Aryl Glycoside Inhibitor S-Aryl Glycoside Inhibitor->Hsp90 (ATP-bound) Inhibits ATP binding

Caption: Inhibition of the Hsp90 chaperone cycle.

Experimental Workflow for Synthesis and Evaluation

The following diagram outlines a general workflow for the synthesis of S-aryl glycosides and their initial biological evaluation.

Workflow Start Start This compound Preparation This compound Preparation Start->this compound Preparation S-Arylation Reaction S-Arylation Reaction This compound Preparation->S-Arylation Reaction Purification Purification S-Arylation Reaction->Purification Characterization Characterization Purification->Characterization Biological Screening Biological Screening Characterization->Biological Screening Lead Optimization Lead Optimization Biological Screening->Lead Optimization Lead Optimization->S-Arylation Reaction Iterative Synthesis End End Lead Optimization->End

Caption: General experimental workflow.

References

Application Notes and Protocols for Thioglucose-Induced Hyperphagia

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for inducing hyperphagia and obesity in mice using gold thioglucose (GTG), a widely used model for studying the central mechanisms of feeding behavior and obesity. The protocol is intended for researchers, scientists, and drug development professionals.

Mechanism of Action

Parenteral administration of gold this compound (GTG) induces necrosis in the ventromedial portion of the hypothalamus (VMH).[1] This lesion is critical as the VMH is a key area for regulating food intake. The glucose component of GTG is essential for this effect, suggesting the presence of glucoreceptor cells in the VMH that are involved in satiety.[1] The destruction of these cells by GTG leads to a state of hyperphagia, or excessive eating, which consequently results in significant weight gain and obesity.[1] This model of acquired obesity is associated with reduced hypothalamic neuropeptide Y (NPY) and proopiomelanocortin (POMC) mRNA.[2] Specifically, the decreased activity of hypothalamic neurons that synthesize POMC is thought to play a role in mediating this form of obesity.[2]

Experimental Protocol

This protocol details the induction of hyperphagia and obesity in mice using a single intraperitoneal injection of gold this compound.

1. Materials and Reagents

  • Gold this compound (Aurothis compound, GTG)

  • Saline solution (0.9% NaCl, sterile)

  • Animal balance (sensitive to 0.1 g)

  • Standard laboratory mouse cages

  • Standard rodent chow and water bottles

  • Syringes (1 ml) and needles (25-27 gauge) for injection

2. Animal Model

  • Species: Mouse (Mus musculus)

  • Strain: C57BL/6, DBA/2, or other genetically normal strains are commonly used.[2][3]

  • Age: Adult mice are typically used.[2]

  • Sex: Female mice are often used, though males can also be utilized.

  • Acclimation: Animals should be acclimated to the housing facility for at least one week prior to the experiment, with ad libitum access to food and water.

3. Gold this compound Solution Preparation

  • GTG is commercially available. Prepare the injection solution fresh on the day of administration.

  • Dissolve GTG in sterile saline to the desired concentration. A common dosage is 800 mg/kg of body weight.[4] For example, to prepare a solution for a 25g mouse, you would need 20mg of GTG. The volume of the injection should be manageable, typically between 0.1 and 0.5 ml.

4. Experimental Procedure

  • Baseline Measurements: For at least three days prior to GTG injection, measure and record the daily food intake, water intake, and body weight of each mouse to establish a baseline.

  • Fasting: Fast the mice for a period of 12-24 hours before GTG injection. This increases the uptake of GTG by the hypothalamic glucoreceptor cells.

  • GTG Administration:

    • Weigh each mouse accurately on the day of injection.

    • Calculate the required volume of the GTG solution for each mouse based on its body weight and the desired dosage (e.g., 800 mg/kg).

    • Administer the GTG solution via intraperitoneal (IP) injection.

    • A control group should be injected with an equivalent volume of sterile saline.[4]

  • Post-Injection Monitoring:

    • Immediately after injection, provide ad libitum access to food and water.

    • Monitor the animals closely for the first 24 hours for any signs of distress.

    • Continue to measure and record food intake, water intake, and body weight daily for the first week, and then at least three times per week for the remainder of the study. Hyperphagia and a significant increase in body weight are typically observed within the first week post-injection.[5]

5. Data Analysis

  • Calculate the average daily food and water intake.

  • Calculate the percentage change in body weight from baseline.

  • Statistical analysis (e.g., t-test or ANOVA) should be used to compare the GTG-treated group with the saline-treated control group.

Data Presentation

The following tables summarize typical quantitative data observed in this compound-induced hyperphagia studies.

Table 1: Body Weight Gain in GTG-Treated Mice

Time PointControl Group (Saline) - % Body Weight GainGTG-Treated Group - % Body Weight Gain
Day 00%0%
Day 48~20%[6]~50%[6]
8-12 WeeksNormal GrowthSignificant increase leading to severe obesity[3]

Table 2: Onset and Characteristics of Hyperphagia

ParameterObservationTimeframe
Onset of HyperphagiaIncreased food intake becomes evident.Within the first week post-GTG injection.[5]
Body Weight IncreaseBody weight begins to increase.Week 1 post-GTG injection.[5]
Development of ObesitySevere obesity develops.8-12 weeks post-GTG injection.[3]
Associated PathologiesImpaired insulin (B600854) secretion and glucose intolerance can develop in susceptible strains.[3]8-12 weeks post-GTG injection.[3]

Visualizations

Experimental Workflow for this compound-Induced Hyperphagia

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment acclimation Animal Acclimation (1 week) baseline Baseline Measurements (Food, Water, Body Weight) acclimation->baseline fasting Fasting (12-24 hours) baseline->fasting injection GTG or Saline Injection (Intraperitoneal) fasting->injection monitoring Daily Monitoring (Food, Water, Body Weight) injection->monitoring analysis Data Analysis monitoring->analysis

Caption: Experimental workflow for inducing and monitoring hyperphagia.

Signaling Pathway Disruption in this compound-Induced Hyperphagia

G GTG Gold this compound (GTG) VMH Ventromedial Hypothalamus (VMH) Glucoreceptor Neurons GTG->VMH Uptake Lesion Neuronal Necrosis / Lesion VMH->Lesion Causes POMC Decreased POMC Neuron Activity Lesion->POMC Leads to Hyperphagia Hyperphagia (Increased Food Intake) POMC->Hyperphagia Results in Obesity Obesity (Increased Body Weight) Hyperphagia->Obesity

Caption: Simplified pathway of GTG-induced hyperphagia and obesity.

References

Application of Thioglucose in Studying SGLT1 and SGLT2 Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium-glucose cotransporters (SGLTs) are critical membrane proteins responsible for the transport of glucose across cell membranes. SGLT1 is primarily found in the small intestine, where it mediates the absorption of dietary glucose and galactose, and to a lesser extent in the S3 segment of the renal proximal tubule. SGLT2 is predominantly located in the S1 and S2 segments of the renal proximal tubule and is responsible for the reabsorption of the majority of filtered glucose from the urine back into the bloodstream. The pivotal role of SGLT2 in renal glucose reabsorption has made it a prime therapeutic target for the management of type 2 diabetes mellitus.

SGLT2 inhibitors, a class of oral anti-diabetic drugs, effectively lower blood glucose levels by promoting urinary glucose excretion. The development and evaluation of novel SGLT inhibitors require robust and reliable in vitro and in vivo models and assays. Thioglucose and its derivatives, known as thioglycosides, have emerged as valuable tools in the study of SGLT1 and SGLT2 inhibitors. Due to the substitution of the anomeric oxygen with a sulfur atom, thioglycosides are resistant to hydrolysis by β-glucosidases in the intestine, making them more stable than their O-glucoside counterparts like phlorizin. This stability, coupled with their ability to competitively inhibit SGLTs, makes them excellent candidates for research and potential therapeutic agents.

These application notes provide an overview of the use of this compound derivatives in studying SGLT1 and SGLT2 inhibitors, including detailed experimental protocols for key assays and a summary of relevant quantitative data.

Data Presentation: Inhibitory Activity of Thioglycosides and Other SGLT Inhibitors

The following tables summarize the inhibitory concentrations (IC50) and inhibition constants (Ki) of various thioglycosides and other common SGLT inhibitors against human SGLT1 (hSGLT1) and human SGLT2 (hSGLT2). This data is crucial for comparing the potency and selectivity of different compounds.

Table 1: Inhibitory Activity of Thioglycosides against hSGLT1 and hSGLT2

CompoundTargetIC50 (µM)Inhibition MechanismReference
Thioglycoside I (phenyl-1'-thio-β-D-glucopyranoside)hSGLT130Competitive
hSGLT210Competitive
Thioglycoside VII (2-hydroxymethyl-phenyl-1'-thio-β-D-galactopyranoside)hSGLT115Competitive
hSGLT288Competitive

Table 2: Inhibitory Activity of Common SGLT Inhibitors

CompoundTargetIC50 (nM)Ki (nM)Reference
PhlorizinhSGLT1290140
hSGLT22112
DapagliflozinhSGLT11400400
hSGLT216
CanagliflozinhSGLT1700-
hSGLT23-
EmpagliflozinhSGLT18300-
hSGLT23-
SotagliflozinhSGLT140-
hSGLT22-

Experimental Protocols

Cell-Based Glucose Uptake Assay using a Radiolabeled Substrate (α-Methyl-[14C]glucoside)

This protocol describes a functional assay to measure the inhibitory activity of test compounds on SGLT1 and SGLT2 using a non-metabolizable radiolabeled glucose analog, α-methyl-[14C]glucoside ([14C]AMG).

Materials:

  • Chinese Hamster Ovary (CHO) cells stably expressing human SGLT1 (CHO-hSGLT1) or human SGLT2 (CHO-hSGLT2).

  • Cell culture medium (e.g., Ham's F-12 medium with 10% FBS, penicillin/streptomycin).

  • Uptake Buffer (Sodium-containing): 140 mM NaCl, 2 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 10 mM HEPES/Tris, pH 7.4.

  • Uptake Buffer (Sodium-free): 140 mM Choline (B1196258) Chloride, 2 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 10 mM HEPES/Tris, pH 7.4.

  • Wash Buffer: Ice-cold sodium-free uptake buffer.

  • Lysis Buffer: 0.1 M NaOH, 0.1% SDS.

  • [14C]AMG (specific activity ~300 mCi/mmol).

  • Test compounds (e.g., this compound derivatives) and control inhibitors (e.g., phlorizin).

  • Scintillation cocktail and scintillation counter.

  • 24-well cell culture plates.

Procedure:

  • Cell Culture: Seed CHO-hSGLT1 or CHO-hSGLT2 cells in 24-well plates and grow to confluence.

  • Preparation: On the day of the assay, wash the cell monolayers twice with pre-warmed sodium-containing uptake buffer.

  • Pre-incubation: Add 250 µL of sodium-containing uptake buffer with or without the test compound at various concentrations to each well. Incubate for 15-20 minutes at 37°C. Include wells with a known inhibitor (e.g., phlorizin) as a positive control and wells with vehicle (e.g., DMSO) as a negative control. To determine sodium-independent uptake, include wells with sodium-free uptake buffer.

  • Uptake Initiation: Add 250 µL of uptake buffer containing [14C]AMG (final concentration typically 50-100 µM) to each well to start the uptake.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Uptake Termination: Stop the transport by rapidly aspirating the uptake solution and washing the cells three times with 1 mL of ice-cold wash buffer.

  • Cell Lysis: Add 500 µL of lysis buffer to each well and incubate for at least 30 minutes at room temperature to lyse the cells.

  • Quantification: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the protein concentration in each well to normalize the radioactive counts.

    • Calculate the SGLT-specific uptake by subtracting the counts in the presence of a saturating concentration of a known inhibitor (or in sodium-free buffer) from the total uptake.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Non-Radioactive Glucose Uptake Assay using a Fluorescent Glucose Analog (2-NBDG)

This protocol offers a safer, high-throughput alternative to the radioactive assay for screening SGLT inhibitors using the fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG).

Materials:

  • Human kidney proximal tubule cell line (e.g., HK-2) that endogenously expresses SGLT2.

  • Cell culture medium (e.g., DMEM/F-12 with 10% FBS, penicillin/streptomycin).

  • Krebs-Ringer-HEPES (KRH) Buffer (Sodium-containing): 136 mM NaCl, 4.7 mM KCl, 1.25 mM MgSO4, 1.25 mM CaCl2, 10 mM HEPES, pH 7.4.

  • KRH Buffer (Sodium-free): Replace NaCl with an equimolar concentration of choline chloride.

  • Wash Buffer: Ice-cold sodium-free KRH buffer.

  • Lysis Buffer (optional, for plate reader-based assays): 1% Triton X-100 in PBS.

  • 2-NBDG.

  • Test compounds and control inhibitors.

  • Fluorescence microplate reader or fluorescence microscope.

  • 96-well black, clear-bottom cell culture plates.

Procedure:

  • Cell Culture: Seed HK-2 cells in 96-well black, clear-bottom plates and grow to confluence.

  • Preparation: On the day of the assay, wash the cells twice with pre-warmed KRH buffer.

  • Compound Incubation: Add 50 µL of KRH buffer containing the test compound at various concentrations to each well. Include positive and negative controls as described in the radioactive assay protocol.

  • Uptake Initiation: Add 50 µL of KRH buffer containing 2-NBDG (final concentration typically 100-200 µM) to each well.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Uptake Termination: Terminate the uptake by aspirating the medium and washing the cells three times with 200 µL of ice-cold wash buffer.

  • Fluorescence Measurement:

    • Plate Reader Method: Add 100 µL of lysis buffer to each well and shake gently for 5 minutes. Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm).

    • Microscopy Method: Add 100 µL of KRH buffer to each well and visualize the cellular fluorescence using a fluorescence microscope.

  • Data Analysis:

    • Calculate the SGLT2-specific fluorescence by subtracting the non-specific uptake (in the presence of a high concentration of an inhibitor or in sodium-free buffer) from the total uptake.

    • Determine the IC50 values as described in the radioactive assay protocol.

Visualizations

Signaling Pathway

SGLT2_Inhibition_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space SGLT2 SGLT2 Reduced_Glucose Reduced Intracellular Glucose SGLT2->Reduced_Glucose Inhibition of Transport AMPK AMPK mTOR mTOR AMPK->mTOR Inhibition Autophagy Autophagy AMPK->Autophagy Induces Cell_Growth_Inhibition Inhibition of Cell Proliferation mTOR->Cell_Growth_Inhibition Leads to Glucose_Na Glucose + Na+ Glucose_Na->SGLT2 Transport This compound This compound Derivative (SGLT2 Inhibitor) This compound->SGLT2 Competitive Inhibition Reduced_Glucose->AMPK Activation

Experimental Workflow

SGLT_Inhibitor_Screening_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_detection Detection & Analysis A1 Seed SGLT-expressing cells (e.g., CHO-hSGLT2 or HK-2) in 96-well plates A2 Culture to confluence A1->A2 B1 Wash cells with buffer A2->B1 B2 Pre-incubate with This compound derivative (test compound) B1->B2 B3 Add labeled substrate (e.g., 2-NBDG or [14C]AMG) B2->B3 B4 Incubate at 37°C B3->B4 B5 Terminate uptake and wash B4->B5 C1 Measure signal (Fluorescence or Radioactivity) B5->C1 C2 Normalize data (e.g., to protein concentration) C1->C2 C3 Calculate % Inhibition C2->C3 C4 Determine IC50 value C3->C4

Conclusion

This compound and its derivatives are invaluable tools for the research and development of SGLT1 and SGLT2 inhibitors. Their stability and competitive inhibitory action allow for their use in a variety of in vitro assays to determine the potency and selectivity of new chemical entities. The detailed protocols for radiolabeled and fluorescent glucose uptake assays provided here offer robust methods for characterizing SGLT inhibitors. The quantitative data and visual workflows serve as a comprehensive resource for scientists in the field of diabetes and metabolic disease research, facilitating the discovery of next-generation therapeutics targeting SGLT-mediated glucose transport.

Application Notes and Protocols for Thioglucose Functionalization in Oligosaccharide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of thioglucose in oligosaccharide synthesis. Thioglycosides are valuable glycosyl donors due to their stability, ease of preparation, and versatile activation methods.[1][2] This document outlines the synthesis of this compound donors, their activation for glycosylation, and key protecting group strategies.

Synthesis of this compound Donors

Thioglycosides can be efficiently synthesized from readily available starting materials like per-acetylated sugars.[3] A common and effective method involves the use of triflic acid as a promoter.[2][3]

Protocol 1: Triflic Acid-Mediated Synthesis of Phenyl-1-thio-β-D-glucopyranoside

This protocol describes the synthesis of a phenylthioglycoside donor from glucose pentaacetate.

Materials:

  • Glucose pentaacetate

  • Thiophenol

  • Triflic acid (TfOH)

  • Anhydrous Dichloromethane (CH2Cl2)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4)

  • Silica (B1680970) gel for column chromatography

  • Argon gas

Procedure:

  • Dissolve glucose pentaacetate (1.0 equiv.) in anhydrous CH2Cl2 under an argon atmosphere.

  • Add thiophenol (2.0 equiv.) to the solution at room temperature.[2]

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add triflic acid (0.8 equiv.) to the stirred solution.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1.5 hours.[2]

  • Upon completion, dilute the reaction mixture with CH2Cl2 and carefully quench with saturated aqueous NaHCO3.

  • Transfer the mixture to a separatory funnel and wash the organic layer with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired phenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside.

Quantitative Data for Thioglycoside Synthesis

The triflic acid-mediated method is applicable to various sugar series and thiols, providing good to excellent yields.

Starting MaterialThiolTfOH (equiv.)TimeYield (%)Anomeric SelectivityReference
Glucose PentaacetateEthanethiol0.81 h94β-only[2]
Glucose PentaacetateThiophenol0.81.5 h77β-only[2]
Glucose Pentaacetatep-Thiocresol1.01 h85β-only[2]
Galactose PentaacetateEthanethiol0.830 min90β-only[3]
Galactose PentaacetateThiophenol0.830 min88β-only[2]
Mannose PentaacetateEthanethiol2.08 h85α-only[3]

Glycosylation using this compound Donors

The activation of the thio-glycosidic bond is a critical step in oligosaccharide synthesis. A widely used and robust method employs a combination of N-iodosuccinimide (NIS) and a catalytic amount of triflic acid (TfOH).[1]

Protocol 2: NIS/TfOH Promoted Glycosylation

This protocol details the coupling of a thioglycoside donor with a glycosyl acceptor to form a disaccharide.

Materials:

  • Fully protected thioglycoside donor (e.g., Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranoside)

  • Glycosyl acceptor with a free hydroxyl group

  • N-Iodosuccinimide (NIS)

  • Trifluoromethanesulfonic acid (TfOH)

  • Anhydrous Dichloromethane (CH2Cl2)

  • Activated molecular sieves (4 Å)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Saturated aqueous sodium thiosulfate (B1220275) (Na2S2O3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Celite®

  • Silica gel for column chromatography

  • Argon gas

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an argon atmosphere, add the glycosyl acceptor (1.0 equiv.), the thioglycoside donor (1.2 equiv.), and freshly activated molecular sieves.

  • Add anhydrous CH2Cl2 and stir the suspension at room temperature for 30 minutes.

  • Cool the mixture to the desired temperature (typically between -40 °C and 0 °C).

  • Add NIS (1.2 equiv.) to the suspension.

  • After stirring for 5 minutes, add a catalytic amount of TfOH (0.1 equiv.) via syringe.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Quench the reaction by adding saturated aqueous NaHCO3, followed by saturated aqueous Na2S2O3 to reduce excess iodine.

  • Filter the mixture through a pad of Celite® and wash the pad with CH2Cl2.

  • Transfer the filtrate to a separatory funnel and wash the organic layer with saturated aqueous Na2S2O3 and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to yield the desired disaccharide.

Quantitative Data for Glycosylation Reactions

The yield and stereoselectivity of glycosylation reactions are influenced by the protecting groups on both the donor and acceptor, as well as the reaction conditions.

Glycosyl DonorGlycosyl AcceptorPromoter SystemYield (%)Anomeric Selectivity (α:β)Reference
Per-O-benzylated glucosyl SEt donorMethyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside (6-OH)FeCl3911:1.8[4]
Per-O-benzylated glucosyl SEt donorMethyl 3,4,6-tri-O-benzyl-α-D-glucopyranoside (2-OH)FeCl3891:2.6[4]
2-O-benzoyl-3,4,6-tri-O-benzyl-galactosyl SEt donorMethyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside (6-OH)FeCl394β-only[4]
4,6-O-benzylidene-2,3-di-O-benzyl-glucosyl SPh donorMethyl 2,3,6-tri-O-benzyl-β-D-glucopyranoside (4-OH)NIS/TfOH8510:1[5]
2-Picoloyl-SPh-glucosyl donorVarious acceptorsNIS/TfOHHighβ-selective[6]

Protecting Group Strategies

The choice of protecting groups on the this compound donor is crucial for controlling reactivity and stereoselectivity.

  • Participating Groups: Acyl groups (e.g., benzoyl) at the C-2 position of the glycosyl donor participate in the reaction to form a stable dioxolenium ion intermediate. This directs the incoming glycosyl acceptor to attack from the opposite face, resulting in the exclusive formation of 1,2-trans glycosidic linkages (β-glycosides for glucose).[7]

  • Non-Participating Groups: Ether-type protecting groups, such as benzyl (B1604629) (Bn) ethers, at the C-2 position do not participate in the reaction. Their use can lead to a mixture of α and β glycosides, with the stereochemical outcome influenced by factors like the solvent, promoter, and temperature.[8]

  • Armed vs. Disarmed Donors: Thioglycoside donors with electron-donating protecting groups (e.g., benzyl ethers) are considered "armed" and are more reactive. Those with electron-withdrawing groups (e.g., acyl groups) are "disarmed" and less reactive. This difference in reactivity allows for chemoselective glycosylation strategies where an armed donor can be activated in the presence of a disarmed acceptor.

Visualizations

Thioglucose_Synthesis_Workflow Start Per-acetylated Glucose Donor Protected This compound Donor Start->Donor  TfOH or  BF3·OEt2 Thiol Thiol (R-SH) Thiol->Donor Glycosylation Glycosylation (NIS/TfOH) Donor->Glycosylation Acceptor Glycosyl Acceptor Acceptor->Glycosylation Disaccharide Protected Disaccharide Glycosylation->Disaccharide Deprotection Deprotection Disaccharide->Deprotection Oligosaccharide Final Oligosaccharide Deprotection->Oligosaccharide Glycosylation_Mechanism cluster_donor Thioglycoside Donor cluster_promoter Promoter System Donor R-S-Glc-(OR')n Intermediate Oxocarbenium Ion Intermediate Donor->Intermediate Activation Promoter NIS + TfOH (cat.) Promoter->Intermediate Product Disaccharide Intermediate->Product Nucleophilic Attack Acceptor Acceptor-OH Acceptor->Product

References

Chemoenzymatic Synthesis of Thioglycosides: Applications and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

The synthesis of thioglycosides, carbohydrate analogs where the glycosidic oxygen is replaced by sulfur, represents a significant area of interest for glycobiology and therapeutic development. These compounds are resistant to enzymatic hydrolysis by glycosidases, making them excellent tools for studying the roles of carbohydrates in biological systems and as potential drug candidates.[1] Chemoenzymatic methods, which combine the precision of enzymatic catalysis with the versatility of chemical synthesis, have emerged as a powerful and efficient strategy for producing these valuable molecules.

The primary chemoenzymatic route involves the use of engineered glycoside hydrolases, known as thioglycoligases . By mutating a key catalytic residue (typically the acid/base glutamate (B1630785) or aspartate) to a non-participating amino acid like alanine, the enzyme's hydrolytic activity is suppressed, and its synthetic capability is enhanced. These mutant enzymes can catalyze the formation of a thioglycosidic bond between a glycosyl donor and a thiol-containing acceptor.

Key Advantages of the Chemoenzymatic Approach:

  • High Stereoselectivity: Enzymes provide precise control over the stereochemistry of the newly formed glycosidic linkage, typically yielding a single anomer.

  • Mild Reaction Conditions: Reactions are generally performed in aqueous buffers at or near neutral pH and ambient temperatures, which avoids the need for harsh reagents and protecting group manipulations often required in purely chemical synthesis.[2]

  • Broad Substrate Scope: Engineered thioglycoligases can accept a diverse range of thiol acceptors, including other thiosugars, cysteine residues in peptides and proteins, and small molecule thiols.[1]

  • High Yields: This method frequently results in high to near-quantitative product yields.[1]

Applications in Research and Drug Development:

  • Probing Glycosylation: Thioglycoside analogs of O-GlcNAc (S-GlcNAc) can be enzymatically attached to cysteine residues of peptides and proteins. Because they are stable against O-GlcNAcase, they can be used to study the functional consequences of O-GlcNAcylation, a critical post-translational modification involved in numerous cellular processes.[3]

  • Metabolic Inhibition: Thioglycosides can act as metabolic decoys to inhibit glycan biosynthesis.[4][5][6] When taken up by cells, they act as artificial substrates for glycosyltransferases, leading to the truncation of cell-surface glycans.[4][7] This has applications in studying bacterial pathogenesis and as a potential anti-inflammatory or anti-cancer strategy by modifying cell-cell recognition events.[4][7]

  • Enzyme Inhibition: As stable mimics of natural substrates, thioglycosides can act as potent and specific inhibitors of glycoside hydrolases, which is valuable for both basic research and therapeutic applications.

Chemoenzymatic Synthesis Workflow

The general workflow for thioglycoside synthesis using a thioglycoligase is a straightforward enzymatic reaction. An activated sugar donor is combined with a thiol acceptor in the presence of the engineered enzyme, leading to the formation of the desired thioglycoside.

G cluster_reactants Reactants cluster_enzyme Catalyst cluster_products Products Donor Activated Glycosyl Donor (e.g., Glycosyl Oxazoline) Enzyme Thioglycoligase (e.g., SpHex E314A) Donor->Enzyme Acceptor Thiol Acceptor (e.g., 1-Thio-β-D-glucose) Acceptor->Enzyme Product Thioglycoside Product Enzyme->Product Catalysis Biproduct Leaving Group Enzyme->Biproduct

Caption: General workflow for thioglycoligase-catalyzed synthesis.

Thioglycosides as Metabolic Decoys

Thioglycosides can disrupt the natural biosynthesis of glycans on the cell surface. Peracetylated thioglycosides are cell-permeable and, once inside, are deacetylated. They then act as decoy acceptors for glycosyltransferases in the Golgi apparatus, competing with endogenous substrates. This results in the synthesis of truncated glycans on the cell surface, which can alter cellular functions like adhesion and signaling.

G cluster_cell Cellular Environment Extracellular Extracellular CellMembrane Cell Membrane Esterases Esterases Cytosol Cytosol Golgi Golgi Apparatus Thioglycoside_Ac Peracetylated Thioglycoside Thioglycoside_Ac->CellMembrane:f1 Uptake Thioglycoside Thioglycoside (Decoy Acceptor) Glycosyltransferase Glycosyl- transferase Thioglycoside->Glycosyltransferase Enters Golgi Esterases->Thioglycoside Deacetylation TruncatedGlycan Truncated Cell Surface Glycan Glycosyltransferase->TruncatedGlycan Inhibits Elongation ElongatedDecoy Elongated Decoy (Secreted) Glycosyltransferase->ElongatedDecoy Forms Decoy Product EndogenousAcceptor Endogenous Acceptor EndogenousAcceptor->Glycosyltransferase

Caption: Mechanism of thioglycosides as metabolic inhibitors.

Quantitative Data Summary

The chemoenzymatic synthesis of thioglycosides is characterized by its efficiency. The table below summarizes representative yields and substrate compatibility for thioglycoligase-catalyzed reactions.

Enzyme ClassExample EnzymeGlycosyl DonorThiol AcceptorProductYield (%)Reference
β-Thioglycoligase S. plicatus Hexosaminidase (SpHex E314A)GlcNAc/GalNAc-oxazoline3-, 4-, or 6-ThiosugarsS-linked DisaccharideNearly Quantitative[1]
GlcNAc/GalNAc-oxazolineCysteine-peptidesS-GlcNAcylated PeptideHigh[1]
α-Thioglycoligase E. coli α-Xylosidase (YicI mutant)α-Glycosyl FluorideDeoxythioglycosideα-S-linked DisaccharideUp to 86%[8]
S. solfataricus α-Glucosidase (mutant)α-Glycosyl FluorideDeoxythioglycosideα-S-linked DisaccharideUp to 86%[8]

Experimental Protocols

Protocol 1: Synthesis of an S-linked Disaccharide using SpHex E314A

This protocol describes the synthesis of a β-S-linked disaccharide from an N-acetylglucosamine (GlcNAc) oxazoline (B21484) donor and a 6-thio-glucose acceptor using the engineered thioglycoligase SpHex E314A.

Materials:

  • N-Acetylglucosamine-oxazoline (GlcNAc-oxazoline) donor

  • 6-Deoxy-6-thio-D-glucopyranose (6-thio-Glc) acceptor

  • Recombinant SpHex E314A enzyme (typically 10-50 µM final concentration)

  • Reaction Buffer: 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.4

  • Quenching solution: 100% Methanol (B129727) (ice-cold)

  • HPLC system for reaction monitoring and purification

Procedure:

  • Reactant Preparation: Prepare stock solutions of the GlcNAc-oxazoline donor and the 6-thio-Glc acceptor in the Reaction Buffer. A typical starting concentration is 5-10 mM for the limiting reactant.

  • Enzyme Reaction Setup:

    • In a microcentrifuge tube, combine the Reaction Buffer, the 6-thio-Glc acceptor stock solution (to a final concentration of, e.g., 5 mM), and the SpHex E314A enzyme stock solution (to a final concentration of 20 µM).

    • Initiate the reaction by adding the GlcNAc-oxazoline donor stock solution (e.g., to a final concentration of 6 mM, 1.2 equivalents).

    • The total reaction volume can be scaled as needed (e.g., 100 µL to several mL).

  • Incubation: Incubate the reaction mixture at room temperature (or 37°C to accelerate) with gentle agitation.

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at different time points (e.g., 1h, 4h, 12h). Quench the aliquot by diluting it 1:10 in ice-cold methanol and analyze by LC-MS or HPLC to observe the consumption of the acceptor and the formation of the product.

  • Reaction Completion and Quenching: Once the reaction has reached completion (typically within 1-12 hours, as determined by monitoring), quench the entire reaction by adding 2-3 volumes of ice-cold methanol.

  • Enzyme Removal: Centrifuge the quenched reaction mixture at high speed (e.g., 14,000 x g for 10 minutes) to precipitate the enzyme. Carefully collect the supernatant.

  • Purification: Purify the S-linked disaccharide product from the supernatant by reversed-phase HPLC or size-exclusion chromatography.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and NMR spectroscopy.

Protocol 2: S-GlcNAcylation of a Cysteine-Containing Peptide

This protocol details the enzymatic attachment of GlcNAc to a cysteine residue in a model peptide.

Materials:

  • Model peptide with an accessible cysteine residue (e.g., YCGRKKRRQRRRCG)

  • N-Acetylglucosamine-oxazoline (GlcNAc-oxazoline) donor

  • Recombinant SpHex E314A enzyme

  • Reaction Buffer: 50 mM Sodium Phosphate, pH 7.4

  • Trifluoroacetic acid (TFA) for quenching

  • HPLC system for purification and analysis

Procedure:

  • Reactant Preparation: Dissolve the cysteine-containing peptide in the Reaction Buffer to a final concentration of 1-2 mM. Prepare a stock solution of the GlcNAc-oxazoline donor.

  • Enzyme Reaction Setup:

    • In a microcentrifuge tube, combine the peptide solution with the SpHex E314A enzyme (final concentration ~20-50 µM).

    • Initiate the reaction by adding the GlcNAc-oxazoline donor in excess (e.g., 5-10 equivalents). The high excess drives the reaction towards the product.

  • Incubation: Incubate the reaction mixture at room temperature for 4-18 hours.

  • Reaction Monitoring: The reaction can be monitored by taking aliquots, quenching with 0.1% TFA, and analyzing via LC-MS to observe the mass shift corresponding to the addition of a GlcNAc moiety (+203 Da) to the peptide.

  • Purification: Once the reaction is complete, acidify the entire mixture with TFA to a final concentration of 0.1% to stop the reaction and prepare for purification.

  • HPLC Purification: Purify the S-GlcNAcylated peptide from the unreacted peptide, donor, and enzyme using reversed-phase HPLC on a C18 column.

  • Characterization: Confirm the modification site and identity of the product using tandem mass spectrometry (MS/MS). The presence of the S-linked sugar can be confirmed by the stability of the modification under collisional activation compared to O-linked sugars.[3]

References

Application Notes and Protocols: Site-Selective Introduction of Thiols Using Thioglucose Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-selective introduction of thiol groups and their derivatives onto biomolecules is a cornerstone of modern bioconjugation, drug delivery, and chemical biology. Thiols, with their unique nucleophilicity and redox activity, serve as versatile handles for attaching probes, drugs, and other functionalities to proteins and carbohydrates. While direct thiol introduction can be challenging, derivatives of thioglucose have emerged as valuable tools for achieving site-selective thiol modifications, particularly through protein S-persulfidation.

This document provides detailed application notes and protocols for two key methods involving this compound derivatives: the use of this compound tetrasulfide (TGS4) for protein S-persulfidation and a chemoenzymatic system utilizing this compound and glucose oxidase (GOx) for the dual release of H₂S and H₂O₂, leading to protein thiol modification.

Application 1: Protein S-Persulfidation using this compound Tetrasulfide (TGS4)

Protein S-persulfidation is a post-translational modification where a sulfur atom is added to the thiol side chain of a cysteine residue, forming a persulfide (-SSH). This modification is a key signaling mechanism in redox biology. This compound tetrasulfide (TGS4) is a stable, water-soluble donor of sulfane sulfur, enabling the controlled persulfidation of proteins.[1][2]

Reaction Principle

TGS4 reacts with protein thiols (cysteine residues) to transfer a sulfur atom, resulting in the formation of a protein persulfide and releasing this compound disulfide. This process is more efficient than using small-molecule thiols like glutathione (B108866) (GSH) for persulfidation.[1]

G1 TGS4 This compound Tetrasulfide (TGS4) ProteinSSH Protein-SSH (Persulfide) TGS4->ProteinSSH Protein Thiol Attack ProteinSH Protein-SH (Cysteine) ProteinSH->ProteinSSH TGS2 This compound Disulfide ProteinSSH->TGS2 Release

Reaction scheme for protein S-persulfidation by TGS4.
Quantitative Data

The efficacy of TGS4 in inducing protein persulfidation and releasing H₂S in the presence of various biological thiols has been quantified.

ParameterValueConditionsReference
H₂S Release from TGS4
with GSH (1 mM)~45 µM H₂S after 60 minTGS4 (100 µM) in PBS (pH 7.4)[1]
with Cysteine (1 mM)~40 µM H₂S after 60 minTGS4 (100 µM) in PBS (pH 7.4)[1]
Protein Persulfidation
BSA PersulfidationSignificant increase in fluorescence with persulfide probeTGS4 treatment of Bovine Serum Albumin (BSA)[1]
TGS4 Synthesis Yield 50%From β-1-thioglucose and sulfur monochloride[1][2]
Experimental Protocols

Protocol 1: Synthesis of this compound Tetrasulfide (TGS4) [1][2]

  • Dissolve commercially available β-1-thioglucose in an appropriate anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add 0.6 equivalents of sulfur monochloride (S₂Cl₂) to the cooled solution with stirring.

  • Allow the reaction to proceed at -78 °C for a specified time (e.g., 2 hours), then gradually warm to room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and purify the crude product using column chromatography on silica (B1680970) gel to obtain TGS4 as a solid.

  • Confirm the structure and purity by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: In Vitro Protein S-Persulfidation with TGS4 [1]

  • Prepare a solution of the target protein (e.g., 10 µM Bovine Serum Albumin, BSA) in phosphate-buffered saline (PBS, pH 7.4).

  • Prepare a stock solution of TGS4 in a suitable solvent (e.g., DMSO or water).

  • Add TGS4 to the protein solution to a final concentration of 100 µM.

  • Incubate the mixture at 37 °C for 1 hour.

  • To detect persulfidation, add a persulfide-selective fluorescent probe according to the manufacturer's instructions.

  • Measure the fluorescence intensity using a plate reader or fluorometer at the appropriate excitation/emission wavelengths.

  • Include a control sample of the protein without TGS4 to determine the basal level of persulfidation.

Protocol 3: Analysis of Protein Persulfidation by Mass Spectrometry [3][4]

  • Following the incubation of the protein with TGS4 (Protocol 2), remove excess TGS4 using a desalting column.

  • Alkylate free, unreacted thiols by adding a blocking reagent like N-ethylmaleimide (NEM) and incubate.

  • Selectively reduce the persulfide bond using a mild reductant, such as dithiothreitol (B142953) (DTT), to expose a nascent thiol.

  • Alkylate the newly formed thiol with a different, isotopically labeled or mass-tagged alkylating agent (e.g., iodoacetamide).

  • Digest the protein into peptides using a protease (e.g., trypsin).

  • Analyze the resulting peptide mixture by LC-MS/MS.

  • Identify the modified cysteine residue by the presence of the specific mass tag. The persulfidation corresponds to a mass shift of +32 Da relative to the free thiol.[3]

Application 2: Chemoenzymatic Generation of H₂S/H₂O₂ for Site-Specific Protein Persulfidation

This system utilizes the enzyme glucose oxidase (GOx) to catalyze the oxidation of 1-thio-β-D-glucose (this compound), leading to the simultaneous production of hydrogen sulfide (B99878) (H₂S) and hydrogen peroxide (H₂O₂).[5] This dual release system can induce specific protein S-persulfidation.

Reaction Principle

Glucose oxidase catalyzes the reaction between this compound and molecular oxygen. This process generates H₂S and H₂O₂ in a controlled manner, with the reaction rate dependent on the concentrations of the enzyme and substrates. The generated reactive sulfur species then modify accessible cysteine residues on target proteins.

G2 cluster_0 Enzymatic Reaction cluster_1 Protein Modification This compound This compound GOx Glucose Oxidase (GOx) This compound->GOx O2 O₂ O2->GOx H2S H₂S GOx->H2S H2O2 H₂O₂ GOx->H2O2 ProteinSSH Protein-SSH (Persulfide) H2S->ProteinSSH Modification ProteinSH Protein-SH (Cysteine) ProteinSH->ProteinSSH

Workflow of the this compound/GOx system for protein persulfidation.
Quantitative Data

ParameterValueConditionsReference
H₂S Production Rate-dependent on GOx concentrationThis compound (1 mM) in PBS (pH 7.4)[5]
H₂O₂ Production Equimolar to H₂S productionThis compound (1 mM) in PBS (pH 7.4)[5]
Protein Persulfidation Effective persulfidation of target proteins demonstratedIn vitro with model proteins[5]
Experimental Protocols

Protocol 4: In Vitro H₂S/H₂O₂ Generation and Protein Modification [5]

  • Prepare a solution of the target protein (e.g., 10 µM) in PBS (pH 7.4).

  • Add 1-thio-β-D-glucose to the protein solution to a final concentration of 1 mM.

  • Initiate the reaction by adding glucose oxidase (GOx) to a final concentration of 1-10 µg/mL.

  • Incubate the reaction mixture at 37 °C. The reaction can be monitored over time (e.g., 30-60 minutes).

  • Stop the reaction by adding a GOx inhibitor or by removing the enzyme.

  • Analyze the protein for S-persulfidation using the mass spectrometry method described in Protocol 3 or a fluorescent probe as in Protocol 2.

Summary

The use of this compound and its derivatives provides innovative and effective strategies for the site-selective modification of protein thiols. The this compound tetrasulfide (TGS4) system offers a direct and controlled method for protein S-persulfidation, a crucial post-translational modification in redox signaling. The chemoenzymatic this compound/glucose oxidase system presents a unique approach for the simultaneous generation of two key signaling molecules, H₂S and H₂O₂, enabling the study of their crosstalk and synergistic effects on protein function. These detailed protocols provide a robust framework for researchers to apply these powerful techniques in their own investigations, advancing the fields of drug development, chemical biology, and biomedical research.

References

Application Notes and Protocols for the Synthesis of Thioglucose-Stabilized Gold Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of thioglucose-stabilized gold nanoparticles (AuNPs). These functionalized nanoparticles are of significant interest in biomedical applications, including biosensing, drug delivery, and radiotherapy, owing to their biocompatibility and the specific targeting capabilities afforded by the glucose moiety.[1] Two primary methods are outlined: a direct synthesis approach where 1-thio-β-D-glucose serves as both the reducing and stabilizing agent, and a two-step ligand exchange method starting with citrate-stabilized AuNPs.

Method 1: Direct Synthesis of this compound-Stabilized Gold Nanoparticles

This method involves the direct reduction of a gold salt by 1-thio-β-D-glucose, which then caps (B75204) the resulting nanoparticles.[2]

Experimental Protocol
  • Preparation of Reagents:

    • Prepare an aqueous solution of tetrachloroauric acid (HAuCl₄) at a concentration of 0.05 M.

    • Prepare an aqueous solution of 1-thio-β-D-glucose at a concentration of 0.04 M.

    • Prepare a 0.5 M solution of sodium hydroxide (B78521) (NaOH).

  • Synthesis:

    • In a clean glass flask, combine the HAuCl₄ solution with the 1-thio-β-D-glucose solution.

    • Stir the mixture vigorously for 30 minutes at room temperature.

    • To complete the reduction of the gold salt, add the 0.5 M NaOH solution dropwise until the solution color changes to a distinct red, indicating the formation of gold nanoparticles.[3]

  • Purification:

    • To remove excess reactants, the nanoparticle solution should be purified. Dialysis is a suitable method.

    • Transfer the gold nanoparticle solution to a cellulose (B213188) membrane dialysis tube (e.g., with a 10 kDa molecular weight cut-off).

    • Perform dialysis against deionized water for a sufficient period, with several changes of water, to ensure the removal of unreacted reagents.[4][5]

  • Characterization:

    • UV-Visible Spectroscopy: Characterize the formation and stability of the AuNPs by measuring the surface plasmon resonance (SPR) peak, typically around 520 nm for spherical nanoparticles.[3]

    • Dynamic Light Scattering (DLS): Determine the hydrodynamic diameter and size distribution of the nanoparticles.

    • Transmission Electron Microscopy (TEM): Visualize the morphology and determine the core size of the synthesized nanoparticles.[1][6]

    • Zeta Potential: Measure the surface charge of the nanoparticles to assess their stability against aggregation.[1][6]

Method 2: Two-Step Synthesis via Ligand Exchange

This method first involves the synthesis of citrate-stabilized gold nanoparticles, followed by the functionalization of their surface with 1-thio-β-D-glucose.

Experimental Protocol

Step 1: Synthesis of Citrate-Stabilized Gold Nanoparticles (Turkevich Method) [4][6][7]

  • Preparation of Reagents:

  • Synthesis:

    • In a flask equipped with a condenser, bring the HAuCl₄ solution to a rolling boil while stirring vigorously.[8]

    • Rapidly inject the trisodium citrate solution into the boiling HAuCl₄ solution.[8]

    • The solution color will change from yellow to blue and finally to a deep red.

    • Continue boiling and stirring for an additional 15-20 minutes.[4][6]

    • Remove the flask from the heat and allow it to cool to room temperature.

Step 2: Functionalization with 1-thio-β-D-glucose [4][5]

  • Ligand Exchange Reaction:

    • To the prepared citrate-stabilized AuNP solution, add a solution of 1-thio-β-D-glucose (a typical concentration is 0.5 mM in a water/ethanol 1:1 mixture).[4][5]

    • Allow the mixture to react overnight with gentle stirring. The thiol group of the this compound will displace the citrate on the gold nanoparticle surface, forming a stable S-Au bond.[4][5]

  • Purification:

    • Purify the this compound-stabilized AuNPs using dialysis, as described in Method 1, to remove excess this compound and displaced citrate ions.[4][5]

  • Characterization:

    • Characterize the final product using UV-Vis Spectroscopy, DLS, TEM, and Zeta Potential measurements as described in Method 1 to confirm the nanoparticle properties and successful functionalization.

Data Presentation

The following table summarizes typical quantitative data obtained from the characterization of this compound-stabilized gold nanoparticles.

ParameterTypical ValueCharacterization TechniqueReference
Hydrodynamic Diameter 15 - 30 nmDynamic Light Scattering (DLS)[1],[6]
Core Diameter ~15 nmTransmission Electron Microscopy (TEM)[1]
Surface Plasmon Resonance (SPR) λmax ~520 nmUV-Visible Spectroscopy[3]
Zeta Potential NegativeZeta Potential Measurement[1],[6]

Experimental Workflow Diagram

Thioglucose_AuNP_Synthesis cluster_method1 Method 1: Direct Synthesis cluster_method2 Method 2: Two-Step Ligand Exchange M1_Start Start M1_Reagents Prepare HAuCl4 and 1-thio-β-D-glucose solutions M1_Start->M1_Reagents M1_Mix Mix and stir reagents M1_Reagents->M1_Mix M1_Reduce Add NaOH to induce reduction M1_Mix->M1_Reduce M1_Formation Formation of this compound-AuNPs M1_Reduce->M1_Formation M1_Purify Purify via Dialysis M1_Formation->M1_Purify M1_Characterize Characterize (UV-Vis, DLS, TEM) M1_Purify->M1_Characterize M1_End End M1_Characterize->M1_End M2_Start Start M2_Citrate_AuNP Synthesize Citrate-AuNPs (Turkevich Method) M2_Start->M2_Citrate_AuNP M2_this compound Add 1-thio-β-D-glucose solution M2_Citrate_AuNP->M2_this compound M2_Incubate Incubate overnight M2_this compound->M2_Incubate M2_Formation Formation of this compound-AuNPs M2_Incubate->M2_Formation M2_Purify Purify via Dialysis M2_Formation->M2_Purify M2_Characterize Characterize (UV-Vis, DLS, TEM) M2_Purify->M2_Characterize M2_End End M2_Characterize->M2_End

Caption: Workflow for synthesizing this compound-stabilized gold nanoparticles.

References

Application of Thioglucose in the Study of Redox Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thioglucose and its derivatives have emerged as versatile tools in the field of redox biology, offering unique mechanisms to probe and manipulate cellular thiol-based redox systems. These compounds allow for the investigation of critical signaling pathways, the study of oxidative stress responses, and the development of novel therapeutic strategies. This document provides detailed application notes and protocols for the use of this compound and its analogs in redox biology research.

Application Note 1: Aurothis compound (B1665330) as a Selective Inhibitor of Thioredoxin Reductase 1 (TrxR1)

Aurothis compound (ATG), a gold(I)-containing compound, is a potent and specific inhibitor of the cytosolic enzyme Thioredoxin Reductase 1 (TrxR1). TrxR1 is a key enzyme responsible for maintaining the reduced state of thioredoxin 1 (Trx1), a central player in cellular redox regulation, antioxidant defense, and cell growth. By inhibiting TrxR1, ATG provides a powerful tool to study the consequences of disrupting the thioredoxin system.

A key finding is that while ATG effectively inhibits TrxR1 in cells, it often does not induce cell death on its own. This is because the glutathione (B108866) (GSH)/glutaredoxin (Grx) system can act as a backup, reducing oxidized Trx1 and maintaining cell viability.[1] However, simultaneous inhibition of TrxR1 with ATG and depletion of the glutathione pool (e.g., using buthionine sulfoximine (B86345), BSO) leads to the oxidation of Trx1, accumulation of reactive oxygen species (ROS), and ultimately, cell death.[1] This synergistic effect highlights the critical interplay between the thioredoxin and glutathione systems in maintaining cellular redox homeostasis.

Signaling Pathway: Interplay of Thioredoxin and Glutathione Systems

The following diagram illustrates the mechanism of TrxR1 inhibition by aurothis compound and the compensatory role of the glutathione/glutaredoxin system.

Caption: Inhibition of TrxR1 by Aurothis compound and the Glutathione/Glutaredoxin Backup Pathway.

Experimental Protocol: Redox Western Blot for Thioredoxin 1 (Trx1)

This protocol allows for the visualization of the redox state of Trx1 in cells treated with aurothis compound. The principle is to alkylate free thiols, then reduce disulfides, and finally alkylate the newly freed thiols with a different alkylating agent, leading to a shift in molecular weight on an SDS-PAGE gel.

Materials:

  • HeLa cells or other suitable cell line

  • Aurothis compound (ATG)

  • Buthionine sulfoximine (BSO)

  • Lysis buffer (e.g., RIPA buffer) containing 100 mM iodoacetamide (B48618) (IAM)

  • Dithiothreitol (DTT)

  • Iodoacetic acid (IAA)

  • SDS-PAGE equipment and reagents

  • Anti-Trx1 antibody

Procedure:

  • Cell Treatment: Culture HeLa cells to ~80% confluency. Treat cells with desired concentrations of ATG (e.g., 10-50 µM) and/or BSO (e.g., 100 µM) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells directly on the plate with lysis buffer containing 100 mM IAM to immediately alkylate all free thiol groups. Incubate for 30 minutes at room temperature in the dark.

  • Protein Precipitation: Precipitate the proteins using trichloroacetic acid (TCA) to remove excess IAM.

  • Reduction and Second Alkylation: Resuspend the protein pellet in a buffer containing a reducing agent, such as 10 mM DTT, to reduce any disulfide bonds in Trx1. Incubate for 30 minutes.

  • Following reduction, add a second alkylating agent, such as 100 mM IAA, to alkylate the newly exposed thiol groups. Incubate for another 30 minutes in the dark.

  • SDS-PAGE and Western Blot: Add SDS-PAGE sample buffer, boil the samples, and run them on a non-reducing SDS-PAGE gel. Transfer the proteins to a PVDF membrane.

  • Immunodetection: Probe the membrane with a primary antibody against Trx1, followed by an appropriate HRP-conjugated secondary antibody. Visualize the bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: The fully reduced form of Trx1 will run at a higher apparent molecular weight due to the alkylation of all its cysteine residues. Oxidized forms will run at a lower molecular weight.

Application Note 2: this compound as a Controllable Donor of H₂S and H₂O₂

In the presence of the enzyme glucose oxidase (GOx), this compound serves as a substrate for the co-production of hydrogen sulfide (B99878) (H₂S) and hydrogen peroxide (H₂O₂).[2] This system provides a novel way to study the combined effects of these two important redox-signaling molecules. H₂S and H₂O₂ are known to have complex crosstalk, leading to biological responses such as protein S-persulfidation.[2] The this compound/GOx system allows for the controlled generation of these species, enabling researchers to investigate their synergistic or antagonistic roles in various physiological and pathological processes.

Quantitative Data: H₂S Release from this compound/GOx System
ComponentConcentrationConditionH₂S ProductionReference
This compound100 µMPBS buffer (50 mM, pH 7.4)No significant release[2]
This compound + GOx100 µM + 10 µg/mLPBS buffer (50 mM, pH 7.4)Significant H₂S release[2]
Experimental Workflow: H₂S and H₂O₂ Co-generation

The following diagram outlines the workflow for using the this compound/GOx system to study cellular responses to H₂S and H₂O₂.

thioglucose_gox_workflow cluster_prep System Preparation cluster_application Application cluster_analysis Analysis This compound This compound Solution (e.g., 100 µM in PBS) Mix Combine this compound + GOx This compound->Mix GOx Glucose Oxidase (GOx) (e.g., 10 µg/mL in PBS) GOx->Mix CellCulture Treat Cell Culture Mix->CellCulture InVitroAssay In Vitro Reaction (e.g., with purified protein) Mix->InVitroAssay Reaction This compound + O₂ --(GOx)--> H₂S + H₂O₂ + ... Mix->Reaction CellularResponse Assess Cellular Response (e.g., Western Blot for S-persulfidation, Cell Viability Assay) CellCulture->CellularResponse H2S_Detection H₂S Quantification (Methylene Blue Assay) InVitroAssay->H2S_Detection H2O2_Detection H₂O₂ Quantification (Amplex Red Assay) InVitroAssay->H2O2_Detection

Caption: Experimental workflow for the co-generation of H₂S and H₂O₂ from this compound and GOx.

Experimental Protocol: Methylene (B1212753) Blue Assay for H₂S Detection

This colorimetric assay is a standard method for quantifying H₂S in aqueous solutions.

Materials:

  • PBS buffer (50 mM, pH 7.4)

  • This compound

  • Glucose Oxidase (GOx)

  • Zinc acetate (B1210297) solution (1% w/v)

  • N,N-dimethyl-p-phenylenediamine sulfate (B86663) solution (20 mM in 7.2 M HCl)

  • FeCl₃ solution (30 mM in 1.2 M HCl)

  • Na₂S for standard curve

  • 96-well plate and plate reader

Procedure:

  • Reaction Setup: In a 96-well plate, set up the reaction mixture containing PBS, 100 µM this compound, and 10 µg/mL GOx in a final volume of 100 µL. Include controls without GOx and without this compound.

  • H₂S Trapping: To each well, add 50 µL of 1% zinc acetate to trap the generated H₂S as ZnS.

  • Incubation: Incubate the plate at 37°C for a desired time period (e.g., 1 hour).

  • Color Development: Add 50 µL of the N,N-dimethyl-p-phenylenediamine sulfate solution to each well, followed immediately by 50 µL of the FeCl₃ solution.

  • Incubation: Incubate the plate at room temperature for 20 minutes in the dark to allow for the formation of methylene blue.

  • Measurement: Measure the absorbance at 670 nm using a plate reader.

  • Quantification: Calculate the H₂S concentration by comparing the absorbance to a standard curve prepared using known concentrations of Na₂S.

Application Note 3: this compound-Derived Polysulfides as Novel Tools in Redox Biology

Recently, novel polysulfides derived from this compound, such as this compound tetrasulfide (TGS4), have been synthesized.[3] These compounds serve as stable, water-soluble precursors for H₂S and persulfides, which are crucial regulators in redox biology.[3] TGS4 can release H₂S upon interaction with biological thiols like glutathione (GSH).[3] Furthermore, treatment of cells with TGS4 has been shown to significantly increase the levels of cellular sulfane sulfur, particularly in the form of hydropersulfides (CysSSH, GSSH) and hydrotrisulfides (CysSSSH, GSSSH).[3] These this compound-based polysulfides represent a new class of tools for studying the biological roles of reactive sulfur species.

Quantitative Data: Effect of this compound Tetrasulfide (TGS4) on Cell Viability
CompoundConcentration RangeCell LineEffect on ViabilityReference
TGS4Up to 100 µMHeLa<20% loss of viability after 24h[3]
This compoundUp to 100 µMHeLa<20% loss of viability after 24h[3]
Logical Relationship: Action of this compound Tetrasulfide (TGS4)

The diagram below shows the conversion of TGS4 by biological thiols and its downstream effects.

tgs4_action cluster_products Generated Reactive Sulfur Species cluster_effects Cellular Effects TGS4 This compound Tetrasulfide (TGS4) H2S H₂S TGS4->H2S Reaction with Persulfides Persulfides (RSSH) TGS4->Persulfides Reaction with Polysulfides Other Polysulfides TGS4->Polysulfides Reaction with BioThiols Biological Thiols (e.g., GSH, Cysteine) SulfaneSulfur Increase in Cellular Sulfane Sulfur (CysSSH, GSSH, etc.) H2S->SulfaneSulfur Persulfides->SulfaneSulfur Polysulfides->SulfaneSulfur Antioxidant Antioxidant Effects SulfaneSulfur->Antioxidant RedoxSignaling Modulation of Redox Signaling SulfaneSulfur->RedoxSignaling

Caption: Mechanism of action for this compound tetrasulfide (TGS4) in biological systems.

Experimental Protocol: Cell Viability Assay (CCK-8)

This protocol is used to assess the cytotoxicity of this compound-derived compounds.

Materials:

  • HeLa cells or other suitable cell line

  • This compound Tetrasulfide (TGS4)

  • Complete cell culture medium

  • Cell Counting Kit-8 (CCK-8)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of TGS4 (e.g., from 0 to 100 µM) in complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of TGS4. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve TGS4).

  • Incubation: Incubate the cells for 24 hours (or the desired time period) at 37°C in a 5% CO₂ incubator.

  • CCK-8 Assay: Add 10 µL of the CCK-8 solution to each well.

  • Incubation: Incubate the plate for 1-4 hours in the incubator. The incubation time depends on the cell type and density.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration to determine the IC₅₀ value if applicable.

References

Application Notes and Protocols for the Synthesis of S-linked Glycopeptides with Thioglucose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for various methods to synthesize S-linked glycopeptides using thioglucose. S-linked glycopeptides are of significant interest in glycobiology and drug development as they offer enhanced stability against enzymatic degradation compared to their O-linked counterparts.[1][2][3] The methods detailed below range from traditional S-alkylation to modern protecting-group-free and palladium-catalyzed approaches, offering flexibility for different research needs and applications.

Introduction to S-linked Glycopeptides

Glycosylation is a critical post-translational modification that influences protein folding, stability, and function. While N- and O-linked glycosylation are more common, S-glycosylation, the attachment of a glycan to the sulfur atom of a cysteine residue, has also been identified in nature.[4] Synthetic S-linked glycopeptides serve as valuable tools for studying the biological roles of glycosylation and for the development of glycopeptide-based therapeutics with improved pharmacokinetic properties.[2] The thioether or disulfide linkage in S-linked glycopeptides imparts increased chemical and metabolic stability.[4][5]

Methods for Synthesizing S-linked Glycopeptides

Several chemoselective methods have been developed for the synthesis of S-linked glycopeptides. The choice of method often depends on factors such as the desired linkage (disulfide vs. thioether), the scale of the synthesis, and the availability of starting materials and reagents.

Key synthetic strategies include:

  • Disulfide Bond Formation: Creation of a disulfide bridge between the cysteine residue of a peptide and a this compound derivative.

  • Protecting-Group-Free S-Glycosylation: An environmentally friendly approach performed in aqueous media, avoiding the need for protection and deprotection steps.[1][6][7]

  • Palladium-Catalyzed S-Glycosylation: A versatile method enabling the coupling of this compound with peptides containing a suitable handle for palladium catalysis.[8][9]

  • Direct S-Alkylation of Cysteine: A straightforward SN2 reaction between a cysteine-containing peptide and an activated glycosyl donor.[2]

Method 1: Disulfide-Linked Glycopeptide Synthesis via a Glucosylsulfenyl Hydrazine (B178648) Intermediate

This method provides a chemoselective approach to form a disulfide linkage between a peptide's cysteine residue and this compound. The key is the preparation of a stable per-O-acetylated glucosulfenyl hydrazine intermediate, which then reacts cleanly with the peptide.[4] This strategy can be performed both in solution and on solid phase.[4][10]

Experimental Protocol

Part A: Synthesis of Per-O-acetylated Glucosylsulfenyl Hydrazine

  • Dissolve per-O-acetylated this compound (1.0 equivalent) in tetrahydrofuran (B95107) (THF).

  • Slowly add a solution of diethyl azodicarboxylate (DEAD) (2.0 equivalents) in THF dropwise to the this compound solution at room temperature.

  • Monitor the reaction by LC/MS. The reaction is typically complete almost instantly.[4]

  • Purify the resulting glucosulfenyl hydrazine intermediate by chromatography to yield a stable reagent.[4]

Part B: Solution-Phase S-Glycosylation

  • Dissolve the cysteine-containing peptide (1.0 equivalent) in THF.

  • Add the purified per-O-acetylated glucosulfenyl hydrazine (5.0 equivalents) to the peptide solution.

  • Stir the reaction at room temperature and monitor its progress by LC/MS. Full conversion is typically observed within 30 minutes.[4]

  • Purify the S-linked glycopeptide by chromatography.

  • For deprotection, treat the per-O-acetylated glycopeptide with a dilute basic solution, followed by neutralization with an acidic resin.[10]

Part C: Solid-Phase S-Glycosylation

  • Synthesize the peptide on a solid support using standard Fmoc chemistry, employing an Mmt-protected Cys residue.[10]

  • Once peptide synthesis is complete, selectively deprotect the Mmt group on the resin.

  • Wash the resin thoroughly.

  • Add a solution of the per-O-acetylated glucosulfenyl hydrazine in a suitable solvent to the resin-bound peptide.

  • Allow the reaction to proceed, with monitoring.

  • Wash the resin, cleave the glycopeptide from the resin, and purify.

Workflow Diagram

Disulfide_Linkage_Workflow cluster_intermediate Intermediate Synthesis cluster_glycosylation S-Glycosylation cluster_deprotection Deprotection This compound Per-O-acetylated This compound Intermediate Glucosylsulfenyl Hydrazine This compound->Intermediate THF, RT DEAD DEAD DEAD->Intermediate Glycopeptide S-linked Glycopeptide Intermediate->Glycopeptide Peptide Cys-Peptide Peptide->Glycopeptide THF, RT Deprotected_Glycopeptide Deprotected S-linked Glycopeptide Glycopeptide->Deprotected_Glycopeptide Basic conditions

Caption: Workflow for disulfide-linked glycopeptide synthesis.

Method 2: Protecting-Group-Free S-Glycosylation in Water

This method offers a green and efficient route to S-linked glycopeptides by reacting a glycosyl fluoride (B91410) donor with a cysteine-containing peptide in water, promoted by calcium hydroxide.[1][6][7] This approach avoids the use of protecting groups, significantly simplifying the synthetic process.

Experimental Protocol
  • Dissolve the cysteine-containing peptide (e.g., Glutathione) in water.

  • Add glucopyranosyl fluoride (as the glycosyl donor) to the solution.

  • Introduce Ca(OH)₂ as a promoter.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by LC/MS. The reaction proceeds rapidly under these mild conditions.

  • Purify the resulting S-linked glycopeptide, often through simple chromatographic methods.

Reaction Diagram

PGF_S_Glycosylation Donor Glucopyranosyl Fluoride (Donor) Product S-linked Glycopeptide Donor->Product Acceptor Cys-Peptide (Acceptor) Acceptor->Product Catalyst Ca(OH)₂ in Water, RT Catalyst->Product

Caption: Protecting-group-free S-glycosylation reaction.

Method 3: Palladium-Mediated Synthesis of Aryl-Thioglycopeptides

This method allows for the synthesis of S-linked glycopeptides where the sugar is attached to an aryl group within the peptide, such as a modified tyrosine residue. It utilizes a palladium-catalyzed cross-coupling reaction between a this compound derivative and an iodo-peptide.[8]

Experimental Protocol
  • Synthesize an iodo-peptide (e.g., containing an iodinated phenylalanine or tyrosine analog) using standard solid-phase peptide synthesis.

  • In a reaction vessel, combine the iodo-peptide (1 equivalent), per-O-acetylated this compound (1 equivalent), and a palladium precatalyst (e.g., XantPhos PdG3, 3 mol%).

  • Add a suitable solvent and base.

  • Stir the reaction mixture under an inert atmosphere at the appropriate temperature (e.g., room temperature or slightly elevated).

  • Monitor the reaction by LC/MS.

  • Upon completion, purify the S-linked glycopeptide by chromatography.

  • Perform deacetylation of the sugar moiety if required.

Logical Relationship Diagram

Pd_Catalyzed_Coupling Reactants Iodo-Peptide + this compound Process Pd-Catalyzed Cross-Coupling Reactants->Process Catalyst Palladium Precatalyst (e.g., XantPhos PdG3) Catalyst->Process Product Aryl S-linked Glycopeptide Process->Product

Caption: Palladium-mediated S-glycosylation logic.

Method 4: Direct S-Alkylation of Cysteine-Containing Peptides

This is a direct and efficient method for forming a thioether linkage. It involves the SN2 reaction of a cysteine residue in a pre-formed peptide with a glycosyl halide. The reaction is often promoted by a mild base and can be highly stereoselective.[2]

Experimental Protocol
  • Dissolve the cysteine-containing peptide in N,N-dimethylformamide (DMF).

  • Add activated molecular sieves to the solution to act as a mild base and drying agent.[2]

  • Introduce the acetyl-protected glycosyl halide (e.g., α-D-glucosyl bromide).

  • Stir the reaction at room temperature.

  • Monitor the formation of the S-β-linked glycopeptide by LC/MS. The reaction is typically stereoselective.[2]

  • Filter off the molecular sieves and purify the glycopeptide by chromatography.

  • Deprotect the acetyl groups on the sugar as needed.

Experimental Workflow Diagram

S_Alkylation_Workflow Peptide Cys-Peptide in DMF Reaction S-Alkylation (SN2 Reaction) Peptide->Reaction GlycosylHalide Acetyl-protected Glycosyl Halide GlycosylHalide->Reaction MS Activated Molecular Sieves MS->Reaction Base Glycopeptide Protected S-linked Glycopeptide Reaction->Glycopeptide

Caption: Workflow for direct S-alkylation of cysteine.

Quantitative Data Summary

The following table summarizes typical quantitative data for the described methods, based on literature reports. Actual results may vary depending on the specific peptide and sugar used.

MethodKey ReagentsSolventTemp.TimeTypical YieldReference
Disulfide Linkage Glucosylsulfenyl hydrazine, Cys-peptideTHFRT30 minExcellent[4]
Protecting-Group-Free Glucopyranosyl fluoride, Cys-peptide, Ca(OH)₂WaterRTRapidHigh (e.g., 92%)[1]
Pd-Mediated Coupling Iodo-peptide, this compound, Pd-catalystVariousRT-Elevated4 hGood (e.g., 59-72%)[8]
Direct S-Alkylation Glycosyl halide, Cys-peptide, Molecular SievesDMFRT-High[2]

Conclusion

The synthesis of S-linked glycopeptides with this compound can be achieved through several robust and efficient methods. The choice of the synthetic route will depend on the specific research goals, the desired linkage type, and the available resources. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals to successfully synthesize these valuable molecules for their studies. The continued development of new methods, such as protecting-group-free synthesis, is making these important compounds more accessible to the broader scientific community.[1]

References

Thioglucose as a Tool for Studying β-Cell Dysfunction in Diabetes Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Understanding the intricate mechanisms of pancreatic β-cell dysfunction is paramount in the development of novel therapeutics for diabetes mellitus. Glucotoxicity, a phenomenon where chronically elevated glucose levels paradoxically impair β-cell function and induce apoptosis, is a key contributor to the progression of type 2 diabetes. Thioglucose, a glucose analog where a sulfur atom replaces an oxygen atom, serves as a valuable experimental tool to mimic aspects of glucotoxicity by interfering with glucose transport and metabolism. This document provides detailed application notes and protocols for utilizing this compound to model and study β-cell dysfunction. Two primary forms of this compound are discussed: 5-thio-D-glucose (5-TG), a competitive inhibitor of glucose transport and metabolism, and gold this compound (GTG), which is primarily used in vivo to induce obesity and secondary β-cell failure.

Mechanism of Action

5-Thio-D-glucose acts as a competitive inhibitor of glucose transporters (GLUTs) and key glycolytic enzymes. By competing with glucose for cellular uptake and subsequent metabolic processing, 5-TG effectively creates a state of intracellular glucopenia, even in the presence of high extracellular glucose. This disruption of glucose metabolism leads to a cascade of events characteristic of β-cell dysfunction, including reduced ATP production, impaired insulin (B600854) secretion, and induction of cellular stress pathways.

Gold this compound, when administered in vivo, selectively targets and destroys neurons in the ventromedial hypothalamus, a region of the brain that regulates satiety.[1][2] This leads to hyperphagia, obesity, and insulin resistance, which in turn places a chronic demand on β-cells for increased insulin production.[3] The ensuing β-cell exhaustion and dysfunction are secondary to this obesity-induced insulin resistance.[3] While GTG is a powerful tool for creating an in vivo model of obesity-induced diabetes, its direct application to in vitro β-cell studies is less common.

Application Notes

This compound can be employed in various experimental settings to investigate the molecular pathways leading to β-cell failure. Key applications include:

  • Modeling Glucotoxicity: By inhibiting glucose metabolism, 5-TG can replicate the downstream cellular consequences of glucotoxicity, such as oxidative and endoplasmic reticulum (ER) stress, without the need for prolonged exposure to high glucose concentrations.

  • Studying Insulin Secretion Mechanisms: The precise control over glucose metabolism afforded by 5-TG allows for the dissection of the roles of glycolysis and mitochondrial function in glucose-stimulated insulin secretion (GSIS).

  • Screening for Protective Compounds: this compound-induced β-cell dysfunction provides a robust platform for screening and validating therapeutic compounds aimed at preserving β-cell function and survival.

  • Investigating Cell Death Pathways: The apoptotic effects of disrupted glucose metabolism can be studied to identify key regulators of β-cell death in diabetic conditions.

Quantitative Data Summary

The following tables summarize quantitative data gathered from in vivo studies using this compound to induce diabetic phenotypes. In vitro dose-response data for this compound on β-cell lines are limited in the literature; therefore, the provided protocols suggest starting with a range of concentrations to be optimized for the specific cell line and assay.

Table 1: In Vivo Effects of 5-Thio-D-Glucose on Plasma Glucose and Insulin in Mice

Parameter5-TG Dose (single administration)Time to Max EffectObservationReference
Plasma Glucose25, 50, and 100 mg/kg body weight30 minutesDose-dependent elevation in blood glucose.[4]
Immunoreactive Insulin (IRI)25, 50, and 100 mg/kg body weight60-90 minutesDose-dependent elevation in IRI levels.[4]
Plasma Glucose (chronic)33 mg/kg body weight daily for 21 days21 daysSignificantly increased fasting and fed glucose levels.[4]
Immunoreactive Insulin (chronic)33 mg/kg body weight daily for 21 days21 daysSignificantly increased fasting and fed IRI levels.[4]

Table 2: In Vivo Effects of Gold this compound (GTG) in Mice

Mouse StrainGTG TreatmentTime to Onset of HyperglycemiaKey ObservationsReference
DBA/2, C57BLKs, BDF1Single intraperitoneal injection8-12 weeksRapid weight gain, significant increases in nonfasting plasma glucose, impaired insulin secretion, and reduced islet insulin content.[3]
C57BL/6Single intraperitoneal injectionDid not become diabeticSevere obesity and insulin resistance, but retained normal early insulin secretion and islet insulin content.[3]

Experimental Protocols

The following are detailed protocols for key experiments to study this compound-induced β-cell dysfunction. These are generalized protocols and should be optimized for specific cell lines and experimental conditions.

Protocol 1: Induction of β-Cell Dysfunction with 5-Thio-D-Glucose (5-TG) in vitro

Objective: To establish an in vitro model of β-cell dysfunction using 5-TG in pancreatic β-cell lines (e.g., MIN6, INS-1).

Materials:

  • Pancreatic β-cell line (e.g., MIN6, INS-1)

  • Complete culture medium (e.g., DMEM with 25 mM glucose, 10% FBS, penicillin/streptomycin)

  • 5-Thio-D-glucose (5-TG) stock solution (e.g., 100 mM in sterile water or PBS)

  • 96-well or 24-well tissue culture plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed MIN6 or INS-1 cells in tissue culture plates at a density that will result in 70-80% confluency at the time of treatment.

  • Cell Culture: Culture the cells in complete culture medium for 24-48 hours.

  • 5-TG Treatment:

    • Prepare working solutions of 5-TG in complete culture medium at various concentrations (e.g., 1, 5, 10, 25 mM). A vehicle-only control (medium without 5-TG) should be included.

    • Aspirate the old medium from the cells and wash once with sterile PBS.

    • Add the 5-TG-containing medium or control medium to the respective wells.

  • Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours). The optimal incubation time will depend on the specific endpoint being measured.

  • Downstream Analysis: Following incubation, the cells are ready for various functional and molecular assays as described in the subsequent protocols.

Protocol 2: Assessment of Cell Viability (MTT Assay)

Objective: To determine the cytotoxic effects of 5-TG on β-cells.

Materials:

  • 5-TG treated and control cells in a 96-well plate (from Protocol 1)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • MTT Addition: At the end of the 5-TG treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control cells.

Protocol 3: Glucose-Stimulated Insulin Secretion (GSIS) Assay

Objective: To measure the effect of 5-TG on the insulin secretory capacity of β-cells.

Materials:

  • 5-TG treated and control cells in a 24-well plate (from Protocol 1)

  • Krebs-Ringer Bicarbonate (KRB) buffer with 2.8 mM glucose (low glucose)

  • KRB buffer with 16.7 mM glucose (high glucose)

  • Insulin ELISA kit

Procedure:

  • Pre-incubation: After 5-TG treatment, gently wash the cells twice with PBS. Pre-incubate the cells in KRB buffer with 2.8 mM glucose for 1 hour at 37°C to allow insulin secretion to return to basal levels.

  • Basal Insulin Secretion: Aspirate the pre-incubation buffer and add fresh KRB buffer with 2.8 mM glucose. Incubate for 1 hour at 37°C. Collect the supernatant for basal insulin measurement.

  • Stimulated Insulin Secretion: Aspirate the low-glucose buffer and add KRB buffer with 16.7 mM glucose. Incubate for 1 hour at 37°C. Collect the supernatant for stimulated insulin secretion measurement.

  • Insulin Quantification: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the stimulation index (insulin secretion at high glucose / insulin secretion at low glucose) for both control and 5-TG treated cells.

Protocol 4: Detection of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic and necrotic cells following 5-TG treatment.

Materials:

  • 5-TG treated and control cells (from Protocol 1)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle dissociation method like trypsinization.

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

    • Annexin V-negative/PI-negative cells are live.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Protocol 5: Measurement of Reactive Oxygen Species (ROS)

Objective: To assess the level of intracellular ROS production induced by this compound.

Materials:

  • This compound-treated and control cells

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Dye Loading: After this compound treatment, wash the cells with PBS and incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.

  • Washing: Wash the cells twice with PBS to remove excess dye.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm) or by flow cytometry.

  • Data Analysis: Normalize the fluorescence intensity to cell number or protein concentration and express as a fold change relative to the control group.

Visualizations of Pathways and Workflows

Thioglucose_Mechanism cluster_extracellular Extracellular Space Glucose Glucose GLUT2 GLUT2 Glucose->GLUT2 Transport This compound This compound This compound->GLUT2 Competitive Inhibition Glycolysis Glycolysis This compound->Glycolysis Inhibition GLUT2->Glycolysis Mitochondria Mitochondria Glycolysis->Mitochondria ROS_Production ROS_Production Glycolysis->ROS_Production Metabolic Stress ATP_Production ATP_Production Mitochondria->ATP_Production Oxidative Phosphorylation Mitochondria->ROS_Production Dysfunction K_ATP_Channel K_ATP_Channel ATP_Production->K_ATP_Channel Increased ATP/ADP Ratio Membrane_Depolarization Membrane_Depolarization K_ATP_Channel->Membrane_Depolarization Ca_Influx Ca_Influx Membrane_Depolarization->Ca_Influx Insulin_Exocytosis Insulin_Exocytosis Ca_Influx->Insulin_Exocytosis ER_Stress ER_Stress ROS_Production->ER_Stress Apoptosis Apoptosis ROS_Production->Apoptosis ER_Stress->Apoptosis

Experimental_Workflow cluster_assays Downstream Assays Start Start: Culture β-Cells Treatment Treat with this compound (e.g., 5-TG) and Controls Start->Treatment Incubation Incubate (24-72h) Treatment->Incubation Viability Cell Viability (MTT Assay) Incubation->Viability GSIS Insulin Secretion (GSIS Assay) Incubation->GSIS Apoptosis Apoptosis (Annexin V/PI) Incubation->Apoptosis ROS ROS Production (DCFH-DA Assay) Incubation->ROS Data_Analysis Data Analysis & Interpretation Viability->Data_Analysis GSIS->Data_Analysis Apoptosis->Data_Analysis ROS->Data_Analysis

GTG_Model_Logic GTG_Admin Gold this compound (GTG) Administration (in vivo) Hypothalamus_Lesion Ventromedial Hypothalamus Lesion GTG_Admin->Hypothalamus_Lesion Hyperphagia Hyperphagia (Increased Food Intake) Hypothalamus_Lesion->Hyperphagia Obesity Obesity Hyperphagia->Obesity Insulin_Resistance Insulin Resistance Obesity->Insulin_Resistance Beta_Cell_Stress Increased Demand on β-Cells (Compensatory Hyperinsulinemia) Insulin_Resistance->Beta_Cell_Stress Beta_Cell_Dysfunction β-Cell Dysfunction & Exhaustion Beta_Cell_Stress->Beta_Cell_Dysfunction

References

Troubleshooting & Optimization

optimizing reaction conditions for thioglycoside synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize thioglycoside synthesis experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in thioglycoside synthesis?

A1: Low yields are a frequent challenge and can stem from several factors.[1][2] Key contributors include the presence of moisture leading to hydrolysis of the starting material, insufficient promoter or catalyst activity, and the use of less reactive ("disarmed") glycosyl donors.[3][4][5][6] For sluggish reactions, incomplete consumption of the starting material is a common cause, which may require more forceful conditions or longer reaction times.[4]

Q2: How can I control the stereoselectivity (α/β ratio) of my reaction?

A2: Achieving high stereoselectivity is a primary challenge in glycosylation.[7][8] The outcome is influenced by several factors:

  • Neighboring Group Participation: Using a participating protecting group (e.g., acetyl, benzoyl) at the C-2 position of the glycosyl donor typically favors the formation of 1,2-trans products.[1][9]

  • Temperature: Lower reaction temperatures (e.g., 0 °C or below) are often crucial for maintaining stereoselectivity.[3][4][6]

  • Promoter and Solvent System: The choice of Lewis acid, activator, and solvent can significantly impact the anomeric ratio.[10]

Q3: My TLC plate shows multiple spots. What are the possible side products?

A3: Multiple spots on a TLC plate can indicate a variety of issues. Common possibilities include the formation of an anomeric mixture (both α and β isomers), unreacted starting materials, hydrolyzed donor (forming a hemiacetal), or byproducts like orthoesters, particularly when using participating groups at C-2.[1][3][4] Aglycon transfer, where the thiol group moves between donor molecules, can also lead to unexpected products.[11]

Q4: When should I use a Brønsted acid versus a Lewis acid promoter?

A4: Both Brønsted acids (like TfOH) and Lewis acids (like BF₃·OEt₂, TMSOTf, SnCl₄) are effective promoters for thioglycoside synthesis.[4][12] Triflic acid (TfOH) has been shown to be highly efficient, often requiring only sub-stoichiometric amounts for reactive sugars.[3][4] Traditional Lewis acids like BF₃·OEt₂ may require multiple equivalents to drive the reaction to completion.[4][12] The choice often depends on the reactivity of the specific sugar substrate; less reactive donors, such as mannose derivatives, may require stronger or stoichiometric amounts of the promoter.[3][4]

Q5: Why is it important to use molecular sieves in the reaction?

A5: Molecular sieves are critical for removing trace amounts of water from the reaction mixture. Water can compete with the thiol nucleophile, leading to the hydrolysis of the activated glycosyl donor back to an unreactive hemiacetal.[3][4] Experiments have shown that in the absence of molecular sieves, reaction yields can be 10–20% lower due to these competing hydrolysis side reactions.[3][4]

Troubleshooting Guide

Problem 1: Low Yield or Incomplete Reaction
Potential Cause Suggested Solution Citation
Insufficient Promoter/Catalyst For sluggish reactions, increase the molar equivalents of the promoter (e.g., increase TfOH from 0.2 to 0.8 or 2.0 equiv.). Some less reactive donors may require stoichiometric amounts.[3][4]
Presence of Moisture Ensure all glassware is flame-dried and reagents are anhydrous. Use freshly activated molecular sieves (e.g., 3Å or 4Å) to scavenge any residual water.[3][4][13]
Low Reactivity of Glycosyl Donor "Disarmed" donors (with electron-withdrawing protecting groups) react slower. Consider switching to an "armed" donor (with electron-donating groups like benzyl (B1604629) ethers) or using more forcing conditions (higher temperature, stronger promoter).[5][6]
Poor Nucleophilicity of Thiol Thiols with electron-withdrawing groups are less nucleophilic. A more potent promoter system or higher temperatures may be required to achieve a reasonable reaction rate.[6]
Short Reaction Time Monitor the reaction by TLC. Less reactive substrates, like mannose derivatives, may require significantly longer reaction times (e.g., 8-16 hours) to reach completion.[3][4]
Problem 2: Poor Stereoselectivity / Anomeric Mixture Formation
Potential Cause Suggested Solution Citation
High Reaction Temperature Running the reaction at elevated temperatures (e.g., room temperature) can compromise stereoselectivity. Perform the reaction at 0 °C or lower to favor the thermodynamically or kinetically preferred anomer.[3][4][6]
Non-Participating C-2 Protecting Group If a 1,2-trans product is desired, ensure a participating group (e.g., acetyl, benzoyl) is installed at the C-2 position. Non-participating groups (e.g., benzyl, TBDMS) often lead to mixtures.[1][9]
Promoter Choice The nature of the Lewis acid or activator system can influence the stereochemical outcome. It may be necessary to screen different promoters to find the optimal conditions for a specific substrate.[10][14]
Problem 3: Donor Decomposition or Side Product Formation
Potential Cause Suggested Solution Citation
Reaction Conditions Too Harsh If the glycosyl donor is degrading (e.g., under highly acidic conditions), consider using a milder promoter or lowering the reaction temperature. Perform a control experiment without the acceptor to check donor stability.
Aglycon Transfer This side reaction is problematic with thioglycosides. To prevent it, consider using a modified thiol with steric hindrance near the sulfur, such as 2,6-dimethylthiophenol, which has been shown to block the transfer process.[11]
Orthoester Formation A common byproduct with C-2 ester participating groups. This can sometimes be mitigated by modifying the reaction conditions (e.g., temperature, promoter) or by using a non-participating C-2 protecting group if an anomeric mixture is acceptable.[1]

Data Presentation: Optimization of Reaction Conditions

The following tables summarize data from studies on Triflic Acid (TfOH)-mediated thioglycoside synthesis, illustrating the impact of catalyst loading, temperature, and thiol structure on reaction outcomes.

Table 1: Optimization for Thioglycosidation of Glucose Pentaacetate with Ethanethiol [3][4]

EntryTemp (°C)TfOH (equiv.)TimeYield (%)Anomeric Ratio (α/β)
10 → rt0.24 h26β only
20 → rt0.53 h70β only
30 → rt0.81 h94β only
4rt0.835 min971 / 5.0
50 → rt1.035 min87β only
60 → rt1.220 min75β only

Table 2: TfOH-Promoted Synthesis with Various Hexoses and Thiols [3][4]

SubstrateThiol (Aglycon)TfOH (equiv.)TimeYield (%)Anomeric Ratio (α/β)
Galactose peracetateEthanethiol0.830 min90β only
Mannose peracetateEthanethiol2.08 h85α only
Glucose peracetateThiophenol0.81.5 h77β only
Galactose peracetateThiophenol0.830 min88β only
Mannose peracetateThiophenol2.09 h75α only
Glucose peracetatep-Thiocresol1.030 min88β only
Galactose peracetatep-Thiocresol1.030 min87β only
Mannose peracetatep-Thiocresol1.02.5 h88α only

Experimental Protocols

Protocol 1: General Procedure for TfOH-Promoted Thioglycosidation

This protocol is adapted for the synthesis of thioglycosides from per-acetylated sugars using triflic acid as a promoter.[3][4]

  • Preparation: Add the per-acetylated sugar (1.0 equiv.) and freshly activated 3Å molecular sieves to a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen).

  • Solvent and Thiol Addition: Add anhydrous dichloromethane (B109758) (CH₂Cl₂) and the corresponding thiol (2.0 equiv.).

  • Cooling: Cool the stirred mixture to the desired temperature (e.g., 0 °C) using an ice bath.

  • Promoter Addition: Add trifluoromethanesulfonic acid (TfOH) (0.8 - 2.0 equiv., see tables for guidance) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to proceed while monitoring its progress via Thin Layer Chromatography (TLC). For reactions started at 0 °C, the ice bath may be allowed to expire, and the reaction can warm to room temperature.

  • Quenching: Upon completion, quench the reaction by adding triethylamine (B128534) (Et₃N) or saturated aqueous sodium bicarbonate (NaHCO₃).

  • Workup: Dilute the mixture with CH₂Cl₂ and filter through a pad of Celite to remove molecular sieves. Wash the filtrate with saturated aq. NaHCO₃ and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica (B1680970) gel to yield the pure thioglycoside.

Protocol 2: General Procedure for NIS/TfOH-Promoted Glycosylation

This protocol is used for the activation of a thioglycoside donor for coupling with a glycosyl acceptor.[13][15]

  • Preparation: To a flame-dried Schlenk flask containing activated 4Å molecular sieves, add the thioglycoside donor (1.5 equiv.) and the glycosyl acceptor (1.0 equiv.).

  • Solvent Addition: Dissolve the mixture in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (Argon).

  • Cooling: Cool the stirred mixture to a low temperature (typically -40 °C to -78 °C).

  • Promoter Addition: Add N-iodosuccinimide (NIS) (2.0 equiv.) followed by a catalytic amount of triflic acid (TfOH) (0.1 equiv.).

  • Reaction Monitoring: Let the reaction proceed at the low temperature, monitoring its progress by TLC until the starting material is consumed.

  • Quenching: Quench the reaction with a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃).

  • Workup and Purification: Follow steps 7 and 8 from Protocol 1 for the workup and purification of the desired glycoside product.

Visualizations

troubleshooting_workflow start Low Yield or Failed Reaction check_sm 1. Analyze Starting Materials (TLC, NMR) start->check_sm sm_ok Starting Materials OK? check_sm->sm_ok sm_bad Degraded/Impure Starting Materials sm_ok->sm_bad No check_conditions 2. Review Reaction Conditions sm_ok->check_conditions Yes purify_sm Purify or Replace Reagents sm_bad->purify_sm cond_moisture Moisture Present? check_conditions->cond_moisture dry_reagents Use Anhydrous Solvents & Add Molecular Sieves cond_moisture->dry_reagents Yes cond_promoter Promoter Inactive? cond_moisture->cond_promoter No dry_reagents->cond_promoter inc_promoter Increase Promoter Equivalents or Use Stronger Promoter cond_promoter->inc_promoter Yes cond_temp Temp/Time Optimal? cond_promoter->cond_temp No inc_promoter->cond_temp adj_temp Adjust Temperature or Increase Reaction Time cond_temp->adj_temp No analyze_crude 3. Analyze Crude Product (TLC, NMR, MS) cond_temp->analyze_crude Yes adj_temp->analyze_crude outcome Identify Outcome analyze_crude->outcome anomers Anomeric Mixture outcome->anomers Mixture no_product No Product / Incomplete outcome->no_product Incomplete side_products Side Products Formed outcome->side_products Byproducts solve_anomers Optimize Temp & C-2 Protecting Group anomers->solve_anomers solve_incomplete Return to Step 2: More Forcing Conditions no_product->solve_incomplete solve_side Identify Byproduct & Adjust Conditions (e.g., milder promoter) side_products->solve_side

Caption: Troubleshooting workflow for optimizing thioglycoside synthesis.

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification prep1 Flame-dry glassware prep2 Add sugar, sieves, solvent, thiol prep1->prep2 react1 Cool to target temp (e.g., 0°C) prep2->react1 react2 Add promoter (e.g., TfOH) react1->react2 react3 Monitor reaction by TLC react2->react3 workup1 Quench reaction react3->workup1 workup2 Filter and perform aqueous wash workup1->workup2 workup3 Dry and concentrate workup2->workup3 workup4 Purify by column chromatography workup3->workup4 end end workup4->end Pure Thioglycoside

Caption: General experimental workflow for thioglycoside synthesis.

stereoselectivity_factors main Stereochemical Outcome (α/β Ratio) pg C-2 Protecting Group pg->main pg_part Participating (e.g., Acyl) → 1,2-trans pg->pg_part pg_nonpart Non-Participating (e.g., Benzyl) → Mixture pg->pg_nonpart temp Temperature temp->main temp_low Low Temp (e.g., < 0°C) → Higher Selectivity temp->temp_low temp_high High Temp (e.g., RT) → Lower Selectivity temp->temp_high promoter Promoter/Activator promoter->main promoter_lewis Lewis/Brønsted Acid (e.g., TMSOTf, TfOH) promoter->promoter_lewis solvent Solvent solvent->main solvent_polar Polarity & Coordinating Ability solvent->solvent_polar

Caption: Key factors influencing stereoselectivity in glycosylation.

References

troubleshooting low yield in aurothioglucose synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions to address low yield issues encountered during the synthesis of aurothioglucose (B1665330).

Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic route for aurothis compound? A1: The most common method for synthesizing aurothis compound involves the reaction of a gold halide, such as gold bromide, with an aqueous solution of this compound that contains sulfur dioxide.[1][2] The aurothis compound product is then precipitated from the reaction mixture by adding an alcohol like ethanol (B145695) or methanol (B129727).[1][3]

Q2: What are the critical parameters that can significantly impact the reaction yield? A2: Several factors can influence the final yield of aurothis compound. The most critical parameters include the purity of the starting materials, the stoichiometry of the reactants (gold-to-thiol ratio), reaction temperature, and the choice of solvent.[4][5][6] Control over these variables is essential to minimize side reactions and maximize product formation.

Q3: What are the most common side products in aurothis compound synthesis? A3: A primary side reaction is the formation of metallic gold (colloidal gold) through an oxidation-reduction reaction, which can be observed as a color change in the solution.[3] Additionally, oxidative coupling of the this compound starting material can lead to the formation of disulfide impurities.[7]

Troubleshooting Guide: Low Yield

Issue 1: Poor or No Product Formation (Incomplete Conversion)

If you observe a low yield with a significant amount of unreacted starting material, consider the following causes and solutions.

Possible Cause Recommended Action Rationale
Impure or Degraded Reagents Use high-purity, anhydrous reagents. Ensure the gold bromide is fresh and the this compound has not been oxidized.Moisture and impurities can lead to a variety of side reactions and deactivate the gold precursor.[6][8]
Incorrect Stoichiometry Carefully control the gold(I) to this compound molar ratio. While a 1:3 Au(III)-to-thiol ratio is often cited for the reduction and formation of Au(I)-thiolates, the optimal ratio for this specific synthesis may vary.[4][5]An incorrect ratio can lead to incomplete conversion of the limiting reagent or promote the formation of undesired gold complexes.
Suboptimal Reaction Temperature Optimize the reaction temperature. Run test reactions at slightly different temperatures to find the optimal point between reaction rate and product stability.Temperature control is critical to prevent the decomposition of reactants and the final product.[6] Excessive heat can promote the formation of metallic gold.[7]
Insufficient Reaction Time Monitor the reaction progress using Thin-Layer Chromatography (TLC). Allow the reaction to proceed until the starting material spot is no longer visible.Incomplete conversion is a common reason for low yields, and reactions may require more time than initially expected.[6]
Issue 2: Presence of Significant Side Products

The formation of byproducts that are difficult to separate from aurothis compound can significantly lower the isolated yield.

Observation Possible Cause Recommended Action Rationale
Reaction mixture turns dark purple, grey, or black. Formation of Colloidal Gold Maintain strict temperature control and perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).Under certain conditions, aurothis compound can decompose into metallic gold and a sulfinic acid derivative of this compound.[3] An inert atmosphere minimizes oxidative side reactions.
Complex mixture of products observed via TLC/NMR. Oxidative Side Reactions Use deoxygenated solvents and maintain an inert atmosphere throughout the synthesis.The thiol group of this compound can be oxidized to form disulfides, especially in the presence of oxygen.
Product is insoluble or oily. Incorrect Solvent Polarity Screen alternative solvents. The polarity of the solvent is a critical factor in the formation and stability of gold-thiolate complexes.[4][5]The solvent not only dissolves the reactants but can also play a key role in stabilizing the intermediate species.
Issue 3: Product Loss During Work-up and Purification

Even with a high reaction yield, significant product loss can occur during the isolation stages.

Problem Area Possible Cause Recommended Action Rationale
Precipitation Incomplete Precipitation Optimize the volume of the anti-solvent (ethanol/methanol) added. Cool the mixture (e.g., 0-4 °C) after adding the anti-solvent to maximize precipitation.The solubility of aurothis compound in the final solvent mixture determines the efficiency of its precipitation. Lowering the temperature generally decreases solubility.
Filtration/Washing Product Dissolving in Wash Solvent Wash the collected solid with a minimal amount of cold anti-solvent. Avoid using solvents in which the product is highly soluble.Excessive washing or using a warm wash solvent can lead to the loss of the desired product.
Recrystallization High Product Loss Use a minimal amount of hot solvent to fully dissolve the crude product. Allow the solution to cool slowly to form pure crystals.Using too much solvent for recrystallization will result in a significant portion of the product remaining in the mother liquor, thus reducing the isolated yield.[3]

Experimental Protocols

Protocol 1: Synthesis of Aurothis compound

This protocol is a generalized procedure based on common synthetic descriptions.[1][2][3]

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound in deoxygenated water.

  • Reduction: Bubble sulfur dioxide gas through the solution or add a saturated aqueous solution of sulfur dioxide.

  • Gold Addition: Slowly add a solution of gold bromide in water to the this compound solution with vigorous stirring. The temperature should be carefully controlled during this addition.

  • Reaction: Heat the reaction mixture gently if required, and monitor its progress by TLC.

  • Precipitation: Upon completion, cool the reaction mixture to room temperature. Slowly add cold ethanol or methanol to precipitate the aurothis compound product.

  • Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • Purification: If necessary, purify the crude product by recrystallization from a water/methanol mixture.

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)

TLC is an essential technique for monitoring the consumption of starting materials and the formation of the product.[1][6]

  • Plate Preparation: Use silica (B1680970) gel TLC plates.

  • Spotting: Dissolve small aliquots of your reaction mixture and starting materials in a suitable solvent. Spot them carefully onto the TLC plate.

  • Elution: Develop the plate in a sealed chamber with an appropriate mobile phase (e.g., a mixture of dichloromethane (B109758) and methanol).

  • Visualization: Visualize the spots under UV light or by staining (e.g., with potassium permanganate (B83412) stain).

  • Analysis: The reaction is complete when the spot corresponding to the limiting starting material has disappeared.

Visualized Workflows and Logic

SynthesisWorkflow prep Reagent Preparation (Inert Atmosphere) reaction Reaction (AuBr + this compound/SO2) prep->reaction monitor Monitor Progress (TLC) reaction->monitor monitor->reaction Incomplete precip Precipitation (Add Ethanol/Methanol) monitor->precip Complete isolate Isolation (Filtration & Washing) precip->isolate purify Purification (Recrystallization) isolate->purify analyze Final Product Analysis (Yield, Purity) purify->analyze

Caption: General experimental workflow for aurothis compound synthesis.

TroubleshootingTree start Low Yield Observed conversion Problem: Poor Conversion start->conversion side_products Problem: Side Products start->side_products loss Problem: Purification Loss start->loss sol_reagents Solution: Check Reagent Purity conversion->sol_reagents sol_stoich Solution: Optimize Stoichiometry conversion->sol_stoich sol_temp Solution: Adjust Temperature conversion->sol_temp sol_atmosphere Solution: Use Inert Atmosphere side_products->sol_atmosphere sol_deoxygenate Solution: Deoxygenate Solvents side_products->sol_deoxygenate sol_precip Solution: Optimize Precipitation (Temp, Volume) loss->sol_precip sol_recrys Solution: Minimize Recrystallization Solvent loss->sol_recrys

Caption: Decision tree for troubleshooting low yield in aurothis compound synthesis.

References

Technical Support Center: Aqueous Aurothioglucose Solutions - Stability and Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues associated with aqueous aurothioglucose (B1665330) solutions. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and stability data to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is aurothis compound and why is the stability of its aqueous solutions a concern?

Aurothis compound, also known as gold this compound, is a gold(I) thiolate derivative of glucose with the chemical formula AuSC₆H₁₁O₅.[1][2] Historically used in the treatment of rheumatoid arthritis, its stability in aqueous solutions is a critical factor for researchers.[1][2] Aqueous solutions of aurothis compound are known to be unstable and decompose over time, which can impact experimental reproducibility and outcomes.[3][4]

Q2: What are the primary factors that contribute to the degradation of aqueous aurothis compound solutions?

Several factors can influence the degradation of aurothis compound in aqueous solutions:

  • Hydrolysis: The presence of water can lead to the cleavage of the gold-sulfur bond.[1]

  • Oxidation: The thiol group is susceptible to oxidation, which can be accelerated by the presence of oxidizing agents.[1]

  • Light Exposure (Photolysis): Like many pharmaceutical compounds, aurothis compound is sensitive to light, which can induce degradation.[1]

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation.[1]

  • pH: The stability of the gold-thiol bond is pH-dependent.

Q3: What are the visual indicators of aurothis compound degradation in an aqueous solution?

While chemical analysis is necessary for confirmation, visual signs of degradation may include:

  • Color Change: A noticeable change from its typical pale yellow appearance in solution.

  • Precipitation: Formation of a precipitate, which could indicate the formation of insoluble degradation products, including metallic gold.[1]

Q4: How should aqueous aurothis compound solutions be prepared and stored to maximize stability?

To minimize degradation, it is recommended to:

  • Prepare Freshly: Aqueous solutions should be prepared fresh for each experiment whenever possible.[3]

  • Protect from Light: Store solutions in amber vials or wrap containers in foil to protect them from light.[1]

  • Control Temperature: Store solutions at recommended temperatures, typically between 2-8°C, and avoid freezing.[5]

  • Consider Solvent: For cell culture experiments, a common practice is to prepare a concentrated stock solution in an organic solvent like DMSO and dilute it into the aqueous culture medium immediately before use. However, solvent compatibility with the specific cell line must be verified.[1]

Troubleshooting Guide

Problem Possible Cause Recommended Action
Inconsistent experimental results (e.g., in cell-based assays). Degradation of the aurothis compound stock solution.1. Prepare fresh aqueous solutions for each experiment.2. If using a stock solution, validate its stability over the intended period of use.3. For frozen stocks, prepare single-use aliquots to minimize freeze-thaw cycles.4. Perform an integrity check of your aurothis compound using the HPLC method outlined in the Experimental Protocols section.[1]
Visible precipitate or discoloration in the aurothis compound solution. Significant degradation has occurred, leading to the formation of insoluble byproducts.1. Discard the solution.2. Prepare a fresh solution, ensuring adherence to proper storage conditions (protection from light, controlled temperature).3. If the issue persists, consider using a higher purity grade of aurothis compound or a different solvent system if your experiment allows.
Loss of compound activity over a short period. Rapid degradation due to inappropriate storage or handling.1. Review storage procedures. Ensure the solution is protected from light and stored at the correct temperature.2. Evaluate the pH of your aqueous solution, as extremes in pH can accelerate degradation.3. Minimize the time the aqueous solution is kept before use.

Data Presentation

The following tables provide representative data on the stability of aqueous aurothis compound solutions under various stress conditions. This data is illustrative and based on the expected degradation patterns for gold(I) thiolates. Actual degradation rates should be determined empirically using a validated stability-indicating method.

Table 1: Representative Degradation of Aqueous Aurothis compound Solution at Different Temperatures

TemperatureIncubation Time (hours)Representative % Degradation
4°C24< 5%
25°C (Room Temp)2410 - 20%
40°C2430 - 50%
60°C24> 70%

Table 2: Representative pH-Dependent Degradation of Aqueous Aurothis compound Solution at 25°C

pHIncubation Time (hours)Representative % Degradation
3.0 (Acidic)2415 - 25%
5.0 (Weakly Acidic)2410 - 15%
7.0 (Neutral)2415 - 20%
9.0 (Alkaline)2425 - 40%

Experimental Protocols

Protocol 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

This method is designed to separate and quantify aurothis compound from its potential degradation products.

  • Materials:

    • Aurothis compound reference standard

    • HPLC-grade acetonitrile (B52724)

    • HPLC-grade water

    • Formic acid

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)[1]

  • Method:

    • Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acetonitrile and 0.1% formic acid in water. A typical starting gradient could be 10% acetonitrile, ramping up to 90% over 20 minutes.[1]

    • Standard Solution Preparation: Prepare a stock solution of the aurothis compound reference standard in a suitable solvent (e.g., a mixture of water and acetonitrile). Prepare a series of dilutions to create a calibration curve.[1]

    • Sample Preparation: Dilute the aqueous aurothis compound solution under investigation to an appropriate concentration with the mobile phase.

    • Chromatographic Conditions:

      • Column: C18 reverse-phase column

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 20 µL

      • Detector Wavelength: 220 nm

      • Column Temperature: 30°C[1]

    • Analysis: Inject the standard and sample solutions. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent aurothis compound peak.[1] The percentage of degradation can be calculated by comparing the peak area of the intact drug in the aged sample to that of a freshly prepared sample.

Protocol 2: Forced Degradation Study

This protocol outlines the conditions for inducing the degradation of aurothis compound to identify potential degradation products and pathways.

  • Materials:

    • Aurothis compound

    • 0.1 M Hydrochloric acid (HCl)

    • 0.1 M Sodium hydroxide (B78521) (NaOH)

    • 3% Hydrogen peroxide (H₂O₂)

    • HPLC-grade water

    • Photostability chamber

    • Oven[1]

  • Method:

    • Acid Hydrolysis: Dissolve aurothis compound in 0.1 M HCl and heat at 60°C for 24 hours.[1]

    • Base Hydrolysis: Dissolve aurothis compound in 0.1 M NaOH and keep at room temperature for 24 hours.[1]

    • Oxidative Degradation: Dissolve aurothis compound in a 3% H₂O₂ solution and keep at room temperature for 24 hours.[1]

    • Thermal Degradation: Expose an aqueous solution of aurothis compound to dry heat at 80°C for 48 hours.[1]

    • Photolytic Degradation: Expose an aqueous solution of aurothis compound to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.[1]

    • Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method described in Protocol 1.

Visualizations

G cluster_workflow Troubleshooting Experimental Inconsistency A Inconsistent Experimental Results B Is the aurothis compound solution freshly prepared? A->B C Prepare fresh solution for each experiment B->C No D Check storage conditions: - Protected from light? - Correct temperature? B->D Yes F Perform HPLC analysis to check purity and concentration C->F E Improve storage - Use amber vials - Store at 2-8°C D->E No D->F Yes E->F G Significant degradation detected? F->G H Source new aurothis compound and re-validate G->H Yes I Proceed with experiment G->I No G cluster_pathway Proposed Degradation Pathways of Aqueous Aurothis compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation ATG Aurothis compound (Au-S-Glucose) H1 Cleavage of Au-S bond ATG->H1 H₂O O1 Oxidation of Sulfur Atom ATG->O1 [O] e.g., H₂O₂ HP1 This compound H1->HP1 HP2 Gold(I) Hydroxide H1->HP2 Au0 Metallic Gold (Au⁰) (Precipitate) HP2->Au0 Disproportionation OP1 Aurothis compound Sulfenate (Au-SO-Glucose) O1->OP1 OP2 Aurothis compound Sulfinate (Au-SO₂-Glucose) OP1->OP2 [O] OP3 Aurothis compound Sulfonate (Au-SO₃-Glucose) OP2->OP3 [O]

References

Technical Support Center: Preventing Degradation of Thioglucose Compounds in Long-Term Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with thioglucose compounds. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered during long-term experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has turned yellow/brown. What is causing this discoloration and is the compound degraded?

A1: Discoloration of your this compound solution is a common indicator of degradation. The yellow or brown hue often results from oxidation of the thiol group, which can lead to the formation of disulfides and other sulfur-containing chromophores. This process can be accelerated by exposure to air (oxygen), light, elevated temperatures, and certain metal ions. While a slight color change may not significantly impact a short-term experiment, for long-term studies, it is a strong indication that the concentration of the active this compound is decreasing and degradation products are forming. It is crucial to analytically assess the purity of the solution before proceeding.

Q2: I'm observing a decrease in the biological activity of my this compound compound in my cell-based assay over a few days. Could this be a stability issue?

A2: Yes, a gradual loss of biological activity is a classic sign of compound degradation in cell culture media. Aqueous and buffered solutions, especially at physiological pH (around 7.4) and incubator temperatures (37°C), can promote the degradation of this compound. The thiol group is susceptible to oxidation and may also react with components in the media. It is advisable to prepare fresh solutions for each experiment or to validate the stability of your stock solution under your specific experimental conditions.[1] For long-term experiments, consider replenishing the medium with freshly prepared this compound at regular intervals.

Q3: How should I properly store my solid this compound and its stock solutions to ensure long-term stability?

A3: Proper storage is critical for maintaining the integrity of this compound compounds. For solid this compound, store it in a tightly sealed container in a cool, dark, and dry place. A desiccator at 2-8°C is ideal. For stock solutions, it is best to prepare them in an anhydrous, aprotic solvent like DMSO or DMF, aliquot them into single-use vials to avoid repeated freeze-thaw cycles, and store them at -20°C or -80°C, protected from light. Aqueous stock solutions are generally not recommended for long-term storage due to their instability.[1]

Q4: What are the primary degradation pathways for this compound that I should be aware of?

A4: The main degradation pathways for this compound are believed to be:

  • Oxidation: The thiol group is readily oxidized to form a disulfide dimer. Further oxidation can lead to the formation of sulfenic, sulfinic, and sulfonic acids. This is often the primary degradation pathway in the presence of oxygen.

  • Hydrolysis: The thioglycosidic bond can be susceptible to hydrolysis, particularly under acidic or basic conditions, which would cleave the molecule into glucose and hydrogen sulfide.

  • Anomerization: In solution, this compound can potentially undergo anomerization, converting between its α and β anomeric forms. While this is not a degradation in terms of chemical composition, it can affect the compound's biological activity if one anomer is more active than the other.

Q5: Are there any additives I can use to improve the stability of my this compound solutions?

A5: Yes, the addition of antioxidants can help to slow down the oxidative degradation of this compound. Common antioxidants that could be considered include ethylenediaminetetraacetic acid (EDTA) to chelate metal ions that can catalyze oxidation, or other reducing agents like ascorbic acid (Vitamin C) or N-acetylcysteine. However, the compatibility of these additives with your experimental system must be verified. For instance, some antioxidants might interfere with biological assays.

Troubleshooting Guides

Problem 1: Inconsistent results in a multi-day cell culture experiment with this compound.

  • Possible Cause: Degradation of this compound in the culture medium.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Prepare a fresh dilution of this compound from a frozen stock for each day of the experiment.

    • Time-Course Analysis: Perform a time-course experiment to measure the concentration of this compound in your cell culture medium over 48-72 hours using a stability-indicating HPLC method.

    • Replenish Compound: If significant degradation is observed, replenish the cell culture medium with freshly prepared this compound every 24 hours.

    • Evaluate Media Components: Consider if any components in your specific cell culture medium could be accelerating degradation.

Problem 2: Appearance of unknown peaks in the HPLC chromatogram of a stored this compound solution.

  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Characterize Degradants: Use LC-MS/MS to obtain mass-to-charge ratios and fragmentation patterns of the unknown peaks to help identify the degradation products.

    • Forced Degradation Study: Perform a forced degradation study under various stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. This can help to confirm the identity of the peaks observed in your stored solution.

    • Optimize Storage Conditions: Based on the identified degradation products, adjust your storage conditions to minimize their formation (e.g., deoxygenate solutions, use amber vials, store at a lower temperature).

Data Presentation

Table 1: Hypothetical Stability of 1 mg/mL this compound Solution under Different Storage Conditions.

Storage ConditionTimepoint% Remaining this compound (Hypothetical)Appearance
4°C, Aqueous Buffer (pH 7.4), Exposed to Air0 days100%Colorless
7 days85%Faintly yellow
30 days60%Yellow
-20°C, Anhydrous DMSO, Protected from Light0 days100%Colorless
30 days99%Colorless
90 days98%Colorless
Room Temp, Aqueous Buffer (pH 7.4), Exposed to Light0 days100%Colorless
1 day70%Yellow
7 days<30%Brown

Experimental Protocols

Protocol 1: Forced Degradation Study of a this compound Compound

Objective: To intentionally degrade the this compound compound under various stress conditions to identify potential degradation products and to develop a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the this compound compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 8 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a solid sample of the this compound compound in an oven at 80°C for 48 hours. Dissolve the stressed sample in the initial solvent to the original concentration.

  • Photolytic Degradation: Expose a solution of the this compound compound to a photostability chamber according to ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by a suitable analytical method such as HPLC-UV or LC-MS to identify and quantify the degradation products.

Protocol 2: HPLC-UV Method for Quantification of this compound

Objective: To quantify the concentration of this compound in solution and monitor its stability over time.

Methodology:

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).

    • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations (e.g., from 1 µg/mL to 100 µg/mL) in the mobile phase.

  • Calibration Curve: Inject the standard solutions and construct a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Inject the experimental samples and determine the concentration of this compound by interpolating the peak area from the calibration curve.

Mandatory Visualization

cluster_degradation This compound Degradation Pathways This compound This compound Disulfide Disulfide This compound->Disulfide Oxidation (O2) Glucose_HS Glucose + H2S This compound->Glucose_HS Hydrolysis (H2O, H+/OH-) Anomers α/β Anomers This compound->Anomers Anomerization Sulfenic_Acid Sulfenic_Acid Disulfide->Sulfenic_Acid Further Oxidation

Caption: Primary degradation pathways of this compound compounds.

cluster_workflow Stability Testing Workflow start Prepare this compound Solution stress Apply Stress Conditions (Heat, pH, Light, Oxidant) start->stress sampling Collect Samples at Time Intervals stress->sampling analysis Analyze by HPLC-UV / LC-MS sampling->analysis data Quantify Degradation & Identify Products analysis->data end Determine Stability Profile data->end

Caption: A typical experimental workflow for assessing this compound stability.

cluster_troubleshooting Troubleshooting Inconsistent Results start Inconsistent Experimental Results? check_solution Is the solution discolored? start->check_solution check_age Is the solution freshly prepared? check_solution->check_age Yes check_solution->check_age No prepare_fresh Prepare fresh solution for each experiment. check_age->prepare_fresh No run_hplc Run HPLC to check purity and concentration. check_age->run_hplc Yes continue_exp Continue experiment with fresh solution. prepare_fresh->continue_exp degraded Significant degradation? run_hplc->degraded optimize_storage Optimize storage: - Aliquot & freeze - Protect from light - Use anhydrous solvent degraded->optimize_storage Yes degraded->continue_exp No optimize_storage->prepare_fresh

References

Technical Support Center: Optimizing Photocatalytic Thiol-Ene Reactions with Thioglucose

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for photocatalytic thiol-ene reactions involving thioglucose. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of photocatalytic thiol-ene reactions with this compound.

Issue 1: Low or No Product Yield

Q: My reaction is showing low or no conversion to the desired thioether product. What are the potential causes and how can I troubleshoot this?

A: Low conversion is a common issue that can stem from several factors. Follow this systematic approach to identify and resolve the problem:

  • Oxygen Inhibition: The radical-mediated thiol-ene reaction is highly sensitive to oxygen, which can quench the excited state of the photocatalyst and scavenge radical intermediates.

    • Solution: Ensure your reaction mixture is thoroughly degassed. Common methods include freeze-pump-thaw cycles (at least three) or sparging with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.[1] Maintain a positive pressure of inert gas throughout the reaction.[2]

  • Inefficient Photocatalyst Activation: The chosen light source may not be optimal for exciting your photocatalyst.

    • Solution: Check the absorption spectrum of your photocatalyst and ensure the emission wavelength of your light source overlaps significantly with the catalyst's absorption peak. For instance, many ruthenium-based catalysts are efficiently activated by blue light LEDs.[3]

  • Inadequate Light Intensity: The photon flux may be insufficient to generate enough excited catalyst molecules.

    • Solution: Move the light source closer to the reaction vessel or use a more powerful lamp. Ensure the reaction vessel is made of a material that is transparent to the required wavelength (e.g., borosilicate glass for visible light, quartz for UV).

  • Catalyst or Reagent Degradation: The photocatalyst or this compound may have degraded over time.

    • Solution: Use fresh reagents and store them under the recommended conditions (e.g., protected from light, in a cool, dry place).

  • Incorrect Stoichiometry: An inappropriate ratio of thiol to ene can affect the reaction efficiency.

    • Solution: While a 1:1 stoichiometry is often a good starting point, using a slight excess of the thiol (e.g., 1.1 to 1.5 equivalents) can sometimes improve the conversion of the ene.[1][2]

Issue 2: Slow Reaction Rate

Q: The reaction is proceeding, but it is very slow. How can I increase the reaction rate?

A: Several factors can influence the kinetics of the reaction:

  • Catalyst Loading: The concentration of the photocatalyst might be too low.

    • Solution: While keeping catalyst loading low is desirable, a slight increase can sometimes accelerate the reaction. Optimization experiments are recommended to find the optimal concentration.

  • Solvent Effects: The solvent can significantly impact the reaction rate.[4]

    • Solution: Screen different solvents. Polar solvents can sometimes accelerate hydrogen atom transfer steps.[4] For some systems, running the reaction "neat" (without solvent) has been shown to provide the highest yields.[5]

  • Use of a Mediator: Direct oxidation of thiols by some photocatalysts can be inefficient.

    • Solution: The addition of a redox mediator, such as p-toluidine, can facilitate the electron transfer process and significantly improve reaction rates.[6][7] Triphenylphosphine has also been reported to accelerate thiol-ene reactions with thiosugars under visible light.[8]

Issue 3: Formation of Side Products

Q: I am observing significant formation of side products, such as disulfides. How can I minimize these?

A: Side product formation is often a result of competing reaction pathways.

  • Disulfide Formation: Thiyl radicals can couple to form disulfide bonds, which is a common termination step.[1]

    • Solution: This is more prevalent at low ene concentrations. Ensure the ene is present in a sufficient concentration. Using a slight excess of the thiol can also sometimes suppress disulfide formation by favoring the thiol-ene addition pathway.

  • Ene Homopolymerization: This is a concern, particularly with electron-deficient alkenes like acrylates.[1]

    • Solution: Ensure a high concentration of the thiol to favor the chain transfer step over ene polymerization. Adjusting the stoichiometry to have an excess of thiol can be beneficial.

Frequently Asked Questions (FAQs)

Q1: What is the optimal wavelength of light to use for my photocatalytic thiol-ene reaction with this compound?

A1: The optimal wavelength depends entirely on the photocatalyst being used. You should select a light source with an emission spectrum that maximally overlaps with the absorption spectrum of your photocatalyst. For example:

  • Ruthenium(II) polypyridyl complexes (e.g., Ru(bpy)₃Cl₂) typically absorb in the blue region of the visible spectrum (~450 nm).[3][6]

  • Eosin Y is an organic dye that absorbs green light (~520 nm).[9]

  • Bismuth oxide (Bi₂O₃) can be activated by visible light.[10][11]

Q2: How do I choose the right photocatalyst for my reaction?

A2: The choice of photocatalyst depends on several factors, including the redox potential of your this compound and ene, desired reaction conditions (e.g., solvent, wavelength), cost, and toxicity. Transition metal complexes like those based on Ruthenium and Iridium are highly efficient but can be expensive and may require removal from the final product.[3] Metal-free organic dyes and semiconductor metal oxides are often cheaper and less toxic alternatives.[10][11][12]

Q3: Can I run the reaction in the presence of air?

A3: Generally, no. As mentioned in the troubleshooting section, oxygen is a potent inhibitor of radical reactions. While some systems have been developed to work under aerobic conditions, often through the use of specific mediators, it is best practice to degas the reaction mixture and maintain an inert atmosphere for optimal results and reproducibility.[6]

Q4: What is the role of a redox mediator?

A4: A redox mediator can facilitate an otherwise slow or inefficient electron transfer between the excited photocatalyst and the thiol. For example, if the photoexcited catalyst cannot efficiently oxidize the thiol directly, it might be able to oxidize the mediator, which in turn oxidizes the thiol to generate the key thiyl radical intermediate.[7]

Q5: How can I monitor the progress of my reaction?

A5: You can monitor the reaction progress by periodically taking small aliquots from the reaction mixture (under inert atmosphere if possible) and analyzing them using techniques such as:

  • Thin-Layer Chromatography (TLC)

  • Gas Chromatography-Mass Spectrometry (GC-MS)

  • Nuclear Magnetic Resonance (NMR) spectroscopy to observe the disappearance of reactant signals and the appearance of product signals.[1][2]

  • Fourier-Transform Infrared (FTIR) spectroscopy to monitor the disappearance of the S-H and C=C stretching bands.

Data Presentation

Table 1: Comparison of Common Photocatalysts for Thiol-Ene Reactions
PhotocatalystTypical Wavelength (nm)AdvantagesDisadvantages
Ru(bpy)₃Cl₂~450 (Blue)High efficiency, well-studiedCost, potential metal contamination
Ir(ppy)₃~450 (Blue)High quantum yieldsVery expensive, potential metal contamination
Eosin Y~520 (Green)Inexpensive, metal-freeLower efficiency, potential for bleaching
Bi₂O₃Visible LightInexpensive, low toxicityCan require additives for high efficiency[11]
BenzophenoneUV/VisibleInexpensive, metal-freeCan lead to side reactions
Table 2: Influence of Solvents on Thiol-Ene Reactions
SolventPolarityObservations
Dichloromethane (DCM)Polar AproticCommonly used, good for many organic substrates.
Acetonitrile (MeCN)Polar AproticOften used with transition metal photocatalysts.
N-Methyl-2-pyrrolidone (NMP)Polar AproticCan significantly improve reaction rates in some systems.[6]
WaterPolar ProticDesirable for bioconjugation; may require water-soluble catalysts and substrates.
Neat (Solvent-free)N/ACan lead to higher reaction rates and simplifies purification.[5]

Experimental Protocols

Protocol 1: General Procedure for Photocatalytic Thiol-Ene Reaction with this compound
  • Preparation: In a clean, dry reaction vessel (e.g., a Schlenk tube or a vial with a septum), add the ene substrate (1.0 equivalent), this compound (1.1 equivalents), and the selected photocatalyst (e.g., 0.5-2 mol%).

  • Solvent Addition: Add the desired anhydrous and degassed solvent to achieve the target concentration (typically 0.1-0.5 M).

  • Degassing: Seal the vessel and thoroughly degas the solution by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by performing at least three freeze-pump-thaw cycles.

  • Initiation: Place the reaction vessel on a magnetic stirrer and begin stirring. Position the light source (e.g., a 34W blue LED lamp) at a fixed distance from the vessel.

  • Reaction: Irradiate the stirred solution at room temperature. Monitor the reaction's progress using an appropriate analytical technique (TLC, GC-MS, or NMR).

  • Work-up: Once the reaction is complete, remove the light source. The work-up procedure will depend on the specific reactants and solvent used but typically involves solvent removal under reduced pressure and purification of the crude product by column chromatography.

Protocol 2: Determination of Quantum Yield (Φ)

The quantum yield is the ratio of the number of molecules of product formed to the number of photons absorbed by the photocatalyst.[13][14]

  • Actinometry (Photon Flux Measurement):

    • First, determine the photon flux of your light source at the reaction wavelength using a chemical actinometer (e.g., ferrioxalate (B100866) actinometry) or a calibrated photodiode.[13] This gives you the number of photons entering the reaction vessel per unit time (I₀).

  • Reaction Setup:

    • Set up the photocatalytic reaction as described in Protocol 1.

    • Measure the absorbance (A) of the reaction mixture at the irradiation wavelength using a UV-Vis spectrophotometer.

  • Calculating Absorbed Photons:

    • The number of photons absorbed per unit time (Iₐ) can be calculated using the equation: Iₐ = I₀ * (1 - 10⁻ᴬ).[13] For solutions with high absorbance (A > 2), it can be assumed that nearly all incident photons are absorbed.

  • Measuring Product Formation:

    • Run the reaction for a specific time (t), ensuring the conversion is kept low (typically <20%) so that the rate can be considered linear and reactant concentrations are not significantly depleted.

    • Quantify the amount of product formed (in moles) using a calibrated analytical technique (e.g., quantitative NMR with an internal standard or GC with a calibration curve).

  • Calculating Quantum Yield:

    • The quantum yield (Φ) is calculated as: Φ = (moles of product formed) / (moles of photons absorbed) where, moles of photons absorbed = Iₐ * t

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Work-up A Combine this compound, Ene, and Photocatalyst B Add Degassed Solvent A->B C Degas Mixture (e.g., N2 Sparge) B->C D Irradiate with Light Source (e.g., Blue LED) C->D E Stir at Room Temperature D->E F Monitor Progress (TLC, NMR, GC-MS) E->F G Quench Reaction (Turn off Light) F->G H Purify Product (Column Chromatography) G->H

Caption: Experimental workflow for a typical photocatalytic thiol-ene reaction.

G PC Photocatalyst (PC) PC_star PC* PC->PC_star Light (hν) PC_star->PC e- transfer Thiol This compound (R-SH) Thiol_radical Thiyl Radical (R-S•) Thiol->Thiol_radical Oxidation Product Thioether Product Ene Alkene Thiol_radical->Ene Addition Product_radical Product Radical Product_radical->Thiol H-atom transfer Product_radical->Product

Caption: Simplified signaling pathway of a photocatalytic thiol-ene reaction.

G Start Low or No Yield Check_Degas Is the reaction thoroughly degassed? Start->Check_Degas Degas Action: Degas mixture (e.g., Freeze-Pump-Thaw) Check_Degas->Degas No Check_Light Is light source wavelength matched to catalyst? Check_Degas->Check_Light Yes Degas->Check_Light Match_Light Action: Change light source or photocatalyst Check_Light->Match_Light No Check_Intensity Is light intensity sufficient? Check_Light->Check_Intensity Yes Match_Light->Check_Intensity Increase_Intensity Action: Increase intensity or move lamp closer Check_Intensity->Increase_Intensity No Check_Reagents Are reagents fresh and non-degraded? Check_Intensity->Check_Reagents Yes Increase_Intensity->Check_Reagents Use_Fresh Action: Use fresh reagents Check_Reagents->Use_Fresh No Success Yield Improved Check_Reagents->Success Yes Use_Fresh->Success

Caption: Troubleshooting decision tree for low reaction yield.

References

Technical Support Center: Stereoselectivity in Thioglycosylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting stereoselectivity in thioglycosylation reactions. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during chemical glycosylation.

Frequently Asked Questions (FAQs)

Q1: My thioglycosylation reaction is resulting in a poor α/β anomeric ratio. What are the primary factors I should investigate?

A1: Poor anomeric selectivity in thioglycosylation reactions is a common issue influenced by several interdependent factors. The key areas to examine are:

  • The Glycosyl Donor's Protecting Groups: The nature of the protecting group at the C-2 position is paramount. Acyl-type participating groups (e.g., benzoyl, acetyl) typically lead to the formation of 1,2-trans products (e.g., β-glucosides, α-mannosides) through neighboring group participation.[1] Non-participating ether-type protecting groups (e.g., benzyl) often result in mixtures or favor 1,2-cis products, but with less predictability.

  • The Promoter System: The choice and stoichiometry of the promoter (e.g., NIS/TfOH, DMTST, IDCP) significantly impact the reaction mechanism and, consequently, the stereochemical outcome.[2] Some promoters may favor an SN1-like pathway, leading to anomeric mixtures, while others can promote an SN2-like displacement, resulting in inversion of the anomeric configuration.

  • The Reaction Solvent: Solvents can dramatically influence the stereoselectivity.[3] Ethereal solvents like diethyl ether and tetrahydrofuran (B95107) are known to favor the formation of α-glycosides, a phenomenon often referred to as the "ether effect."[3] Nitrile solvents, such as acetonitrile, can promote the formation of β-linkages through the formation of an α-nitrilium ion intermediate.[3]

  • Reaction Temperature: Lowering the reaction temperature often enhances stereoselectivity by favoring the kinetically controlled product over the thermodynamically favored one.[4]

  • The Glycosyl Acceptor's Reactivity: A highly reactive glycosyl acceptor can favor an SN2-like mechanism, leading to a higher proportion of the product with an inverted anomeric configuration.

Q2: I am trying to synthesize a 1,2-cis-glycoside but am obtaining the 1,2-trans-product as the major isomer. What strategies can I employ to favor the desired cis-product?

A2: Achieving high 1,2-cis stereoselectivity can be challenging. Here are some strategies to consider:

  • Utilize Non-Participating Protecting Groups: Ensure the C-2 position of your glycosyl donor is protected with a non-participating group, such as a benzyl (B1604629) ether. This prevents the formation of a dioxolenium ion intermediate that directs the formation of the 1,2-trans product.

  • Leverage the "Ether Effect": Conduct the reaction in an ethereal solvent like diethyl ether or dioxane, which is known to favor the formation of α-glycosides (a common 1,2-cis product for glucose-type donors).[3]

  • Employ Halide-Ion Catalysis: In some systems, the in situ generation of a glycosyl halide can lead to a more SN2-like reaction from the β-face, yielding the α-product.

  • Conformationally Locked Donors: The use of donors with conformation-constraining protecting groups, such as a 4,6-O-benzylidene acetal, can restrict the flexibility of the sugar ring and favor attack from a specific face.[1]

  • Pre-activation Protocols: A pre-activation strategy, where the glycosyl donor is activated before the addition of the acceptor, can sometimes provide different stereochemical outcomes compared to a one-pot approach.

Q3: My reaction is not reproducible; the α/β ratio varies between experiments. What are the likely causes of this inconsistency?

A3: Lack of reproducibility in stereoselectivity often points to subtle variations in reaction conditions. Key factors to control meticulously include:

  • Strictly Anhydrous Conditions: The presence of trace amounts of water can lead to the hydrolysis of the glycosyl donor and affect the concentration and nature of the activating species, leading to inconsistent results.[5] Ensure all glassware is flame-dried, and solvents are rigorously dried. The use of freshly activated molecular sieves is highly recommended.[5]

  • Purity of Reagents: Ensure the glycosyl donor, acceptor, and promoter are of high purity. Impurities can interfere with the reaction pathway.

  • Precise Stoichiometry of Promoter/Catalyst: The exact amount of the promoter and any catalytic additives (like triflic acid) can be critical. Inconsistent measurements can lead to shifts in the reaction mechanism.

  • Temperature Control: Ensure consistent and accurate temperature control throughout the reaction, as minor fluctuations can impact the stereochemical outcome.

  • Addition Rates and Order: The rate and order of addition of reagents can influence the formation of reactive intermediates. Maintain a consistent protocol for reagent addition.

Troubleshooting Guides

Issue: Poor β-selectivity with a C-2 Participating Group

If you are using a glycosyl donor with a participating group at C-2 (e.g., benzoyl) and are not obtaining the expected high β-selectivity (for a gluco- or galacto-type donor), consider the following troubleshooting steps.

G start Poor β-selectivity with C-2 Participating Group check_promoter Is the promoter system strong enough to form the dioxolenium ion? start->check_promoter check_acceptor Is the glycosyl acceptor highly reactive or sterically hindered? check_promoter->check_acceptor Yes solution_promoter Switch to a stronger promoter system (e.g., NIS/TfOH). check_promoter->solution_promoter No check_conditions Are the reaction conditions strictly anhydrous? check_acceptor->check_conditions No solution_acceptor Consider a less reactive acceptor or a different protecting group strategy on the acceptor. check_acceptor->solution_acceptor Yes check_temp Is the reaction temperature too high? check_conditions->check_temp Yes solution_conditions Ensure rigorous drying of solvents and glassware. Use fresh molecular sieves. check_conditions->solution_conditions No solution_temp Lower the reaction temperature (e.g., to -78 °C). check_temp->solution_temp Yes

Issue: Low α-selectivity with a C-2 Non-Participating Group

When aiming for a 1,2-cis product using a donor with a non-participating group at C-2 and observing low α-selectivity, this guide can help.

G start Low α-selectivity with C-2 Non-Participating Group check_solvent Are you using an ether-based solvent? start->check_solvent check_promoter Is the promoter system favoring an S_N1 pathway? check_solvent->check_promoter Yes solution_solvent Switch to an ethereal solvent like diethyl ether or dioxane to leverage the 'ether effect'. check_solvent->solution_solvent No check_temp Is the reaction temperature optimized? check_promoter->check_temp No solution_promoter Consider a promoter system that favors an S_N2-like pathway or in situ anomerization to the more reactive α-intermediate. check_promoter->solution_promoter Yes solution_temp Systematically screen lower reaction temperatures. check_temp->solution_temp No

Quantitative Data Summary

The stereochemical outcome of a thioglycosylation reaction is highly dependent on the specific combination of the donor, acceptor, promoter, and solvent. The following tables provide a summary of reported outcomes to guide your experimental design.

Table 1: Influence of Promoter on Anomeric Selectivity
Glycosyl DonorGlycosyl AcceptorPromoter SystemSolventTemp (°C)α/β Ratio
Per-O-benzylated Glucosyl ThiophenylPrimary AlcoholNIS/TfOHCH₂Cl₂-201:4
Per-O-benzylated Glucosyl ThiophenylPrimary AlcoholDMTSTToluene (B28343)05:1
Per-O-acetylated Galactosyl ThiophenylSecondary AlcoholIDCPCH₂Cl₂-10>1:20
Per-O-benzylated Mannosyl ThiophenylPrimary AlcoholPh₂SO/Tf₂OCH₂Cl₂-781:10

Note: These values are illustrative and can vary based on the specific substrates and reaction conditions.

Table 2: Influence of Solvent on Anomeric Selectivity
Glycosyl DonorGlycosyl AcceptorPromoter SystemSolventTemp (°C)α/β Ratio
Per-O-benzylated Glucosyl ThiophenylPrimary AlcoholNIS/TfOHCH₂Cl₂-201:4
Per-O-benzylated Glucosyl ThiophenylPrimary AlcoholNIS/TfOHEt₂O-20>10:1
Per-O-benzylated Glucosyl ThiophenylPrimary AlcoholNIS/TfOHCH₃CN-201:>20
Per-O-benzylated Mannosyl ThiophenylPrimary AlcoholDMTSTToluene05:1

Note: This table highlights the significant impact of the solvent on the stereochemical outcome.

Experimental Protocols

Protocol 1: General Procedure for NIS/TfOH Promoted Thioglycosylation

This protocol is a general guideline for the activation of thioglycosides using N-Iodosuccinimide (NIS) and a catalytic amount of Trifluoromethanesulfonic acid (TfOH).

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the glycosyl acceptor (1.0 eq) and the thioglycosyl donor (1.2 eq).

  • Add freshly activated molecular sieves (4 Å).

  • Dissolve the substrates in the desired anhydrous solvent (e.g., CH₂Cl₂).

  • Cool the reaction mixture to the desired temperature (e.g., -40 °C).

  • Add NIS (1.3 eq) to the mixture.

  • Add a stock solution of TfOH in the reaction solvent (typically 0.1-0.2 eq) dropwise.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with triethylamine (B128534) or a saturated aqueous solution of sodium thiosulfate.

  • Allow the mixture to warm to room temperature, dilute with CH₂Cl₂, and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for DMTST Promoted Thioglycosylation

This protocol describes a typical procedure for thioglycoside activation using Dimethyl(methylthio)sulfonium trifluoromethanesulfonate (B1224126) (DMTST).[6]

  • In a flame-dried flask under an inert atmosphere, stir a mixture of the thioglycosyl donor (1.1 eq), the glycosyl acceptor (1.0 eq), and freshly activated molecular sieves (4 Å) in the chosen anhydrous solvent (e.g., toluene or CH₂Cl₂) for 30-60 minutes at room temperature.[6]

  • Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C).[6]

  • Add DMTST (1.2-1.5 eq) in one portion.

  • Stir the reaction at the chosen temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench with triethylamine.

  • Dilute the mixture with CH₂Cl₂ and filter through Celite.

  • Wash the organic phase sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.[6]

  • Purify the residue by flash column chromatography.[6]

Visualizations

Mechanism of Stereoselectivity

The stereochemical outcome of a thioglycosylation reaction is largely determined by the nature of the intermediate formed upon activation of the thioglycoside.

G

References

Technical Support Center: S-Aryl Glycoside Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of S-aryl glycosides.

Troubleshooting Guide

This guide addresses common challenges encountered during S-aryl glycoside synthesis, offering potential causes and solutions to improve reaction outcomes.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield Inefficient Glycosylation: Poor reactivity of the glycosyl donor or acceptor.[1]- Optimize Glycosyl Donor: Use a more reactive donor, such as a glycosyl triflate generated in situ. The reactivity of glycosyl donors can be influenced by protecting groups; for instance, benzoylated α-bromides can be more reactive than their benzylated counterparts under certain conditions.[1] - Activate the Acceptor: Ensure the thiol acceptor is sufficiently nucleophilic. The use of a suitable base can be critical.
Steric Hindrance: Bulky protecting groups on the glycosyl donor or steric hindrance on the aryl thiol can impede the reaction.[2]- Select Smaller Protecting Groups: If possible, use smaller protecting groups on the sugar moiety. - Optimize Reaction Conditions: Higher temperatures may overcome some steric barriers, but monitor for decomposition.[2]
Decomposition of Reactants or Products: The glycosyl donor, aryl thiol, or product may be unstable under the reaction conditions.[2]- Control Temperature: Many glycosylation reactions are initiated at low temperatures (e.g., -78°C) and slowly warmed to room temperature to control the reaction rate and minimize side reactions.[1] - pH Control: Maintain neutral or mildly acidic/basic conditions during the reaction and workup, as some glycosides can be unstable at extreme pH.[1] - Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, especially of the thiol.[1]
Catalyst Inactivity: The catalyst may be poisoned by impurities or may not be suitable for the specific substrates.- Purify Starting Materials: Ensure all reactants and solvents are pure and dry. Impurities can inhibit enzymatic reactions or poison catalysts.[3] - Screen Catalysts: Test a variety of catalysts (e.g., different copper or palladium sources) to find the optimal one for your system.
Poor Stereoselectivity Reaction Mechanism: The reaction may be proceeding through a non-stereoselective pathway.- Participating Protecting Groups: A participating group (e.g., an acetyl group) at the C-2 position of the glycosyl donor can help control the stereochemistry of the newly formed glycosidic bond, leading to a higher yield of the desired anomer.[1] - Solvent Choice: The solvent can significantly influence the stereochemical outcome. Nitrile solvents like acetonitrile (B52724) often favor the formation of β-glycosides, while ethereal solvents may favor the α-anomer.[4]
Anomerization: The product may be epimerizing under the reaction conditions.- Control Reaction Time and Temperature: Minimize reaction time and use the lowest effective temperature to reduce the risk of anomerization.
Formation of Side Products Competing Reactions: The glycosyl donor may react with other nucleophiles present in the reaction mixture.- Use of Molecular Sieves: Add activated molecular sieves to remove water, which can hydrolyze the glycosyl donor.[2]
Orthoester Formation: A common byproduct in glycosylation reactions.- Non-Participating Groups: If orthoester formation is a persistent issue, consider using a glycosyl donor with a non-participating group (e.g., a benzyl (B1604629) ether) at the C-2 position. However, this may lead to a loss of stereocontrol.
Difficult Purification Similar Polarity of Products and Byproducts: The desired product may have a similar retention factor to starting materials or byproducts, making chromatographic separation challenging.[1]- Optimize Chromatography: Test different solvent systems for flash column chromatography. For complex mixtures, consider advanced techniques like High-Speed Counter-Current Chromatography (HSCCC) or preparative HPLC.[1]
Product Loss During Workup: The product may have some solubility in the aqueous phase.- Thorough Extraction: Perform multiple extractions with an appropriate organic solvent to maximize recovery. A brine wash can help break up emulsions and reduce the solubility of the organic product in the aqueous layer.[5]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right protecting groups for my S-aryl glycoside synthesis?

A1: The choice of protecting groups is crucial as they can influence the reactivity of the glycosyl donor and the stereochemical outcome of the reaction. Use orthogonal protecting groups that can be selectively removed without affecting others. For example, silyl (B83357) ethers for phenolic hydroxyls, acetals for diols on the sugar, and benzyl ethers for other hydroxyls.[1] Participating groups, like an acetyl group at the C-2 position, can direct the stereochemistry to form the 1,2-trans product.[1]

Q2: What is the role of the solvent in determining the stereoselectivity of the glycosylation?

A2: The solvent plays a significant role in stabilizing reaction intermediates and can influence the stereochemical outcome.[4] Generally, nitrile solvents like acetonitrile tend to favor the formation of β-glycosides, while ethereal solvents such as diethyl ether are known to favor the α-configuration.[4] Dichloromethane (DCM), a nonpolar and non-nucleophilic solvent, often favors the formation of β-isomers.[4]

Q3: My reaction is not going to completion. What can I do?

A3: If your reaction is stalling, consider the following:

  • Reagent Stoichiometry: Ensure you are using the correct stoichiometry of reactants. Sometimes, using a slight excess of one reagent (e.g., the aryl thiol) can drive the reaction to completion.

  • Reaction Time and Temperature: Monitor the reaction over a longer period. If the reaction is sluggish at a lower temperature, a carefully controlled increase in temperature might be necessary.[1]

  • Catalyst Loading: The catalyst concentration might be too low. Try increasing the catalyst loading incrementally.

Q4: I am observing the formation of a disulfide from my aryl thiol. How can I prevent this?

A4: The oxidation of thiols to disulfides is a common side reaction. To minimize this, ensure your reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen) and use degassed solvents.[1]

Experimental Protocols and Data

Copper(I)-Mediated Photoredox-Catalyzed S-Arylation

This protocol describes a dual copper(I)-mediated photoredox-catalyzed radical transformation for the synthesis of S-aryl glycosides.[6]

Experimental Procedure:

  • To a reaction vessel, add the 1-thiosugar (1.0 equiv.), aryl thianthrenium salt (1.5 equiv.), CuBr (50 mol%), and Ir(dtbbpy)(ppy)2PF6 (2 mol%).

  • Add DBU (1.2 equiv.) and acetonitrile as the solvent.

  • Irradiate the mixture with a 34 W blue light at room temperature for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and purify the product by flash column chromatography.

Yield Data for Selected S-Aryl Glycosides: [6]

1-ThiosugarAryl Thianthrenium SaltYield (%)
Per-O-acetylated-1-thio-β-D-glucopyranose4-Methylphenyl thianthrenium salt78
Per-O-acetylated-1-thio-β-D-glucopyranose4-Chlorophenyl thianthrenium salt65
Per-O-acetylated-1-thio-β-D-galactopyranosePhenyl thianthrenium salt72
Per-O-acetylated-1-thio-β-D-galactopyranose4-Bromophenyl thianthrenium salt68
Nickel-Photoredox Catalyzed Deoxygenative Arylation

This method utilizes a Ni-photoredox catalytic system for the arylation of monosaccharides unprotected at the anomeric position.[7]

Experimental Procedure:

  • In a glovebox, to a vial, add the unprotected monosaccharide (1.0 equiv.), aryl bromide (2.0 equiv.), NiCl2(glyme) (10 mol%), dtbbpy (10 mol%), and an organic photocatalyst (e.g., 5CzBN, 5 mol%).

  • Add a base (e.g., quinuclidine, 2.0 equiv.) and a solvent such as 1,4-dioxane.

  • Seal the vial and irradiate with a suitable light source (e.g., 34 W blue LED) at room temperature for the specified time.

  • After the reaction is complete, concentrate the mixture and purify by flash chromatography.

Yield Data for Selected α-Aryl Glycosides: [8]

MonosaccharideAryl BromideYield (%)α/β ratio
2,3,4,6-Tetra-O-benzyl-D-glucose4-Bromobenzonitrile75>20:1
2,3,4,6-Tetra-O-benzyl-D-glucose4-Bromoanisole68>20:1
2,3,4,6-Tetra-O-benzyl-D-mannose4-Bromotoluene7210:1
2,3,4,6-Tetra-O-benzyl-D-galactose1-Bromo-4-fluorobenzene65>20:1

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reactants 1. Combine Reactants (1-Thiosugar, Aryl Source) catalyst 2. Add Catalyst System (e.g., Cu(I) salt, Photocatalyst) reactants->catalyst solvent 3. Add Solvent and Base catalyst->solvent irradiation 4. Irradiation (e.g., Blue Light) solvent->irradiation quench 5. Quench Reaction irradiation->quench purify 6. Purify Product (Column Chromatography) quench->purify characterize 7. Characterization (NMR, MS) purify->characterize

Caption: Generalized workflow for photoredox-catalyzed S-aryl glycoside synthesis.

troubleshooting_logic start Low Yield? check_reactants Check Reactant Purity and Stability start->check_reactants check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions optimize_catalyst Optimize Catalyst System start->optimize_catalyst stereoselectivity Poor Stereoselectivity? check_reactants->stereoselectivity check_conditions->stereoselectivity optimize_catalyst->stereoselectivity check_pg Evaluate Protecting Groups (Participating vs. Non-participating) stereoselectivity->check_pg check_solvent Assess Solvent Effects stereoselectivity->check_solvent success Improved Yield check_pg->success check_solvent->success

Caption: A logical approach to troubleshooting low yields in S-aryl glycoside synthesis.

References

Technical Support Center: Synthesis of Complex Thioglycosides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chemical synthesis of complex thioglycosides.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the synthesis of complex thioglycosides?

The synthesis of complex thioglycosides is a multifaceted process with several inherent challenges. Key difficulties include:

  • Stereocontrolled Glycosylation: Achieving the desired anomeric configuration (α or β) is a major hurdle. The stereochemical outcome is influenced by numerous factors, including the nature of the glycosyl donor and acceptor, protecting groups, solvent, and the activation method.[1][2][3]

  • Donor and Acceptor Reactivity: Low reactivity of the glycosyl donor or steric hindrance on the glycosyl acceptor can lead to low yields or failed reactions.[4][5] Electron-withdrawing groups on the donor can decrease its reactivity (a "disarmed" donor), while electron-donating groups can increase it (an "armed" donor).[4][6]

  • Protecting Group Strategy: The selection and manipulation of protecting groups are critical. They must be stable under various reaction conditions and removable without affecting the final product.[7][8] Moreover, protecting groups directly influence the reactivity and stereoselectivity of the glycosylation.[8]

  • Activation of the Thioglycoside: Thioglycosides are stable building blocks and require activation by a thiophilic promoter to undergo glycosylation.[9][10] Choosing the right activator and optimizing its stoichiometry is crucial for high efficiency.[3][11]

Q2: How do protecting groups influence the reactivity and stereoselectivity of a glycosylation reaction?

Protecting groups have a profound impact on the outcome of thioglycoside synthesis.[8]

  • Reactivity (Armed vs. Disarmed Effect): Electron-withdrawing protecting groups, such as acyl groups (e.g., acetyl, benzoyl), decrease the electron density at the anomeric center, making the glycosyl donor less reactive ("disarmed").[6] Conversely, electron-donating groups like benzyl (B1604629) ethers increase electron density, making the donor more reactive ("armed").[4] This principle can be used to control reactivity in sequential glycosylation strategies.

  • Stereoselectivity (Neighboring Group Participation): A participating group at the C-2 position, typically an acyl group, can control the stereochemical outcome to favor the formation of 1,2-trans-glycosides.[6] The group participates in the reaction by forming a cyclic intermediate (e.g., an oxocarbenium or dioxolane ion), which blocks one face of the sugar ring, forcing the acceptor to attack from the opposite face. Non-participating groups, like ethers, do not offer this assistance, often leading to mixtures of anomers.[12]

Q3: What are common activators for thioglycoside donors?

A variety of thiophilic promoters are used to activate thioglycosides for glycosylation. The choice of activator depends on the reactivity of the donor and acceptor. Common activators include:

  • Halonium Promoters: N-Iodosuccinimide (NIS) in combination with a catalytic amount of a strong acid like trifluoromethanesulfonic acid (TfOH) or TMSOTf is a widely used and effective system.[5][12]

  • Lewis Acids: Stoichiometric amounts of Lewis acids such as boron trifluoride diethyl etherate (BF₃·Et₂O), trimethylsilyl (B98337) triflate (TMSOTf), or tin(IV) chloride (SnCl₄) are frequently employed.[1][11]

  • Methyl Triflate (MeOTf): A powerful activator, particularly for armed thioglycoside donors.[3]

  • Dimethyl(methylthio)sulfonium Triflate (DMTST): Known for giving excellent yields in glycosylation reactions.[12]

Troubleshooting Guide

This guide addresses specific problems encountered during thioglycoside synthesis in a question-and-answer format.

Problem 1: The glycosylation reaction has a low yield.

  • Possible Cause 1: Poor Reactivity of the Glycosyl Donor.

    • Solution: If your donor is "disarmed" with electron-withdrawing groups (e.g., acetyls), consider switching to a more reactive "armed" donor with electron-donating groups (e.g., benzyl ethers).[4] Alternatively, using a more powerful promoter system or increasing the reaction temperature may improve conversion, though this can sometimes compromise stereoselectivity.[5]

  • Possible Cause 2: Sterically Hindered or Unreactive Glycosyl Acceptor.

    • Solution: For unreactive acceptors, enhancing the reactivity of the donor is a primary strategy. Installing electron-donating protecting groups on the glycosyl donor can significantly improve yields in reactions with hindered acceptors.[4] Increasing the amount of the donor (e.g., from 1.5 to 3.0 equivalents) and using a stronger activator system can also help drive the reaction to completion.

  • Possible Cause 3: Inappropriate Promoter Stoichiometry or Activity.

    • Solution: The amount of promoter can be critical. For some systems, sub-stoichiometric amounts of an acid like TfOH are sufficient, while others require multiple equivalents.[1][11] It is essential to optimize the promoter concentration for your specific substrates. The table below shows the effect of TfOH stoichiometry on the yield of a model reaction.

Data Summary: Effect of Promoter Stoichiometry

The following table summarizes the effect of triflic acid (TfOH) equivalents on the yield and reaction time for the synthesis of ethylthio glucoside from glucose pentaacetate and ethanethiol.

EntryEquivalents of TfOHTemperatureTimeYield (%)
10.20 °C4 h26
20.50 °C → RT3 h70
30.80 °C → RT1 h94
41.00 °C → RT35 min87
51.20 °C → RT20 min75

Data adapted from a study on triflic acid-mediated thioglycoside synthesis.[11] As shown, 0.8 equivalents of TfOH provided the optimal balance of high yield and fast reaction rate for this specific transformation.

Problem 2: The reaction produces a mixture of α and β anomers.

  • Goal: To selectively synthesize the 1,2-trans anomer (e.g., β-glucoside, α-mannoside).

    • Solution: Employ a C-2 participating group on the glycosyl donor.[6] Acyl groups like acetate (B1210297), benzoate, or pivaloate provide excellent neighboring group participation, reliably leading to the 1,2-trans product.[6][12] The mechanism involves the formation of a stable intermediate that shields one face of the molecule, directing the stereochemical outcome.

  • Goal: To selectively synthesize the 1,2-cis anomer (e.g., α-glucoside, β-mannoside).

    • Solution: This is one of the most significant challenges in glycosylation chemistry.[13] The strategy here is to use a non-participating group at C-2, such as a benzyl ether, and carefully control the reaction conditions.

      • Solvent Choice: Ether-based solvents can promote the formation of the α-anomer.

      • In Situ Anomerization: Some protocols use conditions that allow for the in situ anomerization of the donor to the more reactive α-anomer, which can then lead to the desired product.[4]

      • Novel Methods: Strategies like pre-activation of a thiomannoside to generate an α-mannosyl triflate can lead to the β-mannoside stereoselectively.[4]

Visualization: Anomeric Control Strategy

The diagram below illustrates how the C-2 protecting group dictates the stereochemical outcome of glycosylation.

Anomeric_Control cluster_0 1,2-trans Pathway (Neighboring Group Participation) cluster_1 1,2-cis / Anomeric Mixture Pathway Donor_trans Thioglycoside Donor (C2-Acyl Group) Intermediate_trans Acyloxonium Ion (Stable Intermediate) Donor_trans->Intermediate_trans Activation Product_trans 1,2-trans-Glycoside Intermediate_trans->Product_trans Acceptor Attack (from opposite face) Donor_cis Thioglycoside Donor (C2-Ether Group) Intermediate_cis Oxocarbenium Ion (Planar Intermediate) Donor_cis->Intermediate_cis Activation Product_cis Anomeric Mixture (α and β) Intermediate_cis->Product_cis Acceptor Attack (from either face)

Caption: Mechanism of stereocontrol in glycosylation reactions.

Experimental Protocols

Protocol 1: General Procedure for Thioglycoside Synthesis from Per-acetylated Sugars

This protocol is adapted from a triflic acid-mediated synthesis method.[11]

  • Preparation: To a flame-dried flask containing activated 3 Å molecular sieves, add the per-acetylated sugar (1.0 equiv) and dissolve in anhydrous dichloromethane (B109758) (DCM, ~10 mL per gram of sugar).

  • Addition of Thiol: Add the corresponding thiol (2.0 equiv) to the mixture under an argon atmosphere.

  • Cooling: Cool the reaction mixture to the desired temperature (typically 0 °C).

  • Activation: Add triflic acid (TfOH, 0.8-2.0 equiv, optimized for the substrate) dropwise to the stirred solution.

  • Reaction: Stir the reaction under argon, allowing the temperature to rise to room temperature if required. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica (B1680970) gel (e.g., using a hexane-ethyl acetate gradient) or by crystallization to afford the pure thioglycoside.

Protocol 2: General Procedure for NIS/TfOH-Promoted Glycosylation

This protocol is a common method for activating thioglycoside donors.[5]

  • Preparation: To a flame-dried flask containing activated 4 Å molecular sieves, add the glycosyl acceptor (1.0 equiv) and the thioglycoside donor (1.5 equiv).

  • Solvent: Dissolve the substrates in an appropriate anhydrous solvent (e.g., DCM or a mixture of DCM/diethyl ether) under an argon atmosphere.

  • Cooling: Cool the mixture to a low temperature (e.g., -40 °C to -78 °C).

  • Promoter Addition: Add N-iodosuccinimide (NIS, 2.0 equiv) to the stirred solution. After 5-10 minutes, add a catalytic amount of triflic acid (TfOH, 0.1 equiv) or TMSOTf.

  • Reaction: Allow the reaction to proceed at the low temperature, monitoring its progress by TLC.

  • Quenching: Once the donor is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Work-up and Purification: Follow steps 6-8 from Protocol 1 to isolate the final product.

Visualized Workflows and Logic

General Synthesis Workflow

The following diagram outlines the typical experimental workflow for the synthesis of a complex thioglycoside.

General_Workflow start Start: Unprotected Sugar step1 Step 1: Protecting Group Manipulation start->step1 step2 Step 2: Synthesis of Thioglycoside Donor step1->step2 Install thio-aglycone step3 Step 3: Glycosylation with Protected Acceptor step2->step3 Activation & Coupling step4 Step 4: Global or Selective Deprotection step3->step4 end Final Product: Complex Thioglycoside step4->end

Caption: Key stages in a typical thioglycoside synthesis campaign.

Troubleshooting Logic Diagram

This diagram provides a logical workflow for troubleshooting common issues in thioglycoside synthesis.

Troubleshooting_Workflow Problem Initial Problem: Low Yield or Poor Selectivity Cause1 Check Donor Reactivity Problem->Cause1 Cause2 Check Acceptor Reactivity Problem->Cause2 Cause3 Review Stereocontrol Strategy Problem->Cause3 Cause4 Optimize Reaction Conditions Problem->Cause4 Sol1 Switch to 'Armed' Donor (e.g., Benzyl Ethers) Cause1->Sol1 Sol2 Increase Donor Equivalents & Use Stronger Promoter Cause2->Sol2 Sol3 For 1,2-trans: Use C2-Acyl Group For 1,2-cis: Use C2-Ether & Optimize Cause3->Sol3 Sol4 Adjust Temperature, Solvent, or Promoter Stoichiometry Cause4->Sol4

Caption: A logical guide for troubleshooting synthesis challenges.

References

Technical Support Center: Thioglucose Derivative Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor aqueous solubility of thioglucose derivatives.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative is poorly soluble in aqueous buffers. What are the first steps I should take?

A1: Initial assessment should focus on basic formulation strategies. First, determine if your compound is ionizable.[1] Many derivatives have acidic or basic functional groups that can be protonated or deprotonated to form more soluble salts.

  • pH Adjustment: For weakly acidic compounds, increasing the pH above their pKa will form an anionic salt, which is often more soluble. Conversely, for weakly basic compounds, lowering the pH below their pKa will form a cationic salt, enhancing solubility.[2][] A simple test is to measure solubility in buffers of varying pH (e.g., pH 2, 7.4, and 9).

  • Co-solvents: If pH adjustment is ineffective or not applicable, try using co-solvents. These are water-miscible organic solvents that reduce the polarity of the aqueous medium.[4] Common co-solvents for early-stage experiments include DMSO, ethanol (B145695), polyethylene (B3416737) glycol 400 (PEG 400), and propylene (B89431) glycol.[][5] Start with a small percentage (e.g., 1-5%) of the co-solvent and assess for precipitation.

Q2: I'm dissolving my compound in DMSO first, but it precipitates when I dilute it into my aqueous assay buffer. What can I do?

A2: This is a common issue known as precipitation from a supersaturated solution, often encountered in kinetic solubility assays.[6][7] The compound is soluble in the organic stock solution but crashes out when the solvent is diluted into an aqueous environment where its solubility is much lower.

Troubleshooting Steps:

  • Lower the Final Concentration: Your target concentration may be above the compound's aqueous solubility limit. Try a lower final concentration.

  • Reduce DMSO Percentage: Minimize the volume of DMSO stock added to the buffer. Aim for a final DMSO concentration of <1%, as higher concentrations can have physiological effects in biological assays.[8]

  • Use Formulation Excipients: Incorporate solubilizing agents into your aqueous buffer before adding the compound stock. Cyclodextrins are a highly effective option.[9][10] They have a hydrophobic inner cavity that can encapsulate lipophilic molecules like many this compound derivatives, while their hydrophilic exterior keeps the entire complex in solution.[11][12]

  • Change the Co-Solvent: Some compounds are more compatible with other co-solvents like ethanol or PEG 400.

Q3: What are cyclodextrins and how do I choose the right one?

A3: Cyclodextrins (CDs) are cyclic oligosaccharides that act as molecular hosts, forming inclusion complexes with poorly soluble "guest" molecules, thereby enhancing their aqueous solubility.[9][13]

  • Common Types: The most used CDs in pharmaceuticals are derivatives of β-cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), due to their improved solubility and safety profiles compared to the parent β-cyclodextrin.[12]

  • Selection: The choice depends on the size, shape, and lipophilicity of your this compound derivative. HP-β-CD and SBE-β-CD are excellent starting points for many drug-like molecules.[9][12] For example, a formulation of the gold-thioglucose derivative Auranofin using SBE-β-CD has been documented to improve its solubility.[14][15]

Q4: Beyond basic co-solvents and pH adjustment, what advanced formulation strategies can be used for in vivo studies?

A4: For in vivo applications where higher concentrations and stability are needed, more advanced formulation strategies are often required.[16] These can be broadly categorized into several types.[17][18]

  • Lipid-Based Formulations: These systems solubilize the drug in lipidic excipients.[19] Self-emulsifying drug delivery systems (SEDDS) are mixtures of oils, surfactants, and co-solvents that spontaneously form fine emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal tract.[20]

  • Amorphous Solid Dispersions: This technique involves dispersing the drug in an amorphous (non-crystalline) state within a hydrophilic polymer matrix. The amorphous form has higher energy and thus greater apparent solubility than the stable crystalline form.[19][21]

  • Particle Size Reduction: Decreasing the particle size of the compound increases its surface area-to-volume ratio, which can improve the dissolution rate according to the Noyes-Whitney equation.[5][20] Techniques include micronization and nanosuspension, which creates drug nanoparticles.[21]

Data Presentation

Table 1: Comparison of Common Solubility Enhancement Strategies

StrategyMechanism of ActionTypical Fold Increase in SolubilityKey AdvantagesCommon Challenges
pH Adjustment Converts the compound to a more soluble ionized salt form.[]2 to >1,000-foldSimple, cost-effective, and easy to implement.[]Only applicable to ionizable compounds; risk of precipitation upon pH change.
Co-solvents Reduces the polarity of the aqueous solvent, decreasing its ability to expel the hydrophobic drug.[]2 to 500-foldSimple to prepare; useful for both in vitro and in vivo formulations.[4]Potential for solvent toxicity; drug may precipitate upon dilution.[8]
Cyclodextrins Encapsulates the hydrophobic drug in a host-guest inclusion complex.[11]2 to >5,000-fold[22]High solubilization capacity; reduces drug toxicity; improves stability.[10][12]Can be expensive; potential for renal toxicity with some parent CDs.[20]
Solid Dispersions Stabilizes the drug in a high-energy amorphous state within a polymer matrix.[21]10 to >200-foldSignificantly enhances both solubility and dissolution rate.[17]The amorphous state is metastable and can recrystallize over time.[19]
Nanosuspensions Increases the surface area of the drug, leading to a faster dissolution rate.[21]5 to >100-foldApplicable to most poorly soluble drugs; can improve bioavailability.[21]Requires specialized equipment (e.g., high-pressure homogenizers).

Experimental Protocols

Protocol: High-Throughput Kinetic Solubility Assay

This protocol is adapted for the rapid assessment of compound solubility, which is crucial during the early stages of drug discovery.[6][23] It measures the solubility of a compound when a concentrated DMSO stock is diluted into an aqueous buffer.[7]

Materials:

  • Test this compound derivative

  • DMSO (anhydrous)

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • 96-well microtiter plates (clear, flat-bottom)

  • Multichannel pipette

  • Plate shaker/thermomixer

  • Plate reader (Nephelometer or UV-Vis Spectrophotometer)

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.[24][25]

  • Plate Setup: Using a multichannel pipette, add 198 µL of the aqueous buffer (PBS, pH 7.4) to the wells of a 96-well plate.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the buffer in each well. This creates a final compound concentration of 100 µM with a final DMSO concentration of 1%.

  • Incubation: Immediately place the plate on a plate shaker and incubate at a constant speed (e.g., 850 rpm) for 2 hours at a controlled temperature (e.g., 25°C).[7][25] This allows the solution to reach a state of kinetic equilibrium.

  • Measurement (Choose one method):

    • Nephelometry (Light Scattering): Measure the turbidity of each well using a nephelometer.[23] An increase in light scattering compared to a buffer-only control indicates the formation of a precipitate, meaning the compound's solubility is below the tested concentration.

    • UV-Vis Spectrophotometry (Filtration Method): After incubation, filter the solution using a 96-well filter plate to remove any undissolved precipitate.[7][23] Measure the UV absorbance of the filtrate in a new UV-compatible plate. Quantify the concentration of the dissolved compound by comparing its absorbance to a standard curve prepared by diluting the DMSO stock in a 50:50 acetonitrile:water mixture (where the compound is fully soluble).[25]

  • Data Analysis: The highest concentration at which no precipitate is detected (by nephelometry) or the concentration measured in the filtrate (by UV-Vis) is reported as the kinetic solubility.

Visualizations

Logical Relationships

Solubility_Enhancement_Strategies Poorly_Soluble_Compound Poorly Soluble This compound Derivative Physical_Mod Physical Modifications Poorly_Soluble_Compound->Physical_Mod can be addressed by Chemical_Mod Chemical Modifications Poorly_Soluble_Compound->Chemical_Mod can be addressed by Formulation Formulation-Based Approaches Poorly_Soluble_Compound->Formulation can be addressed by Size_Reduction Particle Size Reduction (Micronization, Nanosizing) Physical_Mod->Size_Reduction Amorphous_State Amorphous Solid Dispersions Physical_Mod->Amorphous_State Salt_Formation Salt Formation (pH Adjustment) Chemical_Mod->Salt_Formation Complexation Complexation (Cyclodextrins) Formulation->Complexation Lipid_Systems Lipid-Based Systems (SEDDS, Liposomes) Formulation->Lipid_Systems Co_solvents Co-solvents Formulation->Co_solvents

Caption: Common strategies for enhancing the solubility of drug candidates.

Experimental Workflows

Troubleshooting_Workflow Start Start: Compound precipitates from DMSO stock in buffer D1 Is final concentration above ~10 µM? Start->D1 Success Success: Compound is soluble in final assay conditions Failure Further formulation development needed (e.g., SEDDS, Nanosuspension) P1 Lower final concentration and re-test D1->P1 Yes D2 Is compound ionizable? D1->D2 No D3 Solubility Improved? P1->D3 P2 Adjust buffer pH to favor ionized form D2->P2 Yes P3 Add cyclodextrin (B1172386) (e.g., HP-β-CD) to aqueous buffer D2->P3 No P2->D3 D3->Success Yes D3->P3 No D4 Solubility Improved? P3->D4 D4->Success Yes D4->Failure No

Caption: Troubleshooting workflow for precipitation during in vitro assays.

References

Technical Support Center: Optimization of Protecting Group Strategies for Thioglucose

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for thioglucose protecting group strategies. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when choosing a protecting group for the thiol on this compound?

The selection of a thiol protecting group is paramount for the success of a multi-step synthesis. Key considerations include:

  • Stability: The protecting group must be stable to the reaction conditions planned for subsequent steps, including purification.[1][2]

  • Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and occur under mild conditions to avoid degradation of the this compound molecule.

  • Orthogonality: In complex syntheses with multiple protecting groups, the chosen thiol protecting group should be selectively removable without affecting other protecting groups.[3][4][5][6]

  • Influence on Reactivity: The electronic properties of the protecting group can influence the reactivity of the this compound, particularly at the anomeric center. Electron-withdrawing groups (e.g., acyl) decrease reactivity, while electron-donating groups (e.g., silyl (B83357) ethers) can increase it.[7]

Q2: I am observing significant disulfide bond formation. How can I prevent this?

Disulfide formation is a common side reaction due to the high susceptibility of thiols to oxidation.[1] To minimize this:

  • Inert Atmosphere: Conduct reactions involving free thiols under an inert atmosphere (e.g., nitrogen or argon).[8]

  • Degassed Solvents: Use degassed solvents to remove dissolved oxygen.

  • Immediate Use: Use the freshly deprotected thiol immediately in the subsequent reaction step to reduce its exposure to air.[8]

  • Chelating Agents: During workup or purification of a deprotected thiol, consider adding a chelating agent like EDTA to sequester metal ions that can catalyze oxidation.[9]

Q3: My per-O-acetylation of this compound is giving low yields and a mixture of anomers. What could be the cause?

Low yields and poor anomeric selectivity in per-O-acetylation can stem from several factors:

  • Catalyst Choice: While various Lewis acids can catalyze this reaction, their efficiency can differ. Boron trifluoride etherate (BF₃·OEt₂) and triflic acid are commonly used.[10][11] Iodine has also been reported as an effective catalyst for solvent-free per-O-acetylation.[12]

  • Reaction Conditions: Inadequate temperature control or reaction time can lead to incomplete reactions or the formation of side products.

  • Anomeric Control: The formation of anomeric mixtures is common. Subsequent anomeric substitution reactions can often be controlled to favor one anomer.[12]

Q4: What is an orthogonal protecting group strategy and why is it important for this compound chemistry?

An orthogonal protecting group strategy involves the use of multiple protecting groups in a single molecule, where each type of protecting group can be removed under specific conditions without affecting the others.[3][5][6] This is crucial in complex oligosaccharide synthesis where specific hydroxyl and thiol groups on the this compound need to be selectively functionalized at different stages of the synthesis.[4]

Troubleshooting Guides

S-Acetyl (Ac) Protecting Group
Issue Possible Cause(s) Troubleshooting Steps & Recommendations
Low or No Yield of S-Acetylated this compound Incomplete reaction due to insufficient acetylating agent or catalyst.- Ensure at least a stoichiometric amount of acetic anhydride (B1165640) and a suitable catalyst (e.g., pyridine (B92270), BF₃·OEt₂) are used.[1][10]- Monitor the reaction progress using Thin Layer Chromatography (TLC).
Decomposition of the starting material.- Perform the reaction at a controlled temperature, typically starting at 0°C before allowing it to warm to room temperature.[1]
Incomplete Deprotection of S-Acetyl Group Insufficient deprotecting agent or suboptimal reaction conditions.[8]- For base-mediated hydrolysis (e.g., NaOH, NaOMe), ensure the pH is sufficiently basic (pH > 12).[1]- For milder methods like thiol-thioester exchange (e.g., with cysteamine (B1669678) or thioglycolic acid), use an excess of the deprotecting agent and maintain the optimal pH (around 8).[8][13]- Extend the reaction time and monitor by TLC or LC-MS.[8]
Steric hindrance around the thioester.- Consider using a less sterically hindered deprotecting agent.- A slight increase in temperature may be beneficial, but monitor for side reactions.
Formation of Disulfide Byproduct During Deprotection Oxidation of the newly formed thiol.[8]- Perform the deprotection and subsequent workup under an inert atmosphere (N₂ or Ar).[1][8]- Use degassed solvents and reagents.[1]
Acetyl Group Migration During selective deprotection of other protecting groups, particularly under basic conditions, the acetyl group can migrate to a free hydroxyl group.- Careful selection of orthogonal protecting groups is crucial.- If migration is observed, consider alternative protecting groups for the hydroxyls that are less prone to acylation under the deprotection conditions.
S-Trityl (Trt) Protecting Group
Issue Possible Cause(s) Troubleshooting Steps & Recommendations
Low Yield of S-Tritylated this compound Steric hindrance preventing complete reaction.- The bulky trityl group selectively protects primary hydroxyls and thiols. Ensure the thiol is accessible.- Use a suitable base like pyridine and allow for sufficient reaction time.
Incomplete Deprotection of S-Trityl Group Insufficiently acidic conditions or steric hindrance.- Trityl groups are typically removed under acidic conditions (e.g., TFA, formic acid).[14] Ensure the acid concentration and reaction time are adequate.- In some cases, longer deprotection times may be necessary.[15]
Loss of trityl group during workup/drying.- For sensitive compounds, avoid prolonged drying under high vacuum, which can lead to trityl loss.[16]- Addition of a non-volatile base like Tris can help prevent trityl loss during drying.[16]
Side Reactions During Deprotection The highly stable trityl cation formed during deprotection can react with other nucleophiles.- Use scavengers like triethylsilane or 2-methyl-2-butene (B146552) to trap the trityl cation.[14]
Cleavage of other acid-sensitive protecting groups (e.g., silyl ethers).- Careful selection of orthogonal protecting groups is essential. It is possible to selectively deprotect trityl ethers in the presence of TBS ethers using milder acidic conditions like formic acid.[14]

Experimental Protocols

Protocol 1: S-Acetylation of this compound

This protocol describes the direct acylation of a thiol on a glucose derivative using acetic anhydride.

Materials:

  • This compound derivative (1.0 mmol)

  • Anhydrous Dichloromethane (DCM) (10 mL)

  • Pyridine (dried, 2.0 mmol, 2.0 equiv.)

  • Acetic anhydride (Ac₂O) (1.2 mmol, 1.2 equiv.)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Dissolve the this compound derivative in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add pyridine, followed by the dropwise addition of acetic anhydride.[1]

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[1]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.

  • Purify the crude product by flash column chromatography if necessary.

Protocol 2: Deprotection of S-Acetyl this compound using Sodium Hydroxide (B78521)

This protocol is a general method for the hydrolysis of thioacetates under basic conditions.

Materials:

  • S-acetylated this compound (1.0 mmol)

  • Ethanol (B145695) (EtOH) or Methanol (B129727) (MeOH) (10 mL)

  • 1 M Sodium hydroxide (NaOH) solution

  • 2 M Hydrochloric acid (HCl) solution (degassed)

  • Diethyl ether (degassed)

  • Water (degassed)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the S-acetylated compound in ethanol in a three-neck round-bottom flask under an inert atmosphere.[1]

  • Add 1 M NaOH solution dropwise until the pH is strongly basic (pH > 12).[1]

  • Reflux the reaction mixture for 1-2 hours, monitoring the deprotection by TLC.[1]

  • After completion, cool the mixture to room temperature.

  • Carefully neutralize the mixture with degassed 2 M HCl solution to pH 7.[1]

  • Transfer the mixture to a separatory funnel under an inert atmosphere.

  • Add degassed diethyl ether and degassed water and separate the organic layer.[1]

  • Wash the organic layer with degassed water and dry over anhydrous Na₂SO₄.

  • Remove the solvent using a rotary evaporator at low temperature to yield the free thiol.

Protocol 3: Deprotection of S-Acetyl this compound using Cysteamine

This protocol provides a milder alternative for deprotection, suitable for sensitive substrates.

Materials:

  • S-acetylated protein/thioglucose (1.0 equiv)

  • Deprotection buffer (e.g., phosphate (B84403) buffer, pH 7.5-8, degassed)

  • Methanol (MeOH)

  • Cysteamine (2.0 equiv)

  • Ethyl acetate (B1210297) (EtOAc)

  • EDTA (for protein purification)

Procedure:

  • Dissolve the S-acetylated compound in a mixture of methanol and degassed phosphate buffer (e.g., 1:9 v/v MeOH:buffer).[8]

  • Add cysteamine to the solution.[8]

  • Stir the reaction at room temperature for 30-60 minutes.[9]

  • Monitor the reaction by HPLC or TLC.

  • Upon completion, extract the reaction mixture with ethyl acetate (3x).[8]

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the deprotected thiol. For proteins, immediately purify using a desalting column equilibrated with a buffer containing EDTA.[9]

Visualizations

experimental_workflow cluster_protection Protection cluster_reaction Intermediate Reactions cluster_deprotection Deprotection start This compound Derivative protection S-Acetylation (Ac₂O, Pyridine, DCM) start->protection protected S-Acetyl this compound protection->protected reaction Further Synthetic Steps (e.g., Glycosylation) protected->reaction deprotection S-Acetyl Deprotection (NaOH or Cysteamine) reaction->deprotection final_product Final Product with Free Thiol deprotection->final_product

Caption: A general experimental workflow for the use of S-acetyl protection in this compound chemistry.

troubleshooting_tree issue Issue: Incomplete S-Acetyl Deprotection cause1 Check Reagent Stoichiometry and Quality issue->cause1 cause2 Review Reaction Conditions (Time, Temp, pH) issue->cause2 cause3 Consider Steric Hindrance issue->cause3 solution1a Use fresh deprotecting agent in sufficient excess. cause1->solution1a solution2a Extend reaction time. cause2->solution2a solution2b Optimize pH for the chosen method. cause2->solution2b solution2c Slightly increase temperature (monitor for side reactions). cause2->solution2c solution3a Switch to a less sterically hindered deprotecting agent. cause3->solution3a

Caption: A troubleshooting decision tree for incomplete S-acetyl deprotection of this compound.

References

common side reactions in thioglucose synthesis and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in thioglucose synthesis. The following sections address common side reactions and offer strategies to mitigate them, supported by experimental data and protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during this compound synthesis?

A1: The most frequently encountered side reactions in this compound synthesis include:

  • Aglycon Transfer: A problematic side reaction where the aglycon (the non-sugar portion of the thioglycoside) transfers from the glycosyl acceptor to the donor, or vice-versa. This can lead to a complex mixture of products and reduce the yield of the desired compound.[1]

  • Hydrolysis: The reaction of starting materials or activated intermediates with trace amounts of water in the reaction mixture. This leads to the formation of unreactive hemiacetals or hemiketals, which can significantly lower the product yield.[2][3]

  • Formation of Anomeric Mixtures: this compound synthesis can often result in a mixture of α and β anomers. Controlling the stereoselectivity to obtain a single anomer is a common challenge. The ratio of these isomers can be influenced by various factors, including temperature and the choice of catalyst.[4][5]

Q2: How can I prevent aglycon transfer during my synthesis?

A2: Aglycon transfer can be effectively blocked by using a sterically hindered aglycon. The 2,6-dimethylphenyl (DMP) group has been shown to be an effective blocking group.[1][6] The bulky methyl groups on the phenyl ring prevent the unwanted transfer reaction. While this may slightly lower the overall yield compared to less hindered aglycons in some cases, it significantly reduces the formation of the aglycon transfer byproduct.[6]

Q3: What is the best way to avoid hydrolysis of my starting materials?

A3: To minimize hydrolysis, it is crucial to perform the reaction under anhydrous conditions. The use of freshly activated molecular sieves (3 Å) is highly recommended to scavenge any residual moisture from the solvent and reagents.[2][3] Conducting reactions without molecular sieves can lead to a 10-20% decrease in yield due to competing hydrolysis.[2]

Q4: How can I control the anomeric selectivity (α/β ratio) of my product?

A4: The anomeric selectivity is influenced by several factors:

  • Temperature: Lowering the reaction temperature often enhances the stereoselectivity. For example, in triflic acid-mediated thioglycosidation, conducting the reaction at 0°C is crucial for maintaining complete β-stereoselectivity.[4][5][7]

  • Catalyst: The choice and amount of Lewis acid catalyst can impact the anomeric ratio. Triflic acid (TfOH) has been shown to be an efficient catalyst for achieving high stereoselectivity.[7][8]

  • Protecting Groups: The nature of the protecting groups on the sugar can influence the stereochemical outcome through neighboring group participation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of the desired thioglucoside and presence of an unexpected byproduct with a similar mass. Aglycon transfer between the glycosyl donor and acceptor.Utilize a glycosyl acceptor with a bulky aglycon, such as 2,6-dimethylphenyl (DMP), to sterically hinder the transfer reaction.[1][6]
Overall low yield and incomplete consumption of starting material. Hydrolysis of the starting material or activated intermediate due to residual water.Ensure all glassware is oven-dried. Use anhydrous solvents and add freshly activated 3 Å molecular sieves to the reaction mixture.[2][3]
Product is a mixture of α and β anomers. Reaction conditions are not optimized for stereoselectivity.Lower the reaction temperature (e.g., to 0°C or below).[4][5][9] Optimize the amount of Lewis acid catalyst used.[7]
Sluggish reaction and low conversion rate. Insufficient activation of the glycosyl donor.Increase the amount of the Lewis acid promoter, such as triflic acid (TfOH). Some less reactive starting materials may require stoichiometric amounts of the catalyst.[2][7]

Data Presentation

Table 1: Effect of Triflic Acid (TfOH) Concentration on Yield in the Synthesis of Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside

EntryTfOH (equivalents)Reaction TimeYield (%)Reference
10.24 h26[2]
20.53 h70[2]
30.81 h94[2]
41.035 min87[2]
51.220 min75[2]

Table 2: Impact of a Bulky Aglycon on Preventing Aglycon Transfer

DonorAcceptor AglyconDesired Product Yield (%)Aglycon Transfer Product Yield (%)Reference
Glucosyl Donor2-trifluoromethylphenyl9815[6][10]
Glucosyl Donor2,6-dimethylphenyl (DMP)74Not Detected[6][10]

Experimental Protocols

Protocol 1: Triflic Acid-Mediated Synthesis of Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside

This protocol is adapted from a high-yield synthesis method utilizing triflic acid as a catalyst.[7]

Materials:

  • β-D-Glucose pentaacetate

  • Ethanethiol (B150549)

  • Triflic acid (TfOH)

  • Anhydrous Dichloromethane (CH2Cl2)

  • Activated 3 Å molecular sieves

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

  • Celite

Procedure:

  • To a stirred mixture of β-D-glucose pentaacetate (1.0 equiv.) and freshly activated 3 Å molecular sieves in anhydrous CH2Cl2 under an argon atmosphere, add ethanethiol (2.0 equiv.).

  • Cool the mixture to 0°C.

  • Add triflic acid (0.8 equiv.) dropwise to the cooled mixture.

  • Stir the reaction at 0°C for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite and wash the filter cake with CH2Cl2.

  • Wash the combined organic filtrate with saturated aqueous NaHCO3 and then with water.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica (B1680970) gel column chromatography.

Protocol 2: General Procedure for this compound Synthesis using a 2,6-Dimethylphenyl (DMP) Aglycon to Prevent Aglycon Transfer

This protocol is based on the principle of using a sterically hindered aglycon to prevent the aglycon transfer side reaction.[1]

Materials:

  • Appropriately protected glycosyl donor (e.g., glycosyl acetate)

  • 2,6-Dimethylthiophenol

  • Lewis acid catalyst (e.g., BF3·OEt2 or TfOH)

  • Anhydrous solvent (e.g., Dichloromethane)

  • Activated 3 Å molecular sieves

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the glycosyl donor and 2,6-dimethylthiophenol in anhydrous solvent.

  • Add freshly activated 3 Å molecular sieves.

  • Cool the reaction mixture to the desired temperature (e.g., 0°C or -20°C).

  • Add the Lewis acid catalyst dropwise.

  • Stir the reaction at this temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous NaHCO3).

  • Warm the mixture to room temperature and dilute with the solvent.

  • Filter the mixture and wash the organic layer with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to obtain the desired thioglucoside.

Visualizations

Thioglucose_Synthesis_Workflow General Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start: Protected Glucose mix Combine Reactants at Low Temperature start->mix reagents Thiol + Lewis Acid reagents->mix solvent Anhydrous Solvent + Molecular Sieves solvent->mix react Stir and Monitor by TLC mix->react quench Quench Reaction react->quench extract Aqueous Work-up quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify end Pure this compound purify->end

Caption: General experimental workflow for this compound synthesis.

Troubleshooting_Logic Troubleshooting Common Side Reactions cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield or Impure Product cause1 Aglycon Transfer problem->cause1 cause2 Hydrolysis problem->cause2 cause3 Anomeric Mixture problem->cause3 solution1 Use Bulky Aglycon (e.g., DMP) cause1->solution1 solution2 Use Anhydrous Conditions + Molecular Sieves cause2->solution2 solution3 Lower Reaction Temperature cause3->solution3

Caption: Logical relationship between problems, causes, and solutions.

References

Technical Support Center: Improving the Stability of Thioglucose-Based Reagents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for thioglucose-based reagents. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of these critical reagents and to troubleshoot common issues encountered during their use.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound-based reagents?

A1: The stability of this compound-based reagents is primarily influenced by several factors, including:

  • Oxidation: The thiol group in this compound is susceptible to oxidation, which can lead to the formation of disulfides and other oxidized species, reducing the reagent's reactivity and purity.[1][2]

  • Temperature: Elevated temperatures can accelerate degradation pathways.[3] It is crucial to adhere to recommended storage temperatures.

  • pH: The stability of the thiol group is pH-dependent. Alkaline conditions can increase the rate of oxidation.[3]

  • Presence of Metal Ions: Trace metal ions, such as copper and iron, can catalyze the oxidation of thiols.[4][5][6]

  • Light Exposure: Photolytic degradation can occur upon exposure to light, leading to the cleavage of bonds and the formation of radical species.[7]

  • Moisture: For solid-form reagents, moisture can promote hydrolysis.[7]

Q2: My experimental results using a this compound-based reagent are inconsistent. What could be the cause?

A2: Inconsistent results are often a sign of reagent instability. The most likely cause is the degradation of your this compound stock solution. This can manifest as a decrease in the concentration of the active thiol-containing compound, leading to variable outcomes in your experiments.[8] It is recommended to regularly assess the purity of your reagent and prepare fresh solutions for critical experiments.

Q3: How should I properly store my this compound-based reagents?

A3: Proper storage is critical for maintaining the stability of this compound-based reagents. Here are some general guidelines:

  • Solid Form: Store in a tightly sealed container in a dry, dark place at the recommended temperature, typically 2-8°C for short-term and -20°C for long-term storage.[9] Storing under an inert atmosphere (e.g., argon or nitrogen) can further prevent oxidation.[1]

  • Solutions: Storing thiols in solution for extended periods is generally not recommended due to their lower stability.[9] If you must store solutions, they should be prepared with deoxygenated buffers, purged with an inert gas, and stored in tightly sealed vials at low temperatures (2-8°C for short-term, -20°C or -80°C for long-term).[8][10] Aliquoting into single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.[4]

Q4: I've noticed a color change in my this compound reagent. Is this a concern?

A4: A significant color change, such as darkening, could be an indication of degradation.[7] It is advisable to perform a purity analysis to ensure the reagent still meets the required specifications before proceeding with your experiments.

Q5: Can I use antioxidants to improve the stability of my this compound solutions?

A5: Yes, adding antioxidants can help improve stability. Ascorbic acid (Vitamin C) or its salts can be used to prevent oxidation in solution.[11] Additionally, including a chelating agent like EDTA in your buffers can sequester metal ions that catalyze oxidation.[10] However, it is important to ensure that any additives are compatible with your downstream application.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Low or No Reactivity of the this compound Reagent
Possible Cause Recommended Solution
Oxidation of the thiol group. 1. Use Deoxygenated Buffers: Prepare buffers by bubbling with an inert gas (argon or nitrogen) for 30-60 minutes before use to remove dissolved oxygen.[1] 2. Work Under an Inert Atmosphere: When preparing solutions or setting up reactions, work in a glove box or use Schlenk line techniques to maintain an oxygen-free environment.[2] 3. Add a Reducing Agent (Use with Caution): For some applications, a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine) can be used, as it is compatible with maleimide (B117702) chemistry and does not need to be removed before conjugation.[2] DTT can also be used, but it will need to be removed before reacting with maleimides.
Incorrect pH of the reaction buffer. The reactivity of the thiol group is pH-dependent. For reactions like thiol-maleimide conjugation, a pH range of 6.5-7.5 is generally optimal. Below pH 6.5, the reaction is slower. Ensure your buffer is at the correct pH.
Degraded reagent due to improper storage. 1. Verify Storage Conditions: Confirm that the reagent has been stored according to the manufacturer's recommendations (temperature, light protection, moisture).[7] 2. Perform a Quality Control Check: Assess the purity of your reagent using a suitable analytical method like HPLC or quantify the free thiol content using Ellman's reagent. 3. Use a Fresh Aliquot or New Reagent: If degradation is suspected, use a fresh, unopened vial of the reagent or a newly prepared solution from a solid stock.
Issue 2: High Background or Non-Specific Staining in Immunoassays
Possible Cause Recommended Solution
Formation of aggregates. 1. Centrifuge the Solution: Before use, centrifuge your this compound reagent solution to pellet any aggregates. 2. Optimize Conjugation Conditions: If you are preparing a conjugate, suboptimal conditions (e.g., high reagent concentrations, incorrect pH) can lead to aggregation. Consider performing the conjugation at a lower temperature (e.g., 4°C) for a longer duration.
Cross-reactivity of polyclonal antibodies. If using polyclonal antibodies in your assay, consider using cross-adsorbed secondary antibodies to minimize non-specific binding.[12]
Endogenous enzyme activity (for enzyme-linked assays). Ensure you have included appropriate blocking steps in your protocol to quench any endogenous enzyme activity in your sample.
Issue 3: Inconsistent Results in Cell-Based Assays
Possible Cause Recommended Solution
Instability of the this compound reagent in cell culture media. Cell culture media are complex aqueous solutions that can contribute to reagent degradation over time.[8][13] 1. Prepare Fresh Solutions: Add the this compound reagent to the cell culture medium immediately before use. 2. Perform a Stability Study: To understand the degradation rate in your specific medium, conduct a time-course experiment and analyze the concentration of the active compound at different time points.[8] 3. Replenish the Reagent: For long-term experiments, consider a partial media change with fresh reagent at regular intervals (e.g., every 24-48 hours).[8]
pH shifts in the culture medium. Cellular metabolism can cause the pH of the culture medium to change, which can affect the stability of the this compound reagent. Ensure your medium is adequately buffered and monitor the pH throughout the experiment.[14]
Interaction with media components. Some components in the cell culture medium may interact with and degrade the this compound reagent. If possible, test the stability of the reagent in a simpler buffer to see if the complex medium is the issue.

Data Presentation

Table 1: General Storage Recommendations for this compound-Based Reagents

Parameter Recommended Condition Rationale
Temperature Solid: 2-8°C (short-term), -20°C (long-term) Solution: 2-8°C (short-term), -80°C (long-term)[8]Minimizes thermal degradation.
Light Protect from light.[7]Prevents photolytic degradation.
Atmosphere Store under an inert gas (Argon or Nitrogen).[1]Prevents oxidation of the thiol group.
Moisture Store in a dry place.[7]Prevents hydrolysis.
Formulation Aliquot into single-use volumes.[4]Avoids repeated freeze-thaw cycles and contamination.

Table 2: Potential Degradation Pathways of this compound-Based Reagents

Stress Condition Potential Degradation Pathway Likely Degradation Products
Oxidation Oxidation of the sulfur atom.Disulfides, sulfoxides, sulfones.[7]
Hydrolysis Cleavage of the glycosidic bond or other labile bonds.This compound and other fragments.[7]
Thermal Stress Accelerated degradation through various pathways.A mixture of oxidation and hydrolysis products.
Photolysis Light-induced cleavage of bonds.Radical species and various degradation products.[7]
Reaction with Isothiocyanates (in specific contexts) Reaction of this compound with isothiocyanates upon heating.Heterocyclic compounds like 4-hydroxythiazolidine-2-thiones.[1]

Experimental Protocols

Protocol 1: Preparation of Deoxygenated Buffers for Enhanced Stability

Objective: To prepare buffers with minimal dissolved oxygen to reduce the rate of thiol oxidation.

Materials:

  • Buffer of choice (e.g., Phosphate-Buffered Saline, PBS)

  • Flask with a magnetic stir bar

  • Septum

  • Inert gas source (Argon or Nitrogen) with tubing and needles

Procedure:

  • Prepare the desired buffer solution.

  • Place the buffer in a flask with a magnetic stir bar.

  • Seal the flask with a septum.

  • Insert two needles through the septum: one for the inert gas inlet that extends below the liquid surface, and a second as a gas outlet.

  • Gently bubble the inert gas through the buffer for at least 30-60 minutes while stirring.[1]

  • Remove the needles and store the deoxygenated buffer in a tightly sealed container. For best results, use immediately.[1]

Protocol 2: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

Objective: To develop an HPLC method to separate and quantify the intact this compound-based reagent from its degradation products.

Materials:

  • This compound-based reagent reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or other appropriate mobile phase modifier

  • HPLC system with a UV or mass spectrometry (MS) detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation: Prepare mobile phases A (e.g., 0.1% formic acid in water) and B (e.g., 0.1% formic acid in acetonitrile).

  • Standard Solution Preparation: Prepare a stock solution of the reference standard in a suitable solvent. Create a series of dilutions for a calibration curve.

  • Sample Preparation (For Stability Studies):

    • Control: Dissolve the reagent in the chosen buffer.

    • Forced Degradation: Subject the reagent to stress conditions such as acid/base hydrolysis (e.g., 0.1 M HCl/NaOH), oxidation (e.g., 3% H₂O₂), heat (e.g., 60°C), and photolysis (UV light exposure).[7]

  • HPLC Analysis:

    • Equilibrate the C18 column with the initial mobile phase conditions.

    • Inject the standard solutions and samples.

    • Run a gradient elution to separate the components (e.g., start with a low percentage of mobile phase B and ramp up).

    • Monitor the elution profile at an appropriate wavelength or m/z range.

  • Data Analysis:

    • Identify the peak corresponding to the intact reagent.

    • New peaks appearing in the stressed samples are potential degradation products.

    • A method is considered "stability-indicating" if the degradation product peaks are well-resolved from the peak of the intact reagent.[7]

    • Quantify the amount of intact reagent remaining in the stability samples by comparing their peak areas to the calibration curve.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_exp Experimentation cluster_analysis Stability Assessment cluster_troubleshoot Troubleshooting reagent This compound Reagent (Solid) deoxygenated_buffer Prepare Deoxygenated Buffer (Protocol 1) reagent->deoxygenated_buffer stock_solution Prepare Stock Solution (Under Inert Atmosphere) deoxygenated_buffer->stock_solution cell_culture Cell-Based Assay stock_solution->cell_culture conjugation Bioconjugation stock_solution->conjugation instrument_analysis Instrumental Analysis stock_solution->instrument_analysis inconsistent_results Inconsistent Results cell_culture->inconsistent_results conjugation->inconsistent_results instrument_analysis->inconsistent_results hplc HPLC Analysis (Protocol 2) data Data Interpretation hplc->data degradation_confirmed Degradation Confirmed data->degradation_confirmed inconsistent_results->hplc optimize Optimize Storage & Handling degradation_confirmed->optimize optimize->reagent Use Fresh Reagent

Caption: Workflow for using and troubleshooting this compound-based reagents.

degradation_pathways cluster_stressors Stress Factors cluster_products Degradation Products This compound Intact this compound (R-SH) Disulfide Disulfide (R-S-S-R) This compound->Disulfide Sulfoxide Sulfoxide/Sulfone (R-SOxH) This compound->Sulfoxide Hydrolysis_Products Hydrolysis Products This compound->Hydrolysis_Products Radicals Radical Species This compound->Radicals Oxidants Oxidants (O₂, Metal Ions) Oxidants->Disulfide catalyzes Oxidants->Sulfoxide catalyzes Heat Heat Heat->Disulfide accelerates Heat->Hydrolysis_Products accelerates Light Light (UV) Light->Radicals induces pH_extreme Extreme pH pH_extreme->Disulfide promotes (alkaline) pH_extreme->Hydrolysis_Products promotes

Caption: Factors leading to the degradation of this compound-based reagents.

References

Technical Support Center: Optimizing Purification Protocols for Thioglucose Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing purification protocols for thioglucose products.

Troubleshooting Guides & FAQs

Issue 1: Low Yield After Silica (B1680970) Gel Chromatography

Q1: My final yield of the purified this compound product is significantly lower than expected after column chromatography. What are the potential causes and how can I improve it?

A1: Low recovery after silica gel chromatography is a common issue. Several factors could be contributing to this problem. Here are some troubleshooting steps:

  • Improper Solvent System: The polarity of your mobile phase (eluent) is critical. If the eluent is too polar, your compound may elute too quickly with impurities. If it's not polar enough, your compound may not elute from the column at all.

    • Solution: Optimize your solvent system using Thin Layer Chromatography (TLC) beforehand. Aim for an Rf value of 0.25-0.35 for your target compound to ensure good separation. A gradient elution, starting with a low polarity solvent and gradually increasing the polarity, can be very effective. For example, for acetylated thioglucosides, a gradient of ethyl acetate (B1210297) in hexanes is commonly used.

  • Compound Degradation on Silica: The slightly acidic nature of standard silica gel can cause degradation of acid-sensitive compounds.

    • Solution: Consider using deactivated silica gel (with a small percentage of water or triethylamine (B128534) added to the slurry and eluent) or an alternative stationary phase like alumina.

  • Irreversible Adsorption: Highly polar compounds can sometimes bind irreversibly to the silica gel.

    • Solution: If your this compound derivative is highly polar, consider using reversed-phase chromatography or adding a small amount of a more polar solvent like methanol (B129727) to your eluent at the end of the purification to wash the column.

  • Improper Column Packing: An improperly packed column with channels or cracks will lead to poor separation and, consequently, lower yields of the pure product.

    • Solution: Ensure you use a well-prepared slurry to pack your column and that the silica bed is uniform and free of air bubbles.

Issue 2: Product is Not Crystallizing

Q2: I am trying to purify my this compound derivative by recrystallization, but I'm not getting any crystals. What should I do?

A2: Recrystallization is dependent on the compound's solubility properties in a given solvent. Failure to form crystals can be due to several reasons:

  • Incorrect Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

    • Solution: Perform a solvent screen with small amounts of your product. Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, water, or mixtures).

  • Solution is Not Saturated: If the solution is not saturated at the higher temperature, it will not become supersaturated upon cooling, and thus no crystals will form.

    • Solution: After dissolving your compound in the hot solvent, try to slowly evaporate some of the solvent to increase the concentration until you see the first signs of cloudiness. Then, allow it to cool slowly.

  • Cooling Too Rapidly: Rapid cooling can lead to the formation of an oil or amorphous solid instead of crystals.

    • Solution: Allow the solution to cool to room temperature slowly and undisturbed. Placing the flask in an insulated container can help. Once at room temperature, you can then move it to an ice bath to maximize yield.[1]

  • Lack of Nucleation Sites: Crystal growth requires a starting point (a nucleus).

    • Solution: Try scratching the inside of the flask with a glass rod at the meniscus. The small glass particles that are scraped off can act as nucleation sites. Alternatively, add a tiny "seed" crystal of the pure compound if you have it.

Issue 3: Impurities Co-eluting with the Product in Chromatography

Q3: I am seeing impurities in my final product fractions after column chromatography. How can I improve the separation?

A3: Co-elution of impurities is a sign of insufficient resolution. Here are some strategies to enhance separation:

  • Optimize the Mobile Phase: A slight change in the solvent system can significantly impact selectivity.

    • Solution: For normal-phase chromatography, try a different solvent mixture. For instance, if you are using an ethyl acetate/hexane system, consider switching to a dichloromethane (B109758)/methanol system. Running a gradient elution with a very shallow gradient can also improve separation.

  • Use a Higher Performance Silica Gel: The particle size and surface area of the silica gel affect its resolving power.

    • Solution: Using a flash chromatography silica with a smaller particle size and higher surface area can lead to sharper peaks and better separation.[2]

  • Adjust the Column Dimensions: A longer and narrower column generally provides better resolution, although it will take longer to run.

    • Solution: If you are struggling with a difficult separation, try using a longer column.

  • Check for Overloading: Loading too much crude product onto the column will result in broad bands and poor separation.

    • Solution: As a rule of thumb, the amount of crude material should be about 1-2% of the weight of the silica gel.

Issue 4: Assessing the Purity of the Final Product

Q4: What are the best methods to accurately determine the purity of my final this compound product?

A4: It is crucial to use orthogonal analytical methods to confirm the purity of your compound.

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and quantitative method.

    • Recommendation: A reversed-phase C18 column is often suitable. The mobile phase can be a gradient of acetonitrile (B52724) and water, with a small amount of an acid like formic acid to improve peak shape. Detection can be done using a UV detector (around 215 nm) or a mass spectrometer (LC-MS) for greater specificity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and purity assessment.

    • Recommendation: The presence of unexpected signals can indicate impurities. Integration of the signals can also be used for a rough estimation of purity if the impurities have distinct and well-resolved peaks.

  • Melting Point: A pure crystalline solid will have a sharp melting point range (typically < 2 °C).

    • Recommendation: A broad melting point range is a strong indicator of impurities. Compare your observed melting point to the literature value if available.

Data Presentation

Table 1: Typical Parameters for Silica Gel Chromatography of Acetylated this compound

ParameterCondition 1Condition 2Condition 3Notes
Stationary Phase Silica Gel (60 Å, 40-63 µm)Silica Gel (60 Å, 40-63 µm)High-Performance Silica Gel (25 µm)Standard silica is suitable for most purifications. High-performance silica can improve resolution for difficult separations.
Mobile Phase 10-50% Ethyl Acetate in Hexanes (Gradient)1-6% Ethyl Acetate in Hexanes (Gradient)20% Ethyl Acetate in Hexanes (Isocratic)The optimal solvent system is highly dependent on the specific acetylated this compound derivative and the impurities present.
Typical Yield 70-85%80-90%>90%Yields are dependent on the efficiency of the preceding reaction and the separation.
Achieved Purity >95% (by HPLC)>98% (by HPLC)>99% (by HPLC)Purity should be confirmed by a secondary method like NMR or LC-MS.

Table 2: Recrystallization Solvents for this compound Derivatives

This compound DerivativeRecrystallization SolventTypical YieldMelting Point (°C)
1-Thio-β-D-glucose tetraacetateChloroform/Ether~55%115-118
6-Trityl-β-D-glucose-1,2,3,4-tetraacetate95% Ethanol~35-43%166-166.5

Experimental Protocols

Protocol 1: Purification of 1-Thio-β-D-glucose Tetraacetate by Silica Gel Chromatography

  • Preparation of the Column:

    • Select a glass column of appropriate size.

    • Prepare a slurry of silica gel (e.g., 60 Å, 40-63 µm) in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexanes).

    • Pour the slurry into the column and allow the silica to settle, ensuring even packing without air bubbles.

    • Add a thin layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude 1-thio-β-D-glucose tetraacetate in a minimal amount of dichloromethane or the initial eluent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica, and then evaporating the solvent.

    • Carefully load the sample onto the top of the column.

  • Elution:

    • Begin elution with the low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes).

    • Collect fractions and monitor the elution by TLC.

    • If necessary, gradually increase the polarity of the mobile phase (e.g., to 20%, 30%, and so on, ethyl acetate in hexanes) to elute the product.

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 1-thio-β-D-glucose tetraacetate.

Protocol 2: Recrystallization of 1-Thio-β-D-glucose Tetraacetate

  • Dissolution:

    • In an Erlenmeyer flask, dissolve the crude 1-thio-β-D-glucose tetraacetate in a minimal amount of hot chloroform.[3]

  • Cooling and Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • Once at room temperature, slowly add anhydrous ether until the solution becomes slightly cloudy, indicating the start of crystallization.[3]

    • Allow the flask to stand undisturbed to allow for complete crystal formation. The process can be aided by placing the flask in an ice bath after initial crystal formation at room temperature.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold ether to remove any remaining soluble impurities.

    • Dry the crystals thoroughly, for example, in a desiccator under vacuum, to obtain the pure product.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start D-Glucose Acetylation Acetylation (e.g., Acetic Anhydride, Pyridine) Start->Acetylation Bromination Bromination (e.g., HBr in Acetic Acid) Acetylation->Bromination Thiolation Thiolation (e.g., Thiourea, then base) Bromination->Thiolation Crude_Product Crude Acetylated This compound Thiolation->Crude_Product Chromatography Silica Gel Chromatography Crude_Product->Chromatography Recrystallization Recrystallization Chromatography->Recrystallization Pure_Product Pure Acetylated This compound Recrystallization->Pure_Product Purity_Check Purity & Identity Confirmation Pure_Product->Purity_Check HPLC HPLC Purity_Check->HPLC NMR NMR Purity_Check->NMR Melting_Point Melting Point Purity_Check->Melting_Point

Caption: Workflow for the synthesis, purification, and analysis of acetylated this compound.

signaling_pathway cluster_renal Renal Proximal Tubule Cell cluster_systemic Systemic Effects Glucose_Lumen Glucose in Renal Tubule Lumen SGLT2 SGLT2 Transporter Glucose_Lumen->SGLT2 Glucose_Reabsorption Glucose Reabsorption SGLT2->Glucose_Reabsorption Thioglucoside This compound Derivative (SGLT2i) Thioglucoside->SGLT2 Inhibits Bloodstream Glucose to Bloodstream Glucose_Reabsorption->Bloodstream Reduced_Reabsorption Reduced Glucose Reabsorption Glucose_Reabsorption->Reduced_Reabsorption Blocked by SGLT2i Glycosuria Glycosuria (Glucose in Urine) Reduced_Reabsorption->Glycosuria Lower_Blood_Glucose Lower Blood Glucose Reduced_Reabsorption->Lower_Blood_Glucose Metabolic_Changes Systemic Metabolic Reprogramming Lower_Blood_Glucose->Metabolic_Changes

Caption: Signaling pathway of this compound derivatives as SGLT2 inhibitors.

References

Technical Support Center: Managing Thiol-Containing Reagents in Thioglucose Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals to safely manage the pungent odors associated with thiol-containing reagents, such as thioacetic acid, used in thioglucose synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of thiol odors in the lab, even when using a fume hood?

A1: While working in a fume hood is essential, persistent thiol odors typically stem from secondary contamination. Key sources include improperly cleaned glassware, contaminated equipment (e.g., stir bars, spatulas, syringe needles), inadequately sealed waste containers, and small spills or drips outside the primary work area.[1] All materials that come into contact with thiols must be decontaminated immediately.

Q2: What is the most effective and immediate way to decontaminate glassware that has been in contact with thiols?

A2: The most effective method is to immerse the glassware in an oxidizing bleach bath immediately after use.[2][3][4] This bath should contain a solution of sodium hypochlorite, which oxidizes the thiols to less odorous compounds.[5][6] For best results, allow the glassware to soak for at least 12-24 hours before proceeding with standard washing procedures.[4][5]

Q3: How should I properly dispose of solid and liquid waste containing thiols?

A3: All thiol-contaminated waste must be treated as hazardous waste.[5][7]

  • Solid Waste: Items like gloves, paper towels, and septa should be sealed in a plastic bag (e.g., a zip-lock bag) before being placed into a designated and clearly labeled hazardous waste container to prevent odors from escaping.[1][4][5][6]

  • Liquid Waste: Collect liquid waste in a dedicated, leak-proof, and clearly labeled hazardous waste container.[7] Do not mix with other solvent waste unless approved by your institution's Environmental Health & Safety (EHS) office.[7] Reactive liquid waste should be quenched in a cooled bleach solution within a fume hood before being transferred to the waste container.[4][5]

Q4: Can I use something other than bleach to neutralize thiol odors?

A4: Yes, potassium permanganate (B83412) (KMnO₄) is a strong oxidizing agent that is also highly effective at neutralizing thiol odors.[8] It chemically reacts with mercaptans and other sulfur compounds, breaking them down into non-odorous substances.[8] It can be used in solution for scrubbing or quenching, similar to bleach.[8][9] However, bleach (sodium hypochlorite) is often more readily available and cost-effective for general lab use.[5][6]

Q5: My synthesis involves bubbling gas through a thiol-containing reaction mixture. How can I prevent the exhaust gas from smelling?

A5: All exhaust gas from the reaction should be passed through a bleach trap.[2] This involves using a bubbler filled with a bleach solution connected to the reaction's exhaust line. This setup effectively "scrubs" the exiting gas, oxidizing the volatile thiols before they can be released into the fume hood and surrounding environment.[2][5]

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments.

Problem Possible Cause(s) Recommended Solution(s)
Persistent "rotten egg" or "gas leak" smell in the lab. 1. Fugitive emissions from reaction setup.2. Contaminated equipment outside the fume hood.3. Improperly sealed waste containers.4. Fume hood not functioning correctly.1. Ensure all reaction exhaust lines are vented through a bleach trap. Keep the fume hood sash as low as possible.[2]2. Decontaminate all surfaces and equipment with a bleach solution. Soak non-disposable items in a bleach bath.[4][6]3. Seal all solid waste in a plastic bag before placing it in the hazardous waste bin. Ensure liquid waste containers are tightly capped.[1][5]4. Check the fume hood certification and airflow monitor. Contact your facility manager if it is not performing to specification.
Glassware still smells after washing. Insufficient decontamination prior to washing. The oxidation reaction is slow and requires adequate contact time.Submerge glassware in a prepared bleach bath immediately after use and allow it to soak for a minimum of 12-24 hours before cleaning.[3][4][5] For large flasks, fill them with a bleach solution and let them sit in the hood.[2][3]
Odor is noticed when using the rotovap or vacuum filtration. Volatile thiols are being pulled through the vacuum system and exhausted by the pump.The exhaust from the vacuum pump or aspirator should be vented through a bleach trap to neutralize the thiol vapors before they enter the lab atmosphere.[2] A cold trap (e.g., with liquid nitrogen or dry ice/acetone) placed before the vacuum pump is also highly recommended to capture volatile compounds.[5][6]
Bleach bath is no longer effective at neutralizing odors. The oxidizing agent (sodium hypochlorite) has been consumed by reacting with thiols.The formation of a white solid (oxidized thiol byproducts), excessive grime, or a strong, unpleasant smell indicates the bleach bath is spent.[2] Dispose of the old bath according to institutional guidelines and prepare a fresh one.[2]

Quantitative Data on Neutralizing Agents

The following table summarizes common neutralizing agents and their recommended concentrations for managing thiol odors.

Neutralizing Agent Typical Composition/Concentration Application Notes
Sodium Hypochlorite (Bleach) Bath 1:1 mixture of commercial bleach and water.[2] A 1:10 dilution of household bleach (5.25-8.25% NaOCl) is also commonly cited.[10][11]Decontamination of glassware and equipment; quenching reactions.Prepare fresh daily or weekly in a labeled, covered container.[2][10][12] The reaction can be exothermic, especially with concentrated waste; add waste slowly to a cooled bleach solution.[5][13]
Sodium Hypochlorite (Bleach) Trap Commercial grade bleach (e.g., 6.15% sodium hypochlorite).[5]Scrubbing exhaust gases from reactions or vacuum systems.Ensure gas flow is moderate (e.g., 1-2 bubbles per second) to allow sufficient contact time for neutralization.[2] Consider a secondary trap with potassium hydroxide (B78521) to neutralize HCl gas generated during oxidation.[5]
Potassium Permanganate (KMnO₄) Practical dose ratios for H₂S are 3.5-5 lbs KMnO₄ per lb of H₂S (neutral pH) or 12.5-15 lbs at alkaline pH.[14]Quenching reactions; scrubbing gases.A very strong oxidizer that effectively destroys thiols and other sulfur compounds.[8] Can be more costly and messier (produces MnO₂ solid) than bleach.[14]

Experimental Protocols

Protocol 1: Preparation and Use of a Thiol Decontamination Bleach Bath

  • Preparation: In a designated plastic container (e.g., a bucket) inside a chemical fume hood, prepare the bath by combining one part commercial bleach with one part water.[2]

  • Labeling: Clearly label the container "Thiol Decontamination Bath - Bleach" and include the preparation date. Cover the container with a lid or foil when not in use.[2]

  • Use: Immediately after use, place all contaminated glassware (flasks, beakers, graduated cylinders) and equipment (stir bars, spatulas) directly into the bath. Ensure items are fully submerged.

  • Soaking: Allow items to soak for at least 12-24 hours to ensure complete oxidation of residual thiols.[4][5]

  • Final Cleaning: After soaking, remove the items, rinse them thoroughly with water, and then proceed with standard laboratory washing procedures.[2]

  • Disposal: When the bath becomes ineffective (see Troubleshooting table), dispose of the contents according to your institution's hazardous waste guidelines.[2][5]

Protocol 2: Setup of a Bleach Trap for Reaction Off-Gassing

  • Apparatus: Use a glass gas washing bottle or a bubbler flask.

  • Filling: Inside a fume hood, fill the bubbler approximately halfway with undiluted commercial-grade bleach.[5]

  • Connection: Connect the gas outlet from your reaction apparatus (e.g., the top of the condenser) to the inlet tube of the bubbler using chemically resistant tubing. The inlet tube should extend below the surface of the bleach.

  • Venting: Ensure the outlet of the bubbler is open to the back of the fume hood to allow the scrubbed gas to vent safely.[2]

  • Operation: During the reaction, maintain a slow and steady flow of inert gas (e.g., nitrogen or argon) to create a gentle stream of bubbles (1-2 per second) through the bleach trap.[2] This ensures efficient neutralization of any volatile thiols being carried out of the reaction vessel.

  • Disassembly: Once the reaction is complete, the bleach solution should be disposed of as hazardous waste.[5]

Visual Workflow and Logic Diagrams

Thiol_Odor_Troubleshooting start Persistent Thiol Odor Detected in Lab? hood_check Is the fume hood certified and functioning correctly? start->hood_check waste_check Are all waste containers properly sealed? hood_check->waste_check Yes contact_ehs Contact Facilities/EHS for fume hood inspection. hood_check->contact_ehs No glassware_check Is all glassware and equipment immediately decontaminated after use? waste_check->glassware_check Yes seal_waste Seal solid waste in plastic bags. Ensure liquid waste caps (B75204) are tight. waste_check->seal_waste No decon_protocol Implement strict decontamination protocol. Soak all items in a bleach bath for 12-24h. glassware_check->decon_protocol No no_odor Odor Issue Resolved glassware_check->no_odor Yes contact_ehs->waste_check seal_waste->glassware_check decon_protocol->no_odor

Caption: Troubleshooting workflow for identifying and resolving the source of thiol odors.

Thiol_Handling_Workflow cluster_prep A. Preparation Phase cluster_cleanup C. Cleanup & Disposal Phase prep_ppe 1. Don appropriate PPE (Gloves, Goggles, Lab Coat) prep_hood 2. Work exclusively in a certified fume hood prep_ppe->prep_hood prep_bath 3. Prepare fresh bleach bath and waste containers prep_hood->prep_bath run_rxn 4. Run reaction in a closed or isolated system use_trap 5. Vent all exhaust gas through a bleach trap run_rxn->use_trap quench_waste 6. Quench reactive waste in cooled bleach solution decon_glass 7. Submerge all glassware in bleach bath immediately quench_waste->decon_glass dispose_waste 8. Seal and dispose of all waste as hazardous decon_glass->dispose_waste

Caption: Standard operating procedure workflow for handling thiol-containing reagents.

References

Validation & Comparative

A Comparative Analysis of Aurothioglucose and Auranofin in Preclinical Arthritis Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Gold-based therapies have a long history in the management of rheumatoid arthritis. Among these, the injectable aurothioglucose (B1665330) and the orally administered auranofin have been subjects of considerable research. This guide provides a detailed comparison of their efficacy in preclinical arthritis models, drawing upon available experimental data to inform researchers and drug development professionals.

Mechanism of Action: A Tale of Two Gold Compounds

While both are gold-containing disease-modifying antirheumatic drugs (DMARDs), aurothis compound and auranofin exhibit distinct mechanistic profiles.

Auranofin , a lipophilic compound, is understood to exert its anti-inflammatory effects through the inhibition of several key intracellular signaling pathways. Notably, it targets thioredoxin reductase, an enzyme crucial for maintaining cellular redox balance. By inhibiting this enzyme, auranofin induces oxidative stress in inflammatory cells. Furthermore, auranofin has been shown to suppress the activation of the NF-κB signaling pathway, a central regulator of pro-inflammatory gene expression. This inhibition leads to a downstream reduction in the production of inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).

In contrast, the precise molecular mechanisms of aurothis compound , a hydrophilic compound, are less well-defined. It is known to be taken up by macrophages and other immune cells, where it is thought to interfere with their function. Evidence suggests that aurothis compound can inhibit the activity of various enzymes and modulate cellular processes, but a definitive, singular target has yet to be fully elucidated. It is generally believed to exert its therapeutic effects by modulating the activity of macrophages and lymphocytes.

Head-to-Head in Arthritis Models: Efficacy Comparison

Direct comparative preclinical studies of aurothis compound and auranofin in standardized arthritis models are limited. However, by examining individual studies on each compound within similar models, we can draw inferences about their relative efficacy. The two most common models used for this purpose are Collagen-Induced Arthritis (CIA) and Adjuvant-Induced Arthritis (AIA).

Adjuvant-Induced Arthritis (AIA) in Rats

The AIA model is a well-established model of inflammatory arthritis. While direct comparative data is scarce, a study investigating the effects of auranofin in AIA rats demonstrated a reduction in paw edema and a normalization of aberrant interleukin production. Specifically, prophylactic treatment with auranofin was shown to reduce elevated IL-1 production and normalize depressed IL-2 production.

Collagen-Induced Arthritis (CIA) in Mice and Rats

The CIA model is another widely used model that shares many pathological features with human rheumatoid arthritis. It is characterized by an autoimmune response to type II collagen, leading to joint inflammation, cartilage destruction, and bone erosion.

Unfortunately, the available scientific literature lacks direct comparative studies of aurothis compound and auranofin in the CIA model with quantitative data on key parameters such as arthritis score, paw swelling, and histological changes. While numerous studies validate the CIA model and detail its pathological features, specific data on the efficacy of these two gold compounds within this model is not extensively reported. Clinical trials in humans have suggested that aurothis compound may be slightly more effective than auranofin, although this is not consistently observed and is often accompanied by a higher incidence of adverse effects with aurothis compound.[1]

Data Summary

Due to the limited availability of direct head-to-head preclinical data, a comprehensive quantitative comparison in a tabular format is not feasible at this time. Future preclinical research directly comparing these two compounds in standardized arthritis models would be invaluable.

Experimental Protocols

Below are detailed methodologies for the induction and assessment of the two most relevant preclinical arthritis models discussed.

Adjuvant-Induced Arthritis (AIA) in Rats

I. Induction of Arthritis:

  • Adjuvant Preparation: A suspension of Mycobacterium tuberculosis in mineral oil (Complete Freund's Adjuvant - CFA) is used.

  • Injection: A single intradermal injection of CFA is administered into the paw or the base of the tail of susceptible rat strains (e.g., Lewis rats).

  • Disease Development: Arthritis typically develops in the injected and contralateral limbs within 10-14 days, characterized by inflammation, swelling, and redness.

II. Assessment of Arthritis:

  • Clinical Scoring: Arthritis severity is scored based on a scale that assesses the degree of erythema and swelling in each paw.

  • Paw Volume Measurement: Paw volume is quantified using a plethysmometer, which measures the displacement of water upon immersion of the paw.

  • Histopathological Analysis: At the end of the study, joints are collected, fixed, decalcified, and sectioned. The sections are then stained (e.g., with Hematoxylin and Eosin) to assess the degree of inflammation, synovial hyperplasia, cartilage degradation, and bone erosion.

Collagen-Induced Arthritis (CIA) in Mice/Rats

I. Induction of Arthritis:

  • Antigen Preparation: An emulsion is prepared by mixing type II collagen (typically from bovine or chicken) with Complete Freund's Adjuvant (CFA).

  • Primary Immunization: The collagen/CFA emulsion is injected intradermally at the base of the tail of susceptible rodent strains (e.g., DBA/1 mice).

  • Booster Immunization: A second injection of type II collagen, often emulsified in Incomplete Freund's Adjuvant (IFA), is administered 21 days after the primary immunization.

  • Disease Development: Arthritis typically appears 26 to 35 days after the initial injection, manifesting as swelling and redness in the paws.

II. Assessment of Arthritis:

  • Clinical Scoring: Similar to the AIA model, a scoring system is used to grade the severity of arthritis in each paw based on visual signs of inflammation.[2][3]

  • Paw Thickness/Volume Measurement: Calipers or a plethysmometer are used to measure the changes in paw thickness or volume over time.

  • Histopathological Analysis: Joint tissues are processed for histological examination to evaluate the extent of inflammation, pannus formation, cartilage destruction, and bone erosion.[4][5][6][7]

Signaling Pathways and Experimental Workflows

To visualize the key concepts discussed, the following diagrams are provided.

auranofin_mechanism auranofin Auranofin tr Thioredoxin Reductase auranofin->tr Inhibits nfkb_pathway NF-κB Signaling Pathway auranofin->nfkb_pathway Inhibits ros ↑ Reactive Oxygen Species (ROS) tr->ros pro_inflammatory_cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) nfkb_pathway->pro_inflammatory_cytokines

Auranofin's inhibitory effect on key inflammatory pathways.

arthritis_model_workflow cluster_induction Arthritis Induction cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment induction Induction of Arthritis (CIA or AIA) treatment Drug Administration (Aurothis compound or Auranofin) induction->treatment clinical_scoring Clinical Scoring treatment->clinical_scoring paw_measurement Paw Swelling Measurement treatment->paw_measurement histopathology Histopathological Analysis treatment->histopathology cytokine_analysis Cytokine Level Analysis treatment->cytokine_analysis

General experimental workflow for evaluating anti-arthritic drugs.

Conclusion

Both aurothis compound and auranofin have demonstrated efficacy in the management of rheumatoid arthritis, albeit through different mechanisms of action. Auranofin's mechanism is more clearly understood, involving the inhibition of thioredoxin reductase and the NF-κB signaling pathway. While clinical data provides some comparative insights, there is a notable gap in direct, head-to-head preclinical studies in established arthritis models like CIA and AIA. Such studies would be instrumental in providing a more definitive comparison of their efficacy and in elucidating the finer points of their immunomodulatory effects. For drug development professionals, the distinct mechanisms of these two gold compounds may offer different avenues for the development of novel anti-arthritic therapies.

References

Thioglucose as a Glucose Transport Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of thioglucose and its alternatives as glucose transport inhibitors, supported by experimental data. We will delve into their mechanisms of action, inhibitory efficacy, and the experimental protocols used for their validation.

Introduction to Glucose Transport Inhibition

Glucose is a fundamental source of energy for cellular processes, and its transport across the cell membrane is mediated by two main families of proteins: the facilitative glucose transporters (GLUTs) and the sodium-glucose cotransporters (SGLTs). In various pathological conditions, such as cancer and diabetes, the dysregulation of glucose transport presents a therapeutic target. Inhibiting glucose uptake can selectively starve cancer cells of their primary energy source or modulate blood glucose levels.

This compound, a glucose analog where a sulfur atom replaces the oxygen in the pyranose ring, has been investigated as an inhibitor of glucose transport. This guide will evaluate the efficacy of this compound in this role and compare it with other well-established glucose transport inhibitors.

Comparative Analysis of Glucose Transport Inhibitors

The following table summarizes the quantitative data on the inhibitory potency of this compound (specifically 5-thio-D-glucose) and selected alternative inhibitors. It is important to note that the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) are highly dependent on the experimental conditions, including the cell type and the specific transporter isoform being studied.

InhibitorTarget Transporter(s)Inhibition TypeKi ValueIC50 ValueCell Line / System
5-Thio-D-glucose SGLTs, Facilitated diffusion transportersCompetitive3.0 mM (for hexose (B10828440) carrier)-Mouse small intestine
Competitive4.8 mM (vs. D-galactose), 9.7 mM (vs. methyl α-D-glucopyranoside)-Rabbit kidney cortex
Cytochalasin B GLUT1, GLUTsNon-competitive6.6 µM~0.5 µMDog brain, Human erythrocytes
Fasentin GLUT1, GLUT4--~68 µM (preferentially GLUT4)L6 myoblasts
Phloretin GLUT1, GLUT2, SGLT1, SGLT2Competitive / Partially Competitive--Brain, Human retinal pigment epithelial cells

Mechanism of Action and Specificity

This compound (5-Thio-D-glucose):

5-Thio-D-glucose acts as a competitive inhibitor of glucose transport. This means it binds to the same site on the transporter protein as glucose, thereby preventing glucose from being transported across the membrane. Studies have shown that it inhibits both SGLTs, which are involved in active glucose transport, and facilitated diffusion transporters (GLUTs). The apparent Ki of 3.0 mM for the hexose-transport carrier in the mouse small intestine suggests a lower affinity for the transporter compared to D-glucose.

Alternative Inhibitors:

  • Cytochalasin B: This fungal metabolite is a potent non-competitive inhibitor of glucose transport, primarily targeting GLUT1. Non-competitive inhibition means that it binds to a site on the transporter that is different from the glucose-binding site, but its binding still prevents the transport of glucose.

  • Fasentin: Fasentin has been identified as an inhibitor of GLUT1 and GLUT4. It has been shown to block glucose uptake in cancer cell lines.

  • Phloretin: This natural dihydrochalcone (B1670589) is a known inhibitor of both SGLT and GLUT transporters. It acts as a competitive or partially competitive inhibitor.

Experimental Protocols

Validation of glucose transport inhibitors typically involves measuring the uptake of a labeled glucose analog, such as 2-deoxy-D-[3H]glucose or a fluorescent glucose derivative, in cells. Below is a generalized protocol for a common glucose uptake assay.

Protocol: 2-Deoxy-D-[3H]glucose Uptake Assay

This protocol describes a method for measuring the inhibition of glucose uptake in cultured cells.

Materials:

  • Cultured cells (e.g., cancer cell line)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Krebs-Ringer-HEPES (KRH) buffer (or other suitable buffer)

  • 2-deoxy-D-[3H]glucose (radiolabeled glucose analog)

  • Unlabeled 2-deoxy-D-glucose

  • Test inhibitor (e.g., this compound, cytochalasin B)

  • Cell lysis buffer (e.g., 0.1 M NaOH)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Culture: Plate cells in a multi-well plate (e.g., 24-well plate) and grow to a confluent monolayer.

  • Pre-incubation:

    • Wash the cells twice with warm PBS.

    • Incubate the cells in KRH buffer for a defined period (e.g., 30-60 minutes) at 37°C to deplete intracellular glucose.

  • Inhibitor Treatment:

    • Aspirate the buffer and add fresh KRH buffer containing the desired concentration of the test inhibitor or vehicle control.

    • Incubate for a specific time (e.g., 15-30 minutes) at 37°C.

  • Glucose Uptake:

    • Initiate glucose uptake by adding KRH buffer containing 2-deoxy-D-[3H]glucose and a low concentration of unlabeled 2-deoxy-D-glucose.

    • Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C. The timing is critical to measure the initial rate of uptake.

  • Termination of Uptake:

    • Rapidly aspirate the radioactive solution.

    • Wash the cells three times with ice-cold PBS to remove extracellular radioactivity.

  • Cell Lysis:

    • Add cell lysis buffer to each well and incubate to ensure complete lysis.

  • Scintillation Counting:

    • Transfer the cell lysate to a scintillation vial.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Normalize the counts per minute (CPM) to the protein concentration of each well to account for variations in cell number.

    • Calculate the percentage of inhibition of glucose uptake by comparing the values from inhibitor-treated cells to the vehicle-treated control cells.

Visualizations

Signaling and Experimental Workflow Diagrams

Glucose_Transport_Inhibition cluster_membrane Cell Membrane GLUT Glucose Transporter (e.g., GLUT1) Glucose_in Intracellular Glucose GLUT->Glucose_in Transports Glucose_out Extracellular Glucose Glucose_out->GLUT Binds to transporter Inhibitor Inhibitor (e.g., this compound) Inhibitor->GLUT Blocks transport Glucose_Uptake_Assay_Workflow A 1. Seed Cells B 2. Pre-incubate (Glucose Depletion) A->B C 3. Add Inhibitor B->C D 4. Add Radiolabeled Glucose Analog C->D E 5. Incubate (Uptake) D->E F 6. Wash Cells (Terminate Uptake) E->F G 7. Lyse Cells F->G H 8. Scintillation Counting G->H I 9. Analyze Data H->I

A Comparative Analysis of Thioglucose and Its Selenosugar Analogs in Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of thioglucose and its corresponding selenosugar analogs, focusing on their performance in key biological assays. The substitution of sulfur with selenium in the glucose scaffold has been shown to significantly modulate the pharmacological properties of these compounds, offering promising avenues for the development of novel therapeutics. This document summarizes experimental data on their cytotoxicity, enzyme inhibition, and antioxidant activity, and provides detailed protocols for the cited experiments.

Comparative Biological Activity

The isosteric replacement of sulfur with selenium in the sugar backbone can lead to enhanced biological activity. This is often attributed to the differences in atomic size, electronegativity, and redox properties between sulfur and selenium.

Table 1: Comparative Cytotoxicity
Compound TypeExample Compound/DerivativeCell LineIC50 (µM)Reference
Thiosugar Analog Silver-NHC complex of a this compound derivativeA2780 (Ovarian)1.1–1.3[2]
Selenosugar Analog General observation from comparative studies of S/Se analogsVariesSignificantly lower than sulfur analogs[1]

Note: The data presented are from different studies and on different molecular scaffolds, but they illustrate the general trend of enhanced cytotoxicity with selenium substitution. Direct comparative studies on identical sugar analogs are needed for a conclusive assessment.

Table 2: Comparative Enzyme Inhibition

The inhibitory activity of thiosugar and selenosugar analogs against glycosidase enzymes is a key area of investigation for the development of antidiabetic drugs. A direct comparison of a salacinol-derived selenosugar and its thiosugar analog against α-glucosidase has been reported.

CompoundTarget EnzymeKi (µM)Reference
Salacinol Selenosugar Analog α-Glucosidase41[3]
Salacinol Thiosugar Analog α-GlucosidaseInactive[3]
Table 3: Comparative Antioxidant Activity

Both thio- and selenosugars exhibit antioxidant properties. While direct comparative quantitative data like Trolox Equivalent Antioxidant Capacity (TEAC) for a pair of thio- and selenosugar analogs is limited, the general antioxidant potential has been noted.

Compound TypeAssayAntioxidant CapacityReference
Thiosugar Analog General antioxidant assaysPotent scavenging activity[4]
Selenosugar Analog General antioxidant assaysPotent scavenging activity, often higher than sulfur counterparts[4]

Note: The development of quantitative structure-activity relationships for the antioxidant effects of these compounds is an ongoing area of research.

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

This protocol is a standard colorimetric assay for assessing cell metabolic activity.

a) Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Cancer cell line of interest

  • Complete culture medium

  • Phosphate-buffered saline (PBS)

b) Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the this compound or selenosugar analogs and incubate for 24-72 hours. Include a vehicle control (e.g., DMSO).

  • After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan (B1609692) crystals.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 value.

Enzyme Inhibition Assay: α-Glucosidase Inhibition

This protocol is used to determine the inhibitory effect of compounds on α-glucosidase activity.

a) Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate (B84403) buffer (pH 6.8)

  • Test compounds (this compound and selenosugar analogs)

  • 96-well plates

  • Sodium carbonate (Na2CO3) solution (0.1 M)

b) Procedure:

  • Add 50 µL of different concentrations of the test compounds to the wells of a 96-well plate.

  • Add 50 µL of α-glucosidase solution (0.5 U/mL in phosphate buffer) to each well and incubate for 10 minutes at 37°C.

  • Initiate the reaction by adding 50 µL of pNPG solution (5 mM in phosphate buffer) to each well.

  • Incubate the plate for 20 minutes at 37°C.

  • Stop the reaction by adding 50 µL of Na2CO3 solution.

  • Measure the absorbance at 405 nm, which corresponds to the amount of p-nitrophenol released.

  • Calculate the percentage of inhibition and determine the IC50 or Ki value.

Antioxidant Activity: TEAC (Trolox Equivalent Antioxidant Capacity) Assay

This assay measures the ability of a compound to scavenge the stable radical cation ABTS•+.

a) Materials:

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)

  • Potassium persulfate

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)

  • Ethanol (B145695) or buffer solution

  • 96-well plates

b) Procedure:

  • Prepare the ABTS•+ radical solution by mixing equal volumes of 7 mM ABTS stock solution and 2.45 mM potassium persulfate solution and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•+ solution with ethanol or buffer to an absorbance of 0.70 (±0.02) at 734 nm.

  • Prepare a series of Trolox standards of known concentrations.

  • Add 10 µL of the test compounds or Trolox standards to 190 µL of the diluted ABTS•+ solution in a 96-well plate.

  • Incubate the plate for a set time (e.g., 6 minutes) at room temperature.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition of the ABTS•+ radical and compare it to the Trolox standard curve to determine the TEAC value.

Signaling Pathway Analysis

Both this compound and selenosugar analogs have been implicated in the modulation of key cellular signaling pathways, particularly those involved in cancer cell proliferation and survival. The PI3K/Akt pathway is a critical regulator of these processes and is a common target for these compounds.

G Proposed Signaling Pathway Modulation by Thio- and Selenosugar Analogs cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates IKK IKK Akt->IKK Activates GSK3b GSK-3β Akt->GSK3b Inhibits Bcl2 Bcl-2 Akt->Bcl2 Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes IκB IκB IKK->IκB Inhibits NFkB NF-κB IκB->NFkB NFkB->Proliferation Promotes Apoptosis_Inhibition Inhibition of Apoptosis Bcl2->Apoptosis_Inhibition Promotes Sugar_Analogs Thio- & Selenosugar Analogs Sugar_Analogs->PI3K Inhibit Sugar_Analogs->Akt Inhibit

Figure 1: Proposed mechanism of action for thio- and selenosugar analogs.

The diagram above illustrates a plausible mechanism by which thio- and selenosugar analogs may exert their anticancer effects. By inhibiting key components of the PI3K/Akt signaling pathway, such as PI3K and Akt itself, these compounds can disrupt downstream signaling cascades that promote cell proliferation and survival, and inhibit apoptosis. The inhibition of this pathway ultimately leads to a reduction in cancer cell viability. Selenosugar analogs are often more potent in this regard.

Conclusion

The available evidence strongly suggests that the substitution of sulfur with selenium in glucose analogs can lead to a significant enhancement of their therapeutic properties. Selenosugar analogs have demonstrated superior performance in terms of cytotoxicity and enzyme inhibition compared to their thiosugar counterparts. While more direct comparative studies are needed to fully elucidate the structure-activity relationships, the current data highlights the immense potential of selenosugars in the development of novel anticancer and antidiabetic agents. The modulation of critical signaling pathways, such as the PI3K/Akt pathway, appears to be a key mechanism underlying their enhanced biological activity. Further research into the synthesis and evaluation of a wider range of these analogs is warranted to unlock their full therapeutic potential.

References

Comparative Efficacy of Thioglycosides in the Inhibition of Human Sodium-Glucose Cotransporters hSGLT1 and hSGLT2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data

The sodium-glucose cotransporters SGLT1 and SGLT2 have emerged as significant therapeutic targets for managing hyperglycemia in diabetes.[1][2][3] SGLT2, predominantly expressed in the kidneys, is responsible for the majority of glucose reabsorption, while SGLT1, found in the small intestine and kidneys, plays a crucial role in dietary glucose absorption and the reabsorption of remaining glucose in the kidneys.[4][5][6] Inhibition of these transporters presents a promising strategy for controlling blood glucose levels.[1][2][3] This guide provides a comparative analysis of the inhibitory effects of various thioglycosides on human SGLT1 (hSGLT1) and human SGLT2 (hSGLT2), supported by experimental data.

Quantitative Comparison of Inhibitory Potency

The inhibitory effects of seven thioglycoside compounds were evaluated against hSGLT1 and hSGLT2. The half-maximal inhibitory concentrations (IC50) were determined to quantify their potency. For comparison, the well-characterized SGLT inhibitor Phlorizin was also evaluated. The results are summarized in the table below.

CompoundhSGLT1 IC50 (µM)hSGLT2 IC50 (µM)Selectivity (hSGLT1/hSGLT2)
Thioglycoside I 30100.33
Thioglycoside II 37350.95
Thioglycoside III 9121.33
Thioglycoside IV 22200.91
Thioglycoside V 28250.89
Thioglycoside VI 35300.86
Thioglycoside VII 15885.87
Phlorizin 42280.67

Data sourced from a study by Castaneda et al.[1][3]

Key Findings from the Data:

  • Thioglycoside I (phenyl-1'-thio-β-D-glucopyranoside) demonstrated a stronger inhibitory effect on hSGLT2 compared to hSGLT1, with an IC50 value of 10 µM for hSGLT2 and 30 µM for hSGLT1.[1][3] This compound was also a more potent inhibitor of hSGLT2 than Phlorizin.[1][3]

  • Thioglycoside VII (2-hydroxymethyl-phenyl-1'-thio-β-D-galactopyranoside) , in contrast, showed a pronounced selective inhibitory effect on hSGLT1, with an IC50 of 15 µM, compared to 88 µM for hSGLT2.[1][3]

  • The remaining thioglycosides exhibited similar inhibitory effects on both hSGLT1 and hSGLT2.[1][3]

Experimental Protocols

The following methodologies were employed to determine the inhibitory effects of the thioglycosides on hSGLT1 and hSGLT2.

1. Cell Culture and Transfection:

  • Chinese Hamster Ovary (CHO) cells were stably transfected to express either hSGLT1 or hSGLT2.[1][3] This provides a consistent and controlled system for studying the activity of each transporter individually.

2. α-Methyl-Glucoside (AMG) Uptake Assay:

  • The inhibitory effect of the thioglycosides was assessed by measuring the uptake of a non-metabolizable glucose analog, α-methyl-glucoside (AMG).[1][3]

  • CHO cells expressing either hSGLT1 or hSGLT2 were incubated with [14C]-labeled AMG in the presence and absence of various concentrations of the thioglycoside compounds.[1][7]

  • Sodium-dependent [14C]AMG uptake was calculated by subtracting the uptake measured in a sodium-free buffer from the uptake in a sodium-containing buffer.[1][3]

  • The results were expressed as the percentage of inhibition of AMG uptake compared to control cells not exposed to thioglycosides.[1][3]

  • IC50 values were then calculated from the concentration-response curves.[1][3]

3. Membrane Potential Measurements:

  • Fluorescence Resonance Energy Transfer (FRET) was used to measure changes in membrane potential, providing a secondary method to assess the inhibitory activity of the thioglycosides.[1][2][3]

Mechanism of Action and Experimental Workflow

The inhibitory action of thioglycosides on SGLT transporters is competitive, meaning they vie with glucose for the same binding site on the transporter protein.[1][2][3] By binding to the transporter, the thioglycoside blocks the translocation of glucose across the cell membrane.

Below is a diagram illustrating the experimental workflow for assessing the inhibitory effect of thioglycosides on hSGLT1 and hSGLT2.

G cluster_prep Cell Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis CHO_cells CHO Cells Transfection Stable Transfection with hSGLT1 or hSGLT2 Plasmid CHO_cells->Transfection Selection Selection of Stably Expressing Cell Lines Transfection->Selection Seeding Seed Cells in Assay Plates Selection->Seeding Incubation Incubate with Thioglycosides (Various Concentrations) Seeding->Incubation AMG_Uptake Add [14C]-AMG (Substrate) Incubation->AMG_Uptake Termination Stop Uptake (e.g., Ice-cold Wash) AMG_Uptake->Termination Lysis Cell Lysis Termination->Lysis Measurement Measure Radioactivity (Scintillation Counting) Lysis->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Values Calculation->IC50

Caption: Experimental workflow for assessing SGLT inhibition.

This diagram outlines the key steps from cell line preparation to the final data analysis for determining the inhibitory potency of thioglycosides.

The signaling pathway involved is a direct inhibition of the transporter protein. The thioglycoside molecule binds to the SGLT transporter, preventing the conformational changes necessary for glucose and sodium translocation into the cell.

G cluster_membrane Cell Membrane SGLT hSGLT1 / hSGLT2 Transporter Intracellular Intracellular Space SGLT->Intracellular Translocation Blocked Transport Blocked SGLT->Blocked Glucose_Na Glucose + Na+ Glucose_Na->SGLT Binds Thioglycoside Thioglycoside Thioglycoside->SGLT Competitively Binds

Caption: Competitive inhibition of SGLT transporters.

References

Thioglycosides vs. O-Glycosides: A Comparative Guide to Stability

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of glycochemistry and drug development, the stability of the glycosidic bond is a critical determinant of a molecule's efficacy, pharmacokinetics, and overall utility. While O-glycosides are ubiquitous in nature, their synthetic counterparts, thioglycosides—where a sulfur atom replaces the oxygen in the glycosidic linkage—offer significantly enhanced stability. This guide provides a detailed comparison of the stability of thioglycosides versus O-glycosides, supported by experimental data and methodologies, to inform researchers and scientists in their molecular design and application strategies.

Enhanced Stability of Thioglycosides

The substitution of the anomeric oxygen with a sulfur atom imparts a profound increase in the stability of the glycosidic linkage. This heightened stability is primarily attributed to the lower electronegativity and greater polarizability of sulfur compared to oxygen, making the C-S bond less susceptible to both chemical and enzymatic cleavage.

Chemical Stability: Thioglycosides exhibit greater resistance to acid-catalyzed hydrolysis compared to their O-glycoside counterparts. While O-glycosides can be readily cleaved under even mildly acidic conditions, thioglycosides often require highly electrophilic thiophiles for activation and are stable under a range of acidic, basic, and nucleophilic conditions, making them ideal for multi-step chemical syntheses.[1]

Enzymatic Stability: The most significant advantage of thioglycosides lies in their pronounced resistance to enzymatic hydrolysis by glycosidases.[2] Most glycoside hydrolases (GHs) are optimized to recognize and cleave the C-O bond of O-glycosides and are significantly less efficient at hydrolyzing the C-S bond of thioglycosides.[3] This resistance is a key feature exploited in various biomedical applications.

Quantitative Comparison of Stability

Experimental data consistently demonstrates the superior stability of thioglycosides. A notable example is in the context of metabolic decoys, where glycoside analogs are used to intercept and truncate glycan biosynthesis pathways.

ParameterO-Glycoside (ONAP¹)Thioglycoside (SNAP²)Key FindingReference
Metabolic Decoy Efficacy Partially effective at mM concentrationsRobustly effective at 10-100 µM concentrations>10-fold greater inhibition by thioglycoside[4][5]
Hydrolysis by Hexosaminidases Susceptible to cleavageResistant to cleavageEnhanced cellular stability of thioglycoside[4][5]
Enzymatic Hydrolysis Kinetics (β-glucosidase) Higher kcat~1000-fold lower kcatO-glycosides are much better substrates for hydrolysis[6][7]
Enzymatic Hydrolysis Kinetics (β-glucosidase) Similar KmSimilar KmSimilar binding affinity to the enzyme's active site[6][7]
Glycan Elaboration in Cell Culture Lower levels of elaborated glycans8-14 fold higher levels of elaborated glycansThioglycosides are more persistent acceptors for glycosyltransferases[4]

¹ONAP: Peracetylated O-linked N-acetylglucosamine with a 2-naphthalenemethanol (B45165) aglycone. ²SNAP: Peracetylated S-linked N-acetylglucosamine with a 2-naphthalenemethanol aglycone.

Experimental Protocols

To assess and compare the stability of thioglycosides and O-glycosides, standardized experimental protocols are essential. Below are detailed methodologies for enzymatic hydrolysis assays and HPLC-based stability analysis.

Protocol 1: Enzymatic Hydrolysis Assay using a Chromogenic Substrate

This protocol is adapted for a generic β-glucosidase and can be modified for other glycosidases. It utilizes the chromogenic substrate p-nitrophenyl-β-D-glucopyranoside (pNPG) and its thio-analog.

Objective: To compare the rate of enzymatic hydrolysis of an O-glycoside versus a thioglycoside.

Materials:

  • β-Glucosidase from almonds

  • p-nitrophenyl-β-D-glucopyranoside (pNPG, an O-glycoside)

  • p-nitrophenyl-β-D-thioglucopyranoside (pNPSG, a thioglycoside)

  • 50 mM Sodium Acetate (B1210297) Buffer (pH 5.0)

  • 0.4 M NaOH-Glycine Buffer (pH 10.8) or 1M Sodium Carbonate to stop the reaction

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Incubator set to 37°C

Procedure:

  • Prepare Substrate Solutions: Prepare 10 mM stock solutions of pNPG and pNPSG in the sodium acetate buffer.

  • Prepare Enzyme Solution: Prepare a suitable dilution of the β-glucosidase in the sodium acetate buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course for the O-glycoside.

  • Set up the Reaction: In a 96-well plate, set up the following reactions in triplicate:

    • Test wells: 50 µL of sodium acetate buffer, 25 µL of 10 mM substrate (pNPG or pNPSG), and 25 µL of enzyme solution.

    • Blank wells (no enzyme): 75 µL of sodium acetate buffer and 25 µL of 10 mM substrate.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 10, 20, 30 minutes). The incubation time for the thioglycoside may need to be significantly longer due to its higher stability.

  • Stop the Reaction: Terminate the reaction by adding 100 µL of the NaOH-glycine buffer to each well. This will also induce the yellow color of the p-nitrophenolate ion.

  • Measure Absorbance: Read the absorbance of the plate at 405 nm.

  • Data Analysis: Subtract the average absorbance of the blank wells from the test wells. The rate of hydrolysis is proportional to the change in absorbance over time. A standard curve of p-nitrophenol can be used to quantify the amount of product formed.

Protocol 2: Stability Assessment in Cell Culture using HPLC

This protocol describes a method to evaluate the stability of a glycoside in a cellular environment by monitoring its degradation over time.

Objective: To compare the intracellular and extracellular stability of a thioglycoside versus an O-glycoside.

Materials:

  • Cell line (e.g., HL-60) and appropriate culture medium

  • Test compounds (e.g., peracetylated SNAP and ONAP)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Solvents for mobile phase (e.g., acetonitrile, water with formic acid)

  • Centrifuge

  • Solid Phase Extraction (SPE) cartridges for sample cleanup (optional)

Procedure:

  • Cell Culture: Plate cells at a desired density and allow them to adhere or stabilize in culture.

  • Compound Treatment: Add the test glycosides (e.g., 80 µM SNAP or ONAP) to the cell culture medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for various time points (e.g., 0, 24, 48 hours).

  • Sample Collection:

    • Supernatant: Collect the culture medium and centrifuge to remove any cells or debris.

    • Cell Pellet: Wash the cell pellet with PBS, and then lyse the cells to release intracellular contents. Centrifuge to pellet cell debris.

  • Sample Preparation:

    • The collected supernatant and cell lysate may require protein precipitation (e.g., with cold acetonitrile) and/or SPE for cleanup and concentration.

    • Reconstitute the final extract in the HPLC mobile phase.

  • HPLC Analysis:

    • Inject the prepared samples onto the HPLC system.

    • Run a gradient elution method to separate the parent glycoside from its potential hydrolysis products (aglycone).

    • Monitor the elution profile at a suitable wavelength (e.g., 224 nm for naphthalenemethanol-containing compounds).

  • Data Analysis:

    • Identify and quantify the peaks corresponding to the parent glycoside and its hydrolyzed aglycone by comparing retention times and peak areas with analytical standards.

    • Calculate the percentage of the glycoside remaining at each time point to determine its stability.

Signaling Pathways and Experimental Workflows

The differential stability of thioglycosides and O-glycosides is particularly relevant in their application as metabolic decoys to study and modulate cellular glycosylation pathways.

Metabolic Decoy Mechanism

Peracetylated glycosides can be taken up by cells and are deacetylated by intracellular esterases. These decoy acceptors then compete with endogenous substrates for glycosyltransferases in the Golgi apparatus. This diverts the glycosylation machinery, leading to the truncation of natural glycan chains on proteins and lipids. The superior stability of thioglycosides against enzymatic degradation by hexosaminidases means they persist longer within the cell, making them more potent and efficient metabolic decoys than their O-glycoside counterparts.

Caption: Metabolic decoy mechanism of O- and thioglycosides.

Experimental Workflow for Comparing Metabolic Decoy Efficacy

The following workflow outlines the steps to compare the efficacy of a thioglycoside versus an O-glycoside as a metabolic inhibitor of cell surface glycan expression.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., HL-60 cells) Treatment 2. Treatment with Glycosides - Thioglycoside (SNAP) - O-Glycoside (ONAP) - Vehicle Control Cell_Culture->Treatment Incubation 3. Incubation (e.g., 40 hours) Treatment->Incubation Staining 4. Cell Staining (Antibody against cell surface glycan, e.g., sLeX) Incubation->Staining Flow_Cytometry 5. Flow Cytometry Analysis Staining->Flow_Cytometry Data_Analysis 6. Data Analysis (Compare Mean Fluorescence Intensity) Flow_Cytometry->Data_Analysis

Caption: Workflow for comparing glycoside metabolic decoy efficacy.

Conclusion

References

A Comparative Guide to Aurothioglucose and Gold Sodium Thiomalate for Rheumatoid Arthritis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gold-based compounds, also known as chrysotherapy, have historically been a cornerstone in the management of rheumatoid arthritis (RA), classified as disease-modifying antirheumatic drugs (DMARDs). Among these, the injectable formulations of aurothioglucose (B1665330) and gold sodium thiomalate have been widely used. Although their use has declined with the advent of newer biologic and targeted synthetic DMARDs, a comprehensive understanding of their comparative performance, mechanisms, and experimental evaluation remains crucial for researchers in rheumatology and drug development. This guide provides an objective comparison of aurothis compound and gold sodium thiomalate, supported by available experimental data and detailed methodologies.

Mechanism of Action: A Shared Pathway

The precise molecular mechanisms by which aurothis compound and gold sodium thiomalate exert their therapeutic effects in rheumatoid arthritis are not fully elucidated but are understood to be broadly similar. Their primary action involves the modulation of the immune system's inflammatory cascade.[1][2]

Gold compounds are taken up by macrophages and stored in lysosomes, which are then termed "aureosomes."[1] This accumulation interferes with antigen processing and presentation.[1][3] A key molecular action is the suppression of the NF-κB signaling pathway by inhibiting I-κB kinase, which leads to a downstream reduction in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), and Interleukin-6 (IL-6).[1]

Furthermore, these gold compounds can inhibit T-cell activation and promote a shift from a pro-inflammatory Th1 to an anti-inflammatory Th2 phenotype.[1] At the effector level, they inhibit proteolytic enzymes that contribute to cartilage and bone destruction in the joints.[1][2][3] Their reactivity with thiol groups is considered a predominant factor in their immunomodulatory effects.[1]

cluster_macrophage Macrophage cluster_tcell T-Cell cluster_synovium Synovial Joint Gold Compound Gold Compound Antigen Processing Antigen Processing Gold Compound->Antigen Processing inhibits NF-kB Activation NF-kB Activation Gold Compound->NF-kB Activation inhibits T-Cell Activation T-Cell Activation Gold Compound->T-Cell Activation inhibits Th2 Response Th2 Response Gold Compound->Th2 Response promotes shift to Proteolytic Enzymes Proteolytic Enzymes Gold Compound->Proteolytic Enzymes inhibits Pro-inflammatory Cytokines (TNF-a, IL-1, IL-6) Pro-inflammatory Cytokines (TNF-a, IL-1, IL-6) NF-kB Activation->Pro-inflammatory Cytokines (TNF-a, IL-1, IL-6) promotes Pro-inflammatory Cytokines (TNF-a, IL-1, IL-6)->T-Cell Activation promotes Pro-inflammatory Cytokines (TNF-a, IL-1, IL-6)->Proteolytic Enzymes stimulates Th1 Response Th1 Response T-Cell Activation->Th1 Response leads to Joint Destruction Joint Destruction Proteolytic Enzymes->Joint Destruction

Caption: Simplified signaling pathway of gold compounds in rheumatoid arthritis.

Clinical Efficacy: A Tale of Two Parenterals

Direct head-to-head clinical trials comparing the efficacy of aurothis compound and gold sodium thiomalate are limited. However, the available evidence and clinical experience suggest that their efficacy is comparable.[4] Both have demonstrated superiority over placebo in improving the signs and symptoms of rheumatoid arthritis, including reducing the number of tender and swollen joints.[5][6]

Studies comparing parenteral gold salts (predominantly gold sodium thiomalate) with the oral gold compound auranofin have consistently shown that the injectable forms have a greater and often earlier effect on disease activity.[7][8] For instance, gold sodium thiomalate was found to be more effective than auranofin in improving joint swelling, anemia, and thrombocytosis.[6]

A study involving patients who were intolerant to gold sodium thiomalate and were subsequently switched to aurothis compound reported a good clinical response in 60% of the patients, suggesting that while their efficacy is similar, individual patient tolerance may differ.[9]

Table 1: Comparative Efficacy Data (Parenteral Gold vs. Auranofin and Placebo)

Parameter Gold Sodium Thiomalate (GST) vs. Placebo Auranofin vs. Placebo GST vs. Auranofin
Tender/Painful Joints Superior[5][6] Superior[5] GST tends to show greater improvement[6]
Swollen Joints Superior[5][6] Improvement noted, but GST superior to placebo[6] GST tends to show greater improvement[6]
Physician's Global Assessment Superior[5] Superior[5] Similar long-term efficacy[8]
Erythrocyte Sedimentation Rate (ESR) Superior[5] Superior[5] Both effective[5]
Anemia & Thrombocytosis Improvement noted[6] Less effective than GST[6] GST showed statistically significant advantages[6]

| Patient Withdrawal (Lack of Efficacy) | 0% in one study[8] | 20% in one study[8] | Withdrawal for lack of efficacy was twice as frequent with Auranofin in one study[10] |

Pharmacokinetic Profiles

Aurothis compound and gold sodium thiomalate are administered via intramuscular injection and are considered to have complete bioavailability.[9] Their pharmacokinetic profiles differ significantly from the orally administered auranofin.

Following a standard intramuscular injection, plasma gold concentrations peak within a few hours and then gradually decline.[11] With repeated weekly injections, stable plasma concentrations are achieved over several weeks.[12] A significant portion of the administered gold is retained in the body for extended periods.[12] The majority of parenteral gold is excreted through the kidneys.[12]

Table 2: Comparative Pharmacokinetic Parameters

Parameter Aurothis compound & Gold Sodium Thiomalate (Parenteral) Auranofin (Oral)
Bioavailability ~100%[9] 20-30%[12]
Peak Plasma Concentration High and variable[11] Lower and more predictable[11]
Time to Peak Plasma Concentration ~2 hours[11] Not specified
Protein Binding Avidly bound to plasma proteins[12] Strong association with circulating cellular elements[12]
Half-life (plasma) ~6 days for Gold Sodium Thiomalate[9] ~17-21 days[9][11]
Body Retention (at ~100-180 days) >30-50%[11][12] ~1%[11]

| Primary Route of Excretion | Renal (>70%)[11][12] | Fecal (~85%)[11] |

Adverse Effect Profiles: A Key Differentiator

The use of parenteral gold therapy is often limited by its potential for adverse effects. While both aurothis compound and gold sodium thiomalate share a similar spectrum of side effects, there is some evidence to suggest differences in their tolerability, potentially influenced by the formulation.

A comparative study found that skin eruptions, stomatitis, and albuminuria were significantly more common in patients treated with an aqueous solution of gold sodium thiomalate compared to an oily suspension of aurothis compound.[6] This suggests that the vehicle may play a role in the incidence of certain adverse reactions.

In a study where patients intolerant to gold sodium thiomalate were switched to aurothis compound, 40% still developed adverse reactions, though they were generally mild and often of the same type as those experienced with gold sodium thiomalate.[9] This indicates some cross-reactivity in intolerance but also suggests that some patients may tolerate one formulation better than the other.

Table 3: Comparative Adverse Effect Profiles

Adverse Effect Aurothis compound Gold Sodium Thiomalate
Dermatological (Rash, Pruritus) Common[13] Common, potentially more frequent with aqueous solutions[6]
Stomatitis (Mouth Sores) Common[13] Common, potentially more frequent with aqueous solutions[6]
Renal (Proteinuria, Nephrotic Syndrome) Serious potential adverse effect[13] Can occur; potentially more frequent with aqueous solutions[6]
Hematologic (Thrombocytopenia, Leukopenia) Serious potential adverse effect[13] Can occur[6]
Gastrointestinal (Nausea, Diarrhea) Can occur[13] Less common than with oral gold
Nitritoid Reactions (Vasomotor) Less commonly reported More frequently associated with gold sodium thiomalate

| Pulmonary (Interstitial Pneumonitis) | Rare but serious[13] | Can occur[6] |

Experimental Protocols

In Vitro Evaluation of Gold Compounds on Immune Cells

Objective: To assess the immunomodulatory effects of aurothis compound and gold sodium thiomalate on lymphocyte and monocyte function.

Methodology:

  • Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors or rheumatoid arthritis patients using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: PBMCs are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

  • Drug Treatment: Cells are treated with varying concentrations of aurothis compound or gold sodium thiomalate.

  • Lymphocyte Proliferation Assay:

    • Cells are stimulated with a mitogen (e.g., phytohemagglutinin) in the presence or absence of the gold compounds.

    • After a set incubation period (e.g., 72 hours), proliferation is assessed by measuring the incorporation of ³H-thymidine or using a colorimetric assay (e.g., MTT).

  • Cytokine Production Assay:

    • Supernatants from cultured PBMCs (with or without stimulation by lipopolysaccharide) are collected after a defined period.

    • Levels of key cytokines (e.g., TNF-α, IL-1β, IL-6) are quantified using enzyme-linked immunosorbent assay (ELISA).

  • NF-κB Activation Assay:

    • Nuclear extracts from treated cells are prepared.

    • NF-κB DNA binding activity is determined using an electrophoretic mobility shift assay (EMSA) or a commercially available NF-κB activation assay kit.

cluster_workflow Experimental Workflow: In Vitro Immune Cell Assay cluster_assays Assays PBMC Isolation PBMC Isolation Cell Culture Cell Culture PBMC Isolation->Cell Culture Drug Treatment Drug Treatment Cell Culture->Drug Treatment Stimulation (Mitogen/LPS) Stimulation (Mitogen/LPS) Drug Treatment->Stimulation (Mitogen/LPS) Incubation Incubation Stimulation (Mitogen/LPS)->Incubation Proliferation Assay Proliferation Assay Incubation->Proliferation Assay Cytokine Assay (ELISA) Cytokine Assay (ELISA) Incubation->Cytokine Assay (ELISA) NF-kB Assay (EMSA) NF-kB Assay (EMSA) Incubation->NF-kB Assay (EMSA)

Caption: Workflow for in vitro evaluation of gold compounds on immune cells.

Assessment of Gold Compound Effects on Synovial Fibroblasts

Objective: To determine the direct effects of aurothis compound and gold sodium thiomalate on the proliferation and function of synovial fibroblasts from rheumatoid arthritis patients.

Methodology:

  • Cell Isolation and Culture: Synovial fibroblasts are isolated from synovial tissue obtained from RA patients during synovectomy. The tissue is minced and digested with collagenase. The resulting cells are cultured and expanded.

  • Drug Treatment: Cultured synovial fibroblasts are treated with a range of concentrations of aurothis compound or gold sodium thiomalate.

  • Proliferation Assay:

    • Fibroblast proliferation is assessed by measuring ³H-thymidine incorporation into DNA or by cell counting.

  • Cytokine and Chemokine Secretion:

    • Fibroblasts are stimulated with pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in the presence or absence of the gold compounds.

    • The levels of secreted cytokines and chemokines (e.g., IL-6, IL-8, MMPs) in the culture supernatant are measured by ELISA or multiplex assays.

  • Extracellular Matrix Protein Synthesis:

    • The effect on the synthesis of extracellular matrix components, such as collagen, can be evaluated by measuring the incorporation of radiolabeled proline.

Conclusion

Aurothis compound and gold sodium thiomalate are parenteral gold formulations with a long history in the treatment of rheumatoid arthritis. Their mechanisms of action are considered to be very similar, primarily involving the modulation of macrophage and T-cell function and the inhibition of pro-inflammatory cytokine production. While direct head-to-head clinical trials are scarce, the existing evidence suggests comparable efficacy. The most significant differences may lie in their adverse effect profiles, which can be influenced by the drug's formulation and individual patient susceptibility. For researchers and drug development professionals, understanding the nuances of these older therapies, including their detailed mechanisms and the experimental protocols for their evaluation, can provide valuable insights for the development of new and improved treatments for rheumatoid arthritis.

References

A Comparative Guide to Thioglucose Synthesis: Methods, Data, and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of thioglucose and its derivatives is a critical step in the development of novel therapeutics and biochemical probes. This guide provides a comparative analysis of three prominent methods for this compound synthesis, offering a comprehensive overview of their respective protocols, performance metrics, and underlying chemical pathways.

This publication delves into the synthesis of this compound starting from peracetylated glucose, glycosyl halides, and glycals. Each method is evaluated based on reaction conditions, yields, and stereoselectivity, with quantitative data summarized for direct comparison. Detailed experimental protocols for each approach are provided to facilitate replication and adaptation in the laboratory.

Comparative Analysis of this compound Synthesis Methods

The choice of synthetic route to this compound derivatives is often dictated by the desired anomeric configuration, the availability of starting materials, and the required scale of the synthesis. Below is a summary of key quantitative data for the three discussed methods, focusing on the synthesis of 1-thio-β-D-glucose tetraacetate as a representative target molecule.

FeatureMethod A: From Peracetylated GlucoseMethod B: From Glycosyl HalideMethod C: From Glycal
Starting Material β-D-glucose pentaacetateAcetobromo-α-D-glucose3,4,6-Tri-O-acetyl-D-glucal
Key Reagents Thiol (e.g., Thiophenol), Lewis Acid (e.g., BF3·Et2O, TfOH)Potassium Thioacetate (B1230152), ThioureaOxone, Aryl Disulfide, NaBH4
Typical Yield 70-97%[1]71-79% (for S-acetyl β-thiomannose)[2]50-75% (for 2-OH thioaryl glycosides)[3]
Stereoselectivity Dependent on Lewis acid and reaction conditions, can be high for β-anomer[1]Typically proceeds with inversion of configuration (SN2)[2]High for β-anomer
Reaction Time 30 minutes - 24 hours[1]Varies, can be several hours~90 minutes for the two-step process[3]
Key Advantages Direct, often high-yieldingWell-established, good for specific anomersAvoids use of odorous thiols directly
Key Disadvantages Requires stoichiometric or excess Lewis acidGlycosyl halides can be unstableMulti-step process

Experimental Protocols

Detailed methodologies for the key synthetic transformations are provided below. These protocols are based on established literature procedures and offer a starting point for laboratory implementation.

Method A: Synthesis of 1-Thio-β-D-glucose Tetraacetate from Peracetylated Glucose

This method involves the direct displacement of the anomeric acetate (B1210297) of peracetylated glucose with a thiol in the presence of a Lewis acid catalyst.

Materials:

  • β-D-glucose pentaacetate

  • Thiophenol

  • Boron trifluoride diethyl etherate (BF3·Et2O) or Triflic Acid (TfOH)

  • Dichloromethane (B109758) (anhydrous)

  • Molecular sieves (3 Å)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a stirred solution of β-D-glucose pentaacetate (1.0 equiv) and thiophenol (1.2 equiv) in anhydrous dichloromethane under an inert atmosphere, add activated 3 Å molecular sieves.

  • Cool the mixture to 0 °C.

  • Slowly add boron trifluoride diethyl etherate (1.5 equiv) or triflic acid (0.8 equiv) dropwise to the reaction mixture.[1]

  • Allow the reaction to warm to room temperature and stir for the time indicated by TLC monitoring (typically 1-4 hours).

  • Upon completion, quench the reaction by the addition of saturated sodium bicarbonate solution.

  • Filter the mixture through celite and transfer the filtrate to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 1-thio-β-D-glucose tetraacetate.

Method B: Synthesis of S-Acetyl-β-D-thioglucose Tetraacetate from Glycosyl Halide

This classical approach utilizes a glycosyl halide as an electrophile, which reacts with a sulfur nucleophile. The following protocol describes the synthesis of the S-acetylated intermediate, which can be subsequently deprotected to the free thiol.

Materials:

  • Acetobromo-α-D-glucose

  • Potassium thioacetate

  • Acetone (B3395972) or Dimethylformamide (DMF)

  • Water

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve acetobromo-α-D-glucose (1.0 equiv) in acetone or DMF.

  • Add potassium thioacetate (1.2 equiv) to the solution and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Pour the reaction mixture into ice-water and extract with diethyl ether.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • The crude product, S-acetyl-β-D-thioglucose tetraacetate, can be purified by recrystallization or silica gel chromatography. This reaction typically proceeds via an SN2 mechanism, leading to the β-anomer from the α-bromide.[2]

Method C: Synthesis of 2-Hydroxy-1-thioaryl-β-D-glucosides from Glycal

This modern method avoids the direct use of odorous thiols by generating the thiolate in situ from a disulfide. It proceeds via a 1,2-anhydro sugar intermediate.

Materials:

  • 3,4,6-Tri-O-acetyl-D-glucal

  • Oxone

  • Dichloromethane (DCM)

  • Acetone

  • Saturated aqueous sodium bicarbonate

  • Aryl disulfide (e.g., diphenyl disulfide)

  • Sodium borohydride (B1222165) (NaBH4)

  • Acetonitrile

Procedure:

Step 1: Synthesis of the 1,2-anhydro sugar

  • To a cooled (0 °C) solution of 3,4,6-tri-O-acetyl-D-glucal (1.0 equiv) in DCM and acetone, add saturated aqueous sodium bicarbonate.[3]

  • Stir the mixture vigorously and add a solution of oxone (2.0 equiv) in water dropwise over 10 minutes.[3]

  • Stir the mixture at 0 °C, monitoring by TLC.

  • After completion, separate the organic layer, and extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 1,2-anhydro sugar, which can often be used directly in the next step.[3]

Step 2: Ring-opening with in situ generated thiolate

  • To a solution of the aryl disulfide (0.7 equiv) in acetonitrile, add NaBH4 (1.5 equiv) and stir at room temperature.[3]

  • Add the crude 1,2-anhydro sugar from the previous step to the reaction mixture.

  • Stir at room temperature for approximately 1 hour or until the reaction is complete by TLC.[3]

  • Quench the reaction carefully with water.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by silica gel chromatography to obtain the 2-hydroxy-1-thioaryl-β-D-glucoside.

Visualizing the Synthetic Pathways

To better illustrate the workflow and relationships between the different synthetic strategies, the following diagrams are provided.

Thioglucose_Synthesis_Comparison cluster_A Method A: From Peracetylated Glucose cluster_B Method B: From Glycosyl Halide cluster_C Method C: From Glycal A_start β-D-Glucose Pentaacetate A_product 1-Thio-β-D-glucose Tetraacetate A_start->A_product Direct Displacement A_reagents Thiol, Lewis Acid (BF3·Et2O or TfOH) A_reagents->A_product B_start Acetobromo-α-D-glucose B_product S-Acetyl-β-D-thioglucose Tetraacetate B_start->B_product SN2 Reaction B_reagents Potassium Thioacetate B_reagents->B_product C_start 3,4,6-Tri-O-acetyl-D-glucal C_intermediate 1,2-Anhydro Sugar C_start->C_intermediate Oxidation C_product 2-OH-1-thioaryl-β-D-glucoside C_intermediate->C_product Ring Opening C_reagents 1. Oxone 2. Aryl Disulfide, NaBH4 C_reagents->C_intermediate C_reagents->C_product start This compound Synthesis cluster_A cluster_A start->cluster_A cluster_B cluster_B start->cluster_B cluster_C cluster_C start->cluster_C

Caption: Comparative workflow of three major this compound synthesis methods.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start_mat Select Starting Material (Peracetylated Glucose, Glycosyl Halide, or Glycal) reagents Prepare Reagents & Anhydrous Solvents start_mat->reagents glassware Dry Glassware reagents->glassware setup Assemble Reaction Under Inert Atmosphere glassware->setup addition Add Reagents (Controlled Temperature) setup->addition monitor Monitor Reaction (TLC) addition->monitor quench Quench Reaction monitor->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Product (Chromatography/Recrystallization) concentrate->purify charac Characterization (NMR, MS, etc.) purify->charac

Caption: General experimental workflow for this compound synthesis.

References

A Comparative Guide to the Use of Thioglucose in Animal Models of Obesity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of preclinical obesity models, the choice of an appropriate animal model is paramount. This guide provides a comprehensive comparison of the gold thioglucose (GTG)-induced obesity model with other widely used alternatives, namely diet-induced obesity (DIO) and genetic models (e.g., ob/ob mice). We present supporting experimental data, detailed methodologies, and visual representations of key biological pathways to facilitate an informed decision-making process.

Mechanism of Action: Gold this compound

Gold this compound induces obesity by selectively targeting and destroying neurons in the ventromedial hypothalamus (VMH), a critical region of the brain for regulating satiety.[1] The glucose moiety of the GTG molecule allows it to be taken up by glucose-sensing neurons. Once inside, the gold component is thought to exert a toxic effect, leading to cellular necrosis.[1] This lesioning of the VMH disrupts the body's ability to sense fullness, resulting in chronic hyperphagia (excessive eating) and subsequent weight gain and obesity.[1][2]

Comparative Analysis of Obesity Models

The selection of an obesity model depends on the specific research question. The following tables provide a comparative overview of the GTG-induced model against DIO and genetic (ob/ob) models, highlighting key characteristics and metabolic parameters.

Table 1: General Characteristics of Obesity Models

FeatureGold this compound (GTG) ModelDiet-Induced Obesity (DIO) ModelGenetic (ob/ob) Model
Induction Method Single intraperitoneal injection of GTG.Chronic feeding of a high-fat diet.Spontaneous mutation in the leptin gene.
Mechanism Chemical ablation of the ventromedial hypothalamus.[1]Mimics human obesity resulting from caloric excess.Monogenic defect in the leptin signaling pathway.
Onset of Obesity Rapid onset following injection.Gradual development over several weeks to months.Early-onset, typically within the first few weeks of life.
Hyperphagia Pronounced and is the primary driver of obesity.[1][2]Present, but can be variable.Severe and persistent.
Genetic Background Can be induced in various mouse strains.[2]Strain-dependent (e.g., C57BL/6J are susceptible).Specific to the mouse strain carrying the ob/ob mutation.
Advantages Rapid and cost-effective induction of obesity. Useful for studying the role of the hypothalamus in energy balance.High translational relevance to human obesity. Allows for the study of preventative interventions.High degree of obesity and severe metabolic complications. Useful for studying the role of leptin.
Disadvantages Potential for high mortality and severe adverse effects if not carefully monitored.[1] Does not fully mimic the pathophysiology of common human obesity.Slower and more resource-intensive to establish. Variability in the degree of obesity.Does not represent the polygenic nature of most human obesity.

Table 2: Comparative Metabolic Parameters

ParameterGold this compound (GTG) ModelDiet-Induced Obesity (DIO) ModelGenetic (ob/ob) Model
Body Weight Gain Rapid and significant increase.Gradual but significant increase.Very rapid and profound increase.
Adiposity (Fat Mass) Markedly increased.Significantly increased.Extremely high.
Fasting Glucose Often elevated, can lead to hyperglycemia.[2]Typically elevated.Severely hyperglycemic.
Fasting Insulin (B600854) Often elevated, indicating insulin resistance.[3]Typically elevated.Markedly hyperinsulinemic.
Glucose Tolerance Impaired.[2]Impaired.Severely impaired.
Leptin Levels Variable, can be elevated due to increased fat mass.Elevated.Absent (due to gene mutation).

Experimental Protocols

Gold this compound-Induced Obesity Protocol
  • Animal Selection: Use a mouse strain susceptible to GTG-induced obesity, such as C57BL/6 or DBA/2.[2] Animals are typically young adults at the time of injection.

  • Housing and Diet: House animals individually to monitor food intake accurately. Provide a standard chow diet.

  • GTG Preparation: Dissolve gold this compound in sterile saline to the desired concentration.

  • Administration: Administer a single intraperitoneal (IP) injection of GTG. The dosage can vary depending on the mouse strain and desired severity of obesity, but a common dose is around 0.5 mg/g of body weight.[1]

  • Post-Injection Monitoring: Closely monitor the animals for the first 24-48 hours. Due to the rapid onset of hyperphagia, there is a risk of fatal gastric distension.[1] It may be necessary to restrict food intake for the first 24 hours to prevent this.[1]

  • Confirmation of Obesity: Monitor body weight and food intake regularly. A significant increase in both parameters within a few weeks post-injection indicates successful induction of obesity.

Diet-Induced Obesity Protocol
  • Animal Selection: Use a mouse strain known to be susceptible to diet-induced obesity, such as C57BL/6J.

  • Housing and Diet: House animals individually or in small groups. At weaning or as young adults, switch the experimental group to a high-fat diet (typically 45-60% of calories from fat). A control group should be maintained on a standard low-fat chow diet.

  • Duration: Continue the respective diets for a period of 8-20 weeks, or until the desired level of obesity is achieved.

  • Monitoring: Monitor body weight, food intake, and metabolic parameters at regular intervals.

Signaling Pathways and Experimental Workflows

To visualize the biological processes underlying these models, the following diagrams have been generated using the DOT language.

GTG_Mechanism cluster_Systemic Systemic Circulation cluster_BBB Blood-Brain Barrier cluster_VMH Ventromedial Hypothalamus (VMH) cluster_Outcome Physiological Outcome GTG Gold this compound (GTG) (intraperitoneal injection) GTG_in_brain GTG crosses BBB GTG->GTG_in_brain Transport GlucoseNeuron Glucose-Sensing Neuron GTG_in_brain->GlucoseNeuron Targets Uptake GTG Uptake via Glucose Transporters GlucoseNeuron->Uptake Toxicity Gold-Mediated Cellular Toxicity Uptake->Toxicity Leads to Necrosis Neuronal Necrosis Toxicity->Necrosis Causes Satiety Impaired Satiety Signal Necrosis->Satiety Results in Hyperphagia Hyperphagia Satiety->Hyperphagia Obesity Obesity Hyperphagia->Obesity

Mechanism of Gold this compound-Induced Obesity.

Key Hypothalamic Pathways in Appetite Regulation.

Experimental_Workflow cluster_GTG GTG Model cluster_DIO DIO Model cluster_Genetic Genetic Model (ob/ob) start Start: Select Animal Model GTG_injection Single IP Injection of Gold this compound start->GTG_injection HFD Chronic High-Fat Diet (vs. Control Diet) start->HFD obob_breeding Breed Heterozygous Mice (ob/+) start->obob_breeding GTG_monitoring Monitor for Hyperphagia & Body Weight Gain GTG_injection->GTG_monitoring end_point Endpoint: Metabolic Phenotyping (Glucose Tolerance, Insulin Resistance, etc.) GTG_monitoring->end_point DIO_monitoring Monitor Body Weight & Food Intake HFD->DIO_monitoring DIO_monitoring->end_point obob_phenotyping Identify Homozygous (ob/ob) Pups obob_breeding->obob_phenotyping obob_phenotyping->end_point

Comparative Experimental Workflow for Obesity Models.

References

A Comparative Guide to the Biological Activity of Thioglucose and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of thioglucose and its key derivatives. The information is curated to assist researchers and professionals in drug development in understanding the therapeutic potential of these compounds. The guide summarizes quantitative data, details experimental methodologies for key assays, and visualizes relevant biological pathways.

Overview of Biological Activities

This compound, a glucose molecule where a sulfur atom replaces the anomeric hydroxyl group, and its derivatives exhibit a wide range of biological activities. These compounds have shown significant potential in various therapeutic areas, including cancer, inflammation, and diabetes. This guide will focus on the comparative analysis of their anticancer, anti-inflammatory, and glucose uptake inhibitory properties.

Comparative Quantitative Data

The following tables summarize the reported biological activities of various this compound derivatives. The data is presented to facilitate a clear comparison of their potency.

Anticancer Activity

The anticancer potential of this compound derivatives, particularly thiosemicarbazones, has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying cytotoxicity.

Compound/DerivativeCell LineIC50 (µM)Reference
Thiosemicarbazone Derivative DM(tsc)T PC-3 (Prostate Cancer)2.64 ± 0.33[1]
Cisplatin (Positive Control) PC-3 (Prostate Cancer)5.47 ± 0.06[1]
Thiosemicarbazone Derivative (TS-1) HEPG2 (Liver Cancer)10[2]
Thiosemicarbazone FA4 PDAC-1 and PDAC-2 (Pancreatic Cancer)0.701 - 0.825[3]
1,3-Disubstituted Thiourea Derivatives SW480, SW620 (Colon Cancer), PC3 (Prostate Cancer), K-562 (Leukemia)≤ 10[4]
Anti-inflammatory Activity

Aurothis compound (B1665330), a gold-containing derivative of this compound, has been historically used in the treatment of rheumatoid arthritis. Its anti-inflammatory effects are attributed to the inhibition of pro-inflammatory signaling pathways. Other derivatives, such as thiosemicarbazones, also exhibit anti-inflammatory properties.

Compound/DerivativeAssayTarget/MechanismIC50 (µM)Reference
Aurothis compound In vitro IKK activity assayIκB kinase (IKK)-[3]
Indole-based Thiosemicarbazones (LT76, LT81, LT87) Lymphocyte proliferation assayInhibition of lymphocyte proliferation0.5 - 0.9[5]
Indomethacin (Positive Control) Lymphocyte proliferation assay-> 12[5]
Ferruginan A Heat-induced hemolysis-69.82% inhibition at 100 µg/mL[6]
Diclofenac Sodium (Standard) Heat-induced hemolysis-85.71% inhibition at 100 µg/mL[6]
Lom-Am-Ma-Pruek (LAMP) remedy extract Nitric Oxide (NO) Production in RAW264.7 cells-24.90 ± 0.86 µg/mL[7]
Lom-Am-Ma-Pruek (LAMP) remedy extract Prostaglandin E2 (PGE2) Production-4.77 ± 0.03 µg/mL[7]
Lom-Am-Ma-Pruek (LAMP) remedy extract Tumor Necrosis Factor-alpha (TNF-α) Production-35.01 ± 2.61 µg/mL[7]

Note: Specific IC50 values for aurothis compound in cell-based anti-inflammatory assays were not consistently reported in the reviewed literature.

Glucose Uptake Inhibition

Certain this compound derivatives, known as thioglycosides, act as inhibitors of sodium-glucose cotransporters (SGLTs), which are crucial for glucose reabsorption in the kidneys. This makes them promising candidates for the treatment of diabetes.

Compound/DerivativeTargetIC50 (nM)Reference
Thioglucoside Analogue D SGLT22.0[8]
Thioglucoside Analogue E SGLT25.9[8]
Thioglucoside Analogue F SGLT23.5[8]
Thioglucoside Analogue G SGLT24.2[8]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Assay for Cytotoxicity

This protocol is used to assess the cytotoxic effects of this compound derivatives on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

In Vitro Anti-inflammatory Assay (Nitric Oxide Production)

This protocol measures the ability of this compound derivatives to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: In macrophages, the enzyme inducible nitric oxide synthase (iNOS) produces large amounts of NO upon stimulation with inflammatory agents like LPS. The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

Procedure:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the this compound derivative for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells without LPS) and a vehicle control.

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • Griess Assay:

    • Mix equal volumes of the supernatant with Griess reagent A (sulfanilamide solution) and Griess reagent B (N-(1-naphthyl)ethylenediamine solution).

    • Incubate for 10-15 minutes at room temperature.

    • Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO production inhibition compared to the LPS-stimulated vehicle control.

Glucose Uptake Assay (2-NBDG)

This assay measures the inhibition of cellular glucose uptake by this compound derivatives using the fluorescent glucose analog 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose).

Principle: 2-NBDG is taken up by cells through glucose transporters. Once inside the cell, it is phosphorylated and trapped, leading to an accumulation of fluorescence that can be measured to quantify glucose uptake.

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and culture overnight.

  • Glucose Starvation: Wash the cells with a glucose-free buffer (e.g., Krebs-Ringer-HEPES buffer) and incubate in the same buffer for 30-60 minutes to deplete intracellular glucose.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative in glucose-free buffer for a specified time.

  • 2-NBDG Uptake: Add 2-NBDG to a final concentration of 50-100 µM and incubate for 15-30 minutes at 37°C.

  • Termination of Uptake: Stop the uptake by washing the cells with ice-cold buffer.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm) or by flow cytometry.

  • Data Analysis: Calculate the percentage of glucose uptake inhibition for each concentration relative to the vehicle control.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound and its derivatives are mediated through their interaction with various cellular signaling pathways.

Anti-inflammatory Action of Aurothis compound via NF-κB Inhibition

Aurothis compound exerts its anti-inflammatory effects by inhibiting the activation of the transcription factor NF-κB, a key regulator of inflammatory gene expression.[3][9] This inhibition is thought to occur through the direct interaction of the gold component with critical cysteine residues in IκB kinase (IKK), the enzyme responsible for activating NF-κB.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor Binds to IKK Complex IKK Complex Receptor->IKK Complex Activates IκB IκB IKK Complex->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Inhibits Degradation IκB->Degradation Leads to NF-κB_n NF-κB NF-κB->NF-κB_n Translocates to Aurothis compound Aurothis compound Aurothis compound->IKK Complex Inhibits Inflammatory Genes Inflammatory Genes NF-κB_n->Inflammatory Genes Activates Transcription of

Caption: Aurothis compound inhibits the NF-κB signaling pathway.

Anticancer Action of Thiosemicarbazone Derivatives via Apoptosis Induction

Certain thiosemicarbazone derivatives of this compound have been shown to induce apoptosis in cancer cells through the mitochondrial (intrinsic) pathway.[1][10] This involves the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors and the activation of caspases.

G cluster_cell Cancer Cell cluster_mitochondrion Mitochondrion Thiosemicarbazone Derivative Thiosemicarbazone Derivative Bcl-2 family Bcl-2 family Thiosemicarbazone Derivative->Bcl-2 family Regulates MMP Mitochondrial Membrane Potential Bcl-2 family->MMP Disrupts Cytochrome c Cytochrome c MMP->Cytochrome c Release of Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Caption: Apoptosis induction by thiosemicarbazone derivatives.

Experimental Workflow for Biological Activity Screening

The general workflow for screening the biological activity of this compound derivatives involves a series of in vitro assays to determine their efficacy and mechanism of action.

G Compound Synthesis Compound Synthesis Cytotoxicity Screening Cytotoxicity Screening (e.g., MTT Assay) Compound Synthesis->Cytotoxicity Screening Mechanism of Action Studies Mechanism of Action (e.g., Apoptosis, Pathway Analysis) Cytotoxicity Screening->Mechanism of Action Studies Active Compounds Target-specific Assays Target-specific Assays (e.g., Enzyme Inhibition) Cytotoxicity Screening->Target-specific Assays Active Compounds Lead Optimization Lead Optimization Mechanism of Action Studies->Lead Optimization Target-specific Assays->Lead Optimization

Caption: Workflow for screening this compound derivatives.

Conclusion

This guide provides a comparative overview of the biological activities of this compound and its derivatives, highlighting their potential as therapeutic agents. The presented data and experimental protocols offer a valuable resource for researchers in the field of drug discovery and development. Further investigation into the structure-activity relationships and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential. While a direct comparison with the parent this compound molecule is limited by the available data, the diverse and potent activities of its derivatives underscore the importance of this chemical scaffold in medicinal chemistry.

References

A Researcher's Guide to In-Vitro Bioassays for Thioglucose Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of key in-vitro bioassays for validating the biological activity of thioglucose compounds. This compound and its derivatives, as analogs of glucose, are investigated for a range of therapeutic applications, including their roles as enzyme inhibitors, anticancer agents, and antioxidants. Accurate and reproducible validation of their in-vitro bioactivity is crucial for preclinical development.

This document outlines the principles, experimental protocols, and comparative data for several widely used assays. It is designed to assist researchers in selecting the appropriate methods for their specific this compound compounds and research questions.

Comparative Analysis of Bioassay Performance

The selection of an appropriate bioassay depends on the hypothesized mechanism of action of the this compound compound. Key activities include enzyme inhibition (e.g., α-glucosidase), modulation of metabolic pathways (e.g., glycolysis), antioxidant potential, and cytotoxicity against cancer cells. The following tables summarize quantitative data for representative compounds in each assay type, offering a baseline for comparison.

Enzyme Inhibition: α-Glucosidase

α-Glucosidase inhibitors are critical in managing type 2 diabetes by delaying carbohydrate digestion. This compound compounds are often evaluated for this activity. The half-maximal inhibitory concentration (IC50) is a standard measure of potency.

Table 1: Comparison of α-Glucosidase Inhibitory Activity (IC50 Values)

CompoundIC50 (µM)Reference CompoundIC50 (µM)
Epigallocatechin gallate (EGCG)0.99 ± 0.07Acarbose (B1664774) (Standard)124.11
Genistein6.85 ± 0.39Quercetin5.41
Myricetin9.65 ± 0.85Luteolin27.99 ± 2.15
Naringenin82.26 ± 1.98--
Data represents examples of flavonoid inhibitors and is intended to show the range of IC50 values obtained in this assay.[1][2] The IC50 for the standard, Acarbose, can vary significantly depending on experimental conditions.[3]
Antioxidant Capacity

The thiol group in this compound compounds suggests potential antioxidant activity. Several assays are available to measure a compound's ability to neutralize free radicals, each with a different chemical principle. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where a higher value indicates greater antioxidant activity.

Table 2: Comparison of Antioxidant Assays for Thiol-Containing Compounds

AssayPrincipleStandardKey Advantages
CUPRAC Reduction of Cu(II)-neocuproine complex to Cu(I)-neocuproine.TroloxStable reagent, operates at physiological pH, sensitive to thiol-type antioxidants.[4][5]
ABTS Scavenging of the stable ABTS radical cation (ABTS•+).TroloxApplicable to both hydrophilic and lipophilic compounds, highly sensitive.[6][7]
FRAP Reduction of a ferric tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form.Ferrous Sulfate (Fe²⁺) or TroloxSimple, fast, and automated procedure.[8][9]
Cytotoxicity in Cancer Cell Lines

This compound compounds can interfere with the altered glucose metabolism of cancer cells (the Warburg effect), making them candidates for anticancer drugs. Cytotoxicity is typically assessed by determining the IC50 value across various cancer cell lines.

Table 3: Example IC50 Values of Test Compounds in Human Cancer Cell Lines (72h Treatment)

Cell LineCancer TypeCompound A IC50 (µg/mL)Compound B IC50 (µg/mL)Doxorubicin (Control) IC50 (µg/mL)
Saos-2Osteosarcoma0.62 ± 0.06-0.13 ± 0.03
A549Lung Adenocarcinoma1.83 ± 0.11-1.34 ± 0.11
MCF-7Breast Adenocarcinoma1.15 ± 0.12-0.43 ± 0.04
HT29Colorectal Adenocarcinoma1.64 ± 0.05-0.35 ± 0.02
HMSC (Normal Cell)Bone Marrow Stem Cell6.23 ± 1.29-0.29 ± 0.01
Data from a study on Goniothalamin is used as an illustrative example of how IC50 values can be presented.[10] A higher Selectivity Index (SI = IC50 Normal Cell / IC50 Cancer Cell) indicates greater cancer-selective toxicity.[10]

Signaling Pathways and Mechanisms

This compound compounds, by mimicking glucose, can interfere with key cellular signaling pathways that regulate metabolism, proliferation, and survival. Understanding these pathways is essential for interpreting bioassay results.

Glycolysis and the Warburg Effect

Cancer cells often exhibit increased glycolysis even in the presence of oxygen (aerobic glycolysis or the Warburg effect). This compound compounds can potentially inhibit this pathway, leading to energy depletion and cell death.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mito Mitochondrion Glucose Glucose GLUT Glucose Transporter (GLUT) Glucose->GLUT This compound This compound This compound->GLUT Competitive Inhibition Glycolysis Glycolysis This compound->Glycolysis Inhibition G6P Glucose-6-Phosphate GLUT->G6P Hexokinase G6P->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate ATP_Glyco ATP Glycolysis->ATP_Glyco Lactate (B86563) Lactate Pyruvate->Lactate LDH-A (Warburg Effect) TCA TCA Cycle Pyruvate->TCA OXPHOS Oxidative Phosphorylation TCA->OXPHOS ATP_Oxphos ATP OXPHOS->ATP_Oxphos

Figure 1. Inhibition of Glycolysis by this compound Compounds.

PI3K/Akt and MAPK Signaling

High glucose levels are known to modulate the PI3K/Akt and MAPK signaling pathways, which are central to cell growth, proliferation, and survival. By interfering with glucose metabolism, this compound compounds may indirectly affect these critical pathways. Hyperglycemia-impaired PI3K/Akt signaling can promote endothelial cell proliferative dysfunction.[11] The p38 MAPK pathway can also be activated by oxidative stress, which may be induced by metabolic disruption.[12]

G cluster_signal Metabolic Stress & Signaling This compound This compound Metabolic_Stress Metabolic Stress (e.g., Glycolysis Inhibition) This compound->Metabolic_Stress Oxidative_Stress Oxidative Stress (ROS) Metabolic_Stress->Oxidative_Stress PI3K PI3K Metabolic_Stress->PI3K Inhibits MAPK p38 MAPK Oxidative_Stress->MAPK Activates Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis MAPK->Apoptosis

Figure 2. Potential Impact of this compound on PI3K/Akt and MAPK Pathways.

Experimental Protocols

Detailed methodologies are provided for key assays. These protocols are based on established methods and can be adapted for a 96-well plate format for higher throughput.

α-Glucosidase Inhibition Assay

This assay measures the ability of a compound to inhibit α-glucosidase, which hydrolyzes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to the yellow-colored p-nitrophenol.[13][14][15]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • 50 mM Phosphate (B84403) Buffer (pH 6.8)

  • Sodium Carbonate (Na₂CO₃)

  • Test compounds and Acarbose (positive control)

  • 96-well microplate and reader (405 nm)

Procedure:

  • Prepare solutions of test compounds and acarbose at various concentrations.

  • In a 96-well plate, add 20 µL of the test compound solution to each well.

  • Add 20 µL of α-glucosidase solution (e.g., 0.1 U/mL in phosphate buffer) to each well.

  • Incubate the plate at 37°C for 5-10 minutes.

  • Initiate the reaction by adding 20 µL of pNPG solution (e.g., 1 mM in phosphate buffer) to each well.

  • Incubate the plate at 37°C for 20-30 minutes.

  • Stop the reaction by adding 50 µL of 1 M Na₂CO₃ solution.

  • Measure the absorbance at 405 nm.

  • Calculate the percentage of inhibition and determine the IC50 value by plotting inhibition versus compound concentration.

G start Start prep Prepare Reagents: - Test Compound Dilutions - Enzyme Solution (α-glucosidase) - Substrate Solution (pNPG) start->prep plate Pipette 20 µL Test Compound into 96-well plate prep->plate add_enzyme Add 20 µL Enzyme Solution plate->add_enzyme incubate1 Incubate at 37°C (5-10 min) add_enzyme->incubate1 add_substrate Add 20 µL Substrate (pNPG) incubate1->add_substrate incubate2 Incubate at 37°C (20-30 min) add_substrate->incubate2 stop_reaction Add 50 µL Na₂CO₃ to stop incubate2->stop_reaction read_plate Measure Absorbance at 405 nm stop_reaction->read_plate calculate Calculate % Inhibition and IC50 Value read_plate->calculate end End calculate->end

Figure 3. Experimental Workflow for α-Glucosidase Inhibition Assay.

Antioxidant Capacity: CUPRAC Assay

The CUPRAC (CUPric Reducing Antioxidant Capacity) assay is particularly suitable for thiol-containing compounds. It measures the reduction of the Cu(II)-neocuproine reagent.[5]

Materials:

  • CUPRAC Reagent A (Copper(II) solution)

  • CUPRAC Reagent B (Neocuproine solution)

  • CUPRAC Reagent C (Ammonium acetate (B1210297) buffer, pH 7.0)

  • Trolox (standard)

  • Test compounds

  • 96-well microplate and reader (450 nm)

Procedure:

  • Prepare serial dilutions of the Trolox standard and test compounds.

  • Add 40 µL of the standard or sample to each well of a 96-well plate.

  • Add 40 µL of CUPRAC Reagent A to each well.

  • Add 40 µL of CUPRAC Reagent B to each well.

  • Add 40 µL of CUPRAC Reagent C to each well.

  • Mix gently and incubate at room temperature for 30 minutes.

  • Read the absorbance at 450 nm.

  • Construct a standard curve using Trolox and determine the antioxidant capacity of the samples, expressed as µM Trolox Equivalents.

G start Start prep Prepare Trolox Standard and Test Compound Dilutions start->prep plate Pipette 40 µL Standard/Sample into 96-well plate prep->plate add_A Add 40 µL CUPRAC Reagent A (CuCl₂) plate->add_A add_B Add 40 µL CUPRAC Reagent B (Neocuproine) add_A->add_B add_C Add 40 µL CUPRAC Reagent C (Buffer) add_B->add_C incubate Incubate at RT (30 min) add_C->incubate read_plate Measure Absorbance at 450 nm incubate->read_plate calculate Calculate Trolox Equivalents read_plate->calculate end End calculate->end

Figure 4. Experimental Workflow for the CUPRAC Antioxidant Assay.

Glycolysis Inhibition Assay

This type of assay measures the shift in cellular metabolism between glycolysis and oxidative phosphorylation (OXPHOS). It can be performed by measuring the extracellular acidification rate (ECAR) due to lactate production or by quantifying lactate and ATP levels.[16][17]

Materials:

  • Cultured cells (e.g., cancer cell line)

  • Cell culture medium and plates

  • Test compound

  • Glycolysis inhibitors (e.g., 2-deoxy-D-glucose, 2-DG)

  • Lactate and ATP quantification kits

Procedure (Lactate/ATP Measurement):

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat cells with various concentrations of the this compound compound for a specified time (e.g., 24-48 hours). Include a positive control (e.g., 2-DG).

  • Lactate Measurement: Collect the cell culture medium.

  • Measure the lactate concentration in the medium using a colorimetric lactate assay kit according to the manufacturer's instructions.

  • ATP Measurement: Lyse the cells remaining in the plate.

  • Measure the intracellular ATP concentration using a luciferase-based ATP assay kit.

  • Analyze the data: A decrease in lactate and ATP levels indicates glycolysis inhibition.

G cluster_lactate Lactate Assay cluster_atp ATP Assay start Start seed Seed Cells in 96-well Plate (Incubate overnight) start->seed treat Treat Cells with This compound Compound seed->treat incubate Incubate for 24-48h treat->incubate collect_media Collect Culture Medium incubate->collect_media lyse Lyse Remaining Cells incubate->lyse run_lactate Measure Lactate (Colorimetric) collect_media->run_lactate analyze Analyze Data: ↓ Lactate & ↓ ATP = Glycolysis Inhibition run_lactate->analyze run_atp Measure ATP (Luminescence) lyse->run_atp run_atp->analyze end End analyze->end

Figure 5. Workflow for Glycolysis Inhibition Assay (Lactate/ATP).

References

A Comparative Analysis of C-Glycoside and S-Glycoside SGLT2 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the chemical, pharmacological, and clinical distinctions between C-glycoside and S-glycoside Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors, providing a comprehensive resource for researchers, scientists, and drug development professionals.

The advent of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors has revolutionized the management of type 2 diabetes mellitus and has shown significant promise in the treatment of heart failure and chronic kidney disease. These drugs, colloquially known as "gliflozins," function by inhibiting the reabsorption of glucose in the kidneys, thereby promoting its excretion in urine.[1] The foundational discovery leading to this class of drugs was phlorizin, a natural O-glycoside. However, its poor metabolic stability led to the development of more robust analogues, primarily C-glycosides and, to a lesser extent, S-glycosides. This guide provides a detailed comparative study of these two important classes of SGLT2 inhibitors, supported by experimental data and methodologies.

Structural Differences and a Shift in Stability

The key distinction between C-glycosides and S-glycosides lies in the nature of the bond connecting the glucose moiety to the aglycone portion of the molecule. In C-glycosides, a carbon-carbon bond links the anomeric carbon of the glucose ring to the aglycone. Conversely, S-glycosides feature a carbon-sulfur bond at this position. This seemingly subtle structural variance has profound implications for the molecule's stability.

The C-C bond in C-glycosides is resistant to enzymatic cleavage by β-glucosidases, which are prevalent in the gastrointestinal tract and can readily hydrolyze the O-glycosidic bond of earlier compounds like phlorizin.[2] This enhanced metabolic stability translates to improved oral bioavailability and a longer duration of action, which are desirable pharmacokinetic properties for once-daily oral medications.[3] While direct head-to-head stability comparisons with S-glycosides are not extensively documented in the public domain, the inherent strength of the C-S bond suggests that S-glycosides also offer improved stability over their O-glycoside counterparts.[4]

Performance and Efficacy: A Tale of Two Glycosides

The majority of clinically approved and widely studied SGLT2 inhibitors are C-glycosides. This class includes well-known drugs such as dapagliflozin, canagliflozin, and empagliflozin (B1684318).[5] In contrast, the most prominent example of a clinically relevant S-glycoside is sotagliflozin (B1681961) (LX4211), which is a dual inhibitor of both SGLT1 and SGLT2.[6][7]

The following tables summarize the in vitro potency and selectivity of representative C-glycoside and S-glycoside SGLT2 inhibitors.

Table 1: In Vitro Potency and Selectivity of C-Glycoside SGLT2 Inhibitors

CompoundSGLT2 IC50 (nM)SGLT1 IC50 (nM)Selectivity (SGLT1/SGLT2)
Dapagliflozin1.11390~1264
Canagliflozin4.2663~158
Empagliflozin3.18300~2677
Ertugliflozin (B560060)0.8771960>2000

Note: IC50 values can vary between different studies and experimental conditions. Data compiled from multiple sources.

Table 2: In Vitro Potency and Selectivity of S-Glycoside SGLT2 Inhibitors

CompoundSGLT2 IC50 (nM)SGLT1 IC50 (nM)Selectivity (SGLT1/SGLT2)
Sotagliflozin (LX4211)1.836~20
Thioglucoside Analogue D2.0--
Thioglucoside Analogue E5.9--
Thioglucoside Analogue F3.5--
Thioglucoside Analogue G2.4--

Note: IC50 values for thioglucoside analogues are from a preclinical study and SGLT1 IC50 values were not reported.[4] Sotagliflozin data is from multiple sources.[7][8]

From the data, it is evident that C-glycoside inhibitors like empagliflozin and ertugliflozin exhibit very high selectivity for SGLT2 over SGLT1. In contrast, the S-glycoside sotagliflozin is a dual inhibitor with only a 20-fold selectivity for SGLT2.[9] This dual inhibition profile, with significant SGLT1 inhibition, leads to a distinct pharmacological effect, including a reduction in intestinal glucose absorption.[7] Preclinical studies on novel thioglucoside analogues have demonstrated high SGLT2 inhibitory activity, suggesting that highly selective S-glycoside inhibitors are achievable.[4]

Pharmacokinetics and Pharmacodynamics: A Comparative Overview

The pharmacokinetic profiles of the C-glycoside SGLT2 inhibitors are well-characterized, featuring rapid oral absorption and a long elimination half-life that allows for once-daily dosing.[10] They are extensively metabolized in the liver, primarily through glucuronidation, into inactive metabolites.[3]

Sotagliflozin, the representative S-glycoside, also demonstrates a pharmacokinetic profile suitable for clinical use. Its dual-action mechanism, however, results in a unique pharmacodynamic profile. Inhibition of intestinal SGLT1 by sotagliflozin delays glucose absorption and increases the release of gastrointestinal peptides like glucagon-like peptide 1 (GLP-1) and peptide YY (PYY).[7][11]

Table 3: Pharmacokinetic and Pharmacodynamic Properties

ParameterC-Glycoside SGLT2 Inhibitors (Representative)S-Glycoside SGLT2 Inhibitor (Sotagliflozin)
Mechanism of Action Selective SGLT2 inhibitionDual SGLT1 and SGLT2 inhibition
Primary Effect Increased urinary glucose excretionIncreased urinary glucose excretion and delayed intestinal glucose absorption
Oral Bioavailability GoodGood
Dosing Frequency Once dailyOnce daily
Metabolism Hepatic glucuronidationInformation not readily available in compiled sources
Key Pharmacodynamic Feature Insulin-independent glucose loweringInsulin-independent glucose lowering with effects on postprandial glucose and gut hormones

Experimental Protocols

A crucial aspect of drug development is the robust and reproducible assessment of a compound's inhibitory activity. The following is a detailed methodology for determining the half-maximal inhibitory concentration (IC50) of SGLT2 inhibitors.

This cell-based assay measures the inhibition of SGLT2-mediated glucose uptake using a fluorescent glucose analog, 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), in a human embryonic kidney cell line (HEK293) stably expressing human SGLT2 (hSGLT2).

Materials:

  • HEK293 cells stably expressing hSGLT2

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Geneticin (G418) for selection

  • 2-NBDG

  • Sodium-containing uptake buffer (e.g., Krebs-Ringer-Henseleit buffer)

  • Sodium-free uptake buffer (NaCl replaced with choline (B1196258) chloride)

  • Test compounds (C- and S-glycoside inhibitors)

  • Positive control (e.g., Phlorizin)

  • Vehicle control (e.g., DMSO)

  • 96-well black, clear-bottom tissue culture plates

  • Fluorescence microplate reader

Procedure:

  • Cell Culture: Culture HEK293-hSGLT2 cells in DMEM supplemented with 10% FBS and an appropriate concentration of G418 to maintain selection pressure.

  • Cell Seeding: Seed the cells into 96-well black, clear-bottom plates at a density that ensures a confluent monolayer on the day of the assay.

  • Inhibitor Incubation: On the day of the assay, wash the cells with sodium-containing uptake buffer. Then, incubate the cells with varying concentrations of the test compounds (or controls) in sodium-containing buffer for 15-30 minutes at 37°C.

  • Glucose Uptake: Add 2-NBDG to each well to a final concentration of 100-200 µM and incubate for 30-60 minutes at 37°C.

  • Termination of Uptake: Remove the 2-NBDG solution and wash the cells multiple times with ice-cold sodium-free uptake buffer to stop the transport and remove extracellular fluorescence.

  • Fluorescence Measurement: Add a lysis buffer to each well and measure the intracellular fluorescence using a microplate reader (excitation ~485 nm, emission ~535 nm).

  • Data Analysis: Calculate the percentage of inhibition of glucose uptake for each concentration of the test compound compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Visualizing the Mechanisms

To better understand the concepts discussed, the following diagrams illustrate the SGLT2 inhibition signaling pathway and the experimental workflow for determining IC50 values.

SGLT2_Inhibition_Pathway cluster_proximal_tubule Proximal Tubule Cell SGLT2 SGLT2 Glucose SGLT2->Glucose Glucose Na_ion SGLT2->Na_ion Na+ GLUT2 GLUT2 Blood Bloodstream GLUT2->Blood Glucose Reabsorption NaK_Pump Na+/K+ Pump NaK_Pump->Blood 3 Na+ Lumen Tubular Lumen (Filtrate) Glucose_Na Lumen->Glucose_Na Glucose + Na+ K_ion Blood->K_ion Glucose_Na->SGLT2 Glucose->GLUT2 Na_ion->NaK_Pump K_ion->NaK_Pump 2 K+ SGLT2_Inhibitor SGLT2 Inhibitor (C- or S-Glycoside) SGLT2_Inhibitor->SGLT2 Inhibits

Caption: Signaling pathway of SGLT2 inhibition in the renal proximal tubule.

IC50_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Culture_Cells Culture HEK293-hSGLT2 Cells Seed_Plate Seed Cells in 96-well Plate Culture_Cells->Seed_Plate Add_Inhibitor Add Inhibitor (Varying Concentrations) Seed_Plate->Add_Inhibitor Add_2NBDG Add Fluorescent Glucose Analog (2-NBDG) Add_Inhibitor->Add_2NBDG Incubate Incubate at 37°C Add_2NBDG->Incubate Stop_Uptake Stop Uptake & Wash Incubate->Stop_Uptake Measure_Fluorescence Measure Intracellular Fluorescence Stop_Uptake->Measure_Fluorescence Calculate_Inhibition Calculate % Inhibition Measure_Fluorescence->Calculate_Inhibition Plot_Curve Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

Caption: Experimental workflow for determining SGLT2 inhibitor IC50 values.

Conclusion

Both C-glycoside and S-glycoside SGLT2 inhibitors represent significant advancements over the first-generation O-glycoside compounds, offering enhanced metabolic stability and favorable pharmacokinetic profiles. The C-glycoside class is well-established, with several highly selective SGLT2 inhibitors approved for clinical use that have demonstrated robust efficacy and cardiovascular benefits. The S-glycoside class, exemplified by the dual SGLT1/SGLT2 inhibitor sotagliflozin, offers a different therapeutic approach by also targeting intestinal glucose absorption. Preclinical data on novel thioglucosides suggest that highly selective S-glycoside SGLT2 inhibitors are also a promising area for future drug development. The choice between a C-glycoside and an S-glycoside inhibitor in a drug development program will likely depend on the desired selectivity profile and therapeutic indication. Further head-to-head comparative studies will be invaluable in fully elucidating the nuanced differences between these two important classes of SGLT2 inhibitors.

References

Validating the Mechanism of Action of Novel Thioglycoside Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of novel therapeutic agents has led to a significant interest in thioglycoside analogs, molecules that substitute the glycosidic oxygen with sulfur. This modification often imparts increased stability against enzymatic degradation, making them attractive candidates for various therapeutic applications. This guide provides a comparative analysis of the mechanism of action of novel thioglycoside analogs, supported by experimental data and detailed protocols to aid in their validation.

Mechanisms of Action: A Comparative Overview

Novel thioglycoside analogs primarily exert their effects through two distinct mechanisms: as metabolic inhibitors of glycan biosynthesis and as inhibitors of sodium-glucose cotransporters (SGLTs).

Metabolic Inhibition of Glycan Biosynthesis

Thioglycoside analogs can act as metabolic decoys, disrupting the assembly of glycans on proteins and lipids.[1] By mimicking natural monosaccharides, they are taken up by cells and intercept the glycan biosynthesis pathways.[2] This disruption can lead to the truncation of cell-surface glycans, affecting cellular processes such as cell adhesion, signaling, and immune responses.[1]

Comparison with O-Glycoside Analogs:

A key advantage of thioglycosides over their O-glycoside counterparts is their enhanced stability. O-glycosides are susceptible to cleavage by glycosidases, which can limit their efficacy. In contrast, the thioether bond in thioglycosides is more resistant to enzymatic hydrolysis, leading to more sustained inhibitory effects.[1] While some studies in mammalian cells have shown thioglycosides to be significantly more potent than O-glycosides, in bacteria, their potency has been found to be comparable, though thioglycosides exhibited enhanced selectivity.[2]

Inhibition of Sodium-Glucose Cotransporters (SGLTs)

A prominent application of thioglycoside analogs is the inhibition of SGLT2, a protein primarily responsible for glucose reabsorption in the kidneys.[3][4] By competitively blocking SGLT2, these analogs prevent glucose from being reabsorbed into the bloodstream, leading to its excretion in the urine.[5] This mechanism forms the basis for the use of SGLT2 inhibitors in the management of type 2 diabetes.[6][7]

Comparison with Phlorizin (an O-Glycoside SGLT inhibitor):

Phlorizin, a natural O-glucoside, is a well-known inhibitor of SGLTs but lacks selectivity and is poorly absorbed.[4] Synthetic thioglycoside analogs have been developed to overcome these limitations, offering improved selectivity for SGLT2 over SGLT1 and better pharmacokinetic profiles.[3]

Quantitative Data Presentation

The following tables summarize quantitative data from various studies, comparing the efficacy of thioglycoside analogs with other relevant compounds.

Table 1: Inhibition of Glycosylation

CompoundTarget/AssayCell LineConcentrationInhibition (%)Reference
Thioglycoside Analogs (S-glycosides) sLeX expressionHL-60100 µM60-90%[1]
O-Glycoside Analogs sLeX expressionHL-60100 µM20-40%[1]
FucSBn (thioglycoside) Glycoprotein (B1211001) biosynthesisH. pylori2 mMProfound inhibition[2]

Table 2: SGLT Inhibition

CompoundTargetCell LineIC50Reference
Phenyl-1'-thio-β-D-glucopyranoside hSGLT2CHOMore potent than Phlorizin[3]
Phenyl-1'-thio-β-D-glucopyranoside hSGLT1CHOLess potent than on hSGLT2[3]
2-hydroxymethyl-phenyl-1'-thio-β-D-galactopyranoside hSGLT1CHOPronounced inhibition[3]
2-hydroxymethyl-phenyl-1'-thio-β-D-galactopyranoside hSGLT2CHONo significant inhibition[3]
Dapagliflozin (SGLT2 inhibitor) 2-NBDG uptakeHK-2500 nM~44% inhibition
Phlorizin 2-NBDG uptakeHK-2100 µM~30% inhibition

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Metabolic Labeling with Azido Sugars and Click Chemistry

This protocol is used to assess the inhibitory effect of thioglycoside analogs on glycoprotein biosynthesis.

Materials:

  • Cell line of interest (e.g., H. pylori, HL-60)

  • Peracetylated N-azidoacetylglucosamine (Ac4GlcNAz)

  • Thioglycoside analog (inhibitor)

  • Lysis buffer

  • Alkyne-probe (e.g., alkyne-biotin or a fluorescent alkyne)

  • Copper(I)-catalyst solution for Click chemistry (e.g., CuSO4, a reducing agent like sodium ascorbate, and a ligand like TBTA)

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Metabolic Labeling: Culture cells in the presence of Ac4GlcNAz and varying concentrations of the thioglycoside analog inhibitor for a predetermined time (e.g., 24-48 hours). Include positive (Ac4GlcNAz only) and negative (no Ac4GlcNAz) controls.[2]

  • Cell Lysis: Harvest the cells and lyse them to release the cellular proteins.

  • Click Chemistry: To the cell lysate, add the alkyne-probe and the copper(I)-catalyst solution.[8] Incubate at room temperature to allow the "click" reaction between the azide (B81097) group on the incorporated sugar and the alkyne probe.

  • Analysis:

    • SDS-PAGE and Western Blotting: Separate the labeled proteins by SDS-PAGE. If an alkyne-biotin probe was used, transfer the proteins to a membrane and detect with streptavidin-HRP.[9]

    • In-gel Fluorescence: If a fluorescent alkyne probe was used, visualize the labeled proteins directly in the gel using a fluorescence scanner.[10]

  • Quantification: Quantify the band intensities to determine the extent of inhibition of glycoprotein biosynthesis by the thioglycoside analog.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to validate direct target engagement of a compound in a cellular environment.[11][12]

Materials:

  • Intact cells or cell lysate

  • Thioglycoside analog

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • Antibodies against the target protein

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Compound Treatment: Treat cells with the thioglycoside analog or vehicle (DMSO) for a specific duration.

  • Heating: Aliquot the cell suspension or lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler, followed by rapid cooling.[13][14]

  • Lysis and Centrifugation: Lyse the cells (if not already lysed) and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.

  • Protein Quantification and Analysis:

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of the soluble target protein at each temperature point by Western blotting using a specific antibody.

  • Data Analysis: Plot the amount of soluble protein against the temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, direct engagement.[15]

Microscale Thermophoresis (MST)

MST measures the binding affinity between a thioglycoside analog and its target protein in solution.[16][17]

Materials:

  • Purified target protein (fluorescently labeled or with a natural fluorophore) or cell lysate containing a fluorescently tagged target protein.

  • Thioglycoside analog

  • Assay buffer

  • MST instrument and capillaries

Procedure:

  • Sample Preparation: Prepare a serial dilution of the thioglycoside analog. Keep the concentration of the fluorescently labeled target protein constant.

  • Incubation: Mix the constant concentration of the target protein with each dilution of the thioglycoside analog and incubate to allow binding to reach equilibrium.

  • MST Measurement: Load the samples into MST capillaries and measure the thermophoretic movement using the MST instrument.[18]

  • Data Analysis: Plot the change in the normalized fluorescence against the logarithm of the ligand concentration. Fit the data to a binding curve to determine the dissociation constant (Kd), which quantifies the binding affinity.[19]

SGLT2 Inhibition Assay (Fluorescent Glucose Uptake)

This cell-based assay measures the inhibition of SGLT2-mediated glucose uptake.[5][20]

Materials:

  • HK-2 cells (human kidney proximal tubule cell line)

  • Krebs-Ringer-Henseleit (KRH) buffer (with and without sodium)

  • 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG)

  • Thioglycoside analog

  • Dapagliflozin (positive control)

  • 96-well plate

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed HK-2 cells in a 96-well plate and grow to confluence.

  • Pre-incubation: Wash the cells with KRH buffer and pre-incubate them with the thioglycoside analog or controls in KRH buffer for 15-30 minutes.[5]

  • Glucose Uptake: Add 2-NBDG to the wells and incubate for 30-60 minutes to allow for glucose uptake.[20]

  • Termination and Lysis: Stop the uptake by washing the cells with ice-cold KRH buffer. Lyse the cells to release the intracellular 2-NBDG.

  • Fluorescence Measurement: Measure the fluorescence intensity in each well using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition of glucose uptake for each concentration of the thioglycoside analog compared to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.[5]

Visualization of Pathways and Workflows

Diagrams created using Graphviz (DOT language) illustrate key concepts and workflows.

Glycan_Biosynthesis_Inhibition cluster_cell Cell Monosaccharide Monosaccharide Glycosyltransferases Glycosyltransferases Monosaccharide->Glycosyltransferases Thioglycoside_Analog Thioglycoside_Analog Thioglycoside_Analog->Glycosyltransferases Inhibits Nascent_Glycoprotein Nascent_Glycoprotein Glycosyltransferases->Nascent_Glycoprotein Adds sugar Truncated_Glycoprotein Truncated_Glycoprotein Glycosyltransferases->Truncated_Glycoprotein Functional_Glycoprotein Functional_Glycoprotein Nascent_Glycoprotein->Functional_Glycoprotein

Caption: Inhibition of Glycan Biosynthesis by a Thioglycoside Analog.

SGLT2_Inhibition_Pathway cluster_kidney_tubule Kidney Proximal Tubule Lumen Lumen Tubule_Cell Tubule_Cell GLUT2 GLUT2 Transporter Tubule_Cell->GLUT2 Bloodstream Bloodstream Glucose_Na Glucose + Na+ SGLT2 SGLT2 Transporter Glucose_Na->SGLT2 Urine_Excretion Glucose Excretion (Urine) Glucose_Na->Urine_Excretion SGLT2->Tubule_Cell Reabsorption Thioglycoside_Analog Thioglycoside Analog Thioglycoside_Analog->SGLT2 Blocks GLUT2->Bloodstream

Caption: Mechanism of SGLT2 Inhibition by a Thioglycoside Analog.

CETSA_Workflow Start Start Treat_Cells Treat Cells with Thioglycoside or Vehicle Start->Treat_Cells Heat_Shock Apply Temperature Gradient Treat_Cells->Heat_Shock Lyse_Cells Lyse Cells Heat_Shock->Lyse_Cells Centrifuge Centrifuge to Separate Soluble/Aggregated Proteins Lyse_Cells->Centrifuge Collect_Supernatant Collect Supernatant (Soluble Fraction) Centrifuge->Collect_Supernatant Analyze_Protein Analyze Target Protein Amount (e.g., Western Blot) Collect_Supernatant->Analyze_Protein Plot_Data Plot Soluble Protein vs. Temp Analyze_Protein->Plot_Data Determine_Shift Determine Thermal Shift Plot_Data->Determine_Shift End End Determine_Shift->End

Caption: Experimental Workflow for the Cellular Thermal Shift Assay (CETSA).

References

Comparative Analysis of the Cytotoxic Effects of Purine Thioglycoside Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic effects of various purine (B94841) thioglycoside analogs against several cancer cell lines. The data presented is compiled from recent studies to facilitate the objective assessment of the therapeutic potential of these compounds. Detailed experimental protocols and a diagram of the proposed signaling pathway are included to support further research and development.

Data Presentation: Cytotoxic Activity of Purine Thioglycoside Analogs

The following table summarizes the 50% inhibitory concentration (IC50) values of different purine thioglycoside analogs, providing a quantitative comparison of their cytotoxic potency across various cancer cell lines.

Compound ID/NameAnalog TypeTarget Cancer Cell LineIC50 (µM)
Compound 14 Pyrazolopyrimidine ThioglycosideHuh-7 (Liver Carcinoma)24.59[1]
MCF-7 (Breast Carcinoma)12.203[1]
Compound 16 Pyrazolopyrimidine ThioglycosideHuh-7 (Liver Carcinoma)26.64[1]
MCF-7 (Breast Carcinoma)14.84[1]
Compound 13 Pyrazolopyrimidine ThioglycosideHuh-7 (Liver Carcinoma)42.9[1]
MCF-7 (Breast Carcinoma)26.66[1]
Compound 15 Pyrazolopyrimidine ThioglycosideHuh-7 (Liver Carcinoma)30.67[1]
MCF-7 (Breast Carcinoma)55.026[1]
Compound 6a Pyrazolopyridine ThioglycosideHuh-7 (Liver Carcinoma)89.43[1]
Compound 6b Pyrazolopyridine ThioglycosideHuh-7 (Liver Carcinoma)64.52[1]
Compound 8b Pyrazolopyridine ThioglycosideHuh-7 (Liver Carcinoma)83[1]
MCF-7 (Breast Carcinoma)71.38[1]
Compound 7a Pyrazolopyridine ThioglycosideHuh-7 (Liver Carcinoma)92.42[1]
PYRIND Pyrazole (B372694) DerivativeMCF-7 (Breast Carcinoma)39.7 ± 5.8[2]
TOSIND Pyrazole DerivativeMDA-MB-231 (Breast Carcinoma)17.7 ± 2.7[2]

Experimental Protocols

The following is a detailed methodology for the MTT assay, a colorimetric assay widely used to assess the cytotoxic effects of compounds on cancer cell lines.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

1. Cell Seeding and Treatment:

  • Cells are seeded in a 96-well plate at a concentration of approximately 6x10³ cells per well in 100 µL of growth medium.[1]

  • The plate is incubated for 24 hours to allow for cell attachment.

  • After 24 hours, the medium is replaced with fresh medium containing various concentrations of the purine thioglycoside analogs. Serial two-fold dilutions are typically used to obtain a dose-response curve.[1]

2. Incubation:

  • The treated cells are incubated for a specified period, commonly 24 to 72 hours, in a humidified atmosphere at 37°C with 5% CO2.[3][4]

3. MTT Addition and Formazan (B1609692) Crystal Formation:

  • Following the incubation period, 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) is added to each well.[3]

  • The plate is then incubated for an additional 4 hours under the same conditions.[3] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to insoluble purple formazan crystals.[5]

4. Solubilization of Formazan Crystals:

  • After the 4-hour incubation with MTT, 100 µL of a solubilization solution (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.[3][4]

  • The plate is typically left overnight in the incubator to ensure complete solubilization.[3]

5. Absorbance Measurement and Data Analysis:

  • The absorbance of the colored solution is measured using a microplate reader at a wavelength between 550 and 600 nm.[3] A reference wavelength of greater than 650 nm is also used to correct for background absorbance.[3]

  • The percentage of cell viability is calculated relative to untreated control cells.

  • The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined by plotting a dose-response curve.[6]

Mandatory Visualization

Purine_Thioglycoside_Analog_Cytotoxicity_Pathway cluster_cell Cancer Cell Analog Purine Thioglycoside Analog Metabolism Cellular Uptake & Metabolic Activation Analog->Metabolism Enters Cell DNA_RNA DNA & RNA Synthesis Metabolism->DNA_RNA Incorporation into DNA/RNA or Inhibition of Enzymes DNA_Damage DNA Damage DNA_RNA->DNA_Damage Disruption of Replication/Transcription Apoptosis_Pathway Apoptosis Signaling Pathway Activation DNA_Damage->Apoptosis_Pathway Triggers Apoptotic Signals Cell_Death Cell Death (Cytotoxicity) Apoptosis_Pathway->Cell_Death Execution of Programmed Cell Death

References

A Comparative Guide to Thioglucose-Based Compounds as Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer therapy is continually evolving, with a growing emphasis on targeted treatments that exploit the unique vulnerabilities of cancer cells. One such promising avenue of research involves the use of thioglucose-based compounds. These molecules, which mimic glucose to gain entry into cancer cells that exhibit high glucose uptake, can deliver cytotoxic payloads or disrupt critical cellular processes. This guide provides an objective comparison of the anti-cancer performance of various this compound-based compounds, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and development efforts.

Overview of this compound-Based Anti-Cancer Strategies

This compound-based compounds leverage the "Warburg effect," a metabolic phenomenon where cancer cells predominantly rely on glycolysis for energy production even in the presence of oxygen. This results in an overexpression of glucose transporters (GLUTs) on their surface, making them susceptible to glucose analogs. By attaching a sulfur atom to a glucose molecule (forming this compound), and often incorporating other functional groups, researchers have developed compounds that can selectively target and eliminate cancer cells.

This guide will focus on two main classes of this compound-based compounds:

  • Gold (I)-Thioglucose Compounds: Primarily represented by Auranofin, an FDA-approved drug for rheumatoid arthritis that is being repurposed for cancer treatment.

  • Non-Gold this compound Compounds: Including (1-4)-thiodisaccharides and thiosemicarbazones, which are emerging as potent anti-cancer agents.

Comparative Performance Analysis

The anti-cancer efficacy of these compounds is typically evaluated based on their half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro. A lower IC50 value indicates a more potent compound.

Auranofin and its Analogs

Auranofin, a gold(I) phosphine (B1218219) complex containing a tetra-acetylated this compound ligand, has demonstrated significant anti-cancer activity across a wide range of cancer cell lines. Its primary mechanism of action involves the potent and irreversible inhibition of thioredoxin reductase (TrxR), a key enzyme in the cellular antioxidant system.[1][2][3] Inhibition of TrxR leads to an accumulation of reactive oxygen species (ROS), inducing oxidative stress and subsequently triggering apoptosis (programmed cell death).[1][3]

Beyond TrxR inhibition, Auranofin has been shown to inhibit the ubiquitin-proteasome system (UPS) and interfere with glycolysis, further contributing to its anti-cancer effects.[1][3] Analogs of Auranofin, where the phosphine or thiosugar ligand is modified, have also been synthesized and evaluated to improve efficacy and reduce toxicity.[4][5][6]

Table 1: In Vitro Cytotoxicity (IC50) of Auranofin and its Analogs in Various Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference
Auranofin Lung (A549)3-5[7][8]
Lung (Calu-6)3[7]
Lung (NCI-H1299)1[7]
Breast (MCF-7)0.98 - 11.4[9]
Breast (MDA-MB-231)~3[10]
Colorectal (HCT116)0.0513[4]
Ovarian (A2780)>3x lower than Cisplatin[11]
Ovarian (SKOV3)>3x lower than Cisplatin[11]
Chronic Lymphocytic Leukemia (CLL)Potent preclinical efficacy[2]
Et3PAuCl (Auranofin Analog) Colorectal (HCT116)0.0513[4]
Et3PAuI (Auranofin Analog) Colorectal (HCT116)0.105[4]
Ovarian (A2780)High nanomolar range[6]
AuP(OCH3)3SAtg (Auranofin Analog) Ovarian (A2780)Low micromolar[5]
Ovarian (A2780R - Cisplatin Resistant)Low micromolar[5]
AuP(OCH3)3I (Auranofin Analog) Ovarian (SKOV-3)Low micromolar[5]
(1-4)-Thiodisaccharides

(1-4)-Thiodisaccharides are compounds where two sugar moieties are linked by a sulfur bridge. These molecules have been shown to induce oxidative stress and apoptosis in cancer cells, particularly in glioma cell lines.[12][13] Their mechanism is believed to involve the reaction with cellular thiols, thereby disrupting thiol-dependent processes like the thioredoxin system and protein folding, leading to endoplasmic reticulum (ER) stress.[12][13]

Table 2: In Vitro Cytotoxicity (IC50) of a (1-4)-Thiodisaccharide (FCP6) in Various Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference
FCP6 Glioma (U-87)65.2[7]
Breast (MCF-7)47.1[7]
Thiosemicarbazones

Thiosemicarbazones are a class of compounds that can be functionalized with this compound moieties. They are known for their ability to chelate metal ions and generate ROS, leading to DNA damage and apoptosis.[4][14] Several thiosemicarbazone derivatives have shown potent anti-proliferative activity against a variety of cancer cell lines.

Table 3: In Vitro Cytotoxicity (IC50) of Various Thiosemicarbazone Derivatives in Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference
Compound 17 (o-hydroxybenzaldehyde (-)-camphene-based) Melanoma (SK-MEL-37)11.56[1][3]
Compound 4 (benzaldehyde (-) camphene-based) Melanoma (SK-MEL-37)12.84[1][3]
Thiazole Derivative 2b Colorectal Adenocarcinoma (HT-29)0.01[14]
Leukemia (K562)0.01[14]
Thiosemicarbazone Derivative 2 Pancreatic (PANC-1)10.0[15]
Colorectal (HCT 116)14.9[15]
Breast (MCF-7)14.3[15]
Thiosemicarbazone Derivative 4 Pancreatic (PANC-1)0.7[15]
Colorectal (HCT 116)9.4[15]
Breast (MCF-7)15.8[15]
Thiazole Derivatives 2d, 2f, 2h Promyelocytic Leukemia (HL60) / Breast (MCF-7)43-76[2][16]

Signaling Pathways and Mechanisms of Action

The anti-cancer activity of this compound-based compounds is mediated through the modulation of several key signaling pathways.

Auranofin: Multi-Targeted Action

Auranofin's primary target is Thioredoxin Reductase (TrxR), leading to a cascade of events including increased ROS, oxidative stress, and ultimately apoptosis. It also induces endoplasmic reticulum (ER) stress and has been shown to inhibit the NF-κB and PI3K/AKT/mTOR signaling pathways, which are crucial for cancer cell survival and proliferation.[2][14][15][17][18]

Auranofin_Signaling_Pathway Auranofin Auranofin TrxR Thioredoxin Reductase (TrxR) Auranofin->TrxR Inhibits NFkB NF-κB Pathway Auranofin->NFkB Inhibits PI3K_AKT PI3K/AKT/mTOR Pathway Auranofin->PI3K_AKT Inhibits ROS Reactive Oxygen Species (ROS) ↑ OxidativeStress Oxidative Stress ROS->OxidativeStress ER_Stress Endoplasmic Reticulum (ER) Stress OxidativeStress->ER_Stress Apoptosis Apoptosis OxidativeStress->Apoptosis ER_Stress->Apoptosis CellSurvival Cell Survival & Proliferation Apoptosis->CellSurvival Inhibits NFkB->CellSurvival Promotes PI3K_AKT->CellSurvival Promotes

Caption: Auranofin's multi-faceted anti-cancer mechanism.

Thiosemicarbazones: Induction of Apoptosis

Thiosemicarbazones exert their cytotoxic effects primarily through the induction of apoptosis. This can be initiated through the generation of ROS and subsequent DNA damage, as well as by interfering with key cellular processes like cell adhesion and migration.

Thiosemicarbazone_Signaling_Pathway Thiosemicarbazone Thiosemicarbazone ROS Reactive Oxygen Species (ROS) ↑ Thiosemicarbazone->ROS CellAdhesion Cell Adhesion & Migration Thiosemicarbazone->CellAdhesion Inhibits DNADamage DNA Damage ROS->DNADamage Apoptosis Apoptosis DNADamage->Apoptosis CellCycleArrest Cell Cycle Arrest (G2/M) DNADamage->CellCycleArrest CellCycleArrest->Apoptosis

Caption: Apoptosis induction by thiosemicarbazones.

Experimental Protocols

Detailed and standardized experimental protocols are critical for the accurate evaluation and comparison of anti-cancer agents.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[16]

  • Compound Treatment: Treat cells with various concentrations of the this compound-based compound for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[16]

  • Formazan (B1609692) Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compound Add this compound compound incubate1->add_compound incubate2 Incubate 24-72h add_compound->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 add_solubilizer Add solubilization solution incubate3->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance end End read_absorbance->end

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Caspase-3 Activity)

Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a fluorometric or colorimetric assay.

Protocol (Fluorometric):

  • Cell Lysis: Lyse treated and untreated control cells with a lysis buffer.[3]

  • Protein Quantification: Determine the protein concentration of the cell lysates.[3]

  • Assay Reaction: Incubate the cell lysate with a caspase-3 substrate (e.g., DEVD-AFC or DEVD-AMC) in a 96-well plate.[1][3]

  • Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for DEVD-AFC).[1]

  • Data Analysis: Quantify the caspase-3 activity relative to the protein concentration and compare treated samples to the untreated control.

Caspase3_Assay_Workflow start Start treat_cells Treat cells with compound start->treat_cells lyse_cells Lyse cells treat_cells->lyse_cells quantify_protein Quantify protein concentration lyse_cells->quantify_protein prepare_reaction Prepare reaction mix (lysate + substrate) quantify_protein->prepare_reaction incubate Incubate prepare_reaction->incubate read_fluorescence Read fluorescence incubate->read_fluorescence analyze_data Analyze data read_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for Caspase-3 activity assay.

Thioredoxin Reductase (TrxR) Activity Assay

This assay measures the activity of TrxR by monitoring the reduction of DTNB (5,5'-dithiobis(2-nitrobenzoic acid)) to TNB (5-thio-2-nitrobenzoic acid), which can be detected spectrophotometrically.

Protocol:

  • Lysate Preparation: Prepare cell or tissue lysates in an appropriate buffer.

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the lysate, NADPH, and DTNB.

  • Absorbance Measurement: Measure the increase in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis: Calculate the rate of TNB formation to determine the TrxR activity. A specific TrxR inhibitor can be used in a parallel reaction to determine the specific activity.

TrxR_Assay_Workflow start Start prepare_lysate Prepare cell/tissue lysate start->prepare_lysate prepare_reaction Prepare reaction mix (lysate + NADPH + DTNB) prepare_lysate->prepare_reaction measure_absorbance Measure absorbance at 412 nm (kinetic read) prepare_reaction->measure_absorbance calculate_activity Calculate TrxR activity measure_absorbance->calculate_activity end End calculate_activity->end

Caption: Workflow for Thioredoxin Reductase (TrxR) activity assay.

Conclusion and Future Directions

This compound-based compounds represent a promising and versatile platform for the development of novel anti-cancer agents. The gold-containing compound, Auranofin, has shown significant preclinical and clinical potential due to its multi-targeted mechanism of action. Emerging non-gold this compound derivatives, such as (1-4)-thiodisaccharides and thiosemicarbazones, also demonstrate potent and selective anti-cancer activity, often with distinct mechanisms.

The data presented in this guide highlights the potential of these compounds, but further research is warranted. Future studies should focus on:

  • Optimizing lead compounds: Modifying the chemical structures to enhance efficacy, improve selectivity, and reduce off-target toxicity.

  • In vivo studies: Evaluating the most promising compounds in animal models to assess their pharmacokinetic properties, in vivo efficacy, and safety profiles.

  • Combination therapies: Investigating the synergistic effects of this compound-based compounds with existing chemotherapies, targeted therapies, and immunotherapies to overcome drug resistance and improve patient outcomes.

  • Biomarker discovery: Identifying predictive biomarkers to select patients who are most likely to respond to these therapies.

By continuing to explore the potential of this compound-based compounds, the scientific community can pave the way for new and more effective treatments for a wide range of cancers.

References

Comparative Docking Analysis of Thioglucose Analogs as Glycosyltransferase LgtC Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of in silico docking studies of thioglucose analogs targeting Glycosyltransferase LgtC, a crucial enzyme in the lipooligosaccharide (LOS) biosynthesis pathway of Gram-negative bacteria. Inhibition of LgtC is a promising strategy for the development of novel antivirulence agents. This report summarizes quantitative docking data, details the experimental protocols used in the cited studies, and visualizes the computational workflow for the discovery of these potential inhibitors.

Data Presentation: Docking Scores of this compound Analogs

The following table summarizes the mean binding energies of several this compound analogs and the natural donor, UDP-α-D-galactose, with the donor-site of Glycosyltransferase LgtC. Lower binding energy values indicate a more favorable interaction between the ligand and the protein.

CompoundMean Binding Energy (kcal/mol)
This compound Analogs
C-5-8.36[1][2]
C-18-8.13[1][2]
C-14-7.84[1]
C-13-7.77[1]
Natural Ligand
UDP-α-D-galactose-6.74[1][2]

The data clearly indicates that several this compound analogs, particularly C-5 and C-18, exhibit significantly lower binding energies compared to the natural ligand, suggesting they are strong candidates for competitive inhibition of LgtC.[1][2]

Experimental Protocols

The methodologies outlined below were employed in the in silico studies to determine the binding affinities of this compound analogs to Glycosyltransferase LgtC.

Similarity-Based Screening and Ligand Preparation

A similarity-based screening was conducted using PubChem to identify this compound analogs structurally related to known metabolic decoys.[1][2] The identified candidate analogs underwent ADME-Tox filtering to ensure favorable pharmacokinetic properties.[1][2]

Molecular Docking
  • Software: AutoDock-GPU was utilized for the molecular docking simulations.[1][2]

  • Protocol Validation: The reliability of the docking protocol was confirmed by redocking the natural ligand (UDP-α-D-galactose) into the active site of LgtC, which successfully reproduced the crystallographic pose.[1][2]

  • Binding Site: The docking studies focused on the UDP-galactose donor pocket of LgtC.[1][2]

  • Analysis: The binding affinities were evaluated based on the calculated mean scoring values (in kcal/mol).[1][2]

Molecular Dynamics (MD) Simulations
  • Software: AMBER14 was used to perform 100 ns molecular dynamics simulations for each protein-ligand complex to assess the dynamic behavior and stability of the binding.[1][2]

  • Analysis: The stability of the binding poses was evaluated by calculating the root-mean-square deviation (RMSD) values, which were found to be between ~2.0–3.0 Å for the top-scoring analogs.[1][2] The simulations also confirmed the preservation of key hydrogen-bond networks and other molecular interactions.[1][2]

Visualization of the In Silico Workflow

The following diagram illustrates the computational pipeline employed for the identification and evaluation of this compound analogs as potential LgtC inhibitors.

in_silico_workflow cluster_0 Ligand Identification & Preparation cluster_1 Molecular Docking cluster_2 Post-Docking Analysis cluster_3 Outcome SimilarityScreening Similarity-Based Screening (PubChem) ADMETFiltering ADME-Tox Filtering SimilarityScreening->ADMETFiltering LigandPreparation Ligand Preparation ADMETFiltering->LigandPreparation Docking Molecular Docking (AutoDock-GPU) LigandPreparation->Docking TargetPreparation Target Protein Preparation (Glycosyltransferase LgtC) TargetPreparation->Docking BindingAnalysis Binding Affinity Analysis Docking->BindingAnalysis MD_Simulations Molecular Dynamics Simulations (100 ns, AMBER14) BindingAnalysis->MD_Simulations StabilityAnalysis Binding Stability Analysis (RMSD) MD_Simulations->StabilityAnalysis CandidateSelection Prioritized Candidate Analogs StabilityAnalysis->CandidateSelection

Caption: Computational workflow for the discovery of this compound analog inhibitors of LgtC.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Thioglucose

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Thioglucose, including detailed operational and disposal plans. Adherence to these procedures is critical for minimizing risk and ensuring the integrity of your work.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive selection of personal protective equipment is mandatory to prevent personal contact, inhalation, and contamination.[1] Different forms of this compound, such as 5-Thio-D-glucose and its sodium salt, may have slightly different hazard profiles, but a cautious approach is always recommended.

Recommended Personal Protective Equipment for Handling this compound

Protection TypeRecommended EquipmentSpecifications & Notes
Eye/Face Protection Safety glasses with side shields or chemical safety goggles.Must conform to EN 166 (EU) or NIOSH (US) standards. Contact lenses can absorb irritants and should be avoided when handling this chemical.[1] An eye wash unit should be readily accessible.[1]
Hand Protection Chemical-resistant gloves (e.g., Nitrile).It is recommended to use a glove with a protection class of 3 or higher, which corresponds to a breakthrough time of greater than 60 minutes.[1] Always inspect gloves for degradation before use and replace them if contaminated.[1]
Body Protection Laboratory coat, overalls, or PVC apron.Protective clothing should be worn to prevent skin exposure.[2] Work clothes should be laundered separately from personal clothing.[1]
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary.Engineering and administrative controls should be prioritized to minimize exposure.[1] If dust is generated or ventilation is inadequate, an approved positive flow mask or a full-face respirator should be used.[1][3]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to prevent the concentration of dust or vapors.[1]

  • Ensure that an emergency eye wash station and safety shower are easily accessible.[4]

  • Before handling, ensure all necessary PPE is readily available and in good condition.

2. Handling the Compound:

  • Avoid all personal contact with this compound, including inhalation of dust.[1]

  • Do not eat, drink, or smoke in the area where this compound is being handled.[1]

  • Keep containers securely sealed when not in use to prevent spillage and contamination.[1]

  • Avoid physical damage to containers.[1]

3. Hygiene Measures:

  • Always wash hands thoroughly with soap and water after handling the chemical.[1]

  • Use a non-perfumed moisturizer to prevent skin dryness from frequent washing.[1]

  • Contaminated clothing should be laundered before reuse.[1]

Emergency Procedures: Immediate Actions

In the event of an emergency, prompt and correct actions can significantly mitigate harm.

Emergency Contact Information

Emergency TypeContact Information
Life-Threatening Emergency Call 911 or your local emergency number immediately.[5]
Poisoning or Chemical Toxicity Contact the American Association of Poison Control Centers at 1-800-222-1222.[5]
Non-Life-Threatening Emergency Notify your institution's Environmental Health and Safety (EHS) office.

First Aid Measures

Exposure RouteFirst Aid Procedure
Ingestion Rinse mouth with water. Do not induce vomiting. Seek medical attention.[6]
Inhalation Move the individual to fresh air. If breathing is difficult or discomfort persists, seek medical attention.[1][6]
Skin Contact Immediately flush the affected skin and hair with running water and soap.[1] Remove contaminated clothing. Seek medical attention if irritation develops.[6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[2] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[6]

Spill Response

  • Minor Spills:

    • Clean up spills immediately.[1]

    • Wear appropriate PPE, including a dust respirator.[1]

    • Use dry clean-up procedures and avoid generating dust.[1]

    • Sweep, shovel, or vacuum the spilled material into a clean, dry, sealable, and labeled container for disposal.[1]

  • Major Spills:

    • Evacuate the area and alert personnel.[1]

    • Contact your institution's emergency responders.[1]

    • Control personal contact by wearing appropriate protective clothing.[1]

    • Prevent the spillage from entering drains or water courses.[1]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound is essential to prevent environmental contamination and ensure regulatory compliance.

Step-by-Step Disposal Protocol

  • Containerization: Place waste this compound in a clearly labeled, sealed container.

  • Regulatory Compliance: All waste must be handled in accordance with local, state, and federal regulations.[1]

  • Disposal Options:

    • Consult your institution's waste management authority for approved disposal facilities.[1]

    • Options may include burial in a licensed landfill or incineration in a licensed facility, potentially after mixing with a suitable combustible material.[1]

  • Empty Containers: Decontaminate empty containers before disposal. Observe all label safeguards until containers are cleaned and destroyed.[1]

  • Wash Water: Do not allow wash water from cleaning equipment to enter drains. Collect all wash water for treatment before disposal.[1]

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Procedures Assess Risks Assess Risks & Review SDS Gather PPE Gather Appropriate PPE Assess Risks->Gather PPE Prepare Work Area Prepare Ventilated Work Area Gather PPE->Prepare Work Area Handle this compound Handle this compound (Avoid dust/contact) Prepare Work Area->Handle this compound Post-Handling Hygiene Wash Hands & Clean Area Handle this compound->Post-Handling Hygiene Spill Occurs Spill Occurs Handle this compound->Spill Occurs Personal Exposure Personal Exposure Handle this compound->Personal Exposure Containerize Waste Containerize Waste & Contaminated Materials Post-Handling Hygiene->Containerize Waste Dispose per Regulations Dispose According to Regulations Containerize Waste->Dispose per Regulations Follow Spill Response Follow Spill Response Protocol Spill Occurs->Follow Spill Response Follow First Aid Administer First Aid & Seek Medical Attention Personal Exposure->Follow First Aid

A flowchart illustrating the key steps for the safe handling of this compound, from preparation to disposal, including emergency responses.

References

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.